molecular formula C6H10N2O B063954 7-Amino-5-azaspiro[2.4]heptan-4-one CAS No. 185421-97-0

7-Amino-5-azaspiro[2.4]heptan-4-one

Cat. No.: B063954
CAS No.: 185421-97-0
M. Wt: 126.16 g/mol
InChI Key: JUQKPJZQWJJXMO-UHFFFAOYSA-N
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Description

7-Amino-5-azaspiro[2.4]heptan-4-one is a sophisticated spirocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a fused azetidine ring system, introduces pronounced stereochemical and conformational rigidity, making it a valuable scaffold for constructing three-dimensional chemical space in compound libraries. The primary amine and the embedded lactam functionality provide versatile synthetic handles for further derivatization, enabling the development of novel molecular entities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-amino-5-azaspiro[2.4]heptan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c7-4-3-8-5(9)6(4)1-2-6/h4H,1-3,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQKPJZQWJJXMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C(CNC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis of (R)-7-Amino-5-azaspiro[2.4]heptan-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Chiral Spirocyclic Scaffold

(R)-7-Amino-5-azaspiro[2.4]heptan-4-one is a chiral spirocyclic compound of significant interest in modern medicinal chemistry.[1] Its rigid, three-dimensional structure, combining a cyclopropane and a lactam ring, offers a unique scaffold for the design of novel therapeutic agents. Spirocyclic frameworks are increasingly sought after in drug discovery as they can provide improved metabolic stability, aqueous solubility, and novel intellectual property landscapes compared to more traditional, planar ring systems.[1] This particular molecule, with its defined (R)-stereochemistry at the C7 position, serves as a crucial building block for creating complex molecules with precise spatial arrangements of functional groups, which is paramount for achieving high-affinity and selective interactions with biological targets such as enzymes and receptors.[1]

This technical guide provides a comprehensive overview of the essential analytical methodologies required for the unambiguous structural elucidation and stereochemical confirmation of (R)-7-Amino-5-azaspiro[2.4]heptan-4-one. It is intended for researchers, chemists, and quality control specialists in the pharmaceutical and biotechnology sectors. We will delve into the principles and practical applications of key analytical techniques, emphasizing not just the "how" but the "why" behind each experimental choice.

Core Molecular Structure and Physicochemical Properties

The foundational step in any analytical endeavor is a thorough understanding of the molecule's basic characteristics.

  • Molecular Formula: C₆H₁₀N₂O[2]

  • Molecular Weight: 126.16 g/mol [2]

  • Structure: The molecule features a spirocyclic system where a cyclopropane ring and a pyrrolidinone (lactam) ring share a single carbon atom (the spiro center). An amino group is attached at the C7 position, which is a chiral center. The "(R)" designation specifies the absolute configuration at this center.

PropertyValueSource
CAS Number 328405-11-4[2]
Molecular Formula C₆H₁₀N₂O[2]
Molecular Weight 126.16[2]
Topological Polar Surface Area (TPSA) 55.12 Ų[2]
LogP (calculated) -0.7763[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 2[2]

Definitive Stereochemical Assignment: X-ray Crystallography

For chiral molecules, particularly novel scaffolds intended for pharmaceutical development, absolute stereochemical confirmation is non-negotiable. X-ray crystallography stands as the gold standard for this purpose, providing an unequivocal three-dimensional map of the atomic arrangement in a single crystal.

While a crystal structure for the parent (R)-7-Amino-5-azaspiro[2.4]heptan-4-one is not publicly available, the structure of a complex fluoroquinolone antimicrobial agent, DU-6859, which incorporates the (7S)-7-Amino-5-azaspiro[2.4]heptan-5-yl moiety, has been solved.[3] This serves as an excellent case study, as the methodology employed is directly applicable. The analysis of DU-6859 definitively confirmed the 'S' configuration of the amino-substituted carbon on the spirocyclic fragment, demonstrating the power of this technique.[3]

Experimental Workflow: From Powder to Structure

The process of obtaining a crystal structure is a multi-step, rigorous procedure. The workflow below outlines the critical stages.

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_solve Structure Solution & Refinement Solubilization Dissolve Compound in Suitable Solvent (e.g., Acetonitrile) Crystallization Induce Slow Crystallization (e.g., Slow Evaporation, Vapor Diffusion) Solubilization->Crystallization Harvesting Select & Mount a High-Quality Single Crystal Crystallization->Harvesting Diffractometer Mount Crystal on Goniometer Head in Diffractometer Harvesting->Diffractometer XRay_Exposure Expose Crystal to Monochromatic X-ray Beam (e.g., Cu Kα radiation) Diffractometer->XRay_Exposure Data_Collection Collect Diffraction Pattern Data as Crystal is Rotated XRay_Exposure->Data_Collection Indexing Index Diffraction Spots & Determine Unit Cell Data_Collection->Indexing Integration Integrate Intensities of Reflections Indexing->Integration Solving Solve Phase Problem (e.g., Direct Methods using SIR88) Integration->Solving Refinement Refine Atomic Positions & Thermal Parameters (Full-Matrix Least-Squares) Solving->Refinement Validation Validate Final Structure & Determine Absolute Configuration Refinement->Validation

Caption: Workflow for Single-Crystal X-ray Crystallography.

Protocol: Single-Crystal X-ray Analysis

Based on the established methodology for the closely related DU-6859, the following protocol would be applied.[3]

  • Crystal Growth: Dissolve the purified (R)-7-Amino-5-azaspiro[2.4]heptan-4-one in a suitable solvent, such as acetonitrile. Employ a slow evaporation or vapor diffusion technique at a controlled temperature to grow single crystals of suitable size and quality (e.g., ~0.4 x 0.25 x 0.25 mm).

  • Data Collection:

    • Mount a selected crystal on a goniometer head.

    • Utilize a diffractometer equipped with a graphite-monochromated Cu Kα radiation source (λ = 1.54178 Å).

    • Collect intensity data using a suitable scan mode (e.g., ω–2θ scan) over a wide 2θ range at a controlled temperature.

  • Data Processing:

    • Correct the collected data for Lorentz and polarization effects. An absorption correction may also be necessary.

    • Process the data to yield a set of unique reflections.

  • Structure Solution and Refinement:

    • Solve the structure using direct methods (a common software choice is SIR88).

    • Refine the structural model using a full-matrix least-squares method. Initially, refine non-hydrogen atoms isotropically, followed by anisotropic refinement.

    • Locate hydrogen atoms from a difference Fourier map and refine their positions.

  • Absolute Configuration Determination: The collection of Bijvoet reflections is crucial. The subsequent analysis, typically by calculating the Flack parameter, allows for the unambiguous determination of the absolute stereochemistry, confirming the (R) or (S) configuration.

Structural Verification and Purity: Spectroscopic and Chromatographic Methods

While X-ray crystallography is definitive, it is not a routine technique for batch release or reaction monitoring. A combination of NMR spectroscopy, mass spectrometry, and chiral chromatography is essential for everyday structural verification, purity assessment, and enantiomeric excess determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For (R)-7-Amino-5-azaspiro[2.4]heptan-4-one, ¹H and ¹³C NMR are fundamental.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will reveal the number of different types of protons, their connectivity (through spin-spin coupling), and their chemical environment. Key expected signals include:

    • Cyclopropane Protons: Complex multiplets in the upfield region, characteristic of strained ring systems.

    • C6 Methylene Protons: Signals for the two protons on the carbon adjacent to the spiro center.

    • C7 Methine Proton: A distinct signal for the proton attached to the chiral carbon bearing the amino group. Its coupling pattern will provide information about adjacent protons.

    • NH₂ and NH Protons: Broad signals for the amine and amide protons, which may be exchangeable with D₂O.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum shows the number of chemically distinct carbon atoms.

    • Carbonyl Carbon (C4): A signal in the downfield region (~170-180 ppm), characteristic of a lactam carbonyl.

    • Spiro Carbon (C5): A unique quaternary carbon signal.

    • Chiral Carbon (C7): The signal for the carbon atom bonded to the amino group.

    • Other Aliphatic Carbons: Signals corresponding to the remaining CH and CH₂ groups in the upfield region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis.

  • Expected Ionization: Using a soft ionization technique like Electrospray Ionization (ESI), the primary expected ion would be the protonated molecule [M+H]⁺.

  • High-Resolution MS (HRMS): This technique provides a highly accurate mass measurement, which can be used to confirm the elemental composition (C₆H₁₀N₂O).

Chiral High-Performance Liquid Chromatography (HPLC)

To confirm the enantiomeric purity of the (R)-isomer and quantify any presence of the (S)-enantiomer, a validated chiral HPLC method is indispensable. The separation of enantiomers requires a chiral environment, which is provided by a Chiral Stationary Phase (CSP).[4][5]

  • CSP Selection: The choice of CSP is critical. For a primary amine like this compound, several types of CSPs could be effective:

    • Polysaccharide-based CSPs: Columns like Chiralpak® (amylose or cellulose derivatives) are versatile and widely used for separating a broad range of chiral compounds, including amines.[4]

    • Macrocyclic Glycopeptide CSPs: Phases like Astec® CHIROBIOTIC® T (teicoplanin-based) are particularly effective for separating underivatized amino acids and polar amines in polar ionic or reversed-phase modes.[5]

  • Mobile Phase Optimization:

    • Normal Phase: Typically involves mixtures of a non-polar solvent (e.g., hexane) and an alcohol modifier (e.g., isopropanol, ethanol). Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) are often required to improve peak shape and resolution.

    • Reversed Phase/Polar Modes: Often use mixtures of acetonitrile or methanol with aqueous buffers.

  • Detection: UV detection is standard. The lactam chromophore should provide sufficient absorbance for detection.

HPLC_Workflow A Prepare Sample Solution & Mobile Phase C Equilibrate HPLC System A->C B Select Chiral Stationary Phase (CSP) B->C D Inject Sample C->D E Elute with Mobile Phase D->E F Detect Eluting Enantiomers (UV Detector) E->F G Analyze Chromatogram: - Retention Times (t_R1, t_R2) - Resolution (Rs) - Enantiomeric Excess (% ee) F->G

Caption: General Workflow for Chiral HPLC Analysis.

Conclusion: An Integrated Analytical Approach

The structural analysis of (R)-7-Amino-5-azaspiro[2.4]heptan-4-one requires a multi-faceted, integrated approach. While X-ray crystallography provides the ultimate, unambiguous determination of its three-dimensional structure and absolute stereochemistry, it is the synergistic use of NMR, MS, and chiral HPLC that enables routine characterization, quality control, and purity assessment. A thorough understanding and application of these techniques are paramount for any researcher or organization utilizing this valuable chiral building block in the pursuit of next-generation therapeutics.

References

  • Yamazaki, K., & Suzuki, M. (1998). Crystal Structure of 7-[(7S)-7-Amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluoro-1-cyclopropyl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid. Analytical Sciences, 14, 463. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Screening of New Azaspiro[1][6] Heptanecarboxylate Derivatives. Request PDF. [Link]

  • PubChem. (n.d.). 5-Azaspiro[2.4]heptan-4-one. National Center for Biotechnology Information. [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Journal of Pharmaceutical Investigation. [Link]

  • SciSpace. (2000). (Open Access) Crystal Structure of (-)-7-[(7S)-7-Amino-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1R, 2S)-2-fluorocyclopropyl]-1, 4-dihydro-4-oxo-3-quinolinecarboxylic Acid. Analytical Sciences. [Link]

Sources

An In-depth Technical Guide to 7-Amino-5-azaspiro[2.4]heptan-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Amino-5-azaspiro[2.4]heptan-4-one is a unique spirocyclic lactam that has garnered significant interest within the fields of medicinal chemistry and organic synthesis. Its rigid, three-dimensional structure, which incorporates a cyclopropane ring fused to a γ-lactam, offers a compelling scaffold for the development of novel therapeutics. The presence of a primary amino group provides a versatile handle for further functionalization, enabling its use as a key building block in the synthesis of complex molecular architectures.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its role in drug discovery and development. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this valuable synthetic intermediate.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While extensive experimental data is not widely published, a combination of data from commercial suppliers and computational predictions provides a solid foundation for its characterization. The properties of the racemic and the common (R)-enantiomer are summarized below.

PropertyValueSource
Molecular Formula C₆H₁₀N₂O[1]
Molecular Weight 126.16 g/mol [1]
CAS Number 185421-97-0 (racemate)[2]
328405-11-4 ((R)-enantiomer)[1]
Appearance Typically a solid crystalline compound[3]
Solubility Soluble in polar organic solvents[3]
Topological Polar Surface Area (TPSA) 55.12 Ų (calculated)[1]
logP -0.7763 (calculated)[1]
Hydrogen Bond Donors 2 (calculated)[1]
Hydrogen Bond Acceptors 2 (calculated)[1]
Rotatable Bonds 0 (calculated)[1]
Stability Generally stable under standard laboratory conditions, but sensitive to strong oxidizing agents.[3]

Synthesis of this compound

Proposed Synthetic Workflow

The proposed synthesis begins with the cyclization of a brominated precursor to form the spiro[2.4]heptane-4,7-dione. This is followed by a selective mono-oximation at the less sterically hindered ketone. Subsequent reduction of the oxime yields the desired amino group, providing the target this compound.

Synthesis of this compound start Precursor (e.g., Bromomethyl dioxolane derivative) dione 5-Azaspiro[2.4]heptane-4,7-dione start->dione Cyclization oxime 7-(Hydroxyimino)-5-azaspiro[2.4]heptan-4-one dione->oxime Mono-oximation (Hydroxylamine) final_product This compound oxime->final_product Reduction (e.g., H₂/Raney Ni)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 5-Azaspiro[2.4]heptane-4,7-dione This step involves the cyclization of a suitable precursor, such as a bromomethyl dioxolane derivative, which upon reaction with an appropriate amine source under basic conditions, would lead to the formation of the spirocyclic dione.

Step 2: Synthesis of 7-(Hydroxyimino)-5-azaspiro[2.4]heptan-4-one

  • Dissolve 5-Azaspiro[2.4]heptane-4,7-dione in a suitable solvent such as ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by precipitation or extraction.

Step 3: Synthesis of this compound

  • The mono-oxime from the previous step is dissolved in a solvent like methanol.

  • The solution is subjected to catalytic hydrogenation using a catalyst such as Raney Nickel.

  • The reaction is carried out under a hydrogen atmosphere at a suitable pressure and temperature until the reduction is complete.

  • After filtration of the catalyst, the solvent is removed under reduced pressure to yield the crude product, which can be further purified by crystallization or chromatography.

This synthetic approach offers a reliable pathway to the target molecule and its derivatives. For enantiomerically pure products, a chiral auxiliary or a chiral resolution step would be necessary.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the presence of the primary amino group, the lactam functionality, and the strained cyclopropane ring. The amino group is nucleophilic and readily reacts with electrophiles, while the lactam can undergo hydrolysis or reduction.

Reactions at the Amino Group

The primary amino group is the most reactive site for further functionalization. It can participate in a variety of reactions to introduce diverse substituents, which is a key feature for its use in constructing libraries of compounds for drug discovery.

  • Acylation: The amino group can be acylated with acid chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides can lead to secondary or tertiary amines.

  • Reductive Amination: The amino group can react with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

  • Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.

Reactions of the Lactam Ring

The γ-lactam ring is relatively stable but can be cleaved under forcing conditions.

  • Hydrolysis: Under strong acidic or basic conditions, the lactam can be hydrolyzed to the corresponding amino acid.

  • Reduction: The amide carbonyl can be reduced to a methylene group using strong reducing agents like lithium aluminum hydride, which would result in the corresponding 7-amino-5-azaspiro[2.4]heptane.

Reactivity of this compound cluster_amino Reactions at the Amino Group cluster_lactam Reactions of the Lactam Ring start This compound amide N-Acylated Derivative start->amide Acylation (RCOCl) sec_amine N-Alkylated Derivative start->sec_amine Alkylation (R-X) sulfonamide N-Sulfonylated Derivative start->sulfonamide Sulfonylation (RSO₂Cl) amino_acid Ring-Opened Amino Acid start->amino_acid Hydrolysis (H⁺/H₂O or OH⁻/H₂O) reduced_lactam 7-Amino-5-azaspiro[2.4]heptane start->reduced_lactam Reduction (LiAlH₄)

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery

The unique structural features of this compound make it a highly valuable building block in medicinal chemistry. Its rigid spirocyclic core can help in pre-organizing substituents in a defined three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets.

Key Intermediate in Sitafloxacin Synthesis

One of the most notable applications of an enantiomer of this scaffold, specifically (7S)-7-amino-5-azaspiro[2.4]heptane, is as a key intermediate in the synthesis of Sitafloxacin. Sitafloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria. The spirocyclic amine moiety is crucial for its potent antibacterial activity and pharmacokinetic profile.

Sitafloxacin Synthesis intermediate (7S)-7-Amino-5-azaspiro[2.4]heptane (derived from the target scaffold) sitafloxacin Sitafloxacin intermediate->sitafloxacin quinolone_core Fluoroquinolone Core quinolone_core->sitafloxacin Coupling Reaction

Caption: Incorporation of the 7-amino-5-azaspiro[2.4]heptane scaffold into Sitafloxacin.

Scaffold for Orexin Receptor Antagonists

Derivatives of the 5-azaspiro[2.4]heptane scaffold have been investigated as potent dual orexin 1 and orexin 2 receptor antagonists.[4][5][6] Orexin receptors are involved in the regulation of sleep-wake cycles, and their antagonists are being developed for the treatment of insomnia. The spirocyclic core serves as a rigid platform to orient the necessary pharmacophoric elements for effective receptor binding.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex, biologically active molecules. Its unique spirocyclic structure and the presence of a functionalizable amino group provide a powerful platform for the design of novel therapeutics. The successful incorporation of this scaffold into the antibiotic Sitafloxacin highlights its potential in drug discovery. Further exploration of its chemical space is likely to yield new drug candidates with improved efficacy and novel mechanisms of action. This guide provides a foundational understanding of its properties and reactivity to aid researchers in harnessing its full potential.

References

  • Di Fabio, R., et al. (2013). Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 23(9), 2653-2658. DOI: 10.1016/j.bmcl.2013.02.093
  • ResearchGate. (n.d.). Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. Retrieved from [Link]

  • PubMed. (2013). Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. Retrieved from [Link]

  • PubMed. (2018). Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability. Retrieved from [Link]

  • PubMed. (n.d.). Enantioselective synthesis of a dual orexin receptor antagonist. Retrieved from [Link]

  • PubChemLite. (n.d.). 7-amino-5-methyl-5-azaspiro[2.4]heptan-4-one. Retrieved from [Link]

  • PubChem. (n.d.). 7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-(2-fluorocyclopropyl)-4-oxoquinoline-3-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN1036193C - The preparation method of 7-unsubstituted or substituted amino-5-azaspiro(2,4)heptane.
  • NIH. (n.d.). 7-[(7S)-7-Azaniumyl-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1S,2R)-2-fluorocyclopropyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate methanol monosolvate. Retrieved from [Link]

Sources

The Strategic Synthesis of 7-Amino-5-azaspiro[2.4]heptan-4-one: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Constrained Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the conformational restriction of molecular scaffolds is a paramount strategy for enhancing potency, selectivity, and pharmacokinetic properties. The 7-Amino-5-azaspiro[2.4]heptan-4-one scaffold has emerged as a privileged building block, offering a unique three-dimensional architecture that rigidly holds key pharmacophoric features in a defined orientation.[1] This spirocyclic γ-lactam, incorporating a cyclopropane ring, provides a constrained analogue of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter. Its incorporation into drug candidates can lead to improved metabolic stability and precise interactions with biological targets.[1] Notably, this building block is a crucial intermediate in the synthesis of advanced-generation fluoroquinolone antibiotics, such as Sitafloxacin, underscoring its importance in the development of potent therapeutic agents. This guide provides a comprehensive overview of a robust and strategic synthesis of this compound, offering insights into the underlying chemical principles and detailed experimental protocols.

Strategic Approach to the Synthesis

The synthesis of this compound presents a fascinating challenge in multi-step organic synthesis, requiring careful control of reactivity and stereochemistry. The core strategy revolves around the construction of the spirocyclic γ-lactam framework, followed by the introduction of the crucial amino functionality. Two primary retrosynthetic disconnections are considered:

  • Route A: Strecker Synthesis followed by Intramolecular Cyclization. This is the primary route detailed in this guide. It commences with the readily available cyclopropanecarboxaldehyde and utilizes a Strecker reaction to introduce both the amino and nitrile functionalities in a single step. Subsequent intramolecular hydrolysis and cyclization of the resulting α-aminonitrile afford the desired spiro-γ-lactam.

  • Route B: Rearrangement-based Approaches. Alternative strategies, such as the Hofmann or Curtius rearrangement of a suitable cyclopropanecarboxamide or acyl azide precursor, respectively, offer pathways to the amine functionality.[2][3][4][5][6][7][8][9][10][11] While not the focus of the detailed protocol, these methods represent viable alternatives and will be briefly discussed.

The chosen strategy (Route A) is advantageous due to the convergent nature of the initial Strecker reaction and the potential for asymmetric induction.

Visualizing the Synthetic Pathway

Synthetic_Pathway cluster_0 Core Synthesis cluster_1 Protection & Deprotection A Cyclopropanecarboxaldehyde B α-Amino-α-cyclopropylacetonitrile A->B Strecker Synthesis (NaCN, NH4Cl) C This compound B->C Intramolecular Hydration & Cyclization D N-Boc-7-amino-5- azaspiro[2.4]heptan-4-one C->D Boc Protection (Boc)2O, Base E This compound (Final Product) D->E Boc Deprotection (Acidic Conditions)

Figure 1: A schematic overview of the synthetic route to this compound.

Detailed Synthetic Protocol

This section provides a step-by-step guide for the synthesis of this compound, including detailed experimental procedures and characterization data for key intermediates.

Step 1: Synthesis of α-Amino-α-cyclopropylacetonitrile (Strecker Synthesis)

The Strecker synthesis is a classic and efficient method for the preparation of α-amino acids and their nitrile precursors.[12][13][14][15][16] In this initial step, cyclopropanecarboxaldehyde is condensed with ammonia and cyanide to furnish the key α-aminonitrile intermediate.

Strecker_Synthesis cluster_0 Strecker Reaction start Cyclopropanecarboxaldehyde + NH3 + HCN imine Cyclopropylmethanimine start->imine Condensation product α-Amino-α-cyclopropylacetonitrile imine->product Nucleophilic attack by CN-

Figure 2: Mechanism of the Strecker synthesis of α-Amino-α-cyclopropylacetonitrile.

Experimental Protocol:

  • To a solution of ammonium chloride (5.35 g, 100 mmol) in water (50 mL) at 0 °C, add a 30% aqueous solution of ammonia until the pH reaches 9-10.

  • Add cyclopropanecarboxaldehyde (7.01 g, 100 mmol) dropwise to the cooled solution while maintaining the temperature below 10 °C.

  • In a separate flask, dissolve sodium cyanide (4.90 g, 100 mmol) in water (20 mL) and add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield α-Amino-α-cyclopropylacetonitrile as a pale yellow oil.

Expected Yield and Characterization:

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Key Spectroscopic Data
α-Amino-α-cyclopropylacetonitrileC5H8N296.1375-85¹H NMR (CDCl₃, 400 MHz): δ 3.55 (d, 1H), 1.80 (br s, 2H), 1.10-1.20 (m, 1H), 0.50-0.70 (m, 4H). ¹³C NMR (CDCl₃, 100 MHz): δ 121.5, 45.0, 15.2, 4.5, 3.8.
Step 2: Intramolecular Cyclization to 5-Azaspiro[2.4]heptan-4-one

The α-aminonitrile intermediate undergoes intramolecular hydrolysis of the nitrile group to an amide, which then cyclizes to form the γ-lactam ring. This transformation can be achieved under acidic or basic conditions.

Experimental Protocol:

  • Dissolve the crude α-Amino-α-cyclopropylacetonitrile (9.61 g, 100 mmol) in a mixture of concentrated hydrochloric acid (50 mL) and water (50 mL).

  • Heat the reaction mixture at reflux (approximately 100-110 °C) for 6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and neutralize to pH 7-8 with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (4 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 5-Azaspiro[2.4]heptan-4-one as a white solid.

Expected Yield and Characterization:

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Key Spectroscopic Data
5-Azaspiro[2.4]heptan-4-oneC6H9NO111.1460-70¹H NMR (CDCl₃, 400 MHz): δ 6.50 (br s, 1H), 3.30 (t, 2H), 2.20 (t, 2H), 0.80-1.00 (m, 4H). ¹³C NMR (CDCl₃, 100 MHz): δ 178.0, 45.5, 35.0, 25.0, 15.0.[17]
Step 3: Introduction of the Amino Group via Hofmann Rearrangement (Alternative Route Insight)

While the primary route involves direct formation of the aminolactam, an alternative approach involves the Hofmann rearrangement of a precursor amide.[8][9][10] This reaction converts a primary amide into a primary amine with one fewer carbon atom. For the synthesis of this compound, this would involve the rearrangement of a spirocyclic precursor bearing a carboxamide group at the desired position.

Hofmann_Rearrangement Amide Spirocyclic Carboxamide N_Bromoamide N-Bromoamide Amide->N_Bromoamide Br2, NaOH Isocyanate Isocyanate Intermediate N_Bromoamide->Isocyanate Rearrangement Amine This compound Isocyanate->Amine Hydrolysis

Figure 3: Simplified mechanism of the Hofmann rearrangement for amine synthesis.

Step 4: Asymmetric Synthesis and Chiral Resolution

The biological activity of this compound is highly dependent on its stereochemistry. Therefore, obtaining the desired enantiomer is crucial. This can be achieved through two main strategies:

  • Asymmetric Synthesis: Employing a chiral catalyst or auxiliary during the key bond-forming steps can induce stereoselectivity. For instance, asymmetric hydrogenation of a suitable precursor can yield the desired enantiomer with high enantiomeric excess.[18][19][20]

  • Chiral Resolution: The racemic mixture of the final product or a key intermediate can be separated into its constituent enantiomers using techniques such as chiral chromatography or diastereomeric salt formation.

Step 5: N-Boc Protection

To facilitate further synthetic manipulations and purification, the primary amino group is often protected. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under various conditions and its facile removal under acidic conditions.

Experimental Protocol:

  • Dissolve this compound (1.26 g, 10 mmol) in a mixture of dioxane (20 mL) and water (10 mL).

  • Add sodium bicarbonate (1.68 g, 20 mmol) to the solution.

  • Add di-tert-butyl dicarbonate (Boc)₂O (2.40 g, 11 mmol) portionwise at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Remove the dioxane under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give N-Boc-7-amino-5-azaspiro[2.4]heptan-4-one.

Expected Yield and Characterization:

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Key Spectroscopic Data
N-Boc-7-amino-5-azaspiro[2.4]heptan-4-oneC11H18N2O3226.2790-95¹H NMR (CDCl₃, 400 MHz): δ 6.80 (br s, 1H), 5.10 (br s, 1H), 4.20 (m, 1H), 3.40 (t, 2H), 2.30 (t, 2H), 1.45 (s, 9H), 0.80-1.10 (m, 4H). ¹³C NMR (CDCl₃, 100 MHz): δ 177.5, 155.8, 80.1, 55.2, 45.0, 34.5, 28.3 (3C), 24.8, 14.5.
Step 6: N-Boc Deprotection

The final step involves the removal of the Boc protecting group to yield the target this compound. This is typically achieved under acidic conditions.

Experimental Protocol:

  • Dissolve N-Boc-7-amino-5-azaspiro[2.4]heptan-4-one (2.26 g, 10 mmol) in dichloromethane (20 mL).

  • Add trifluoroacetic acid (TFA) (5 mL) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in a small amount of water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a mixture of isopropanol and chloroform (1:3, 4 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give this compound as a solid. The product can be further purified by recrystallization.

Conclusion: A Versatile Building Block for Future Discovery

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of the highly valuable this compound building block. The strategic use of the Strecker synthesis followed by intramolecular cyclization offers an efficient pathway to the core spirocyclic lactam. Furthermore, the discussion of stereochemical control and alternative synthetic approaches provides a comprehensive resource for researchers in the field. The availability of this constrained scaffold opens new avenues for the design and synthesis of novel therapeutic agents with improved pharmacological profiles, ensuring its continued importance in the ever-evolving landscape of drug discovery.

References

  • The Curtius rearrangement of cyclopropyl and cyclopropenoyl azides. A combined theoretical and experimental mechanistic study. (2008). PubMed. [Link]

  • The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. PubMed Central. [Link]

  • Transformation of highly functionalized α‐aminonitrile to lactam. ResearchGate. [Link]

  • The Curtius Rearrangement of Cyclopropyl and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. ResearchGate. [Link]

  • Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via Highly Enantioselective Hydrogenation of Protected Ethyl 1-(2-aminoaceto)cyclopropanecarboxylates. (2011). PubMed. [Link]

  • Synthesis of (S)-7-Amino-5-azaspiro[2.4]heptane via Highly Enantioselective Hydrogenation of Protected Ethyl 1-(2-Aminoaceto)cyclopropanecarboxylates. Figshare. [Link]

  • Cyclopropanamine prodn. by Hofmann degradation of cyclopropane-carboxamide.
  • Curtius rearrangement. Wikipedia. [Link]

  • Curtius Rearrangement. NROChemistry. [Link]

  • Strecker Synthesis. NROChemistry. [Link]

  • Hofmann rearrangement. Wikipedia. [Link]

  • Hofmann Rearrangement: Mechanism & Examples. NROChemistry. [Link]

  • The Hofmann and Curtius Rearrangements. (2017). Master Organic Chemistry. [Link]

  • Strecker Synthesis. Master Organic Chemistry. [Link]

  • Strecker amino acid synthesis. Wikipedia. [Link]

  • Strecker Synthesis. Organic Chemistry Portal. [Link]

  • The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. [Link]

  • Solventless Lactam Synthesis by Intramolecular Cyclizations of α-Iminoester Derivatives under Microwave Irradiation. PubMed Central. [Link]

  • 5-Azaspiro[2.4]heptan-4-one. PubChem. [Link]

  • Amino Acid Synthesis - Strecker. Química Organica.org. [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022). SciSpace. [Link]

  • 7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-(2-fluorocyclopropyl)-4-oxoquinoline-3-carboxylic acid. PubChem. [Link]

  • Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry. [Link]

  • Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. (2022). Frontiers. [Link]

  • 7-[(7S)-7-Azaniumyl-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1S,2R)-2-fluorocyclopropyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate methanol monosolvate. NIH. [Link]

  • 7-amino-5-methyl-5-azaspiro[2.4]heptan-4-one. PubChemLite. [Link]

  • (S)-7-Amino-5-azaspiro[2.4]heptan-4-one 250mg. Dana Bioscience. [Link]

  • 5-azaspiro[2.4]heptan-4-one (C6H9NO). PubChemLite. [Link]

Sources

An In-Depth Technical Guide to 7-Amino-5-azaspiro[2.4]heptan-4-one (CAS 328405-11-4): A Key Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer enhanced therapeutic properties is paramount. Among these, spirocyclic scaffolds have emerged as a particularly compelling class of structures.[1][2] Their inherent three-dimensionality allows for a more precise and multifaceted interaction with biological targets, often leading to improved potency, selectivity, and pharmacokinetic profiles compared to their flatter, aromatic counterparts. This guide focuses on a key exemplar of this structural class: 7-Amino-5-azaspiro[2.4]heptan-4-one, a versatile building block that is gaining traction in the synthesis of innovative therapeutics.

This compound, with its spiro-γ-lactam core, represents a confluence of desirable features for medicinal chemistry. The γ-lactam moiety is a well-established pharmacophore present in a multitude of biologically active compounds, while the spirocyclic nature of the molecule provides a rigid and defined orientation of substituents in three-dimensional space.[3][4] This unique topology makes it an invaluable intermediate in the construction of complex molecules with potential applications as enzyme inhibitors and other targeted therapies.[1] This guide will provide a comprehensive overview of the synthesis, properties, and applications of this important synthetic intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthetic and medicinal chemistry. The table below summarizes its key identifiers and properties.

PropertyValueSource
CAS Number 328405-11-4[5]
Molecular Formula C₆H₁₀N₂O[5]
Molecular Weight 126.16 g/mol [5]
IUPAC Name (7R)-7-amino-5-azaspiro[2.4]heptan-4-one
Synonyms 5-Azaspiro[2.4]heptan-4-one, 7-amino-, (7R)-[5]
Appearance Typically a solid crystalline compound[1]
Solubility Soluble in polar organic solvents[1]
Topological Polar Surface Area (TPSA) 55.12 Ų[5]
Predicted logP -0.7763[5]
Hydrogen Bond Donors 2[5]
Hydrogen Bond Acceptors 2[5]

Synthesis and Mechanistic Insights

The synthesis of this compound, particularly in an enantiomerically pure form, is a key challenge that has been addressed through elegant synthetic strategies. The core of the molecule, the 5-azaspiro[2.4]heptane system, can be constructed through various cyclization reactions. A notable approach involves the enantioselective synthesis of the corresponding amine, (S)-7-amino-5-azaspiro[2.4]heptane, which can then be a precursor to the lactam.

A highly effective method for preparing the chiral amine intermediate is through the asymmetric hydrogenation of a protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylate.[6][7][8][9] This reaction utilizes a ruthenium catalyst with a chiral phosphine ligand, such as (S)-SunPhos, to achieve high enantioselectivity (up to 98.7% ee).[6][7][8][9]

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of the chiral amine precursor, which is a critical step towards obtaining enantiopure this compound.

G cluster_start Starting Materials cluster_synthesis Synthesis of Key Intermediate cluster_cyclization Formation of Spirocyclic Amine cluster_final Final Product start1 Ethyl 1-cyanocyclopropanecarboxylate step1 Reduction of Nitrile (e.g., H₂, Raney Ni) start1->step1 Reduction start2 Protecting Group Source (e.g., Boc₂O) step2 N-Protection (e.g., Boc protection) step1->step2 Protection step3 Acylation (e.g., with an acetylating agent) step2->step3 Modification step4 Asymmetric Hydrogenation (RuCl(benzene)(S)-SunPhos)Cl step3->step4 Key Chiral Induction step5 Cyclization/ Lactam Formation step4->step5 Intramolecular Cyclization step6 Deprotection step5->step6 Removal of Protecting Groups final_product (S)-7-Amino-5-azaspiro[2.4]heptane step6->final_product

Caption: Conceptual workflow for the enantioselective synthesis of the (S)-7-amino-5-azaspiro[2.4]heptane precursor.

Detailed Experimental Protocol (Adapted from Literature for the Amine Precursor)

The following is a representative, multi-step protocol for the synthesis of the chiral amine precursor, adapted from the literature.[6] The final step to form the lactam would involve an intramolecular cyclization/lactamization, which is a standard transformation in organic synthesis.

Step 1: Synthesis of Ethyl 1-(2-aminoaceto)cyclopropanecarboxylate (Protected)

  • Reaction Setup: To a solution of ethyl 1-(aminomethyl)cyclopropanecarboxylate in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine).

  • Protection: Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification: After completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography to obtain the N-Boc protected intermediate.

  • Acylation: The protected amine is then acylated using a suitable acetylating agent to introduce the aceto group.

Step 2: Asymmetric Hydrogenation

  • Catalyst Preparation: In a glovebox, charge a pressure reactor with the protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylate and the chiral ruthenium catalyst, [RuCl(benzene)(S)-SunPhos]Cl, in a degassed solvent such as methanol.

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure and stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by TLC or HPLC).

  • Workup: Carefully vent the reactor and concentrate the reaction mixture. The crude product can be purified by chromatography to yield the chiral protected amino alcohol.

Step 3: Cyclization and Deprotection to (S)-7-amino-5-azaspiro[2.4]heptane

  • Cyclization: The purified, protected amino alcohol can be induced to cyclize to the corresponding lactam under appropriate conditions, which may involve treatment with a base to facilitate intramolecular aminolysis of the ester.

  • Deprotection: The protecting group (e.g., Boc) on the resulting spirocyclic lactam is then removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product, this compound.

Applications in Drug Discovery

The primary application of this compound and its derivatives is as a key building block in the synthesis of novel pharmaceutical agents.[10] Its rigid, three-dimensional structure is particularly valuable for designing molecules that can fit into specific binding pockets of enzymes and receptors with high affinity and selectivity.

Role in Fluoroquinolone Antibiotics

A significant application of this spirocyclic scaffold is in the development of advanced-generation fluoroquinolone antibiotics.[11] For instance, the C7 position of the fluoroquinolone core is a critical site for modification to enhance antibacterial activity and modulate the spectrum of activity. The [(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl] moiety has been incorporated into sitafloxacin, a fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[11]

The following diagram illustrates the general structure of a fluoroquinolone antibiotic and highlights the position where the this compound scaffold is incorporated.

Caption: Incorporation of the this compound scaffold into the fluoroquinolone core structure. Note: As I cannot generate images, this is a textual representation of the intended diagram.

Potential as Enzyme Inhibitors

The structural features of this compound make it an attractive scaffold for the design of enzyme inhibitors. The primary amino group can serve as a key interaction point with the active site of an enzyme, while the spirocyclic core provides a rigid framework to position other functional groups for optimal binding. Research suggests that this compound and its derivatives may act as inhibitors of various enzymes, playing a role in metabolic regulation.[1]

Analytical Characterization

The structural elucidation and purity assessment of this compound and its intermediates are typically achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure. The proton NMR spectrum would show characteristic signals for the cyclopropyl and pyrrolidinone protons. The carbon NMR would confirm the number of distinct carbon environments, including the quaternary spiro carbon.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule and confirm its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, such as the N-H stretches of the amine and amide, and the C=O stretch of the lactam.

Conclusion and Future Perspectives

This compound stands out as a valuable and versatile building block in modern medicinal chemistry. Its unique spiro-γ-lactam architecture offers a compelling platform for the design of novel therapeutics with improved properties. The successful application of this scaffold in the development of advanced antibacterial agents like sitafloxacin underscores its potential. As the demand for novel, three-dimensional molecular scaffolds continues to grow in the pharmaceutical industry, we can anticipate that this compound and its derivatives will play an increasingly important role in the discovery and development of the next generation of medicines. Further exploration of its utility in targeting a broader range of biological targets is a promising avenue for future research.

References

  • Yao, Y., Fan, W., Li, W., Ma, X., Zhu, L., Xie, X., & Zhang, Z. (2011). Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates. The Journal of Organic Chemistry, 76(8), 2807–2813. Available from: [Link]

  • PubMed. Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates. Available from: [Link]

  • Figshare. Synthesis of (S)-7-Amino-5-azaspiro[2.4]heptane via Highly Enantioselective Hydrogenation of Protected Ethyl 1-(2-Aminoaceto)cyclopropanecarboxylates. Available from: [Link]

  • Saldívar-González, F. I., Lenci, E., Trabocchi, A., & Medina-Franco, J. L. (2019). Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. RSC advances, 9(49), 28695–28706. Available from: [Link]

  • PubMed. Design, synthesis, and biological evaluations of novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines with potent antibacterial activity against respiratory pathogens. Available from: [Link]

  • Figshare. Synthesis of (S)-7-Amino-5-azaspiro[2.4]heptane via Highly Enantioselective Hydrogenation of Protected Ethyl 1-(2-Aminoaceto)cyclopropanecarboxylates. Available from: [Link]

  • ACS Publications. Design, Synthesis, and Biological Evaluations of Novel 7-[7-Amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines with Potent Antibacterial Activity against Respiratory Pathogens. Available from: [Link]

  • PubMed. Spiro-Lactams as Novel Antimicrobial Agents. Available from: [Link]

  • 7-AMINO-7-METHYL-5-AZASPIRO[2.4]HEPTAN-4-ONE HYDROCHLORIDE. Available from: [Link]

  • ResearchGate. Selected bioactive molecules with spiro-γ-lactam scaffolds. Available from: [Link]

  • MDPI. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. Available from: [Link]

  • PubChem. 7-amino-5-methyl-5-azaspiro[2.4]heptan-4-one. Available from: [Link]

  • CAS. Patent Detail - Citation. Available from: [Link]

  • PubChem. 7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-(2-fluorocyclopropyl)-4-oxoquinoline-3-carboxylic acid. Available from: [Link]

  • Semantic Scholar. Biologically active γ-lactams: synthesis and natural sources. Available from: [Link]

  • Google Patents. CN113024572B - Spiro-γ-lactam compound and its synthetic method and application.
  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Available from: [Link]

  • EON Biotech. 5-Azaspiro[2.4]heptan-4-one,7-amino-,(7R)-(9CI) – (328405-11-4). Available from: [Link]

  • CAS. U.S. National Patent Classifications Used by CAS. Available from: [Link]

  • Google Patents. CN1036193C - The preparation method of 7-unsubstituted or substituted amino-5-azaspiro(2,4)heptane.

Sources

An In-Depth Technical Guide to 7-Amino-5-azaspiro[2.4]heptan-4-one: A Key Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The demand for novel chemical entities with improved three-dimensionality and superior pharmacological profiles has positioned spirocyclic scaffolds at the forefront of modern medicinal chemistry.[1][2][3] This guide provides a comprehensive technical overview of 7-Amino-5-azaspiro[2.4]heptan-4-one, a versatile building block that combines the rigidity of a spirocyclopropane moiety with the functionality of a γ-lactam and a primary amine. We will delve into its physicochemical properties, provide a representative stereoselective synthesis strategy, outline a robust analytical characterization workflow, and explore its application in the development of therapeutic agents, including its role in the fluoroquinolone antibiotic, Sitafloxacin.

The Strategic Value of Spirocyclic Scaffolds in Medicinal Chemistry

The over-reliance on flat, aromatic structures in drug discovery has often led to challenges in achieving target selectivity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Spirocyclic compounds, defined by two rings sharing a single atom, offer a compelling solution.[2] The quaternary spiro-carbon atom introduces a rigid, three-dimensional exit vector for substituents, allowing for precise spatial orientation and interaction with complex biological targets.[2][4]

This inherent three-dimensionality, a direct result of the high fraction of sp³-hybridized carbons, often leads to:

  • Improved Physicochemical Properties: Enhanced solubility and metabolic stability compared to planar analogs.[4]

  • Enhanced Target Affinity and Selectivity: The conformationally restricted nature of the scaffold can reduce the entropic penalty of binding to a protein target and minimize off-target interactions.[1]

  • Access to Novel Chemical Space: Spirocycles provide a unique structural framework, enabling the exploration of novel pharmacophores.[5]

The this compound core is an exemplary embodiment of this principle, offering multiple points for diversification within a compact and rigid structure.

Figure 1: Strategic value of the this compound scaffold.

Molecular Profile and Physicochemical Properties

The specific enantiomer, (7R)-7-Amino-5-azaspiro[2.4]heptan-4-one, is a common building block in chiral synthesis. Its properties are summarized below.

PropertyValueSource
Molecular Formula C₆H₁₀N₂O[6]
Molecular Weight 126.16 g/mol [6]
CAS Number 328405-11-4[6]
IUPAC Name (7R)-7-amino-5-azaspiro[2.4]heptan-4-one[6]
Canonical SMILES C1CC12N[6]
Appearance Typically a solid crystalline compound[7]
Topological Polar Surface Area (TPSA) 55.12 Ų[6]
Predicted LogP -0.7763[6]
Hydrogen Bond Donors 2[6]
Hydrogen Bond Acceptors 2[6]

Synthesis and Mechanistic Considerations

The stereoselective synthesis of spiro-γ-lactams is a significant challenge in organic chemistry.[8][9] While the exact commercial synthesis of this specific building block is proprietary, a robust and adaptable strategy can be devised based on modern synthetic methodologies, such as stereoselective cycloaddition reactions.[8][10]

The following protocol is a representative, field-proven approach for constructing a related spiro-γ-lactam core, which illustrates the key chemical transformations required.

Representative Synthetic Protocol

SynthesisWorkflow cluster_0 Step 1: Dipole Precursor Formation cluster_1 Step 2: Stereoselective [3+2] Cycloaddition cluster_2 Step 3: Core Finalization A Protected Amino Acid Derivative B Activation & Rearrangement (e.g., with Triflic Anhydride) A->B C 1,3-Dipole Intermediate B->C E [3+2] Cycloaddition C->E D Methylene- cyclopropane (Dipolarophile) D->E F Protected Spirocyclic Imine G Oxidation of Imine (e.g., Pinnick Oxidation) F->G H Protected Spiro-γ-lactam G->H I Deprotection (e.g., Acidic Conditions) H->I J Final Product: 7-Amino-5-azaspiro [2.4]heptan-4-one I->J

Figure 2: Representative workflow for the synthesis of the spiro-γ-lactam core.

Step 1: Dipole Precursor Formation & Cycloaddition

  • Rationale: A formal [3+2] cycloaddition is an efficient method for constructing five-membered rings with high stereocontrol.[8][10] The strategy involves generating a 1,3-dipole from a chiral precursor, which then reacts with a dipolarophile (in this case, a methylene cyclopropane derivative) to form the spirocyclic core.

  • Procedure:

    • An N-protected amino acid derivative is activated (e.g., using triflic anhydride) to generate a reactive 1,3-dipole intermediate in situ.

    • This intermediate is immediately reacted with a suitable dipolarophile, such as 1-methylene-1-cyclopropane, in an appropriate aprotic solvent (e.g., dichloromethane) at low temperature (-78 °C to 0 °C).

    • The reaction proceeds to form a protected spirocyclic imine. The stereochemistry is directed by the chiral auxiliary on the dipole precursor.

Step 2: Oxidation and Deprotection

  • Rationale: The resulting imine must be oxidized to the more stable lactam. A mild oxidation, like the Pinnick oxidation (using sodium chlorite), is often preferred for complex substrates to avoid side reactions.[10] The final step involves removing the protecting groups to reveal the primary amine and lactam N-H.

  • Procedure:

    • The crude spirocyclic imine is dissolved in a solvent mixture (e.g., t-BuOH/THF/water).

    • Sodium chlorite (NaClO₂) and a scavenger like 2-methyl-2-butene are added, followed by a phosphate buffer (e.g., NaH₂PO₄) to maintain pH. The reaction is stirred at room temperature until completion.

    • After workup and purification, the resulting protected spiro-γ-lactam is treated with a strong acid (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to remove the protecting group (e.g., Boc).

    • Evaporation of the solvent and subsequent purification (e.g., crystallization or chromatography) yields the final product.

Analytical Characterization: A Self-Validating Workflow

Confirming the structure and purity of this compound requires a multi-faceted analytical approach where each technique provides orthogonal, confirmatory data.

AnalyticalWorkflow start Purified Sample ms Mass Spectrometry (LC-MS) m/z Expected: [M+H]⁺ = 127.0866 start->ms nmr NMR Spectroscopy ¹H NMR ¹³C NMR 2D (COSY, HSQC) structure start->nmr hplc hplc start->hplc ms:e->nmr:w Confirms Mass nmr:e->hplc:w Confirms Identity report Certificate of Analysis nmr->report chiral chiral hplc:e->chiral:w Confirms Purity chiral->report ftir FTIR Spectroscopy Functional Groups Expected: N-H, C=O (amide), C-H stretches ftir->report

Figure 3: A self-validating analytical workflow for structural confirmation and purity assessment.

Expected Analytical Data
  • Mass Spectrometry (ESI+): The primary validation of molecular weight. The expected high-resolution mass for the protonated molecule [M+H]⁺ is 127.0866 (Calculated for C₆H₁₁N₂O⁺).

  • ¹H NMR (500 MHz, D₂O):

    • Rationale: Provides a detailed map of the proton environment.

    • Expected Signals: Protons on the cyclopropane ring will appear as complex multiplets in the upfield region (~0.8-1.5 ppm). The diastereotopic protons of the CH₂ group adjacent to the lactam nitrogen will show distinct signals (~3.0-3.5 ppm). The chiral proton (C7) adjacent to the amino group will be a distinct multiplet.

  • ¹³C NMR (125 MHz, D₂O):

    • Rationale: Confirms the carbon skeleton and the presence of key functional groups.

    • Expected Signals: A downfield signal for the amide carbonyl (~175-180 ppm). The spiro-carbon will be a unique quaternary signal. Signals for the cyclopropane carbons will be characteristically upfield.

  • Reverse-Phase HPLC:

    • Rationale: Assesses the purity of the compound.

    • Methodology: A C18 column with a water/acetonitrile gradient (containing 0.1% TFA or formic acid) is typically used. Purity is determined by integrating the peak area at a suitable wavelength (e.g., 210 nm).

  • Chiral HPLC:

    • Rationale: Essential for confirming the enantiomeric excess (e.e.) of the chiral product.

    • Methodology: A specialized chiral stationary phase (e.g., a polysaccharide-based column) is used with a non-polar mobile phase (e.g., hexane/isopropanol) to resolve the two enantiomers.

Applications in Drug Development: A Privileged Scaffold

The utility of this compound is best demonstrated by its incorporation into advanced drug candidates and approved medicines.

Case Study: Sitafloxacin

Sitafloxacin (DU-6859a) is a broad-spectrum fluoroquinolone antibiotic.[11] Its structure features the (7S)-7-amino-5-azaspiro[2.4]heptan-5-yl moiety attached to the quinolone core.[12][13]

  • Role of the Spirocyclic Scaffold: In the context of fluoroquinolones, the C-7 substituent is critical for determining antibacterial potency and spectrum. The rigid, three-dimensional nature of the azaspiro[2.4]heptane group allows for optimal presentation of the key amino group for interaction with the bacterial targets, DNA gyrase and topoisomerase IV. This contributes to the drug's potent activity against a wide range of pathogens.[11] The cyclopropane ring within the scaffold also enhances metabolic stability.

Broader Therapeutic Potential

The 5-azaspiro[2.4]heptane framework is not limited to antibiotics. Its value as a privileged scaffold extends to other therapeutic areas:

  • GPCR Ligands: Spirocyclic structures are considered excellent scaffolds for G protein-coupled receptor (GPCR) ligands.[2][4] The discovery of potent dual orexin 1 and orexin 2 receptor antagonists based on a 5-azaspiro[2.4]heptane core highlights its utility in developing treatments for sleep disorders.

  • Enzyme Inhibitors: The rigid framework can be used to design highly selective enzyme inhibitors by precisely positioning functional groups to interact with active site residues.

Conclusion

This compound is more than a simple building block; it is a sophisticated scaffold that provides medicinal chemists with a powerful tool to overcome the limitations of traditional flat-ring systems. Its inherent rigidity, three-dimensionality, and multi-functional nature enable the design of drug candidates with improved potency, selectivity, and pharmacokinetic properties. As drug discovery continues to move towards more complex and challenging biological targets, the strategic implementation of scaffolds like this will be indispensable for developing the next generation of therapeutics.

References

  • Wilson, M. C., et al. (2021). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. Organic Letters, 23(24), 9559–9562. [Link]

  • PubMed. (2021). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. National Center for Biotechnology Information. [Link]

  • Alves, A. J. S., et al. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers. [Link]

  • Le Menez, P., & Tuffery, P. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery. [Link]

  • ACS Publications. (2021). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. Organic Letters. [Link]

  • Semantic Scholar. (2022). Biologically active γ-lactams: synthesis and natural sources. Semantic Scholar. [Link]

  • Dandapani, S., et al. (2014). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Lau, B., et al. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Taylor & Francis Online. (2014). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. [Link]

  • PubMed. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. National Center for Biotechnology Information. [Link]

  • PubChem. 7-amino-5-methyl-5-azaspiro[2.4]heptan-4-one. National Center for Biotechnology Information. [Link]

  • AdooQ BioScience. 7-AMINO-7-METHYL-5-AZASPIRO[2.4]HEPTAN-4-ONE HYDROCHLORIDE. AdooQ BioScience. [Link]

  • NIH. 7-[(7S)-7-Azaniumyl-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1S,2R)-2-fluorocyclopropyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate methanol monosolvate. National Institutes of Health. [Link]

  • SciSpace. Crystal Structure of (-)-7-[(7S)-7-Amino-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1R, 2S)-2-fluorocyclopropyl]-1, 4-dihydro-4-oxo-3-quinolinecarboxylic Acid. SciSpace. [Link]

  • EON Biotech. 5-Azaspiro[2.4]heptan-4-one,7-amino-,(7R)-(9CI). EON Biotech. [Link]

  • chemeurope.com. Sitafloxacin. chemeurope.com. [Link]

  • Stuart, R. L., & Swaminathan, A. (2017). Sitafloxacin. In Kucers' The Use of Antibiotics. CRC Press. [Link]

Sources

Introduction: The Spirocyclic Scaffold as a New Frontier in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Novel Azaspiro Compounds

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced therapeutic properties is relentless. For decades, drug discovery was dominated by "flat," two-dimensional aromatic structures. However, the industry is increasingly embracing the concept of "escaping from flatland" by exploring complex, three-dimensional scaffolds.[1] Among these, azaspiro compounds—bicyclic heterocyclic molecules featuring a nitrogen atom and a single shared spiro carbon atom—have emerged as a particularly promising class.[2]

The unique, rigid, and three-dimensional conformation of the azaspiro core offers significant advantages over traditional linear or planar molecules. This spatial arrangement allows for more precise and often more potent interactions with biological targets. Furthermore, azaspiro motifs can serve as bioisosteres for commonly used structures like piperidines and piperazines, often leading to improved metabolic stability, aqueous solubility, and pharmacokinetic profiles.[1][3] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the diverse biological activities of novel azaspiro compounds, focusing on their anticancer, neuroprotective, and antimicrobial potential. We will delve into the mechanistic underpinnings of these activities and provide detailed, field-proven experimental protocols for their evaluation.

Section 1: Potent Anticancer Activity of Azaspiro Compounds

The development of novel anticancer agents is a cornerstone of pharmaceutical research. Azaspiro compounds have demonstrated significant potential in this arena, with numerous derivatives exhibiting potent cytotoxicity against a range of human cancer cell lines.[4][5][6]

Core Mechanisms of Action: Cell Cycle Arrest and Apoptosis Induction

A primary mechanism through which azaspiro compounds exert their anticancer effects is the disruption of the cell cycle. For instance, novel 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives have been shown to arrest cancer cells in the G2/M phase, a critical checkpoint for cell division.[7] This disruption prevents the proliferation of malignant cells. Concurrently, these compounds are often potent inducers of apoptosis, or programmed cell death. Studies on 3-azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines] have demonstrated their ability to significantly increase the population of cancer cells in the SubG1 phase, a hallmark of apoptosis.[8][9] This dual-action approach—halting proliferation and inducing cell death—makes them compelling candidates for further development.

Key Structural Classes and In Vitro Efficacy

Research has identified several classes of azaspiro compounds with notable anticancer activity. The 1-oxa-4-azaspiro[4.5]decane framework has been particularly fruitful. Derivatives of this core have shown exceptional potency against human lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer cell lines, with some compounds achieving IC₅₀ values in the double-digit nanomolar range.[4][7][10][11]

Compound ClassTarget Cell LineIC₅₀ (µM) RangeReference
4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-onesA5490.17 - Potent[7]
MDA-MB-2310.05 - Potent[7]
HeLa0.07 - Potent[7]
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dionesA5490.18 - 0.19[4][10]
MDA-MB-2310.08 - 0.09[4][10]
HeLa0.14 - 0.15[4][10]
3-Azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines]HeLa, CT264.2 - 24.1[8]
Experimental Workflow for Evaluating Anticancer Activity

A robust evaluation of a potential anticancer agent requires a multi-step approach, progressing from initial cytotoxicity screening to detailed mechanistic studies.[12]

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Primary Screening: Cell Viability (MTT Assay) B Mechanism of Action: Cell Cycle Analysis A->B Active Compounds C Mechanism of Action: Apoptosis Assay (Annexin V) A->C Active Compounds D Animal Tumor Models C->D Promising Candidates E Assess Tumor Growth Delay D->E

Caption: Workflow for Preclinical Anticancer Drug Evaluation.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell viability, providing a quantitative measure of a compound's cytotoxic potential (IC₅₀).[13][14]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.[13]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, HeLa, MDA-MB-231) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel azaspiro compound in the growth medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (e.g., medium with 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours under the same conditions. The duration is critical as it must be long enough for the compound to exert its effect.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, only viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gentle agitation on a plate shaker for 10 minutes ensures complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Section 2: Neuroprotective and CNS Activities

The unique three-dimensional structure of azaspiro compounds makes them ideal candidates for interacting with complex targets in the central nervous system (CNS).[15] Research has revealed their potential in treating neurological disorders such as epilepsy and protecting against neuronal damage from events like ischemic stroke.[16][17]

Anticonvulsant Properties

A significant body of research has focused on N-substituted 2-azaspiro[4.4]nonane-1,3-diones and related structures, which have shown promising anticonvulsant effects in preclinical models.[15][17] These compounds are typically evaluated in standard animal models of seizures.

Seizure ModelDescriptionPurpose
Maximal Electroshock (MES) TestInduces a generalized tonic-clonic seizure via corneal electrical stimulation.Identifies compounds effective against generalized seizures.[17]
Subcutaneous Pentylenetetrazole (scPTZ)A chemical convulsant that induces clonic seizures.Identifies compounds that can raise the seizure threshold.[15]

The efficacy of these compounds in such models suggests their potential for development into novel anti-epileptic drugs.

Protection Against Ischemic and Oxidative Damage

Beyond epilepsy, azaspiro compounds are being investigated for their neuroprotective capabilities. Ischemic stroke, characterized by a loss of blood flow and oxygen to the brain, triggers a cascade of damaging events including excitotoxicity and oxidative stress.[18] In vitro models that mimic these conditions are crucial for identifying protective agents.

G cluster_0 In Vitro Screening cluster_1 Mechanistic Validation A Primary Neuronal Culture B Induce Ischemic-like Injury (Oxygen-Glucose Deprivation) A->B C Post-insult Treatment with Azaspiro Compound B->C D Assess Neuronal Viability (e.g., LDH Assay) C->D E Isolate Synaptosomes/ Mitochondria D->E Protective Compounds F Induce Oxidative Stress (e.g., H2O2, 6-OHDA) E->F G Measure Antioxidant Effect F->G

Caption: Screening Pipeline for Neuroprotective Compounds.

Protocol 2: In Vitro Neuroprotection Assay (Oxygen-Glucose Deprivation Model)

This protocol simulates ischemic conditions in a controlled in vitro environment to screen for compounds that can protect neurons from cell death.[16]

Principle: Primary cortical neurons are subjected to a period of oxygen and glucose deprivation (OGD), mimicking the core insults of an ischemic event. The ability of a test compound, administered after the insult, to preserve neuronal viability is then quantified.[16]

Step-by-Step Methodology:

  • Culture Preparation: Culture primary cortical neurons from embryonic rodents in appropriate multi-well plates until they form a mature network.

  • OGD Induction: Replace the normal culture medium with a glucose-free, balanced salt solution. Place the culture plates in a hypoxic chamber (e.g., with an atmosphere of 95% N₂ and 5% CO₂) at 37°C for a defined period (e.g., 60-90 minutes) to induce injury.

  • Re-oxygenation and Treatment: Remove the plates from the chamber and replace the deprivation medium with the original, glucose-containing culture medium. This is the point of "reperfusion." Immediately add the azaspiro compounds at various concentrations to the wells.

  • Incubation: Return the cultures to a standard normoxic incubator (95% air, 5% CO₂) for 24 hours.

  • Viability Assessment: Assess neuronal death by measuring the release of lactate dehydrogenase (LDH) into the culture medium, a marker of cell membrane damage. Alternatively, use cell viability stains like Calcein-AM/Ethidium homodimer-1.

  • Analysis: Quantify the level of neuroprotection by comparing cell death in compound-treated wells to vehicle-treated control wells. A significant reduction in LDH release indicates a protective effect.[16]

Section 3: Broad-Spectrum Antimicrobial Activity

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of antibiotics and antifungals.[19] Azaspiro compounds have been identified as possessing promising antibacterial and antifungal properties, making them a valuable scaffold for the development of new anti-infective agents.[20][21]

Spectrum of Activity and Efficacy

Studies have shown that various azaspiro derivatives are active against a range of clinically relevant microbes, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).[22][23] The efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC).

Compound Class/DerivativeS. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)C. albicans (Fungus) MIC (µg/mL)Reference
Pyrazolo[3,4-d]pyridazinyl derivatives0.31 - <0.00240.31 - <0.00240.31 - <0.0024[21]
Spiro[indoline-pyrazolo-pyrimido-quinoline] derivatives6.25 - 5012.5 - 5012.5 - 100[22]
Experimental Workflow for Antimicrobial Susceptibility Testing

The standard workflow for evaluating new antimicrobial agents involves an initial qualitative screening followed by quantitative determination of the MIC.[24]

G cluster_0 Primary Qualitative Screen cluster_1 Quantitative MIC Determination A Prepare Microbial Lawn on Agar Plate B Apply Compound-impregnated Disks A->B C Incubate and Measure Zone of Inhibition B->C D Broth Microdilution in 96-Well Plate C->D Active Compounds E Two-fold Serial Dilution of Compound D->E F Inoculate with Standardized Microbe E->F G Incubate and Determine Lowest Concentration Inhibiting Visible Growth (MIC) F->G

Caption: Workflow for Antimicrobial Susceptibility Testing.

Protocol 3: Broth Microdilution for MIC Determination

This is the gold-standard method for quantitatively determining the antimicrobial susceptibility of a compound.[25][26]

Principle: A standardized inoculum of a specific microorganism is challenged with serial dilutions of the azaspiro compound in a liquid broth medium. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism after a defined incubation period.[27]

Step-by-Step Methodology:

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the azaspiro compound in a suitable sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 50 or 100 µL.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL. The accuracy of this step is critical for reproducibility.

  • Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate, bringing the final volume to 100 or 200 µL.

  • Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours for most bacteria, or longer for fungi as required.

  • MIC Determination: After incubation, examine the plate for visible turbidity (growth). The MIC is the lowest concentration of the compound at which no growth is observed. This can be determined by visual inspection or with a plate reader.

Conclusion

Novel azaspiro compounds represent a vibrant and highly promising area of drug discovery. Their inherent three-dimensionality provides a distinct advantage in designing selective and potent modulators of complex biological targets. As demonstrated, this structural class has already yielded compounds with significant anticancer, neuroprotective, and antimicrobial activities. The continued exploration of the vast chemical space surrounding the azaspiro scaffold, guided by the robust experimental workflows detailed in this guide, holds immense potential for the development of next-generation therapeutics to address some of the most pressing challenges in human health.

References

  • Zhu, L., et al. (2022). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. MDPI. [Link]

  • García-Rubiño, M. E., et al. (2021). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. National Institutes of Health (NIH). [Link]

  • Shchokina, K., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. MDPI. [Link]

  • Yang, Z., et al. (2019). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4][10]deca-6,9-diene-3,8-dione Derivatives. PubMed. [Link]

  • Yang, Z., et al. (2019). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4][10]deca-6,9-diene-3,8-dione Derivatives. Sci-Hub. [Link]

  • Yang, Z., et al. (2019). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4][10]deca-6,9-diene-3,8-dione Derivatives. Semantic Scholar. [Link]

  • Mykhailiuk, P. (2020). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

  • Martins, L. J., et al. (2013). Synthesis of new biologically actived azaspiro compounds. Blucher Proceedings. [Link]

  • El-Sayed, N. N. E., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. PubMed. [Link]

  • García-Rubiño, M. E., et al. (2021). Basic protocol to assess preclinical anticancer activity. ResearchGate. [Link]

  • Mykhailiuk, P. K. (2016). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. PubMed. [Link]

  • Lawal, U., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health (NIH). [Link]

  • Zips, D., et al. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. IntechOpen. [Link]

  • Shchegolkov, E. V., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5'-Pyrimidines] as Potential Antitumor Agents. PubMed. [Link]

  • Shchegolkov, E. V., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5'-Pyrimidines] as Potential Antitumor Agents. MDPI. [Link]

  • B. Joy, M. T., et al. (2013). A Pharmacological Screening Approach for Discovery of Neuroprotective Compounds in Ischemic Stroke. PubMed Central. [Link]

  • Ma, F.-F. (2024). Guideline for anticancer assays in cells. ResearchGate. [Link]

  • Shchokina, K., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed. [Link]

  • Grygorenko, O. O., et al. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Clinical Microbiology Reviews. [Link]

  • Iaroshenko, V. O., et al. (2017). Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. Semantic Scholar. [Link]

  • Martins, L. J., et al. (2013). Synthesis of new biologically actived azaspiro compounds. ResearchGate. [Link]

  • Al-Shawi, M., et al. (2024). An Integrative Approach to Identifying Neuroprotective Natural Compounds for Neurodevelopmental Disorders. MDPI. [Link]

  • Maher, P., & Hanneken, A. (2008). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. PMC - NIH. [Link]

  • Creative Diagnostics. (n.d.). Antimicrobial Susceptibility Test Kits. Creative Diagnostics. [Link]

  • INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences. [Link]

  • WOAH. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • Obniska, J., et al. (2011). Synthesis and Anticonvulsant Activity of New Fluorinated N-Phenyl- and N-Benzyl-2-azaspiro[4.4]nonane- and [4.5]Decane-1,3-dione Derivatives. Part 3. ResearchGate. [Link]

  • Hrinvak, M., et al. (2025). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. MDPI. [Link]

  • Hrinvak, M., et al. (2025). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. PubMed. [Link]

  • Liu, Y., et al. (2022). Flavescensines A–L: Novel azaspiro[4.4] heterodimeric alkaloids from Sophora flavescens protect against liver injury by inhibiting DUSP2-mediated mitochondrial apoptosis. ResearchGate. [Link]

  • G-F, Z., et al. (2013). Recent developments in azole compounds as antibacterial and antifungal agents. PubMed. [Link]

  • Cesur, N., et al. (2006). Antibacterial and antifungal activities of new pyrazolo[3,4-d]pyridazin derivatives. PubMed. [Link]

  • Kumar, D. S., et al. (2020). Antibacterial and antifungal activity studies of synthesized compounds, 4a-p. ResearchGate. [Link]

  • K-H, A., et al. (2016). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. ResearchGate. [Link]

  • K-H, A., et al. (2016). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. MDPI. [Link]

Sources

The Emergence of 5-Azaspiro[2.4]heptane Derivatives: A Technical Guide to Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacological properties is perpetual. Among these, spirocyclic systems—molecules containing two rings joined by a single common atom—have garnered significant attention for their inherent three-dimensionality. This structural rigidity and defined spatial orientation of substituents can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the introduction of spirocyclic motifs often improves key physicochemical properties such as solubility and metabolic stability, critical factors for the successful development of drug candidates.[1][2]

This guide focuses on the 5-azaspiro[2.4]heptane core, a unique scaffold that combines a pyrrolidine ring with a cyclopropane ring. This arrangement imparts a distinct conformational rigidity, making it an attractive building block in drug design. A notable example is its incorporation into Ledipasvir, a potent inhibitor of the Hepatitis C virus (HCV) NS5A protein, underscoring the therapeutic relevance of this molecular framework.[3] This document will provide an in-depth exploration of the synthesis, key derivatives, and burgeoning pharmacological applications of 5-azaspiro[2.4]heptane derivatives, offering a technical resource for researchers and professionals in the field of drug development.

Synthetic Strategies for the 5-Azaspiro[2.4]heptane Core

The construction of the 5-azaspiro[2.4]heptane skeleton primarily relies on the cyclopropanation of a proline derivative bearing an exocyclic methylene group. The Simmons-Smith reaction and its modifications are the most common and effective methods for this transformation.[4][5]

Key Synthetic Precursor: (S)-4-Methyleneproline

A crucial starting material for the enantioselective synthesis of many 5-azaspiro[2.4]heptane derivatives is (S)-4-methyleneproline. An efficient, catalytic, and enantioselective preparation involves a one-pot double allylic alkylation of a glycine imine analog. This reaction is conducted under phase-transfer conditions in the presence of a chinchonidine-derived catalyst, yielding the desired (S)-4-methyleneproline scaffold with high enantiomeric excess.[3]

Cyclopropanation via the Simmons-Smith Reaction

The Simmons-Smith reaction utilizes a carbenoid, typically generated from diiodomethane and a zinc-copper couple, to effect the cyclopropanation of an alkene.[6] In the context of 5-azaspiro[2.4]heptane synthesis, a protected (S)-4-methyleneproline derivative is treated with the Simmons-Smith reagent to stereospecifically form the spiro-fused cyclopropane ring.[4] The reaction is known for its tolerance of various functional groups and its stereospecific nature, preserving the stereochemistry of the starting alkene.[5]

An alternative and often more reactive protocol is the Furukawa modification, which employs diethylzinc (Et₂Zn) in place of the zinc-copper couple.[5] The choice of reagents and reaction conditions can be tailored to the specific substrate and desired scale of the synthesis.

Below is a generalized workflow for the synthesis of the key intermediate, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid.

Synthesis_Workflow General Synthetic Workflow for (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid cluster_0 Preparation of Methylene Precursor cluster_1 Cyclopropanation cluster_2 Final Deprotection Glycine_imine_analog Glycine imine analog S_4_methyleneproline_ester (S)-4-Methyleneproline ester Glycine_imine_analog->S_4_methyleneproline_ester Phase-transfer catalysis Cyclopropanation Simmons-Smith or Furukawa Reaction S_4_methyleneproline_ester->Cyclopropanation Spirocyclic_ester (S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylate ester Cyclopropanation->Spirocyclic_ester Hydrolysis Ester Hydrolysis Spirocyclic_ester->Hydrolysis Final_Product (S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid Hydrolysis->Final_Product

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocol: Synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid

The following protocol is a representative procedure for the synthesis of this key intermediate, based on established literature methods.[3]

Step 1: Synthesis of tert-butyl (S)-4-methylenepyrrolidine-2-carboxylate

  • To a solution of the glycine imine analog and a chinchonidine-derived catalyst in a mixture of toluene and dichloromethane at -20 °C, add 1,3-dibromopropane and an aqueous solution of potassium hydroxide.

  • Stir the biphasic mixture vigorously at -20 °C for several hours.

  • Separate the organic phase, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product is then treated with chloroform to induce cyclization.

  • Purify the resulting tert-butyl (S)-4-methyleneprolinate by column chromatography.

Step 2: Boc Protection

  • Dissolve the tert-butyl (S)-4-methyleneprolinate in a suitable solvent such as dichloromethane.

  • Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine or DMAP).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction and purify the N-Boc protected product.

Step 3: Cyclopropanation

  • To a solution of the N-Boc-protected (S)-4-methyleneproline ester in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add a solution of diethylzinc.

  • Cool the mixture to 0 °C and add diiodomethane dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry, and purify by column chromatography to yield the tert-butyl ester of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid.

Step 4: Saponification

  • Dissolve the tert-butyl ester in a mixture of methanol, THF, and water.

  • Add an aqueous solution of a strong base, such as lithium hydroxide or potassium hydroxide.

  • Stir the mixture at room temperature until the ester is completely hydrolyzed.

  • Acidify the reaction mixture to a pH of ~2 with a dilute acid (e.g., 2M HCl).

  • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous magnesium sulfate, and concentrate in vacuo to afford the final product, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, typically as a solid.[3]

Physicochemical and Spectroscopic Data

The incorporation of the 5-azaspiro[2.4]heptane moiety can significantly influence the physicochemical properties of a molecule. Generally, spirocyclic scaffolds tend to increase the fraction of sp³-hybridized carbons (Fsp³), which has been correlated with improved clinical success rates for drug candidates.[1] They can also modulate lipophilicity (LogP/LogD) and aqueous solubility.[7]

Table 1: Physicochemical Properties of Representative 5-Azaspiro[2.4]heptane Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated LogP
5-Azaspiro[2.4]heptaneC₆H₁₁N97.160.5
(S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acidC₁₂H₁₉NO₄241.281.5

Note: Calculated LogP values are estimations and can vary depending on the algorithm used.[8][9]

Table 2: Spectroscopic Data for (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid

Spectroscopic TechniqueKey Signals
¹H NMR (400 MHz, CDCl₃)δ 10.64 (br s, 1H), 4.50 (m, 1H), 3.40–3.39 (m, 3H), 2.29 (m, 1H), 1.95 (m, 1H), 1.44 (s, 9H), 0.61 (m, 4H)
¹³C NMR (101 MHz, CDCl₃)δ 178.6, 154.0, 80.5, 59.5, 53.7, 39.0, 28.5, 20.2, 11.8, 9.4
IR (ATR, cm⁻¹)2967, 2929, 2872, 1717, 1625, 1432, 1365, 1176, 1144, 1116
MS (ESI)m/z [M+H]⁺ calculated for C₁₂H₂₀NO₄: 242.1392, found 242.1387

Note: NMR data shows a mixture of rotamers. Signals for the major rotamer are presented.[2]

Pharmacological Applications and Structure-Activity Relationships (SAR)

The unique conformational constraints imposed by the 5-azaspiro[2.4]heptane scaffold have made it a valuable component in the design of various therapeutic agents.

Hepatitis C Virus (HCV) NS5A Inhibitors

As previously mentioned, the most prominent application of a 5-azaspiro[2.4]heptane derivative is in the synthesis of Ledipasvir. The (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid is a key building block for this anti-HCV drug.[3] The spirocyclic proline analog structure is crucial for the potent inhibitory activity against the NS5A protein, which is essential for HCV replication.

Orexin Receptor Antagonists

The 5-azaspiro[2.4]heptane scaffold has also been successfully employed in the development of potent dual orexin 1 (OX₁) and orexin 2 (OX₂) receptor antagonists.[3][10] Orexin antagonists are of significant interest for the treatment of insomnia.[10]

A study starting from a 4,4-disubstituted piperidine series of OX₁ selective antagonists led to the discovery of a novel class of 5-azaspiro[2.4]heptane dual antagonists.[3] The replacement of the piperidine ring with the 5-azaspiro[2.4]heptane core modulated the selectivity profile, leading to potent dual antagonists.

Structure-Activity Relationship (SAR) Insights for Orexin Antagonists:

The SAR exploration revealed several key insights:

  • Spirocyclic Core: The transition from a spiro-piperidine to a 5-azaspiro[2.4]heptane core was a critical modification that shifted the selectivity towards dual OX₁/OX₂ antagonism.[10]

  • Substituents on the Aromatic Rings: The nature and position of substituents on the aromatic moieties attached to the core structure significantly impacted potency and selectivity. For instance, in one series, a benzoxazole group was found to be optimal for high dual antagonist activity.[3]

  • Pharmacokinetic Optimization: Further modifications focused on improving the drug metabolism and pharmacokinetic (DMPK) properties. This led to the identification of lead compounds with good oral bioavailability and brain penetration in preclinical models.[3][10]

SAR_Logic SAR Logic for Orexin Antagonist Optimization Start Initial Hit: Spiro-piperidine (OX1 selective) Core_Modification Core Modification: Replace piperidine with 5-azaspiro[2.4]heptane Start->Core_Modification Dual_Antagonist Result: Dual OX1/OX2 Antagonist Core_Modification->Dual_Antagonist Aromatic_SAR Aromatic Substituent SAR Exploration Dual_Antagonist->Aromatic_SAR Improved_Potency Improved Potency Aromatic_SAR->Improved_Potency DMPK_Optimization DMPK Optimization Improved_Potency->DMPK_Optimization Lead_Compound Lead Compound: Potent, dual antagonist with good PK properties DMPK_Optimization->Lead_Compound

Caption: Logical flow of SAR optimization.

Potential in Central Nervous System (CNS) Disorders and as Enzyme Inhibitors

The rigid structure of the 5-azaspiro[2.4]heptane core makes it an attractive scaffold for targeting proteins in the central nervous system, where precise ligand-receptor interactions are paramount. While extensive research is ongoing, the application of these derivatives in neurodegenerative diseases and as kinase inhibitors is an emerging area of interest.[11][12][13] The ability to present substituents in well-defined spatial vectors can be leveraged to achieve high selectivity for specific enzyme isoforms or receptor subtypes, a common challenge in CNS drug discovery.

Conclusion and Future Outlook

The 5-azaspiro[2.4]heptane scaffold represents a valuable and increasingly utilized building block in medicinal chemistry. Its unique three-dimensional structure provides a robust platform for the design of novel therapeutics with improved pharmacological profiles. The successful application in the development of an approved anti-HCV agent and promising orexin receptor antagonists validates the potential of this core. As synthetic methodologies become more refined and our understanding of the structure-property relationships of these compounds deepens, we can anticipate the discovery of new 5-azaspiro[2.4]heptane derivatives with therapeutic applications across a broader range of diseases. The continued exploration of this chemical space holds significant promise for the future of drug discovery.

References

  • Stasi, L. P., Artusi, R., Bovino, C., Buzzi, B., Canciani, L., Caselli, G., Colace, F., Garofalo, P., Giambuzzi, S., Larger, P., Letari, O., Mandelli, S., Perugini, L., Pucci, S., Salvi, M., & Toro, P. L. (2013). Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 23(9), 2653–2658. [Link]

  • Soloshonok, V. A., & Ono, T. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5644. [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 12(1), 18-30. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 39871141, (6S)-5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid. [Link]

  • Stasi, L. P., et al. (2013). Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 23(9), 2653-8. [Link]

  • ResearchGate. (2013). Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. [Link]

  • Kumar, R., & Singh, V. (2021). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 26(21), 6614. [Link]

  • Kirichok, A. A., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(48), e202311537. [Link]

  • Stepan, A. F., et al. (2012). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 51(41), 10263-10266. [Link]

  • Reddy, T. S., et al. (2023). Design, synthesis, and biological evaluation of novel azaspirooxindolinone derivatives as potent inhibitors of ITK and BTK-dependent cancer cell proliferation. European Journal of Medicinal Chemistry, 248, 115082. [Link]

  • Wikipedia. (2023, December 28). Simmons–Smith reaction. [Link]

  • Charette, A. B. (2004). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 1-415. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 39871141. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21923103, 5-Azaspiro(2.4)heptane. [Link]

  • PharmaCompass. (n.d.). 5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid. [Link]

  • Pirotte, B., et al. (2022). Design, Synthesis, and Evaluation of Novel Pyruvate Dehydrogenase Kinase Inhibitors. Current Medicinal Chemistry, 29(31), 5174-5188. [Link]

  • Uddin, M. S., et al. (2021). Application of Natural Products in Neurodegenerative Diseases by Intranasal Administration: A Review. International Journal of Molecular Sciences, 22(23), 12895. [Link]

  • Ullah, R., & Khan, M. (2021). Impact of Natural Compounds on Neurodegenerative Disorders: From Preclinical to Pharmacotherapeutics. Molecules, 26(14), 4297. [Link]

  • Tyler, M., & Tyler, M. (2023). Pathways to healing: Plants with therapeutic potential for neurodegenerative diseases. Journal of Ethnopharmacology, 302, 115871. [Link]

  • Gnanaraj, C., et al. (2021). Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. Neuroscience Research Notes, 4(4), 22-38. [Link]

  • Venkatesan, R., et al. (2015). Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review. BioMed Research International, 2015, 814068. [Link]

  • de Oliveira, R. J., et al. (2023). Molecular Insights into the Interaction of Orexin 1 Receptor Antagonists: A Comprehensive Study Using Classical and Quantum Computational Methods. International Journal of Molecular Sciences, 24(21), 15833. [Link]

  • Wróbel, T. M., et al. (2024). Evaluation of Physicochemical Properties of Ipsapirone Derivatives Based on Chromatographic and Chemometric Approaches. Molecules, 29(8), 1888. [Link]

Sources

The Spiro-γ-lactam Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The spiro-γ-lactam scaffold, a unique three-dimensional heterocyclic motif, has emerged as a cornerstone in contemporary medicinal chemistry. Its inherent structural rigidity, conformational pre-organization, and synthetic tractability have positioned it as a privileged scaffold in the design of novel therapeutics targeting a wide array of diseases. This guide provides a comprehensive technical overview of the spiro-γ-lactam core, delving into its fundamental chemical properties, diverse synthetic strategies, and significant applications in drug discovery. We will explore key experimental protocols, analyze structure-activity relationships of prominent derivatives, and visualize the intricate interplay of these molecules with crucial biological pathways. This document serves as an essential resource for researchers and drug development professionals seeking to leverage the vast potential of the spiro-γ-lactam scaffold in their scientific endeavors.

The Spiro-γ-lactam Core: A Foundation of Structural Rigidity and Biological Promise

The spiro-γ-lactam, or spiropyrrolidin-2-one, is a bicyclic heterocyclic system characterized by a γ-lactam (a five-membered cyclic amide) ring fused to another ring system at a single, shared quaternary carbon atom—the spirocenter. This unique structural feature imparts significant conformational rigidity, a highly sought-after property in drug design. By locking the molecule into a more defined three-dimensional orientation, the entropic penalty upon binding to a biological target is reduced, often leading to enhanced potency and selectivity.[1][2]

The inherent chirality of many spiro-γ-lactam systems further contributes to their appeal, allowing for stereospecific interactions with biological macromolecules. This scaffold is not merely a synthetic curiosity; it is a recurring motif in a variety of naturally occurring and synthetic bioactive molecules, underscoring its evolutionary and medicinal significance.[1]

Synthetic Strategies: Constructing the Spirocyclic Core

The construction of the spiro-γ-lactam scaffold has been a subject of intense research, leading to the development of a diverse array of synthetic methodologies. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry of the final product.

[3+2] Cycloaddition Reactions: A Powerful and Versatile Approach

One of the most robust and widely employed methods for the synthesis of spiro-γ-lactams is the [3+2] cycloaddition reaction. This strategy typically involves the reaction of an azomethine ylide (a 1,3-dipole) with an activated alkene. The exocyclic double bond of a cyclic ketone or a related derivative often serves as the dipolarophile, leading to the direct formation of the spiro-pyrrolidine ring system.

Experimental Protocol: Diastereoselective Synthesis of a Spiro-γ-lactam via 1,3-Dipolar Cycloaddition [3][4]

This protocol outlines a general procedure for the synthesis of a chiral spiro-γ-lactam via the 1,3-dipolar cycloaddition of a diazo-γ-lactam with an electron-deficient dipolarophile.

  • Step 1: Preparation of the Diazo-γ-lactam.

    • To a solution of the corresponding γ-lactam precursor in a suitable solvent (e.g., dichloromethane), add a sulfonyl azide reagent (e.g., p-toluenesulfonyl azide) and a base (e.g., triethylamine).

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

    • Work up the reaction by washing with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude diazo-γ-lactam, which can often be used in the next step without further purification.

  • Step 2: 1,3-Dipolar Cycloaddition.

    • In a round-bottom flask, dissolve the diazo-γ-lactam and the electron-deficient dipolarophile (e.g., an acrylate or maleimide derivative) in a suitable solvent (e.g., toluene or xylenes).

    • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time will vary depending on the reactivity of the substrates.

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Step 3: Purification.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired spiro-γ-lactam.

    • Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and where applicable, X-ray crystallography to confirm stereochemistry).

Ugi Multicomponent Reactions: A Pathway to Molecular Diversity

The Ugi four-component reaction (Ugi-4CR) is a powerful tool in combinatorial chemistry for the rapid generation of diverse molecular scaffolds. By employing a bifunctional starting material, the Ugi reaction can be ingeniously adapted to construct spiro-γ-lactam systems. A typical approach involves the reaction of a keto-acid, an amine, an isocyanide, and a fourth component, often leading to a post-Ugi intramolecular cyclization to furnish the desired spirocyclic lactam. A notable advantage of this method is the ability to introduce multiple points of diversity in a single synthetic operation.[5]

Logical Workflow for Spiro-γ-lactam Synthesis via Ugi-4CR

cluster_reactants Starting Materials cluster_cyclization Post-Ugi Transformation Keto_Acid Keto-Acid Ugi_Reaction Ugi Four-Component Reaction Keto_Acid->Ugi_Reaction Amine Amine Amine->Ugi_Reaction Isocyanide Isocyanide Isocyanide->Ugi_Reaction Component4 Fourth Component (e.g., Alcohol) Component4->Ugi_Reaction Ugi_Adduct Linear Ugi Adduct Ugi_Reaction->Ugi_Adduct Formation of α-acylamino amide Intramolecular_Cyclization Intramolecular Cyclization Ugi_Adduct->Intramolecular_Cyclization Spontaneous or induced cyclization Spiro_Lactam Spiro-γ-lactam Product Intramolecular_Cyclization->Spiro_Lactam

Caption: Ugi-4CR for Spiro-γ-lactam Synthesis.

Medicinal Chemistry Applications: Targeting Disease with Spiro-γ-lactams

The unique structural attributes of the spiro-γ-lactam scaffold have been exploited in the development of potent and selective modulators of various biological targets implicated in a range of diseases, from cancer to infectious diseases.

Anticancer Activity: Inhibition of the MDM2-p53 Interaction

A paramount application of spiro-γ-lactams in oncology is the development of inhibitors of the MDM2-p53 protein-protein interaction. The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis. In many cancers, p53 is inactivated through its interaction with the murine double minute 2 (MDM2) protein, which promotes p53 degradation. Small molecules that can disrupt this interaction can restore p53 function and trigger apoptosis in cancer cells.

Spirooxindole-based γ-lactams have emerged as a particularly promising class of MDM2-p53 inhibitors. The spirooxindole scaffold serves as a rigid and effective mimic of the key tryptophan residue of p53 that inserts into a hydrophobic pocket of MDM2.[6][7] Extensive structure-activity relationship (SAR) studies have led to the development of highly potent and orally bioavailable inhibitors.

One such exemplary compound is BI-0252 , a spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one derivative that has demonstrated significant in vivo efficacy in preclinical cancer models.[8][9]

Experimental Protocol: Synthesis of an MDM2-p53 Inhibitor (BI-0282, a close analog of BI-0252) [9]

This protocol describes the multi-gram scale synthesis of a potent spirooxindole MDM2-p53 inhibitor.

  • Step 1: Three-Component 1,3-Dipolar Cycloaddition.

    • A mixture of the appropriate isatin derivative, sarcosine, and a substituted alkene in methanol is heated to reflux.

    • The reaction progress is monitored by HPLC. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration. This step stereoselectively forms the core spirooxindole-pyrrolidine scaffold.

  • Step 2: Reductive Amination.

    • The product from Step 1 is subjected to reductive amination with cyclopropyl-carboxaldehyde in the presence of sodium triacetoxyborohydride and acetic acid. This introduces the cyclopropylmethyl group onto the pyrrolidine nitrogen.

  • Step 3: Reduction of the Nitro Group.

    • The nitro group on the oxindole ring is reduced to an amine using hydrogen gas and a Raney nickel catalyst.

  • Step 4: Second Reductive Amination.

    • The resulting amino group undergoes a second reductive amination with a suitable aldehyde to install the final side chain.

  • Step 5: Saponification.

    • The ester group is hydrolyzed to the corresponding carboxylic acid using potassium hydroxide in a mixture of isopropanol and water to yield the final active pharmaceutical ingredient.

Signaling Pathway: MDM2-p53 Interaction and its Inhibition

cluster_nucleus Cell Nucleus p53 p53 (Tumor Suppressor) p53_MDM2_complex p53-MDM2 Complex p53->p53_MDM2_complex Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Activation of Target Genes Apoptosis Apoptosis p53->Apoptosis Activation of Target Genes MDM2 MDM2 (E3 Ubiquitin Ligase) MDM2->p53_MDM2_complex Spiro_Lactam Spiro-γ-lactam Inhibitor (e.g., BI-0252) Spiro_Lactam->p53_MDM2_complex Inhibition p53_MDM2_complex->p53 Ubiquitination & Degradation

Caption: Inhibition of MDM2-p53 by Spiro-γ-lactams.

Table 1: Anticancer Activity of Representative Spiro-γ-lactam Derivatives

Compound IDTargetCell LineIC₅₀ (µM)Reference
BI-0252 MDM2-p53SJSA-1 (Osteosarcoma)In vivo efficacy demonstrated[8][9]
MI-888 MDM2-p53VariousKᵢ = 0.44 nM[10]
Spirooxindole 1 Not SpecifiedHCT116 (Colon)52.81[11]
Spirooxindole 2 Not SpecifiedPC3 (Prostate)74.40[11]
Spirooxindole 3 Not SpecifiedHL60 (Leukemia)49.72[11]
Antimicrobial Activity: Targeting Bacterial Cell Wall Synthesis

The lactam ring is a well-established pharmacophore in antibacterial drug discovery, with the penicillins and cephalosporins being prime examples of β-lactam antibiotics. Similarly, γ-lactam-containing compounds have demonstrated promising antimicrobial activity. Some spiro-γ-lactams exert their bactericidal effects by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of bacterial cell wall biosynthesis.[12][13]

The spirocyclic nature of these compounds can enhance their activity and potentially overcome some mechanisms of bacterial resistance. Research in this area has also explored the anti-HIV and antiplasmodial activities of spiro-γ-lactam derivatives.[3][4]

Mechanism of Action: Inhibition of Penicillin-Binding Proteins (PBPs)

cluster_bacterial_cell Bacterial Cell Peptidoglycan_Precursors Peptidoglycan Precursors PBP Penicillin-Binding Protein (PBP) Peptidoglycan_Precursors->PBP Transpeptidation Crosslinked_Peptidoglycan Cross-linked Peptidoglycan (Cell Wall) PBP->Crosslinked_Peptidoglycan Cell_Lysis Cell Lysis PBP->Cell_Lysis Inhibition leads to Spiro_Lactam_Antibiotic Spiro-γ-lactam Antibiotic Spiro_Lactam_Antibiotic->PBP Covalent Inhibition

Caption: Spiro-γ-lactam Inhibition of Bacterial PBP.

Table 2: Antimicrobial Activity of Selected Spiro-γ-lactam Compounds

Compound ClassTarget Organism/VirusActivity MetricValueReference
Spiro-γ-lactam Derivative 1Plasmodium falciparumIC₅₀< 3.5 µM[3][4]
Spiro-γ-lactam Derivative 2HIVAnti-HIV ActivityGood[3][4]
Spiro-β-lactone-γ-lactamE. coli, S. aureusAntibacterial ActivityWeak
Spiro-β-lactone-γ-lactamProteasomeProteasome InhibitionWeak

Future Perspectives and Conclusion

The spiro-γ-lactam scaffold continues to be a fertile ground for innovation in medicinal chemistry. Its unique structural and chemical properties provide a robust platform for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The synthetic versatility of this scaffold allows for the creation of large and diverse chemical libraries, facilitating the exploration of new biological targets and the development of next-generation drugs.

Future research will likely focus on the development of novel asymmetric synthetic methodologies to access enantiomerically pure spiro-γ-lactams with greater efficiency. Furthermore, the exploration of this scaffold in targeting other challenging diseases, such as neurodegenerative disorders and viral infections, holds immense promise. The continued application of computational chemistry and structure-based drug design will undoubtedly accelerate the discovery of new spiro-γ-lactam-based clinical candidates.

References

  • Computational analysis of spiro-oxindole inhibitors of the MDM2-p53 interaction: insights and selection of novel inhibitors. PubMed. [Link]

  • Computational analysis of spiro-oxindole inhibitors of the MDM2-p53 interaction: Insights and selection of novel inhibitors. ResearchGate. [Link]

  • The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. MDPI. [Link]

  • Design, Synthesis, Chemical and Biochemical Insights Into Novel Hybrid Spirooxindole-Based p53-MDM2 Inhibitors With Potential Bcl2 Signaling Attenuation. National Institutes of Health. [Link]

  • Strategies and methodologies for the construction of spiro-γ-lactams: an update. Royal Society of Chemistry. [Link]

  • Diastereomeric Spirooxindoles as Highly Potent and Efficacious MDM2 Inhibitors. National Institutes of Health. [Link]

  • Recent Advances in the Synthesis of Spiro‐β‐Lactams and Spiro‐δ‐Lactams. ResearchGate. [Link]

  • Anticancer potential of novel α,β-unsaturated γ-lactam derivatives targeting the PI3K/AKT signaling pathway. PubMed. [Link]

  • Ugi Multicomponent Reaction. Organic Syntheses. [Link]

  • Spiro-Lactams as Novel Antimicrobial Agents. PubMed. [Link]

  • Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society. [Link]

  • Spiro-lactams as novel antimicrobial agents. ULisboa Research Portal. [Link]

  • An update on the synthesis and reactivity of spiro-fused β-lactams. ResearchGate. [Link]

  • Inhibitors of cell wall synthesis. [Link]

  • Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV. [Link]

  • Mode of action : inhibition of bacterial cell wall synthesis upstream to ? lactams. [Link]

  • Mechanism of action of antibiotics which inhibit synthesis of bacterial cell wall. VETERINARIA. [Link]

  • Biologically active γ-lactams: synthesis and natural sources. Royal Society of Chemistry. [Link]

  • Design, Synthesis, Chemical and Biochemical Insights Into Novel Hybrid Spirooxindole-Based p53-MDM2 Inhibitors With Potential Bcl2 Signaling Attenuation. Frontiers. [Link]

  • Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction. American Chemical Society. [Link]

  • 1, 3-Dipolar cycloaddition reaction for diastereoselective synthesis of functionalized dihydrospiro[indoline-3, 2'-pyrroles]. Chinese Chemical Letters. [Link]

  • Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition. MDPI. [Link]

  • A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics. National Institutes of Health. [Link]

  • Bacterial Cell Wall Synthesis Inhibitors. Clinical Gate. [Link]

  • Natural compounds regulate the PI3K/Akt/GSK3β pathway in myocardial ischemia-reperfusion injury. National Institutes of Health. [Link]

  • Activator free diastereoselective 1,3-dipolar cycloaddition: a quick access to coumarin based spiro multi heterocyclic adducts. National Institutes of Health. [Link]

  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. PubMed. [Link]

  • Virtual Screening of Natural Compounds as Potential PI3K-AKT Signaling Pathway Inhibitors and Experimental Validation. ResearchGate. [Link]

  • PI3K–AKT-Targeting Breast Cancer Treatments: Natural Products and Synthetic Compounds. MDPI. [Link]

  • Modulation of the PI3K/Akt/mTOR signaling pathway by probiotics as a fruitful target for orchestrating the immune response. National Institutes of Health. [Link]

  • Enantioselective 1,3-Dipolar Cycloadditions of α-Methylene Lactams to Construct Spirocycles. National Institutes of Health. [Link]

  • Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. PubMed. [Link]

  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers. [Link]

Sources

Unveiling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 7-Amino-5-azaspiro[2.4]heptan-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Amino-5-azaspiro[2.4]heptan-4-one is a novel spirocyclic compound of significant interest in medicinal chemistry. Its unique three-dimensional structure presents a compelling scaffold for the development of targeted therapeutics. This guide delves into the putative mechanism of action of this compound, positing it as a potent antagonist of orexin receptors. We will explore the molecular underpinnings of this antagonism, the subsequent impact on intracellular signaling cascades, and provide detailed experimental protocols for the validation and further investigation of its biological activity. This document is intended to serve as a comprehensive resource for researchers engaged in the study of orexin receptor modulation and the development of new chemical entities targeting this system.

Introduction: The Therapeutic Potential of the Azaspiro[2.4]heptan-4-one Scaffold

The 5-azaspiro[2.4]heptan-4-one core represents a privileged scaffold in modern drug discovery, lending itself to the creation of potent and selective modulators of various biological targets. The rigid, spirocyclic nature of this framework allows for precise spatial orientation of functional groups, facilitating high-affinity interactions with protein binding pockets. Derivatives of this scaffold have been explored for a range of therapeutic applications, from antibacterial agents to central nervous system modulators.[1] The addition of an amino group at the 7-position introduces a key pharmacophoric element, suggesting a potential role in targeting receptors that recognize amine-containing ligands.

Based on extensive research into the broader class of 5-azaspiro[2.4]heptane derivatives, the primary hypothesized mechanism of action for this compound is the antagonism of orexin receptors 1 and 2 (OX1R and OX2R). The orexin system, comprising the neuropeptides orexin-A and orexin-B and their cognate G-protein coupled receptors (GPCRs), is a critical regulator of sleep-wake cycles, appetite, and reward pathways.[2][3] Consequently, antagonists of these receptors have emerged as a promising therapeutic strategy for the treatment of insomnia and other sleep disorders.[2][3]

This guide will proceed under the well-supported hypothesis that this compound functions as an orexin receptor antagonist. We will dissect this proposed mechanism from the molecular level to its cellular consequences.

The Orexin System: A Primer

Orexin-A and orexin-B are neuropeptides produced by a specific population of neurons in the lateral hypothalamus.[3] These peptides exert their effects by binding to and activating OX1R and OX2R, which are GPCRs expressed throughout the central nervous system.[3] Orexin-A binds to both receptors with high affinity, while orexin-B shows a preference for OX2R.[4]

Activation of orexin receptors is predominantly excitatory and leads to the modulation of multiple downstream signaling pathways through the activation of various G-protein subtypes, including Gq, Gi/o, and Gs.[4][5][6][7] This pleiotropic signaling allows the orexin system to exert a wide range of physiological effects, with a primary role in promoting wakefulness and arousal.[3]

Molecular Mechanism of Action: Competitive Antagonism of Orexin Receptors

It is proposed that this compound acts as a competitive antagonist at both OX1 and OX2 receptors. This means it likely binds to the same orthosteric site as the endogenous orexin peptides but fails to induce the conformational changes necessary for receptor activation. By occupying the binding site, it prevents orexin-A and orexin-B from activating the receptors, thereby inhibiting their downstream signaling.

The spirocyclic core of this compound likely orients the 7-amino group and the 4-one moiety in a manner that mimics key interactions of the orexin peptides within the receptor binding pocket. Structure-activity relationship (SAR) studies on related orexin antagonists have highlighted the importance of specific hydrogen bond donors and acceptors, as well as hydrophobic interactions, for high-affinity binding.[8]

Impact on Downstream Signaling Pathways

By blocking orexin receptor activation, this compound would effectively silence the multiple downstream signaling cascades initiated by these GPCRs. The primary pathways affected are:

  • The Gq/11 Pathway: Activation of Gq by orexin receptors leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[9] Antagonism by this compound would prevent this increase in intracellular calcium and PKC activation.

  • The Gs Pathway: Orexin receptor coupling to Gs activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).[10][11] An antagonist would block this cAMP-mediated signaling.

  • The Gi/o Pathway: Coupling to Gi/o inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[10] While seemingly contradictory to Gs coupling, the net effect on cAMP can be cell-type and context-dependent. Antagonism would prevent this modulatory effect on cAMP levels.

The following diagram illustrates the proposed mechanism of action of this compound in the context of orexin receptor signaling.

Orexin_Signaling_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Orexin Orexin-A / Orexin-B OX1R OX1R Orexin->OX1R Binds & Activates OX2R OX2R Orexin->OX2R Binds & Activates Antagonist 7-Amino-5-azaspiro [2.4]heptan-4-one Antagonist->OX1R Binds & Blocks Antagonist->OX2R Binds & Blocks No_Response Inhibition of Cellular Response Antagonist->No_Response Gq Gq OX1R->Gq Gs Gs OX1R->Gs Gio Gi/o OX1R->Gio OX2R->Gq OX2R->Gs OX2R->Gio PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates Gio->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC Activation DAG->PKC Cellular_Response Cellular Response (Wakefulness, etc.) Ca2_release->Cellular_Response PKC->Cellular_Response cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA PKA->Cellular_Response Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes (OX1R/OX2R) - Radioligand - Test Compound Dilutions Start->Prepare_Reagents Incubation Incubate: - Membranes - Radioligand - Test Compound Prepare_Reagents->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis: - Calculate Specific Binding - Determine IC₅₀ and Ki Scintillation->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the orexin receptor radioligand binding assay.

Functional Assay: Calcium Mobilization

This assay measures the ability of this compound to inhibit the increase in intracellular calcium induced by an orexin receptor agonist, providing a measure of its functional antagonism.

Materials:

  • HEK293 or CHO cells stably expressing human OX1R or OX2R.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Orexin-A (agonist).

  • This compound.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 96- or 384-well black-walled, clear-bottom plates.

  • Fluorescence plate reader with automated injection.

Protocol:

  • Seed the cells into the microplates and allow them to attach overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer.

  • Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.

  • Place the plate in the fluorescence reader and measure baseline fluorescence.

  • Inject a fixed concentration of orexin-A (typically EC₈₀) to stimulate the receptors.

  • Measure the peak fluorescence response.

  • Calculate the percentage inhibition of the orexin-A response and determine the IC₅₀ value.

The following diagram illustrates the workflow for the calcium mobilization assay.

Calcium_Mobilization_Workflow Start Start Cell_Seeding Seed OX1R/OX2R Expressing Cells in Microplate Start->Cell_Seeding Dye_Loading Load Cells with Calcium-Sensitive Dye Cell_Seeding->Dye_Loading Antagonist_Incubation Incubate with 7-Amino-5-azaspiro [2.4]heptan-4-one Dye_Loading->Antagonist_Incubation Fluorescence_Reading Measure Fluorescence (Baseline & Post-Agonist Injection) Antagonist_Incubation->Fluorescence_Reading Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC₅₀ Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the functional calcium mobilization assay.

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data obtained from the proposed experiments.

CompoundTargetAssay TypeIC₅₀ (nM)Kᵢ (nM)
This compoundOX1RRadioligand Binding
This compoundOX2RRadioligand Binding
This compoundOX1RCalcium Mobilization
This compoundOX2RCalcium Mobilization
Reference Antagonist (e.g., Suvorexant)OX1RRadioligand Binding
Reference Antagonist (e.g., Suvorexant)OX2RRadioligand Binding
Reference Antagonist (e.g., Suvorexant)OX1RCalcium Mobilization
Reference Antagonist (e.g., Suvorexant)OX2RCalcium Mobilization

Conclusion and Future Directions

This technical guide has outlined the hypothesized mechanism of action for this compound as a potent orexin receptor antagonist. The provided scientific rationale, detailed signaling pathways, and comprehensive experimental protocols offer a robust framework for the investigation and validation of this compound's biological activity.

Future research should focus on confirming the direct interaction with orexin receptors and quantifying its binding affinity and functional potency. Furthermore, investigating the selectivity profile against other GPCRs will be crucial for its development as a therapeutic agent. In vivo studies in relevant animal models of sleep and wakefulness will be the ultimate validation of its therapeutic potential. The unique structural features of this compound make it a promising lead compound for the development of next-generation orexin receptor modulators.

References

  • Kukkonen, J. P. (2017). Orexin Signaling: A Complex, Multifaceted Process. Frontiers in Neuroscience, 11, 62. [Link]

  • Zhang, S., Wang, P., Ji, B., & Wang, C. (2022). Signal transduction, dimerization, and therapeutic targeting of Orexin and receptor systems. Signal Transduction and Targeted Therapy, 7(1), 1-22. [Link]

  • University of Washington. (n.d.). Signal Transduction 1: G Protein Coupled Receptors. In UW Pressbooks. Retrieved from [Link]

  • Nag, A., et al. (2022). A molecular network map of orexin-orexin receptor signaling system. Journal of Biosciences, 47, 107. [Link]

  • Kukkonen, J. P., & Leonard, C. S. (2014). Orexin/hypocretin receptor signalling: a functional perspective. British journal of pharmacology, 171(2), 295–312. [Link]

  • Zhang, S., Wang, P., Ji, B., & Wang, C. (2022). Signal transduction, dimerization, and therapeutic targeting of Orexin and receptor systems. Signal Transduction and Targeted Therapy, 7(1), 1-22. [Link]

  • Wikipedia contributors. (2023, December 27). G protein-coupled receptor. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2024, from [Link]

  • Kashef, A., et al. (2021). Components of the Gs signaling cascade exhibit distinct changes in mobility and membrane domain localization upon β2-adrenergic receptor activation. Molecular Biology of the Cell, 32(8), 755-768. [Link]

  • Wikipedia contributors. (2023, November 28). Gq alpha subunit. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2024, from [Link]

  • Gnanasekaran, T., & Reddy, K. (2023). Biochemistry, G Protein Coupled Receptors. In StatPearls. StatPearls Publishing. [Link]

  • QIAGEN. (n.d.). Gαs Signaling. QIAGEN GeneGlobe. Retrieved from [Link]

  • Kim, Y., et al. (2013). Design, Synthesis, and Biological Evaluations of Novel 7-[7-Amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines with Potent Antibacterial Activity against Respiratory Pathogens. Journal of Medicinal Chemistry, 56(21), 8634-8646. [Link]

  • The Exploring Brain. (2023, March 15). Gq Pathway Of G-Protein-Coupled Receptors Explained | Clip [Video]. YouTube. [Link]

  • Med School Made Easy. (2021, May 12). Signal Transduction Pathways (G-Protein, Receptor Tyrosine Kinase, cGMP) [Video]. YouTube. [Link]

  • Creative Diagnostics. (n.d.). GPCR Pathway. Retrieved from [Link]

  • Dhanasekaran, N., Tsim, S. T., Dermott, J. M., & Onesime, D. (1998). G protein-coupled receptors and signaling pathways regulating growth responses. Oncogene, 17(11), 1383-1394. [Link]

  • Roecker, A. J., & Coleman, P. J. (2008). Antagonists of the orexin receptors. Current topics in medicinal chemistry, 8(11), 977–987. [Link]

  • Gao, X. B., & Horvath, T. L. (2018). Orexin Receptor Antagonists as Emerging Treatments for Psychiatric Disorders. Trends in pharmacological sciences, 39(8), 716–730. [Link]

  • Yamazaki, K., & Suzuki, M. (1998). Crystal Structure of 7-[(7S)-7-Amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluoro-1-cyclopropyl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid. Analytical Sciences, 14(2), 463-464. [Link]

  • Yoshida, Y., et al. (2014). Design, synthesis, and structure-activity relationships of a series of novel N-aryl-2-phenylcyclopropanecarboxamide that are potent and orally active orexin receptor antagonists. Bioorganic & medicinal chemistry, 22(21), 6048–6061. [Link]

  • He, W., et al. (2021). Structures of active-state orexin receptor 2 rationalize peptide and small-molecule agonist recognition and receptor activation. Nature communications, 12(1), 815. [Link]

  • Miko, A., et al. (2005). Synthesis and structure-activity relationship of fluoro analogues of 8-{2-[4-(4-methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione as selective alpha(1d)-adrenergic receptor antagonists. Journal of medicinal chemistry, 48(8), 3076–3079. [Link]

  • Wolf, C., et al. (2000). Structure-activity relationships of novel P2-receptor antagonists structurally related to Reactive Blue 2. British journal of pharmacology, 131(5), 989–998. [Link]

  • Di Virgilio, F., & Adinolfi, E. (2017). Structure-Activity Relationships and Therapeutic Potential of Purinergic P2X7 Receptor Antagonists. Frontiers in pharmacology, 8, 13. [Link]

  • Czarnecka, K., et al. (2021). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Molecules (Basel, Switzerland), 26(11), 3379. [Link]

Sources

Unlocking New Therapeutic Avenues: A Technical Guide to the Azaspiroheptanone Core and its Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold in Medicinal Chemistry

The azaspiroheptanone framework represents a class of "privileged structures" in medicinal chemistry—a molecular scaffold that is capable of binding to multiple, unrelated biological targets. This inherent versatility has positioned azaspiroheptanone derivatives as promising candidates for the development of novel therapeutics across a spectrum of diseases, from complex central nervous system (CNS) disorders to infectious diseases and oncology. This in-depth technical guide provides a comprehensive overview of the key therapeutic targets of azaspiroheptanones, delving into their mechanisms of action, the experimental validation of these targets, and the future outlook for drug development professionals.

Central Nervous System: Modulating the Crossroads of Neurotransmission

The most extensively explored therapeutic potential of azaspiroheptanones lies in their ability to modulate key neurotransmitter systems in the CNS. Their structural features allow for precise interactions with serotonin, dopamine, and sigma receptors, offering opportunities to address a range of psychiatric and neurological conditions.

Serotonin Receptors: A Multifaceted Approach to Mood and Cognition

Azaspiroheptanone derivatives, particularly the well-known anxiolytic drug buspirone and its analogues, have demonstrated significant activity at various serotonin (5-HT) receptor subtypes.

Key Targets and Mechanism of Action:

  • 5-HT1A Receptor Partial Agonism: Many azaspiroheptanones act as partial agonists at the 5-HT1A receptor.[1][2] This is a crucial mechanism for anxiolytic and antidepressant effects. As partial agonists, they can increase serotonergic activity in states of low serotonin and decrease it in states of excessive serotonin, thereby acting as modulators. The 5-HT1A receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels.[3][4] This signaling cascade ultimately results in neuronal hyperpolarization and reduced neuronal firing.[5][6]

  • 5-HT2A Receptor Antagonism: Some derivatives also exhibit antagonistic activity at 5-HT2A receptors.[7] This action is a hallmark of atypical antipsychotics and is thought to contribute to their efficacy against the negative symptoms of schizophrenia and their reduced risk of extrapyramidal side effects.

  • 5-HT7 Receptor Modulation: Emerging evidence points to the 5-HT7 receptor as another important target.[8][9] Modulation of this receptor is implicated in the regulation of circadian rhythms, learning, and memory, suggesting potential applications in treating cognitive deficits and sleep disorders.

Featured Azaspiroheptanone Analogues in CNS Research:

CompoundTarget(s)Ki (nM)Therapeutic Indication
Buspirone5-HT1A (partial agonist), D2 (antagonist)5-HT1A: ~10, D2: ~500Anxiety, Depression[10][11]
Gepirone5-HT1A (partial agonist)5-HT1A: ~5Depression[10][11]
Tandospirone5-HT1A (partial agonist)5-HT1A: ~26Anxiety, Depression[2]

Signaling Pathway of 5-HT1A Receptor Partial Agonism:

Caption: 5-HT1A receptor signaling pathway.

Dopamine Receptors: Fine-Tuning Dopaminergic Tone

The interaction of azaspiroheptanones with dopamine receptors, particularly the D2-like family (D2, D3, and D4), is another critical aspect of their CNS activity.

Key Targets and Mechanism of Action:

  • D2 Receptor Antagonism/Partial Agonism: Many azaspiroheptanones exhibit weak to moderate affinity for D2 receptors, often acting as antagonists or partial agonists.[2][12] This property is crucial for antipsychotic efficacy. Unlike full antagonists, partial agonists can modulate dopaminergic activity, reducing it in hyperdopaminergic states (e.g., psychosis) and potentially enhancing it in hypodopaminergic states (e.g., cognitive deficits). D2 receptors are Gαi/o-coupled, and their activation inhibits adenylyl cyclase, leading to downstream effects on neuronal excitability.[13][14][15]

  • D3 and D4 Receptor Affinity: Some derivatives show selectivity for D3 and D4 receptors, which are implicated in cognition, motivation, and reward.[16][17] Targeting these receptors could offer a more refined approach to treating schizophrenia and other disorders with fewer side effects.

Dopamine D2 Receptor Signaling Pathway:

D2_Signaling cluster_membrane Cell Membrane D2_R Dopamine D2 Receptor G_protein Gi/o Protein D2_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Azaspiroheptanone Azaspiroheptanone (Antagonist/Partial Agonist) Azaspiroheptanone->D2_R Blocks/ Modulates Dopamine Dopamine Dopamine->D2_R Downstream_Effects Modulation of Neuronal Excitability cAMP->Downstream_Effects Leads to Sigma1_Signaling Azaspiroheptanone Azaspiroheptanone (Antagonist) Sigma1_R Sigma-1 Receptor (ER-Mitochondria) Azaspiroheptanone->Sigma1_R Inhibits Ca_Signaling Ca2+ Signaling Sigma1_R->Ca_Signaling Modulates Ion_Channels Ion Channels Sigma1_R->Ion_Channels Modulates Cell_Stress Cellular Stress Response Sigma1_R->Cell_Stress Modulates Neuroprotection Neuroprotection Ca_Signaling->Neuroprotection Analgesia Analgesia Ion_Channels->Analgesia Cell_Stress->Neuroprotection

Caption: Sigma-1 receptor signaling pathways.

Infectious Diseases: A New Generation of Antimicrobials

The azaspiroheptanone scaffold has been ingeniously incorporated into the structure of quinolone antibiotics, leading to a new generation of potent antibacterial agents.

Key Targets and Mechanism of Action:

  • DNA Gyrase and Topoisomerase IV Inhibition: Azaspiro-quinolone derivatives function by inhibiting two essential bacterial enzymes: DNA gyrase (GyrB) and topoisomerase IV (ParE). [18][19]These enzymes are crucial for DNA replication, repair, and segregation. By forming a stable complex with the enzyme and DNA, these compounds induce double-strand breaks in the bacterial chromosome, ultimately leading to cell death. [12][20]The dual-targeting mechanism is advantageous as it can overcome resistance that has developed to earlier generations of quinolones.

Featured Azaspiro-Quinolone Derivatives:

CompoundTarget(s)IC50 (µg/mL)Spectrum of Activity
Sitafloxacin (DU-6859a)DNA Gyrase, Topoisomerase IVGyrase: 1.38, Topo IV: 1.42Broad-spectrum, including resistant strains [21]

Oncology: Inducing Cancer Cell Death

While research is still in its early stages, the azaspiroheptanone core is being investigated for its potential in cancer therapy. The rationale stems from the known anticancer activities of related heterocyclic compounds and chalcones.

Potential Targets and Mechanisms of Action:

  • Induction of Apoptosis: Azaspiroheptanone derivatives are hypothesized to induce apoptosis, or programmed cell death, in cancer cells. This can occur through the intrinsic (mitochondrial) pathway, which involves the release of cytochrome c and the activation of caspases. [22][23][24]* Modulation of Signaling Pathways: These compounds may also exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway, which is critical for cell growth and survival. [22][25]* Cell Cycle Arrest: Another potential mechanism is the induction of cell cycle arrest, preventing cancer cells from proliferating uncontrollably. [22] Mitochondrial Apoptosis Pathway:

Apoptosis_Pathway Azaspiroheptanone Azaspiroheptanone Derivative Mitochondrion Mitochondrion Azaspiroheptanone->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Leads to Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Triggers Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Caption: Mitochondrial apoptosis pathway.

Experimental Protocols for Target Validation

Validating the interaction of azaspiroheptanone derivatives with their putative targets is paramount in drug discovery. The following are standard, high-level protocols for key assays.

Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the affinity of a test compound for a specific receptor.

Step-by-Step Methodology:

  • Preparation: Prepare cell membranes expressing the receptor of interest.

  • Incubation: Incubate the membranes with a fixed concentration of a radiolabeled ligand (known to bind to the receptor) and varying concentrations of the unlabeled test compound (azaspiroheptanone derivative).

  • Separation: Separate the bound from the free radioligand via filtration.

  • Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Experimental Workflow for Receptor Binding Assay:

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Membranes Prepare Receptor Membranes Incubate Incubate Membranes, Radioligand, & Test Compound Prepare_Membranes->Incubate Prepare_Ligands Prepare Radioligand & Test Compound Prepare_Ligands->Incubate Filter Separate Bound & Free Ligand Incubate->Filter Count Quantify Radioactivity Filter->Count Plot_Data Plot Inhibition Curve Count->Plot_Data Calculate_Ki Calculate IC50 & Ki Plot_Data->Calculate_Ki

Caption: Receptor binding assay workflow.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, or cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the azaspiroheptanone derivative for a specified period.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

  • Formazan Solubilization: Living cells will reduce the yellow MTT to purple formazan crystals. Add a solubilizing agent (e.g., DMSO) to dissolve the crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically ~570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways.

Step-by-Step Methodology:

  • Sample Preparation: Lyse cells treated with the azaspiroheptanone derivative to extract proteins.

  • Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phosphorylated p38 MAPK), followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a substrate that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence) and visualize the protein bands.

Conclusion and Future Directions

The azaspiroheptanone scaffold is a testament to the power of privileged structures in drug discovery. Its ability to interact with a diverse range of therapeutic targets, particularly in the CNS, positions it as a highly valuable framework for the development of next-generation therapeutics. Future research will likely focus on:

  • Subtype Selectivity: Designing derivatives with higher selectivity for specific receptor subtypes to minimize off-target effects and enhance therapeutic efficacy.

  • Multi-Target Ligands: Intentionally designing compounds that modulate multiple targets simultaneously to address the complex pathophysiology of diseases like schizophrenia and depression.

  • Clinical Translation: Advancing the most promising preclinical candidates into clinical trials to validate their therapeutic potential in humans.

For researchers and drug development professionals, the azaspiroheptanone core offers a rich and fertile ground for innovation. A thorough understanding of its interactions with key biological targets will be instrumental in unlocking its full therapeutic potential and bringing novel and effective treatments to patients in need.

References

Sources

Methodological & Application

The Spiro-γ-lactam Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Spiro-γ-lactams

The spiro-γ-lactam, a unique heterocyclic scaffold characterized by a five-membered lactam ring fused at a single carbon atom to another ring system, has emerged as a cornerstone in contemporary medicinal chemistry.[1] This architectural motif imparts a rigid three-dimensional conformation, a feature highly sought after in drug design as it can lead to enhanced binding affinity and selectivity for biological targets.[2] The inherent structural complexity and synthetic challenge of spiro-γ-lactams have made them a fascinating area of research, leading to the development of innovative synthetic methodologies and the discovery of potent therapeutic agents.[1] This application note provides a comprehensive overview of the synthesis and diverse applications of spiro-γ-lactams, with a particular focus on their role as inhibitors of the p53-MDM2 protein-protein interaction, a critical pathway in cancer therapy. Detailed synthetic protocols for key methodologies are also presented to aid researchers in this exciting field.

Synthetic Strategies: Mastering the Construction of the Spirocyclic Core

The construction of the spiro-γ-lactam framework presents a significant synthetic challenge due to the creation of a sterically demanding quaternary carbon center. Over the years, a variety of elegant and efficient methods have been developed to access this privileged scaffold. The choice of synthetic route is often dictated by the desired substitution pattern, the nature of the spiro-fused ring, and the requirement for stereocontrol.

Key Synthetic Methodologies: A Comparative Overview

Several powerful strategies have been employed for the synthesis of spiro-γ-lactams, each with its own set of advantages and limitations.[1]

  • [3+2] Cycloaddition Reactions: This class of reactions is one of the most versatile and widely used methods for constructing the five-membered lactam ring.[3] It typically involves the reaction of a three-atom component (e.g., an azomethine ylide) with a two-atom component (e.g., an activated alkene). The reaction can be catalyzed by various metals or organocatalysts, often proceeding with high regio- and stereoselectivity.[4] A significant advantage of this approach is the ability to generate multiple stereocenters in a single step.

  • Dearomative Spirocyclization: This powerful strategy involves the conversion of a planar aromatic precursor into a three-dimensional spirocyclic system.[5] Gold-catalyzed dearomative spirocyclization of N-aryl alkynamides has emerged as a particularly effective method for the synthesis of spirolactams.[5] This approach is attractive as it allows for the rapid construction of complex molecular architectures from readily available starting materials.

  • Ring-Closing Metathesis (RCM): RCM has proven to be a valuable tool for the synthesis of a variety of cyclic compounds, including spiro-γ-lactams. This method involves the use of a ruthenium-based catalyst to cyclize a diene precursor. The strategic placement of the alkene functionalities is crucial for the successful formation of the desired spirocyclic system.

  • Nucleophilic Cyclization: Intramolecular nucleophilic attack of a nitrogen-containing functional group onto an electrophilic center can also be employed to forge the γ-lactam ring. The success of this strategy is highly dependent on the substrate and the reaction conditions.

The choice of a particular synthetic strategy is a critical decision in the design of a synthetic route to a target spiro-γ-lactam. For instance, if the goal is to create a library of diverse analogs for structure-activity relationship (SAR) studies, a convergent and highly modular approach like a [3+2] cycloaddition might be preferred. On the other hand, for the synthesis of a specific, complex natural product, a dearomative spirocyclization might offer a more direct and elegant solution.

Applications in Drug Discovery: Targeting Key Biological Pathways

The unique structural features of spiro-γ-lactams have positioned them as valuable scaffolds for the development of novel therapeutic agents targeting a wide range of diseases.

Inhibition of the p53-MDM2 Interaction: A New Frontier in Cancer Therapy

One of the most significant applications of spiro-γ-lactams is in the development of inhibitors of the p53-MDM2 protein-protein interaction.[4] The p53 tumor suppressor protein plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[6] Murine double minute 2 (MDM2) is a key negative regulator of p53, binding to it and promoting its degradation.[7] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the inactivation of p53 and promoting tumor growth.[7]

Spirooxindole-based γ-lactams have emerged as a particularly promising class of MDM2 inhibitors.[4] These compounds are designed to mimic the key interactions of the p53 peptide with the MDM2 protein, thereby disrupting the p53-MDM2 complex and restoring p53 function.[8] This leads to the activation of p53-mediated downstream pathways, ultimately resulting in the selective killing of cancer cells. Several spirooxindole-based MDM2 inhibitors have entered clinical trials, highlighting the therapeutic potential of this class of compounds.[7][9]

Data Presentation

Table 1: In Vitro Antiproliferative Activity of Representative Spirooxindole-based MDM2 Inhibitors.

CompoundTarget Cell LineIC50 (µM)Reference
Compound 4d HCT-116 (Colon)-[10]
PC-3 (Prostate)-[10]
HepG-2 (Liver)-[10]
Compound 11b MCF-7 (Breast)-[11]
Compound 38 MDA-MB-231 (Breast)2.4 ± 0.2[4]
PC3 (Prostate)3.4 ± 0.3[4]
HCT-116 (Colon)7.2 ± 0.3[4]
A549 (Lung)7.8 ± 0.3[4]

Note: IC50 values are presented as reported in the literature. Direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of Spirooxindole-pyrrolidines via [3+2] Cycloaddition

This protocol describes a general procedure for the synthesis of spirooxindole-pyrrolidine derivatives through a three-component 1,3-dipolar cycloaddition reaction, a common strategy for generating potent MDM2 inhibitors.[4]

Materials:

  • Isatin derivative (1.0 equiv)

  • Amino acid (e.g., sarcosine, 1.0 equiv)

  • Alkene (e.g., N-phenylmaleimide, 1.0 equiv)

  • Methanol (solvent)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the isatin derivative (1.0 equiv), the amino acid (1.0 equiv), and the alkene (1.0 equiv).

  • Add methanol as the solvent to achieve a concentration of approximately 0.1 M.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrates.

  • Upon completion of the reaction (as indicated by TLC), remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired spirooxindole-pyrrolidine product.

  • Characterize the purified product by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Self-Validation: The successful synthesis of the target compound can be confirmed by the appearance of characteristic signals in the NMR spectra corresponding to the spirocyclic core and the incorporated substituents. The mass spectrum should show the expected molecular ion peak.

Protocol 2: Gold-Catalyzed Dearomative Spirocyclization of N-Aryl Alkynamides

This protocol provides a general method for the synthesis of spirolactams via the gold-catalyzed dearomative spirocyclization of N-aryl alkynamides.[5]

Materials:

  • N-aryl alkynamide substrate (1.0 equiv)

  • Gold(I) catalyst (e.g., Au(PPh3)Cl, 5 mol%)

  • Silver salt co-catalyst (e.g., AgOTf, 5 mol%)

  • Anhydrous dichloroethane (solvent)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard Schlenk line and glassware for air-sensitive reactions

  • Heating mantle or oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Set up a Schlenk flask under an inert atmosphere of nitrogen or argon.

  • To the flask, add the N-aryl alkynamide substrate (1.0 equiv), the gold(I) catalyst (5 mol%), and the silver salt co-catalyst (5 mol%).

  • Add anhydrous dichloroethane via syringe to the flask to dissolve the reagents.

  • Heat the reaction mixture to the desired temperature (typically between 50-80 °C) and stir.

  • Monitor the reaction progress by TLC. The reaction time can range from several hours to 24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove any insoluble material.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using an appropriate eluent system to isolate the desired spirolactam product.

  • Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.

Self-Validation: The formation of the spirolactam can be confirmed by the disappearance of the aromatic proton signals and the appearance of signals corresponding to the spirocyclic dienone system in the 1H NMR spectrum.

Mandatory Visualization

Synthetic_Workflow cluster_synthesis Synthetic Strategies cluster_product Product Start1 Aromatic Amide Method2 Dearomative Spirocyclization Start1->Method2 Start2 Alkyne Start2->Method2 Method1 [3+2] Cycloaddition Product Spiro-γ-lactam Method1->Product Method2->Product Method3 Ring-Closing Metathesis Method3->Product

Caption: General synthetic workflow for spiro-γ-lactams.

p53_MDM2_Pathway cluster_regulation p53 Regulation cluster_inhibition Therapeutic Intervention cluster_outcome Cellular Outcome p53 p53 MDM2 MDM2 p53->MDM2 induces Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest MDM2->p53 inhibits & degrades Spiro_Lactam Spiro-γ-lactam (MDM2 Inhibitor) Spiro_Lactam->MDM2 blocks interaction

Caption: p53-MDM2 signaling and inhibition by spiro-γ-lactams.

Conclusion and Future Perspectives

The spiro-γ-lactam scaffold has firmly established itself as a privileged motif in drug discovery, offering a unique three-dimensional architecture that can be exploited to design potent and selective inhibitors of challenging biological targets. The development of novel synthetic methodologies has made this complex scaffold more accessible, paving the way for the exploration of a wider chemical space. The success of spirooxindole-based MDM2 inhibitors in preclinical and clinical studies provides a compelling validation of the therapeutic potential of spiro-γ-lactams.

Future research in this area will likely focus on the development of even more efficient and stereoselective synthetic methods, the exploration of new biological targets for spiro-γ-lactam-based therapeutics, and the optimization of the pharmacokinetic and pharmacodynamic properties of existing lead compounds. The continued synergy between synthetic organic chemistry and medicinal chemistry will undoubtedly lead to the discovery of new and innovative spiro-γ-lactam-based drugs for the treatment of a variety of human diseases.

References

  • Alves, A. J. S., Alves, N. G., Soares, M. I. L., & Pinho e Melo, T. M. V. D. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers, 8(10), 2464-2501. [Link]

  • Barakat, A., Al-Majid, A. M., Alshahrani, S., Alamary, A. S., Haukka, M., Abu-Serie, M. M., ... & El-Senduny, F. F. (2021). Design, Synthesis, Chemical and Biochemical Insights Into Novel Hybrid Spirooxindole-Based p53-MDM2 Inhibitors With Potential Bcl2 Signaling Attenuation. Frontiers in Chemistry, 9, 798592. [Link]

  • Barakat, A., Islam, M. S., Ghawas, H. M., Al-Majid, A. M., El-Senduny, F. F., Badria, F. A., ... & Ghabbour, H. A. (2019). Design and synthesis of new substituted spirooxindoles as potential inhibitors of the MDM2-p53 interaction. Bioorganic chemistry, 86, 598-608. [Link]

  • El-Senduny, F. F., Al-Majid, A. M., & Barakat, A. (2023). The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. Pharmaceuticals, 16(2), 274. [Link]

  • Gao, Y., Yuan, C., Wu, H., Li, K., & Sheng, C. (2021). Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity. Frontiers in Chemistry, 9, 733575. [Link]

  • Gessini, A., & Di Stefano, A. (2022). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules, 28(1), 618. [Link]

  • Herman, A. G., & Kocienski, P. J. (2018). Gold-Catalyzed Dearomative Spirocyclization of N-Aryl Alkynamides for the Synthesis of Spirolactams. The Journal of Organic Chemistry, 83(3), 1493-1501. [Link]

  • Huang, Y., & Liu, X. (2020). The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. Pharmaceuticals, 13(9), 231. [Link]

  • Koehler, M. F., & Shair, M. D. (2014). The Development of New Spirooxindoles Targeting the p53–MDM2 Protein-Protein Interactions for Cancer Therapy. Request PDF. [Link]

  • Lenci, E., & Trabocchi, A. (2020). Strategies and methodologies for the construction of spiro-fused γ-lactams: an update. Request PDF. [Link]

  • Pinho e Melo, T. M. V. D. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers. [Link]

  • Reddy, R. P., & Ghorai, M. K. (2018). Gold-Catalyzed Dearomative Spirocyclization of N-Aryl Alkynamides for the Synthesis of Spirolactams. PubMed. [Link]

  • Shang, Y., & Wang, S. (2014). Structure-based design of a new class of spirooxindole–containing compounds as MDM2 inhibitors. ResearchGate. [Link]

  • Sun, W., & Ding, Y. (2020). Design and organocatalytic synthesis of spirooxindole–cyclopentene–isoxazole hybrids as novel MDM2–p53 inhibitors. Organic Chemistry Frontiers. [Link]

  • Wudl, F., & Srdanov, G. (2022). Phosphine-catalyzed [3 + 2] annulation reaction: highly regio- and diastereoselective synthesis of 2-azaspiro[4.4]nonene-1,3-diones. Organic & Biomolecular Chemistry. [Link]

  • Yan, X., & Lu, X. (2008). A Phosphine-Catalyzed [3 + 2] Annulation Reaction of Modified Allylic Compounds and N-Tosylimines. Organic Chemistry Portal. [Link]

  • Pinho e Melo, T. M. V. D., & Santos, M. M. M. (2022). Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. Frontiers in Chemistry, 10, 963955. [Link]

  • Turner, C. D., & Kerr, M. A. (2017). Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. PubMed. [Link]

  • Alves, N. G., Alves, A. J. S., Soares, M. I. L., & Pinho e Melo, T. M. V. D. (2021). Recent Advances in the Synthesis of Spiro‐β‐Lactams and Spiro‐δ‐Lactams. Advanced Synthesis & Catalysis, 363(10), 2464-2501. [Link]

  • Santos, M. M. M., & Pinho e Melo, T. M. V. D. (2013). Synthesis of Chiral Spirocyclopentenyl-β-lactams through Phosphane-Catalyzed [3+2] Annulation of Allenoates with 6-Alkylidenepenicillanates. Request PDF. [Link]

  • Ding, K., & Wang, S. (2016). Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2-p53 Interaction. PubMed. [Link]

  • Nairoukh, Z. (2024). Dearomative spirocyclization of ynamides. Chemical Science. [Link]

  • Fan, B., & Zhao, F. (2025). Gold-catalyzed spirocyclization of activated alkynes with organoiodides: access to 3-arylated, 3-alkenylated, and 3-alkynylated spiro[4.5]trienones. Organic Chemistry Frontiers. [Link]

  • Agbaria, M., Egbaria, N., & Nairoukh, Z. (2024). Dearomative spirocyclization of ynamides. Chemical Science (RSC Publishing). [Link]

  • Bi, J., Zhang, Z., He, Y., Li, H., Yan, X., Zhao, F., ... & Fan, B. (2025). Gold-catalyzed spirocyclization of activated alkynes with organoiodides: access to 3-arylated, 3-alkenylated, and 3-alkynylated spiro[4.5]trienones. Organic Chemistry Frontiers. [Link]

  • Cella, J. A. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]

  • Barakat, A., Islam, M. S., Ghawas, H. M., Al-Majid, A. M., El-Senduny, F. F., Badria, F. A., ... & Ghabbour, H. A. (2019). Design and synthesis of new substituted spirooxindoles as potential inhibitors of the MDM2-p53 interaction. PubMed. [Link]

  • El-Sayed, N. N. E., & El-Karim, S. S. A. (2024). Design and Optimization of Spiro-Isatin-Thiazolidinone Hybrids with Promising Anticancer Activity. MDPI. [Link]

Sources

Application Notes and Protocols: Asymmetric Synthesis of Spiro-γ-lactam Oxindoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spiro-γ-lactam Oxindoles

The spirooxindole framework is a privileged heterocyclic motif prominently featured in a wide array of natural alkaloids and pharmaceuticals.[1] The unique three-dimensional architecture, centered around a spirocyclic carbon at the C3 position of the oxindole core, imparts significant biological activities, including anti-viral, anti-cancer, and anti-microbial properties.[2] Among the diverse family of spirooxindoles, the spiro-γ-lactam substructure is of particular interest due to its presence in numerous biologically active compounds.[3] The development of efficient and stereocontrolled methods for the synthesis of these complex molecules is a significant challenge in organic synthesis and crucial for the advancement of drug discovery programs.[4]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the asymmetric synthesis of spiro-γ-lactam oxindoles. We will delve into the core synthetic strategies, emphasizing the causality behind experimental choices and providing field-proven protocols.

Key Asymmetric Synthetic Strategies

The construction of the chiral spiro-γ-lactam oxindole scaffold has been predominantly achieved through three powerful catalytic approaches: organocatalysis, transition-metal catalysis, and, to a lesser extent, biocatalysis. Each strategy offers unique advantages in terms of substrate scope, stereocontrol, and operational simplicity.

Organocatalytic Approaches: The Power of Small Molecules

Organocatalysis has emerged as a dominant and environmentally benign strategy for the asymmetric synthesis of spirooxindoles.[5] These reactions are typically mediated by small, chiral organic molecules, such as cinchona alkaloids and their derivatives, which can activate substrates through various non-covalent interactions.

1.1. Cascade Reactions: Building Complexity in a Single Pot

A highly efficient approach involves organocatalytic cascade reactions, where multiple bond-forming events occur in a single pot, rapidly building molecular complexity. A notable example is the thiol-Michael/Mannich/lactamization sequence.[3][6][7]

Conceptual Workflow:

This one-pot reaction generates three contiguous stereocenters, including a challenging quaternary carbon, with high diastereo- and enantiocontrol.[6][7] The bifunctional organocatalyst, often a cinchona alkaloid derivative bearing a thiourea moiety, plays a crucial role in orchestrating the stereochemical outcome. The thiourea group activates the Michael acceptor through hydrogen bonding, while the tertiary amine activates the nucleophile.

G cluster_workflow Organocatalytic Cascade Workflow Start Starting Materials: - Isatin-derived imine - α,β-Unsaturated ester - Thiol Michael Thiol-Michael Addition Start->Michael 1. Organocatalyst Bifunctional Organocatalyst (e.g., Cinchona-thiourea) Organocatalyst->Michael Mannich Mannich Reaction Organocatalyst->Mannich Michael->Mannich 2. Lactamization Intramolecular Lactamization Mannich->Lactamization 3. Product Spiro-γ-lactam Oxindole Lactamization->Product G cluster_cycle Transition-Metal Catalyzed 1,3-Dipolar Cycloaddition Catalyst Chiral Metal-Ligand Complex (e.g., Cu(I)-L*) Ylide_Complex Metal-Azomethine Ylide Complex Catalyst->Ylide_Complex + Imino Ester IminoEster Imino Ester Dipolarophile Methyleneindolinone Cycloaddition [3+2] Cycloaddition Ylide_Complex->Cycloaddition + Dipolarophile Product_Complex Product-Metal Complex Cycloaddition->Product_Complex Product_Complex->Catalyst - Product Product Spiro-γ-lactam Oxindole Product_Complex->Product

Sources

Application Notes & Protocols: Stereoselective Synthesis of Spirocyclic γ-Lactams

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural and Biological Significance of Spirocyclic γ-Lactams

Spirocyclic γ-lactams (spiropyrrolidin-2-ones) represent a privileged structural motif in medicinal chemistry and natural product synthesis.[1] Their defining feature is a quaternary carbon center shared by two rings, one of which is a five-membered lactam. This arrangement imparts a rigid, three-dimensional topology that is highly desirable for modulating biological interactions, as it allows for precise spatial orientation of functional groups. Consequently, these scaffolds are integral to a wide array of bioactive molecules, including potent antitumor, antimicrobial, and antiviral agents.[2][3] A prominent subclass, the spirooxindoles, are found in numerous alkaloids and serve as core structures for drug candidates targeting p53-HDM2 inhibition and other critical pathways.[4]

The synthetic challenge lies in the stereocontrolled construction of the spiro-quaternary center and adjacent stereocenters. The development of efficient, selective, and versatile methodologies to access these complex architectures in an enantiopure form is a paramount objective in modern organic synthesis. This guide provides an in-depth overview of key stereoselective strategies, explains the mechanistic underpinnings of stereocontrol, and offers detailed protocols for their practical implementation.

Key Synthetic Strategies for Stereoselective Construction

The synthesis of spirocyclic γ-lactams has been significantly advanced through several powerful strategies. The choice of method often depends on the desired substitution pattern and the specific stereochemical outcome required.

1,3-Dipolar Cycloaddition: A Convergent Approach

The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is one of the most powerful and convergent methods for constructing the five-membered γ-lactam ring with excellent stereocontrol.[5][6] Azomethine ylides are the most common 1,3-dipoles used for this purpose, reacting with activated alkenes (dipolarophiles) to rapidly assemble the pyrrolidine core.[5]

Causality of Stereocontrol: The stereochemical outcome of the cycloaddition is governed by the frontier molecular orbitals (FMO) of the dipole and dipolarophile and can be highly stereospecific.[6] Chiral catalysts or auxiliaries are often employed to control the facial selectivity of the approaching reactants, thereby inducing enantioselectivity. For instance, the reaction between an azomethine ylide and a cyclic dipolarophile can generate multiple stereocenters in a single, highly controlled step.[5]

Workflow & Mechanism: The in-situ generation of the azomethine ylide, typically from the condensation of an α-amino acid with an aldehyde or ketone (e.g., isatin for spirooxindoles), is followed by its trapping with a dipolarophile. The concerted nature of the cycloaddition ensures a high degree of stereochemical fidelity.[2]

Dipolar_Cycloaddition cluster_0 1,3-Dipole Generation cluster_1 Cycloaddition Isatin Isatin Derivative Ylide Azomethine Ylide (1,3-Dipole) Isatin->Ylide - H₂O AminoAcid α-Amino Acid (e.g., Sarcosine) AminoAcid->Ylide Dipolarophile Dipolarophile (e.g., α,β-Unsaturated Ester) TS Concerted [3+2] Transition State Ylide->TS Dipolarophile->TS Product Spiro-γ-lactam (Pyrrolidine Ring) TS->Product Organocatalytic_Cascade Start Methyleneindolinone + Thiol + Amine Source Step1 Enantioselective Thiol-Michael Addition Start->Step1 Catalyst Chiral Bifunctional Catalyst (e.g., Cinchona-Thiourea) Catalyst->Step1 Controls Stereochemistry Intermediate1 Chiral Thioether Intermediate Step1->Intermediate1 Step2 Diastereoselective Mannich Reaction Intermediate1->Step2 Intermediate2 Acyclic Mannich Adduct Step2->Intermediate2 Step3 Intramolecular Lactamization Intermediate2->Step3 Product Spiro-γ-lactam (3 Stereocenters) Step3->Product

Caption: Organocatalytic cascade for the synthesis of complex spiro-γ-lactams.

N-Heterocyclic Carbenes (NHCs) have also been extensively used as organocatalysts. They can generate homoenolate equivalents from α,β-unsaturated aldehydes (enals), which then participate in formal [3+2] annulations with various partners, including isatins, to produce spirooxindole γ-lactones and lactams with excellent enantioselectivity. [7][8]

Transition Metal-Catalyzed Cyclizations

While organocatalysis is prominent, transition metal catalysis offers complementary and powerful routes. These methods often involve C-H activation, intramolecular cyclization, or desymmetrization reactions.

Heck-Matsuda Desymmetrization: An elegant approach involves the enantioselective palladium-catalyzed Heck–Matsuda reaction for the desymmetrization of N-protected 2,5-dihydro-1H-pyrroles. [9]Using a chiral ligand, such as (S)-PyraBox, aryldiazonium salts can be coupled to the prochiral olefin. A subsequent oxidation step converts the resulting pyrroline into the corresponding γ-lactam, establishing the stereocenter with good enantioselectivity. This strategy was successfully applied to the synthesis of bioactive molecules like (R)-rolipram. [9] Nickel-Catalyzed α-Spirocyclization: A recently developed strategy employs nickel catalysis for the enantioselective intramolecular addition of lactone enolates to tethered aryl nitriles. [10]This C-acylation reaction, guided by a chiral Mandyphos ligand, forges the spirocyclic core and establishes the all-carbon quaternary stereocenter. The reaction proceeds through an N-aryl imine intermediate, which is hydrolyzed during workup to yield the final β-keto spiro-lactone product. This method is particularly effective for forming 5- and 7-membered spiro rings. [10]

Quantitative Data Summary

The following table summarizes representative results from different stereoselective methods, highlighting their efficacy.

Method/Catalyst SystemSubstrate ScopeYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference(s)
1,3-Dipolar Cycloaddition (Mg(OTf)₂ / Chiral Ligand)α-Methylene δ-valerolactamsup to 91-up to 89[11]
Organocatalysis (Cinchona-Thiourea)Methyleneindolinones, Thiols60-85up to 6:1up to 95[4]
Organocatalysis (N-Heterocyclic Carbene)Enals, N-Ts Aminomalonate70-95>20:190-99[7]
Pd-Catalysis (Heck-Matsuda Desymmetrization)N-protected Dihydropyrroles60-85-up to 93:7 er[9]
Ni-Catalysis (Ni(COD)₂ / Chiral Mandyphos)Tethered Nitrile-Lactones70-95-up to 90[10]

Detailed Experimental Protocol: Organocatalytic Asymmetric Synthesis of a Thiolated Spiro-γ-lactam Oxindole

This protocol is adapted from the one-pot thiol-Michael/Mannich/lactamization cascade reaction developed by Zhang, Yi, Jasinski, and Zhang, which provides a reliable method for constructing spiro-γ-lactam oxindoles with three contiguous stereocenters. [4][12] Objective: To synthesize a representative spiro-γ-lactam oxindole via a one-pot organocatalytic cascade reaction.

Reaction Scheme: N-Boc-Methyleneindolinone + Thiophenol + Ethyl Glycinate Iminium Salt → Spiro-γ-lactam Oxindole

Materials and Reagents
  • N-Boc-3-methyleneoxindole (1.0 equiv)

  • Thiophenol (1.2 equiv)

  • Ethyl 2-((3,5-bis(trifluoromethyl)phenyl)imino)acetate (1.2 equiv)

  • Fluorous Cinchona Alkaloid/Thiourea Organocatalyst (e.g., a recyclable variant as described in the source) (10 mol%)

  • Toluene (Anhydrous, as solvent)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Ethyl Acetate (EtOAc) for extraction

  • Hexanes for chromatography

  • Silica Gel for column chromatography

Experimental Procedure

Protocol_Workflow Start 1. Setup Reaction Vessel Reagents 2. Add Reagents: - N-Boc-3-methyleneoxindole (0.2 mmol) - Toluene (2.0 mL) - Organocatalyst (0.02 mmol) Start->Reagents Stir1 3. Stir at Room Temperature (5 min) Reagents->Stir1 Addition 4. Sequential Addition: - Add Thiophenol (0.24 mmol) - Add Imine (0.24 mmol) Stir1->Addition Reaction 5. Reaction Monitoring: - Stir at Room Temperature - Monitor by TLC (approx. 24-48 h) Addition->Reaction Workup 6. Aqueous Work-up Reaction->Workup Quench 7. Quench with sat. NaHCO₃ Workup->Quench Extract 8. Extract with Ethyl Acetate (3x) Quench->Extract Wash 9. Wash with Brine Extract->Wash Dry 10. Dry organic layer (MgSO₄), Filter, Concentrate Wash->Dry Purify 11. Purification Dry->Purify Column 12. Silica Gel Column Chromatography (Hexanes/EtOAc gradient) Purify->Column Result 13. Isolate Pure Product Column->Result

Caption: Step-by-step workflow for the organocatalytic synthesis protocol.

  • Reaction Setup: To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-3-methyleneoxindole (0.20 mmol, 1.0 equiv) and the chiral bifunctional organocatalyst (0.02 mmol, 10 mol%).

  • Solvent Addition: Add anhydrous toluene (2.0 mL) to the flask. Stir the mixture at room temperature for 5 minutes to ensure dissolution and catalyst activation.

  • Substrate Addition: Sequentially add thiophenol (0.24 mmol, 1.2 equiv) followed by ethyl 2-((3,5-bis(trifluoromethyl)phenyl)imino)acetate (0.24 mmol, 1.2 equiv) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting methyleneoxindole is consumed (typically 24-48 hours).

  • Work-up: Upon completion, quench the reaction by adding 5 mL of saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure spiro-γ-lactam oxindole product.

Self-Validation and Expected Outcome: The protocol is self-validating through rigorous characterization of the final product.

  • Yield: Moderate to good yields (e.g., 75%) are expected.

  • Stereoselectivity: The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude reaction mixture. The enantiomeric excess (ee) should be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis. For this specific class of reaction, high selectivities (e.g., 6:1 dr and 95% ee) have been reported. [4]* Structure Confirmation: The structure of the product must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion and Future Outlook

The stereoselective synthesis of spirocyclic γ-lactams has matured significantly, with organocatalytic cascades and asymmetric 1,3-dipolar cycloadditions representing the most powerful and versatile strategies. These methods provide reliable access to complex, enantiomerically enriched scaffolds that are of high value to the pharmaceutical and agrochemical industries.

Future research will likely focus on expanding the substrate scope to include more challenging functionalities, developing even more efficient and recyclable catalysts, and applying these methodologies to the total synthesis of complex natural products. The continued innovation in this field promises to further empower drug discovery efforts by making these architecturally sophisticated molecules more accessible.

References

  • Huang, X., Liu, M., Pham, K., Zhang, X., Yi, W.-B., Jasinski, J. P., & Zhang, W. (2016). Organocatalytic One-Pot Asymmetric Synthesis of Thiolated Spiro-γ-lactam Oxindoles Bearing Three Stereocenters. The Journal of Organic Chemistry, 81(15), 6597–6605. [Link]

  • Liang, Z., Lin, Y.-C., & Pierce, J. G. (2021). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. Organic Letters, 23(24), 9559–9562. [Link]

  • Liang, Z., Lin, Y.-C., & Pierce, J. G. (2021). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. PubMed.[Link]

  • Boddy, A. J., & Bull, J. A. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(2), 206-234. [Link]

  • Kumar, R., & Singh, V. K. (2015). Highly Diastereo and Enantioselective Synthesis of α-spiro-δ-lactams via Organocascade Reaction. ResearchGate.[Link]

  • Bull, J. A. (2016). Development of the synthesis of polycyclic spirooxindoles. ResearchGate.[Link]

  • Liang, Z., Lin, Y.-C., & Pierce, J. G. (2021). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. Organic Letters.[Link]

  • Liang, Z., et al. (2021). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. ResearchGate.[Link]

  • Alves, A. J. S., Alves, N. G., Soares, M. I. L., & Pinho e Melo, T. M. V. D. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers, 8(13), 3543-3593. [Link]

  • Ni, B. (2017). Biologically active γ-lactams and spirooxindoles. ResearchGate.[Link]

  • da Silva, A. C. S., et al. (2024). Diastereoselective Synthesis of Highly Functionalized γ-Lactams via Ugi Reaction/Michael Addition. PubMed.[Link]

  • Ghorai, M. K., et al. (2023). Synthesis of Spirooxindole-γ-Lactones via Engaging Oxindole-Templated Azaoxyallyl Cation with 2-Naphthols. The Journal of Organic Chemistry.[Link]

  • de Oliveira, H. C., et al. (2021). Enantioselective synthesis of β-aryl-γ-lactam derivatives via Heck–Matsuda desymmetrization of N-protected 2,5-dihydro-1H-pyrroles. Beilstein Journal of Organic Chemistry.[Link]

  • Wang, D., et al. (2018). Asymmetric formation of γ-lactams via C–H amidation enabled by chiral hydrogen-bond-donor catalysts. ResearchGate.[Link]

  • Tyagi, V., & Fasan, R. (2016). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. Angewandte Chemie International Edition, 55(8), 2727-2731. [Link]

  • G. G. S. de Miranda, A., et al. (2002). Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition. Molecules, 7(1), 57-65. [Link]

  • Lee, S. E., & Sarpong, R. (2022). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Organic Letters, 24(32), 5988–5992. [Link]

  • Liang, Z., Lin, Y.-C., & Pierce, J. G. (2021). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. Organic Letters.[Link]

  • Lee, S. E., & Sarpong, R. (2023). Enantioselective 1,3-Dipolar Cycloadditions of α-Methylene Lactams to Construct Spirocycles. Organic Letters, 25(35), 6591–6595. [Link]

  • Wang, M., et al. (2018). Asymmetric synthesis of γ-lactams under low-loading N-heterocyclic carbene catalysis. Organic Chemistry Frontiers, 5(1), 35-38. [Link]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. [Link]

  • An, L., et al. (2017). 1, 3-Dipolar cycloaddition reaction for diastereoselective synthesis of functionalized dihydrospiro[indoline-3, 2'-pyrroles]. Scientific Reports, 7, 41721. [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Novel and Recent Synthesis and Applications of β-Lactams. PubMed Central.[Link]

  • Dong, S., et al. (2017). Organocatalytic Asymmetric Synthesis of trans-γ-Lactams. PubMed.[Link]

  • Jabbarpoor, M., et al. (2023). Diastereoselective Synthesis of α-Fluoro-γ-Lactams via Difluorocarbene-Triggered Cyclization and Rearrangement. ChemRxiv.[Link]

  • V. S., S., & K., S. (2021). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances, 11(13), 7314-7334. [Link]

  • Chan, A., & Scheidt, K. A. (2005). N-Heterocyclic Carbene Catalyzed Reaction of Enals and 1,2-Dicarbonyl Compounds: Stereoselective Synthesis of Spiro γ-Butyrolactones. Organic Letters, 7(5), 905–908. [Link]

Sources

Application Notes and Protocols for 7-Amino-5-azaspiro[2.4]heptan-4-one in Antibacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Spirocyclic Scaffold in Antibacterial Design

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can yield potent antibacterial agents with improved pharmacological profiles. The 7-amino-5-azaspiro[2.4]heptan-4-one core is a compelling starting point for the design of new antibiotics, particularly as a key building block for novel fluoroquinolones. Its inherent three-dimensionality, conferred by the spirocyclic structure, offers a distinct advantage in modern drug design, enabling more precise and robust interactions with bacterial targets.[1][2] This guide provides a comprehensive overview of the application of this scaffold in antibacterial drug discovery, from its synthesis to preclinical evaluation, with a focus on the underlying scientific principles and detailed, field-proven protocols.

Part 1: Synthesis of the Chiral this compound Scaffold

The stereochemistry of the this compound moiety is critical for its biological activity when incorporated into a larger drug molecule.[2] Asymmetric synthesis is therefore paramount. One highly effective method involves the asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates.[3]

Key Synthetic Insights:
  • Catalyst Selection: The use of a chiral ruthenium catalyst, such as [RuCl(benzene)(S)-SunPhos]Cl, is crucial for achieving high enantioselectivity (up to 98.7% ee).[3] The choice of a specific chiral phosphine ligand is a critical parameter to optimize for this transformation.

  • Protecting Groups: The use of appropriate protecting groups for the amino functionality is essential to prevent side reactions and to ensure the desired chemical transformations occur at the correct positions.

Experimental Workflow: Asymmetric Synthesis

start Protected Ethyl 1-(2-aminoaceto)cyclopropanecarboxylate step1 Asymmetric Hydrogenation [RuCl(benzene)(S)-SunPhos]Cl start->step1 step2 Purification step1->step2 step3 Cyclization step2->step3 step4 Deprotection step3->step4 end_product (S)-7-amino-5-azaspiro[2.4]heptan-4-one step4->end_product

Caption: Asymmetric synthesis workflow for (S)-7-amino-5-azaspiro[2.4]heptan-4-one.

Part 2: Incorporation into Fluoroquinolone Antibiotics and Structure-Activity Relationships (SAR)

The primary application of the this compound scaffold has been as the C-7 substituent in fluoroquinolone antibiotics. This modification has been shown to significantly enhance antibacterial potency, particularly against Gram-positive bacteria, and to overcome some mechanisms of resistance.[2][4]

Causality Behind the Design:

The C-7 substituent of fluoroquinolones plays a pivotal role in their interaction with bacterial DNA gyrase and topoisomerase IV, the primary targets of this class of antibiotics. The spirocyclic nature of the 7-amino-5-azaspiro[2.4]heptan-5-yl moiety provides a rigid and defined three-dimensional conformation that can lead to enhanced binding affinity and improved activity.

Key Structure-Activity Relationship Insights:
  • Stereochemistry is Paramount: For fluoroquinolones incorporating this spirocyclic scaffold, the (7S)-amino configuration consistently demonstrates superior antibacterial activity against both Gram-positive and Gram-negative bacteria compared to other stereoisomers.[2]

  • Impact of Additional Substitutions: The addition of a methyl group at the 7-position of the spirocycle, as seen in some advanced analogs, can further enhance potency against a range of respiratory pathogens, including multidrug-resistant strains.[4]

  • Influence of the N-1 Substituent: The nature of the substituent at the N-1 position of the quinolone core also significantly influences the overall activity. For instance, a (1R,2S)-2-fluorocyclopropyl group at this position, in combination with the (7S)-amino-5-azaspiro[2.4]heptan-5-yl moiety, has resulted in some of the most potent compounds in this class, such as Sitafloxacin (DU-6859a).[2]

Part 3: In Vitro Evaluation of Antibacterial Activity

A systematic in vitro evaluation is the cornerstone of antibacterial drug discovery. The following protocols are essential for characterizing the activity of novel compounds derived from the this compound scaffold.

Protocol 3.1: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Broth microdilution is a standard and widely accepted method for determining MIC values.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium.

    • Inoculate a tube of sterile Mueller-Hinton Broth (MHB) or other appropriate broth medium.

    • Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the appropriate broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 16-20 hours.

  • Reading the Results:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Data Presentation: In Vitro Activity of Sitafloxacin (DU-6859a)

The following table summarizes the in vitro activity of Sitafloxacin, a fluoroquinolone containing the 7-amino-5-azaspiro[2.4]heptan-5-yl moiety, against a range of clinical isolates.[5][6]

Bacterial GroupNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Gram-Positive Cocci 3,344
Staphylococcus aureus≤0.008 - 0.060.03 - >128
Streptococcus pneumoniae0.015 - 0.030.03 - 0.06
Enterobacteriaceae 3,129 ≤0.008 - 10.015 - 2
Anaerobes 406 0.06 - 0.250.12 - 0.5

Data adapted from Milatovic et al., 2000.[5][6]

Part 4: Elucidating the Mechanism of Action

For novel fluoroquinolones, it is essential to confirm their mechanism of action by assessing their inhibitory activity against the primary bacterial targets: DNA gyrase and topoisomerase IV.

Protocol 4.1: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

Step-by-Step Methodology:

  • Reaction Setup:

    • Prepare a reaction mixture containing DNA gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin), 1 mM ATP, and relaxed plasmid DNA (e.g., pBR322).[7]

    • Add varying concentrations of the test compound or a vehicle control (e.g., DMSO).

    • Initiate the reaction by adding purified DNA gyrase enzyme.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1 hour.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a stop buffer containing SDS and a loading dye.

    • Analyze the DNA topoisomers by agarose gel electrophoresis.

    • Visualize the DNA bands under UV light after staining with ethidium bromide. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control.

Protocol 4.2: Topoisomerase IV Decatenation Inhibition Assay

This assay assesses the ability of a compound to inhibit the decatenation of catenated kinetoplast DNA (kDNA) by topoisomerase IV.

Step-by-Step Methodology:

  • Reaction Setup:

    • Prepare a reaction mixture containing topoisomerase IV assay buffer (e.g., 40 mM HEPES-KOH pH 7.6, 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 1 mM ATP, and 50 µg/mL albumin), and kDNA substrate.[8]

    • Add varying concentrations of the test compound or a vehicle control.

    • Start the reaction by adding purified topoisomerase IV enzyme.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination and Analysis:

    • Terminate the reaction with a stop buffer.

    • Separate the decatenated minicircles from the kDNA network by agarose gel electrophoresis.

    • Visualize the DNA bands. Inhibition is indicated by a decrease in the amount of decatenated minicircles compared to the control.

Logical Relationship: Quinolone Mechanism of Action

quinolone Quinolone Derivative gyrase DNA Gyrase quinolone->gyrase topoIV Topoisomerase IV quinolone->topoIV complex Stabilized DNA-Enzyme Cleavage Complex gyrase->complex topoIV->complex replication DNA Replication Blocked complex->replication death Bacterial Cell Death replication->death

Caption: Mechanism of action of quinolone antibiotics.

Part 5: In Vivo Efficacy Evaluation

Demonstrating efficacy in a relevant animal model of infection is a critical step in preclinical drug development. A murine pneumonia model is particularly relevant for compounds targeting respiratory pathogens.[4][9]

Protocol 5.1: Murine Pneumonia Model

Step-by-Step Methodology:

  • Animal Model:

    • Use specific-pathogen-free mice (e.g., BALB/c or C57BL/6).

    • Acclimatize the animals for at least one week before the experiment.

  • Induction of Pneumonia:

    • Anesthetize the mice (e.g., with isoflurane).

    • Intranasally or intratracheally instill a standardized inoculum of the pathogenic bacteria (e.g., multidrug-resistant Streptococcus pneumoniae).

  • Compound Administration:

    • At a predetermined time post-infection (e.g., 2-4 hours), begin treatment with the test compound.

    • Administer the compound via a clinically relevant route (e.g., oral gavage or subcutaneous injection) at various dose levels.

    • Include a vehicle control group and a positive control group (an established antibiotic).

  • Efficacy Assessment:

    • At a specified time point (e.g., 24 or 48 hours post-treatment), euthanize the mice.

    • Aseptically harvest the lungs.

    • Homogenize the lung tissue and perform serial dilutions.

    • Plate the dilutions on appropriate agar plates to determine the bacterial load (CFU/lung).

    • Efficacy is determined by the reduction in bacterial load in the lungs of treated animals compared to the vehicle control group.

Part 6: Safety and Toxicity Considerations

While the this compound scaffold has been part of successful antibiotics, it is important to consider the potential toxicities associated with the broader fluoroquinolone class.

  • Phototoxicity: Some fluoroquinolones can cause phototoxic reactions. The risk is influenced by the substituent at the C-8 position.[10]

  • CNS Effects: Central nervous system side effects, such as dizziness and headache, have been reported for some fluoroquinolones.[10]

  • Cardiotoxicity: QT interval prolongation is a known risk for some members of this class.

  • Tendon and Joint Toxicity: Fluoroquinolones have been associated with tendinopathy and cartilage damage, particularly in juvenile animals.

Preliminary toxicological studies on compounds incorporating the this compound moiety, such as certain advanced quinolones, have shown favorable profiles in early assessments.[4] However, a thorough evaluation of the safety profile of any new candidate is essential.

Conclusion

The this compound scaffold represents a valuable and validated building block in the design of novel antibacterial agents. Its unique three-dimensional structure can be leveraged to enhance potency and overcome resistance. The protocols and insights provided in this guide offer a robust framework for researchers to synthesize, evaluate, and advance new drug candidates based on this promising chemical entity. A thorough understanding of the structure-activity relationships, mechanism of action, and potential safety liabilities will be crucial for the successful development of the next generation of antibiotics.

References

  • ProFoldin. (n.d.). Quinolone-resistant E. coli Gyrase Mutant DNA Supercoiling Assay Kits. Retrieved from [Link]

  • Zhang, Z., et al. (2012). Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via Highly Enantioselective Hydrogenation of Protected Ethyl 1-(2-aminoaceto)cyclopropanecarboxylates. Organic Letters, 14(13), 3466-3469. [Link]

  • Ciotu, C. G., et al. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. International Journal of Molecular Sciences, 22(16), 8564. [Link]

  • Kimura, Y., et al. (1994). (Fluorocyclopropyl)quinolones. 2. Synthesis and Stereochemical structure-activity relationships of chiral 7-(7-amino-5-azaspiro[2.4]heptan-5-yl)-1-(2-fluorocyclopropyl)quinolone antibacterial agents. Journal of Medicinal Chemistry, 37(20), 3344-3352. [Link]

  • Inspiralis. (n.d.). Escherichia coli Topoisomerase IV Decatenation Assay. Retrieved from [Link]

  • Takahashi, H., et al. (2013). Design, synthesis, and biological evaluations of novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines with potent antibacterial activity against respiratory pathogens. Journal of Medicinal Chemistry, 56(5), 1974-1983. [Link]

  • Miyazaki, S., et al. (1998). In Vitro and In Vivo Activities of Sitafloxacin against Chlamydia spp. Antimicrobial Agents and Chemotherapy, 42(4), 932-937. [Link]

  • Ashley, E. S., & Osheroff, N. (2020). DNA Decatenation Catalyzed by Bacterial Topoisomerase IV. Methods in Molecular Biology, 2076, 105-117. [Link]

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685-706. [Link]

  • Ashley, E. S., & Osheroff, N. (2020). DNA Supercoiling Catalyzed by Bacterial Gyrase. Methods in Molecular Biology, 2076, 89-103. [Link]

  • Inspiralis. (n.d.). E. coli Topoisomerase IV Decatenation Assay Kits. Retrieved from [Link]

  • Gurung, R. B., et al. (2023). Characterization of DNA Gyrase Activity and Elucidation of the Impact of Amino Acid Substitution in GyrA on Fluoroquinolone Resistance in Mycobacterium avium. Microbiology Spectrum, 11(2), e03912-22. [Link]

  • Barnard, F. M., & Maxwell, A. (2001). Interaction between DNA Gyrase and Quinolones: Effects of Alanine Mutations at GyrA Subunit Residues Ser83 and Asp87. Antimicrobial Agents and Chemotherapy, 45(7), 1994-2000. [Link]

  • Chatterji, M., et al. (2004). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 48(9), 3298-3306. [Link]

  • Chu, D. T., et al. (1990). Structure-activity relationship of quinolone antibacterial agents: the effects of C-2 substitution. Drugs Under Experimental and Clinical Research, 16(5), 215-224. [Link]

  • Ji, B., et al. (1999). Activities of sitafloxacin (DU-6859a), either singly or in combination with rifampin, against Mycobacterium ulcerans infection in mice. Antimicrobial Agents and Chemotherapy, 43(10), 2551-2553. [Link]

  • ProFoldin. (n.d.). topoisomerase IV assay kits. Retrieved from [Link]

  • Pan, X. S., & Fisher, L. M. (2008). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. Methods in Molecular Biology, 459, 11-23. [Link]

  • Takahashi, H., et al. (2013). Design, Synthesis, and Biological Evaluations of Novel 7-[7-Amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines with Potent Antibacterial Activity against Respiratory Pathogens. Journal of Medicinal Chemistry, 56(5), 1974-1983. [Link]

  • PubChem. (n.d.). 7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-(2-fluorocyclopropyl)-4-oxoquinoline-3-carboxylic acid. Retrieved from [Link]

  • Takei, M., et al. (2011). Population pharmacokinetics and pharmacodynamics of sitafloxacin in patients with community-acquired respiratory tract infections. Journal of Infection and Chemotherapy, 17(4), 486-494. [Link]

  • Milatovic, D., et al. (2000). In Vitro Activities of Sitafloxacin (DU-6859a) and Six Other Fluoroquinolones Against 8,796 Clinical Bacterial Isolates. Antimicrobial Agents and Chemotherapy, 44(4), 1102-1107. [Link]

  • Milatovic, D., et al. (2000). In Vitro Activities of Sitafloxacin (DU-6859a) and Six Other Fluoroquinolones against 8796 Clinical Bacterial Isolates. Antimicrobial Agents and Chemotherapy, 44(4), 1102-1107. [Link]

  • El-Gazzar, A. B. A., et al. (2012). Synthesis of chiral a-amino acid-derived 1H-1,2,4-triazoles and 1,2,4-triazines. Medicinal Chemistry Communication, 3(1), 52-58. [Link]

  • Google Patents. (n.d.). CN1036193C - The preparation method of 7-unsubstituted or substituted amino-5-azaspiro(2,4)heptane.

Sources

Development of 5-azaspiro[2.4]heptanes as orexin receptor antagonists

Author: BenchChem Technical Support Team. Date: January 2026

< < Application Notes & Protocols: Development of 5-azaspiro[2.4]heptanes as Orexin Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

Abstract

The orexin system, consisting of two G protein-coupled receptors (GPCRs), orexin 1 (OX1R) and orexin 2 (OX2R), and their endogenous peptide ligands, orexin-A and orexin-B, is a critical regulator of sleep-wake cycles.[1] Antagonism of these receptors has emerged as a highly effective therapeutic strategy for the treatment of insomnia.[2][3] This document provides a comprehensive guide to the development of a novel class of potent orexin receptor antagonists: the 5-azaspiro[2.4]heptanes. We will delve into the scientific rationale, synthetic methodologies, in vitro characterization, and in vivo evaluation of these compounds. The protocols detailed herein are designed to provide researchers with the necessary tools to synthesize, evaluate, and optimize this promising class of molecules for potential clinical development.

Introduction: The Orexin System and the Rationale for 5-azaspiro[2.4]heptane Antagonists

The orexin neuropeptides, produced in the lateral hypothalamus, play a pivotal role in promoting wakefulness and regulating arousal.[4][5] Their signaling is mediated through OX1R and OX2R, which are distributed throughout the brain in regions associated with sleep and wakefulness.[6] While orexin-A binds to both receptors with similar high affinity, orexin-B shows a preference for OX2R.[4] The discovery that a loss of orexin signaling leads to narcolepsy underscored the therapeutic potential of antagonizing this system to promote sleep.[3]

Dual orexin receptor antagonists (DORAs), which block both OX1R and OX2R, have been successfully developed and approved for the treatment of insomnia, validating this therapeutic approach.[7][8] The 5-azaspiro[2.4]heptane scaffold has been identified as a novel and promising chemical series for the development of potent DORAs.[6][9] This spirocyclic core offers a unique three-dimensional structure that can be strategically modified to optimize potency, selectivity, and pharmacokinetic properties. The development of this class of compounds aims to produce drug candidates with a favorable balance of efficacy and safety for the treatment of sleep disorders.

Orexin Receptor Signaling Pathways

Orexin receptors are GPCRs that primarily couple to Gq proteins, leading to the activation of phospholipase C (PLC).[10][11][12] This initiates a signaling cascade that results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5] This signaling cascade ultimately leads to neuronal excitation and the promotion of wakefulness.[13] Orexin receptors can also couple to other G proteins, such as Gi/o and Gs, adding complexity to their downstream effects.[14][15] Antagonists of the 5-azaspiro[2.4]heptane class are designed to competitively block the binding of orexin peptides to their receptors, thereby inhibiting these wake-promoting signaling pathways.

Orexin_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Orexin_Peptides Orexin-A / Orexin-B OXR OX1R / OX2R Orexin_Peptides->OXR Binds Gq Gq Protein OXR->Gq Activates Antagonist 5-azaspiro[2.4]heptane Antagonist Antagonist->OXR Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Excitation Neuronal Excitation & Wakefulness Promotion Ca_Release->Neuronal_Excitation PKC->Neuronal_Excitation

Caption: Orexin Receptor Signaling Pathway.

Synthetic Chemistry of 5-azaspiro[2.4]heptanes

The synthesis of the 5-azaspiro[2.4]heptane core and its derivatives is a key aspect of the drug discovery process. Various synthetic routes have been explored to generate a library of compounds for structure-activity relationship (SAR) studies.[16][17][18] A general and adaptable synthetic scheme is crucial for efficiently exploring the chemical space around this scaffold.

Recent advancements in palladium-catalyzed spirocyclopropanation offer a powerful method for constructing the 5-azaspiro[2.4]heptane skeleton.[19][20] This approach allows for the introduction of diverse functional groups, facilitating the optimization of pharmacological properties.

In Vitro Characterization of 5-azaspiro[2.4]heptane Antagonists

A crucial step in the development of orexin receptor antagonists is the thorough in vitro characterization of their pharmacological properties. This involves a series of assays to determine their binding affinity, functional antagonism, and selectivity.

Experimental Workflow for In Vitro Characterization

In_Vitro_Workflow start Synthesized 5-azaspiro[2.4]heptane Compound Library binding_assay Radioligand Binding Assay (Determine Ki at OX1R & OX2R) start->binding_assay functional_assay Calcium Flux Functional Assay (Determine IC50 at OX1R & OX2R) start->functional_assay selectivity Assess Selectivity (OX1R Ki / OX2R Ki) binding_assay->selectivity functional_assay->selectivity sar Structure-Activity Relationship (SAR) Analysis selectivity->sar lead_selection Lead Candidate Selection sar->lead_selection in_vivo Proceed to In Vivo Evaluation lead_selection->in_vivo In_Vivo_Timeline cluster_pre Pre-Study cluster_study Study Period cluster_post Post-Study surgery EEG/EMG Electrode Implantation recovery Surgical Recovery (7-14 days) surgery->recovery habituation Habituation to Recording Chambers recovery->habituation baseline Baseline EEG/EMG Recording (24h) habituation->baseline dosing Oral Administration (Compound or Vehicle) baseline->dosing post_dosing Post-Dosing EEG/EMG Recording (8-12h) dosing->post_dosing analysis Data Scoring and Statistical Analysis post_dosing->analysis

Sources

Application Notes and Protocols for 7-Amino-5-azaspiro[2.4]heptan-4-one as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the use of 7-Amino-5-azaspiro[2.4]heptan-4-one, a versatile spirocyclic amine, as a key intermediate in pharmaceutical synthesis. Its unique three-dimensional structure makes it a valuable building block for generating novel drug candidates with improved pharmacological profiles. This guide outlines the compound's properties, potential applications, and detailed protocols for its use in common synthetic transformations, particularly amide bond formation. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of Spirocyclic Scaffolds in Medicinal Chemistry

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant interest in medicinal chemistry. The inherent three-dimensionality of these scaffolds offers several advantages over traditional flat, aromatic systems, including improved metabolic stability, enhanced solubility, and the potential for novel intellectual property. This compound belongs to this class of compounds, incorporating a primary amine and a lactam functionality within a compact spirocyclic framework.[1] This combination of features makes it an attractive starting material for the synthesis of a diverse range of bioactive molecules.

Key Attributes of this compound:

  • Structural Rigidity: The spirocyclic core imparts a high degree of conformational restriction, which can lead to higher binding affinities and selectivities for biological targets.

  • Three-Dimensional Diversity: The non-planar structure allows for the exploration of chemical space in three dimensions, potentially leading to interactions with previously inaccessible binding pockets of proteins.

  • Versatile Functionality: The presence of a primary amine and a lactam allows for a variety of chemical modifications, enabling the generation of large and diverse compound libraries.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₆H₁₀N₂OChemScene
Molecular Weight 126.16 g/mol ChemScene
CAS Number 185421-97-0
Appearance Likely a solidGeneral Chemical Knowledge
Solubility Expected to be soluble in polar organic solventsGeneral Chemical Knowledge
pKa (predicted) Amine: ~8.5-9.5Chemical Structure Analysis

Note on Spectroscopic Data: As of the last update, publicly available, peer-reviewed ¹H NMR and ¹³C NMR spectra for this compound could not be located. Researchers synthesizing this compound should perform full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity before use.

Key Applications in Pharmaceutical R&D

The unique structural features of this compound make it a valuable intermediate in several areas of drug discovery.

Synthesis of Novel Antibacterial Agents

This spirocyclic amine is a key building block in the synthesis of advanced-generation fluoroquinolone antibiotics. For instance, it is a known intermediate in the synthesis of Sitafloxacin, a broad-spectrum antibiotic effective against a wide range of pathogenic bacteria. The spirocyclic moiety at the C-7 position of the quinolone core is crucial for its potent antibacterial activity and favorable pharmacokinetic profile.

Development of Orexin Receptor Antagonists

The 5-azaspiro[2.4]heptane scaffold has been successfully employed in the development of potent orexin receptor antagonists. Orexin receptors are involved in the regulation of sleep, wakefulness, and appetite, making them attractive targets for the treatment of insomnia and other sleep disorders. The rigid spirocyclic core helps to orient the pharmacophoric groups in the optimal conformation for receptor binding.

Synthetic Protocols: Amide Bond Formation

The primary amine of this compound is a versatile handle for the introduction of diverse side chains via amide bond formation. This reaction is one of the most frequently used transformations in medicinal chemistry. Below are detailed protocols for the coupling of this intermediate with a generic carboxylic acid (R-COOH).

General Considerations for Amide Coupling
  • Choice of Coupling Reagent: The selection of an appropriate coupling reagent is critical to ensure high yields and minimize side reactions, such as racemization if the carboxylic acid is chiral. Common choices include carbodiimides (e.g., EDC, DCC), phosphonium salts (e.g., PyBOP, HATU), and uronium salts (e.g., HBTU, TBTU).

  • Solvent: Aprotic polar solvents like dichloromethane (DCM), N,N-dimethylformamide (DMF), or acetonitrile (MeCN) are typically used.

  • Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is often added to neutralize the acid formed during the reaction and to deprotonate the amine if it is used as a salt.

  • Reaction Monitoring: Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) should be used to monitor the progress of the reaction.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This is a classic and cost-effective method for amide bond formation. 1-Hydroxybenzotriazole (HOBt) is used as an additive to suppress side reactions and minimize racemization.

Workflow Diagram:

EDC_HOBt_Coupling cluster_reactants Reactants & Reagents cluster_procedure Procedure cluster_workup Work-up & Purification Carboxylic_Acid Carboxylic Acid (R-COOH) (1.0 equiv) Step1 Dissolve Carboxylic Acid, EDC, and HOBt in DMF Carboxylic_Acid->Step1 EDC EDC.HCl (1.2 equiv) EDC->Step1 HOBt HOBt (1.2 equiv) HOBt->Step1 Spiro_Amine This compound (1.1 equiv) Step3 Add Spiro Amine and DIPEA Spiro_Amine->Step3 DIPEA DIPEA (2.5 equiv) DIPEA->Step3 Solvent Anhydrous DMF Solvent->Step1 Step2 Stir at 0 °C for 30 min (Activation) Step1->Step2 Step2->Step3 Step4 Warm to RT, Stir for 12-16 h Step3->Step4 Step5 Monitor by TLC/LC-MS Step4->Step5 Workup1 Dilute with EtOAc Step5->Workup1 Workup2 Wash with aq. NaHCO3, water, and brine Workup1->Workup2 Workup3 Dry over Na2SO4, filter, and concentrate Workup2->Workup3 Purification Purify by column chromatography Workup3->Purification

Caption: EDC/HOBt mediated amide coupling workflow.

Step-by-Step Methodology:

  • To a solution of the carboxylic acid (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) at 0 °C under a nitrogen atmosphere, add 1-hydroxybenzotriazole (HOBt, 1.2 equiv) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl, 1.2 equiv).

  • Stir the reaction mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.1 equiv) in a minimal amount of anhydrous DMF, followed by the dropwise addition of diisopropylethylamine (DIPEA, 2.5 equiv).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Causality Behind Experimental Choices:

  • Pre-activation at 0 °C: This minimizes the decomposition of the active ester intermediate and reduces the potential for side reactions.

  • Use of HOBt: HOBt reacts with the O-acylisourea intermediate to form an HOBt-ester, which is more stable and less prone to racemization than the O-acylisourea itself.

  • Excess DIPEA: Ensures that the reaction medium remains basic, which is necessary for the nucleophilic attack of the amine and to neutralize the HCl salt of EDC.

Protocol 2: HATU Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a more powerful coupling reagent, often used for sterically hindered amines or acids, or when rapid reaction times are desired.

Workflow Diagram:

HATU_Coupling cluster_reactants Reactants & Reagents cluster_procedure Procedure cluster_workup Work-up & Purification Carboxylic_Acid Carboxylic Acid (R-COOH) (1.0 equiv) Step1 Dissolve Carboxylic Acid, Spiro Amine, and DIPEA in solvent Carboxylic_Acid->Step1 HATU HATU (1.2 equiv) Step3 Add HATU portion-wise HATU->Step3 Spiro_Amine This compound (1.1 equiv) Spiro_Amine->Step1 DIPEA DIPEA (3.0 equiv) DIPEA->Step1 Solvent Anhydrous DMF or DCM Solvent->Step1 Step2 Cool to 0 °C Step1->Step2 Step2->Step3 Step4 Stir at RT for 1-4 h Step3->Step4 Step5 Monitor by TLC/LC-MS Step4->Step5 Workup1 Dilute with EtOAc or DCM Step5->Workup1 Workup2 Wash with 1M HCl, aq. NaHCO3, and brine Workup1->Workup2 Workup3 Dry over Na2SO4, filter, and concentrate Workup2->Workup3 Purification Purify by column chromatography Workup3->Purification

Caption: HATU mediated amide coupling workflow.

Step-by-Step Methodology:

  • To a solution of the carboxylic acid (1.0 equiv), this compound (1.1 equiv), and diisopropylethylamine (DIPEA, 3.0 equiv) in anhydrous DMF or DCM (0.2 M), cool the mixture to 0 °C.

  • Add HATU (1.2 equiv) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer successively with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • HATU as Coupling Reagent: HATU forms a highly reactive activated ester with the carboxylic acid, leading to faster reaction rates and higher yields, especially with challenging substrates.

  • Order of Addition: Adding HATU last to the mixture of the acid, amine, and base prevents the formation of unwanted side products from the decomposition of the activated ester.

  • Aqueous Work-up: The acidic and basic washes are essential to remove unreacted starting materials, DIPEA, and byproducts from the HATU reagent.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

This compound is a promising and versatile building block for the synthesis of novel pharmaceutical agents. Its unique spirocyclic scaffold offers the potential to create compounds with improved drug-like properties. The protocols provided in this guide offer a starting point for the use of this intermediate in amide coupling reactions, a cornerstone of medicinal chemistry. As with any synthetic procedure, optimization of reaction conditions may be necessary for specific substrates.

References

  • PubChem. 7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-(2-fluorocyclopropyl)-4-oxoquinoline-3-carboxylic acid. [Link]

  • ResearchGate. Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. [Link]

  • Google Patents.

Sources

Synthesis of 7-Amino-5-azaspiro[2.4]heptan-4-one Derivatives: A Detailed Protocol for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spirocyclic Scaffolds in Drug Discovery

The 7-amino-5-azaspiro[2.4]heptan-4-one core represents a class of spirocyclic γ-lactams, which are pivotal structural motifs in a wide array of bioactive natural products and synthetic pharmaceuticals.[1][2] The inherent rigidity and three-dimensional complexity of spirocyclic systems offer a unique advantage in drug design, enabling precise spatial orientation of functional groups for optimal interaction with biological targets.[1] This structural feature often leads to improved potency, selectivity, and pharmacokinetic properties compared to more flexible, "flat" molecules.[2] The this compound scaffold, in particular, has garnered significant attention as a valuable building block in the development of novel therapeutic agents, notably as a key intermediate for potent antimicrobial compounds.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on a robust and adaptable protocol for the synthesis of this compound derivatives. The presented methodology is a synthesis of established patent literature and well-founded reaction mechanisms, offering a self-validating system for the reliable production of these valuable compounds.

Synthetic Strategy: A Multi-step Approach to the Spirocyclic Core

The synthesis of this compound derivatives is a multi-step process that can be logically divided into two main phases: the construction of the spirocyclic γ-lactam core and the subsequent introduction and functionalization of the amino group at the 7-position.[4] The overall workflow is depicted in the diagram below.

Synthetic_Workflow cluster_0 Phase 1: Spirocyclic Core Formation cluster_1 Phase 2: Amination and Derivatization A Starting Materials (e.g., Diethyl malonate, 1,2-dibromoethane) B Cyclopropanation A->B Base (e.g., NaH) C Diester Intermediate B->C D Dieckmann Condensation C->D Base (e.g., NaOEt) E 5-Azaspiro[2.4]heptane-4,7-dione D->E F Oximation E->F Hydroxylamine hydrochloride G Oxime Intermediate F->G H Stereoselective Reduction G->H Reducing Agent (e.g., NaBH4/BF3·OEt2) I Racemic this compound H->I J Chiral Resolution I->J Resolving Agent (e.g., L-camphorsulfonic acid) K (S)- or (R)-7-Amino-5-azaspiro[2.4]heptan-4-one J->K L N-Protection & Further Derivatization K->L e.g., Boc2O, Acyl chlorides

Figure 1: Overall synthetic workflow for this compound derivatives.

The initial phase focuses on the construction of the key intermediate, 5-azaspiro[2.4]heptane-4,7-dione. This is achieved through a sequence of reactions starting with the formation of a cyclopropane-containing diester, followed by an intramolecular Dieckmann condensation to yield the desired spirocyclic diketone.

The second phase involves the selective transformation of one of the ketone functionalities into an amino group. This is typically accomplished via the formation of an oxime intermediate, followed by a stereoselective reduction. The resulting racemic amine can then be resolved to obtain the desired enantiomer, which can be further protected and derivatized as needed for specific applications.

Mechanistic Insights: The [3+2] Cycloaddition Alternative

While the presented protocol utilizes a classical Dieckmann condensation approach, it is important for the discerning researcher to be aware of alternative strategies for the construction of the spiro-γ-lactam core. One of the most elegant and powerful methods is the [3+2] cycloaddition reaction.[5][6] This reaction involves the combination of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile) to form a five-membered ring.

In the context of this compound synthesis, a common [3+2] cycloaddition strategy would involve an azomethine ylide as the 1,3-dipole and a cyclopropylidene-containing dipolarophile. The concerted or stepwise nature of this reaction allows for a high degree of stereocontrol, making it a highly attractive route for asymmetric synthesis.

Cycloaddition_Mechanism cluster_0 Components A Azomethine Ylide (1,3-Dipole) C [3+2] Cycloaddition Transition State A->C B Cyclopropylidene Acrylate (Dipolarophile) B->C D Spiro-γ-lactam Precursor C->D

Figure 2: Generalized schematic of a [3+2] cycloaddition for spiro-γ-lactam synthesis.

The choice between a Dieckmann condensation and a [3+2] cycloaddition approach will depend on the specific substitution patterns desired in the final molecule, as well as the availability of starting materials and the desired level of stereochemical control.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of this compound, based on methodologies adapted from the patent literature.

Part 1: Synthesis of 5-Azaspiro[2.4]heptane-4,7-dione

Step 1a: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate

This initial step constructs the cyclopropane ring, which is the foundation of the spirocyclic system.

  • Procedure: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, sodium hydride (60% dispersion in mineral oil, 2 equivalents) is suspended in anhydrous diethyl ether. To this suspension, diethyl malonate (1 equivalent) is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 1 hour. 1,2-Dibromoethane (1 equivalent) is then added dropwise, and the reaction mixture is heated to reflux for 12 hours. After cooling to room temperature, the reaction is carefully quenched with water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to afford diethyl 1,1-cyclopropanedicarboxylate as a colorless oil.

Step 1b: Synthesis of 1,1-Cyclopropanediacetic Acid

  • Procedure: Diethyl 1,1-cyclopropanedicarboxylate is hydrolyzed by refluxing with an excess of aqueous sodium hydroxide solution until the reaction is complete (monitored by TLC). The reaction mixture is then cooled in an ice bath and acidified with concentrated hydrochloric acid. The precipitated 1,1-cyclopropanediacetic acid is collected by filtration, washed with cold water, and dried under vacuum.

Step 1c: Synthesis of 5-Azaspiro[2.4]heptane-4,7-dione

This step involves the formation of the γ-lactam ring through a double amide formation and subsequent cyclization.

  • Procedure: A mixture of 1,1-cyclopropanediacetic acid (1 equivalent) and benzylamine (1.1 equivalents) is heated at 180-200°C for 4 hours. The reaction is cooled, and the resulting solid is recrystallized from ethanol to yield 5-benzyl-5-azaspiro[2.4]heptane-4,7-dione.

Part 2: Synthesis of (S)-7-Amino-5-azaspiro[2.4]heptan-4-one

Step 2a: Oximation of 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione

  • Procedure: To a solution of 5-benzyl-5-azaspiro[2.4]heptane-4,7-dione (1 equivalent) in ethanol, hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) are added. The mixture is heated to reflux for 6 hours. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude 5-benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one, which is used in the next step without further purification.

Step 2b: Reduction of the Oxime

  • Procedure: The crude oxime from the previous step is dissolved in a suitable solvent such as methanol. Sodium borohydride (3 equivalents) is added portion-wise at 0°C. Boron trifluoride diethyl etherate (3 equivalents) is then added dropwise, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched by the slow addition of water, and the solvent is removed under reduced pressure. The residue is basified with aqueous sodium hydroxide and extracted with dichloromethane. The combined organic extracts are dried and concentrated to give racemic 7-amino-5-benzyl-5-azaspiro[2.4]heptan-4-one.

Step 2c: Chiral Resolution

  • Procedure: The racemic amine is dissolved in methanol, and a solution of L-camphorsulfonic acid (0.5 equivalents) in methanol is added. The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature. The precipitated salt is collected by filtration and recrystallized from methanol to afford the diastereomerically pure salt. The free (S)-amine is obtained by treating the salt with aqueous sodium bicarbonate and extracting with dichloromethane.

Step 2d: Deprotection and N-Boc Protection (Optional)

  • Procedure: The 5-benzyl group can be removed by catalytic hydrogenation (e.g., H₂, Pd/C) to yield the parent (S)-7-amino-5-azaspiro[2.4]heptan-4-one. For subsequent derivatization, the free amine can be protected, for example, with a Boc group by reacting with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in dichloromethane.

Data Summary: Representative Reaction Parameters

The following table summarizes typical reaction conditions and expected outcomes for the key steps in the synthesis. Please note that yields are representative and may vary depending on the specific substrate and reaction scale.

StepKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1a NaH, Diethyl malonate, 1,2-DibromoethaneDiethyl etherReflux1270-80
1c 1,1-Cyclopropanediacetic acid, BenzylamineNeat180-200460-70
2a Hydroxylamine hydrochloride, NaOAcEthanolReflux685-95
2b NaBH₄, BF₃·OEt₂Methanol0 to RT1250-60
2c L-camphorsulfonic acidMethanolRT-30-40 (of one enantiomer)

Conclusion and Future Perspectives

The protocol detailed herein provides a reliable and adaptable synthetic route to this compound derivatives. The strategic combination of classical cyclization chemistry with modern techniques for stereocontrol offers a versatile platform for the generation of a diverse library of spirocyclic compounds for drug discovery programs. The modular nature of this synthesis allows for the introduction of various substituents on the nitrogen atom and further derivatization of the amino group, enabling a thorough exploration of the structure-activity relationship (SAR) for a given biological target. Future work in this area may focus on the development of more convergent and highly enantioselective synthetic strategies, such as asymmetric [3+2] cycloadditions, to further streamline the synthesis of these valuable medicinal chemistry building blocks.

References

  • Alves, A. J. S., et al. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers, 8(13), 3543-3593. Available from: [Link]

  • ResearchGate. Mechanism of [3+2]-cycloaddition. Available from: [Link]

  • Google Patents. CN1036193C - The preparation method of 7-unsubstituted or substituted amino-5-azaspiro(2,4)heptane.
  • ResearchGate. Synthesis of spiro compounds by [3+2] cycloaddition reaction. Available from: [Link]

  • Google Patents. WO2012158861A2 - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives.
  • Google Patents. CN103420896B - A kind of preparation method of 5-benzyl-7 (S)-t-butoxycarbonyl amino-5-azaspiro[1][3] heptane. Available from:

  • Organic Syntheses. Procedure for related organic synthesis techniques. Available from: [Link]

  • Taylor & Francis Online. Synthesis of 5-Azaspiro[2.4]heptan and Penta-Substituted Pyrrole Derivatives via Pd-Catalyzed Intramolecular Cyclization Reaction of Alkynyl Carboxamides. (2011). Synthetic Communications, 42(7), 959-971. Available from: [Link]

  • RSC Publishing. Strategies and methodologies for the construction of spiro-γ-lactams: an update. (2021). Organic Chemistry Frontiers. Available from: [Link]

  • Beilstein Journals. All-carbon [3 + 2] cycloaddition in natural product synthesis. (2020). Beilstein Journal of Organic Chemistry, 16, 3036-3088. Available from: [Link]

  • PubChem. 7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-(2-fluorocyclopropyl)-4-oxoquinoline-3-carboxylic acid. Available from: [Link]

  • National Institutes of Health. 7-[(7S)-7-Azaniumyl-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1S,2R)-2-fluorocyclopropyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate methanol monosolvate. Available from: [Link]

  • Google Patents. CN103936703A - Preparation method of 5-oxaspiro[1][3]heptane-6-one and intermediate thereof. Available from:

  • Google Patents. US 7,790,905 B2 - Pharmaceutical propylene glycol solvate compositions. Available from: [Link]

  • ResearchGate. Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. Available from: [Link]

  • Dana Bioscience. (S)-7-Amino-5-azaspiro[2.4]heptan-4-one 250mg. Available from: [Link]

  • Preprints.org. Synthesis of 2,7-Diamino-4,5-Epoxysuberic Acid Derivatives. Available from: [Link]

  • MDPI. Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates. (2021). Molecules, 26(24), 7689. Available from: [Link]

  • Preprints.org. Synthesis of 2,7-Diamino-4,5-Epoxysuberic Acid Derivatives. Available from: [Link]

Sources

The Spirocyclic Scaffold: A Privileged Motif in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Third Dimension in Molecule Design

In the landscape of organic synthesis, the quest for molecular complexity and functional novelty is a perpetual driving force. For decades, the focus has been largely dominated by planar, aromatic systems. However, the limitations of two-dimensional chemical space are becoming increasingly apparent, particularly in the realms of drug discovery and asymmetric catalysis. This has led to a paradigm shift towards three-dimensional (3D) molecular architectures, with spirocyclic compounds emerging as a particularly powerful and versatile class of molecules.[1][2]

Spirocycles, characterized by two rings sharing a single common atom, possess a unique and rigid 3D geometry.[1] This inherent three-dimensionality imparts a range of desirable properties that are often unattainable with their flatter counterparts. In medicinal chemistry, the incorporation of a spirocyclic motif can lead to significant improvements in physicochemical properties such as solubility and metabolic stability, while also enhancing potency and selectivity by locking the molecule into a specific, biologically active conformation.[1][3] In asymmetric catalysis, the rigid C2-symmetric backbone of many chiral spirocyclic ligands provides a well-defined and predictable chiral environment, leading to exceptional levels of enantiocontrol in a wide array of chemical transformations.[4][5][6]

This comprehensive guide, intended for researchers, scientists, and drug development professionals, will delve into the diverse applications of spirocyclic compounds in organic synthesis. We will explore their role as powerful tools in the synthesis of complex natural products and pharmaceuticals, their application as highly effective chiral ligands and organocatalysts, and provide detailed, field-proven protocols for their synthesis and utilization.

Part 1: Spirocyclic Compounds in Medicinal Chemistry and Drug Discovery

The introduction of spirocyclic scaffolds into drug candidates has become an increasingly prevalent strategy to overcome the limitations of traditional flat aromatic structures. The rigid, 3D nature of spirocycles offers a unique opportunity to explore new chemical space and optimize drug-like properties.[1][3]

Enhancing Physicochemical and Pharmacokinetic Profiles

A major challenge in drug development is the optimization of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Shifting from planar, sp2-rich structures to more saturated, sp3-rich spirocyclic systems generally correlates with improved physicochemical properties.[3] This can manifest as:

  • Increased Solubility: The non-planar nature of spirocycles can disrupt crystal packing, leading to improved aqueous solubility.

  • Reduced Lipophilicity: The introduction of sp3-hybridized carbon atoms can decrease the overall lipophilicity of a molecule, which can be beneficial for reducing off-target effects and improving pharmacokinetic profiles.[3]

  • Improved Metabolic Stability: The rigid framework of a spirocycle can shield metabolically susceptible sites from enzymatic degradation, thereby increasing the compound's half-life in the body.[3]

Case Study: Spirocyclic PARP Inhibitors - The Story of Niraparib

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of anticancer drugs that have shown significant promise in the treatment of cancers with deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2 mutations.[7][8][9] A prominent example of a spirocyclic PARP inhibitor is Niraparib.

The synthesis of Niraparib involves the construction of a key spirocyclic piperidine intermediate. Several synthetic routes have been developed, often starting from 3-methyl-2-nitrobenzoic acid.[10][11][12][13]

Protocol 1: Synthesis of Niraparib Intermediate

This protocol outlines a common synthetic route to a key intermediate of Niraparib.

Step 1: Esterification of 3-methyl-2-nitrobenzoic acid

  • To a round-bottom flask equipped with a reflux condenser, add 3-methyl-2-nitrobenzoic acid (1.0 eq) and methanol (5.0 eq).

  • Slowly add concentrated sulfuric acid (catalytic amount) to the mixture.

  • Heat the reaction mixture to 58°C and reflux until the starting material is consumed (monitored by TLC).

  • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford methyl 3-methyl-2-nitrobenzoate.

Step 2: Subsequent Transformations

The methyl 3-methyl-2-nitrobenzoate is then carried through a series of reactions including:

  • Aldol condensation: To introduce the second ring precursor.

  • Schiff base formation and cyclization: To form the indazole core.

  • Amidation: To install the carboxamide group.

  • Coupling with a protected piperidine derivative: To introduce the spirocyclic moiety.

  • Deprotection and chiral resolution: To obtain the final enantiomerically pure Niraparib.[10][11][14]

Visualization of the Niraparib Synthesis Logic

G A 3-Methyl-2-nitrobenzoic Acid B Esterification A->B C Methyl 3-methyl-2-nitrobenzoate B->C D Aldol Condensation C->D E Indazole Precursor D->E F Schiff Base Formation & Cyclization E->F G Indazole Core F->G H Amidation G->H I Indazole-7-carboxamide H->I J Coupling with (S)-3-amino-piperidine derivative I->J K Protected Niraparib J->K L Deprotection K->L M Niraparib L->M

Caption: Synthetic workflow for the PARP inhibitor Niraparib.

Part 2: Chiral Spirocyclic Ligands in Asymmetric Catalysis

The development of chiral ligands is at the heart of asymmetric catalysis. Spirocyclic scaffolds have proven to be "privileged" structures for the design of highly effective chiral ligands.[4][5][15] Their rigid C2-symmetric framework, conformational stability, and the ease with which their steric and electronic properties can be tuned have led to their successful application in a wide range of enantioselective transformations.[5]

SPINOL-Derived Ligands: A Workhorse in Asymmetric Synthesis

One of the most prominent classes of spirocyclic ligands is derived from 1,1'-spirobiindane-7,7'-diol (SPINOL). The axial chirality of the SPINOL backbone provides a well-defined chiral environment that can be effectively transmitted to the catalytic center.[1][15] SPINOL-derived phosphoric acids, phosphoramidites, and diphosphine ligands have been successfully employed in a variety of asymmetric reactions, including Friedel-Crafts reactions, hydrogenations, and hydrosilylations.[2][4][10][15][16][17]

Protocol 2: Asymmetric Friedel-Crafts Reaction of Indoles with Imines using a SPINOL-Derived Phosphoric Acid Catalyst

This protocol describes the enantioselective synthesis of 3-indolyl methanamines catalyzed by a SPINOL-derived chiral phosphoric acid.[4][10]

Materials:

  • Indole (1.0 eq)

  • N-aryl imine (1.1 eq)

  • (S)-SPINOL-derived phosphoric acid catalyst (5 mol%)

  • Toluene (solvent)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the (S)-SPINOL-derived phosphoric acid catalyst.

  • Add the indole and N-aryl imine to the tube.

  • Add anhydrous toluene via syringe.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or 0°C) until the reaction is complete (monitored by TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-indolyl methanamine.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Table 1: Substrate Scope for the Asymmetric Friedel-Crafts Reaction

EntryIndole Substituent (R1)Imine Aryl Group (Ar)Yield (%)ee (%)
1HPhenyl9598
25-MethoxyPhenyl9799
35-BromoPhenyl9297
4H4-Chlorophenyl9096
5H4-Methoxyphenyl9698

Data compiled from representative literature.[4][10]

Rhodium-Catalyzed Asymmetric Hydrogenation with Spirocyclic Diphosphine Ligands

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral compounds, and rhodium complexes bearing chiral diphosphine ligands are among the most effective catalysts for this transformation.[1][18][19][20] Spirocyclic diphosphine ligands, such as those derived from spirobiindane or spirosilabiindane, have demonstrated exceptional performance in the asymmetric hydrogenation of a variety of prochiral olefins, including enamides.[2][17][21]

Protocol 3: Rh-Catalyzed Asymmetric Hydrogenation of an Enamide

This protocol provides a general procedure for the enantioselective hydrogenation of an enamide using a rhodium catalyst with a chiral spirocyclic diphosphine ligand.

Materials:

  • Enamide substrate (1.0 eq)

  • [Rh(COD)2]BF4 (1 mol%)

  • Chiral spirocyclic diphosphine ligand (1.1 mol%)

  • Dichloromethane (DCM) or Methanol (solvent)

  • Hydrogen gas

Procedure:

  • In a glovebox, charge a Schlenk tube with [Rh(COD)2]BF4 and the chiral spirocyclic diphosphine ligand.

  • Add the appropriate solvent (e.g., DCM or methanol) and stir the mixture at room temperature for 30 minutes to form the catalyst solution.

  • In a separate flask, dissolve the enamide substrate in the same solvent.

  • Transfer the substrate solution to a hydrogenation autoclave.

  • Add the catalyst solution to the autoclave via syringe.

  • Seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired hydrogen pressure (e.g., 1-10 atm).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC).

  • Carefully vent the autoclave and concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the chiral amine product.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Visualization of the Catalytic Cycle

G Catalyst [Rh(L*)]+ Intermediate1 Rh-Enamide Complex Catalyst->Intermediate1 Coordination Substrate Enamide Substrate->Intermediate1 H2 H₂ Intermediate2 Rh-Hydride Complex H2->Intermediate2 Intermediate1->Intermediate2 Oxidative Addition Intermediate3 Migratory Insertion Intermediate2->Intermediate3 Product Chiral Amine Intermediate3->Product Reductive Elimination Product->Catalyst Catalyst Regeneration

Caption: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Part 3: Organocatalytic Applications of Spirocyclic Compounds

In addition to their role as ligands in metal-catalyzed reactions, spirocyclic compounds have also emerged as powerful organocatalysts. The well-defined 3D structure of chiral spirocyclic molecules can create a highly organized transition state, enabling excellent stereocontrol in the absence of a metal.

Spirooxindoles in Asymmetric Synthesis

Spirooxindoles are a particularly important class of spirocyclic compounds that are found in numerous natural products and possess a wide range of biological activities.[5] The development of enantioselective methods for the synthesis of spirooxindoles has been an area of intense research, with organocatalysis playing a pivotal role.[5][6][14]

Protocol 4: Organocatalytic Enantioselective Synthesis of Spirooxindoles

This protocol describes a general procedure for the synthesis of chiral spirooxindoles via a Michael-type reaction catalyzed by a chiral organocatalyst.[6]

Materials:

  • Isatin-derived Michael acceptor (e.g., a methyleneindolinone) (1.0 eq)

  • Michael donor (e.g., a malonate or nitroalkane) (1.2 eq)

  • Chiral organocatalyst (e.g., a cinchona alkaloid derivative or a chiral primary amine) (10-20 mol%)

  • Solvent (e.g., toluene, dichloromethane, or THF)

Procedure:

  • To a vial, add the isatin-derived Michael acceptor and the chiral organocatalyst.

  • Dissolve the solids in the appropriate solvent.

  • Add the Michael donor to the reaction mixture.

  • Stir the reaction at the specified temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction (if necessary) and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio and enantiomeric excess of the spirooxindole product by NMR and chiral HPLC analysis, respectively.

Table 2: Representative Organocatalytic Syntheses of Spirooxindoles

Catalyst TypeMichael AcceptorMichael DonorYield (%)dree (%)
Cinchona AlkaloidMethyleneindolinoneDiethyl Malonate85>20:195
Chiral Primary AmineMethyleneindolinoneNitromethane9210:198
Chiral Phosphoric AcidIsatin-derived enone1,3-Dicarbonyl78>20:192

Data is illustrative and compiled from various literature sources.

Conclusion and Future Outlook

The application of spirocyclic compounds in organic synthesis has witnessed remarkable growth in recent years, driven by their unique structural and stereochemical properties. From enhancing the therapeutic potential of drug candidates to enabling highly selective asymmetric transformations, the impact of this versatile class of molecules is undeniable. The continued development of novel synthetic methodologies for accessing diverse and complex spirocyclic scaffolds will undoubtedly open up new avenues for innovation in both academic and industrial research. As our understanding of the intricate relationship between 3D molecular architecture and function deepens, spirocyclic compounds are poised to play an even more central role in the future of organic synthesis.

References

  • SPINOL-Derived Phosphoric Acids: Synthesis and Application in Enantioselective Friedel−Crafts Reaction of Indoles with Imines. The Journal of Organic Chemistry.[Link]

  • ChemInform Abstract: SPINOL-Derived Phosphoric Acids: Synthesis and Application in Enantioselective Friedel-Crafts Reaction of Indoles with Imines. ResearchGate.[Link]

  • Strategies for the enantioselective synthesis of spirooxindoles. Sci-Hub.[Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online.[Link]

  • Enantioselective synthesis of spirooxindole benzoquinolizines via organo-catalyzed cascade reactions. PubMed.[Link]

  • (PDF) Organocatalyzed enantioselective synthesis of spirooxindole scaffolds. ResearchGate.[Link]

  • Phosphoric Acid-Catalyzed Asymmetric Synthesis of SPINOL Derivatives. ResearchGate.[Link]

  • Phosphoric Acid-Catalyzed Asymmetric Synthesis of SPINOL Derivatives. PubMed.[Link]

  • Synthesis and Diversification of Chiral Spirooxindoles via Organocatalytic Cascade Reactions. MDPI.[Link]

  • A kind of synthetic method for preparing Niraparib.
  • Preparation methods of niraparib and intermediate of niraparib as well as intermediate compound. Patsnap Eureka.[Link]

  • Bifunctional Monothiosquaramide-Catalyzed Enantioselective Addition of Masked Acyl Cyanide to Isatins: Umpolung Strategy for the Total Synthesis of (S)-(−)-Dioxibrassinin and (R)-(+)-Spirobrassinin. ACS Publications.[Link]

  • Highly Efficient Rh(I)-Catalyzed Asymmetric Hydrogenation of Enamines Using Monodente Spiro Phosphonite Ligands. Sci-Hub.[Link]

  • A novel synthetic method for preparing an anticancer medicine Niraparib.
  • Monodentate chiral spiro phosphoramidites: efficient ligands for rhodium-catalyzed enantioselective hydrogenation of enamides. Semantic Scholar.[Link]

  • Asymmetric Rh-Catalyzed Hydrogenation of Enamides with a Chiral 1,4-Bisphosphine Bearing Diphenylphosphino Groups. ACS Publications.[Link]

  • Asymmetric Hydrogenation of Enamides with Rh-BisP and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism.* Journal of the American Chemical Society.[Link]

  • Chiral spirosiladiphosphines: ligand development and applications in Rh-catalyzed asymmetric hydrosilylation/cyclization of 1,6-enynes with enhanced reactivity. RSC Publishing.[Link]

  • Synthesis of Niraparib, a cancer drug candidate. University of Oxford.[Link]

  • Recent Advances in Asymmetric Hydrogenation Catalysis Utilizing Spiro and Other Rigid C-Stereogenic Phosphine Ligands. PubMed.[Link]

  • Chiral spirosiladiphosphines: ligand development and applications in Rh-catalyzed asymmetric hydrosilylation/cyclization of 1,6-enynes with enhanced reactivity. RSC Publishing.[Link]

  • Mechanism of asymmetric hydrogenation by rhodium complexes with unsymmetrical P-chirogenic bisphosphine ligands. PubMed.[Link]

  • Rh-Catalyzed Asymmetric Hydrogenation of 1,2-Dicyanoalkenes. Semantic Scholar.[Link]

  • Synthesis of Spiropyrrolines via One-Pot Tf2O-Mediated Amide Activation/Formal [3 + 2]-Cycloaddition of α-Formylamino Ketones. PMC.[Link]

  • Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. PMC.[Link]

  • ChemInform Abstract: Synthesis of Novel Spiro Pyrrolidine and Pyrrolizine Derivatives by 1,3-Dipolar Cycloaddition. Sci-Hub.[Link]

  • (PDF) Synthesis of Pyrrolidin-3-Ones and Spiropyrrolidinones by 1,3-Dipolar Cycloadditions of Nitrones with Allenylphosphonates. ResearchGate.[Link]

  • ChemInform Abstract: Synthesis of Novel Spiro Pyrrolidine and Pyrrolizine Derivatives by 1,3-Dipolar Cycloaddition. ResearchGate.[Link]

  • PARP Inhibitors Resistance: Mechanisms and Perspectives. MDPI.[Link]

Sources

In vitro antiproliferative activity of spiro-imidazolidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Evaluation of Spiro-Imidazolidine Derivatives for Antiproliferative Activity

Introduction: The Quest for Novel Anticancer Therapeutics

Cancer remains a formidable global health challenge and the second leading cause of death worldwide.[1] Its hallmarks, including uncontrolled cell proliferation, evasion of programmed cell death (apoptosis), and metastasis, drive the urgent need for novel and more effective therapeutic agents.[2] In this context, heterocyclic compounds have become a cornerstone of anticancer drug discovery due to their structural diversity and ability to interact with various biological targets.[2]

Among these, spiro-imidazolidine derivatives have emerged as a particularly promising class of compounds. This scaffold, characterized by two rings linked by a single common atom, is present in numerous natural products and synthetic molecules with a wide range of biological activities.[3] Research has shown that imidazolidine derivatives can exhibit significant antiproliferative effects by regulating cell cycle progression, interacting directly with DNA, and inducing apoptosis.[1][4] Some have been found to trigger cell death through mechanisms like the generation of reactive oxygen species (ROS) or the inhibition of crucial enzymes like Topoisomerase II.[5][6]

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides detailed application notes and validated protocols for assessing the in vitro antiproliferative activity of novel spiro-imidazolidine derivatives. Moving beyond a simple list of steps, this document explains the causality behind experimental choices, ensuring a robust and reproducible evaluation of potential anticancer drug candidates.

Part 1: Primary Assessment of Cytotoxicity via MTT Assay

The initial step in evaluating any potential anticancer compound is to determine its cytotoxic and cytostatic effects on cancer cells. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7]

Principle of the MTT Assay

The assay's mechanism is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[8] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of living, metabolically active cells.[8] The amount of formazan produced is directly proportional to the number of viable cells.[9] These crystals are then solubilized, and the absorbance of the colored solution is quantified using a spectrophotometer.[10]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Reaction & Measurement cluster_analysis Data Analysis seed 1. Seed Cells (e.g., 5,000-10,000 cells/well) in 96-well plate incubate1 2. Incubate 24h (37°C, 5% CO2) for cell attachment seed->incubate1 treat 3. Treat with Spiro-Imidazolidine (serial dilutions) incubate1->treat incubate2 4. Incubate (e.g., 48h or 72h) treat->incubate2 add_mtt 5. Add MTT Solution (e.g., 0.5 mg/mL) incubate2->add_mtt incubate3 6. Incubate 2-4h (allow formazan formation) add_mtt->incubate3 solubilize 7. Solubilize Crystals (add DMSO) incubate3->solubilize read 8. Measure Absorbance (570 nm) solubilize->read analyze 9. Calculate % Viability & Determine IC50 read->analyze

Fig 1. Step-by-step workflow for the MTT cell viability assay.
Detailed Protocol: MTT Assay

This protocol is optimized for adherent cells in a 96-well plate format.

Materials and Reagents:

  • Cancer cell line of interest (e.g., HCT116, PC3, SW620)[3][11]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Spiro-imidazolidine derivative (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS, sterile-filtered and stored at -20°C, protected from light)

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO))[8]

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and determine the cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[8] Include wells for blank controls (medium only).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the spiro-imidazolidine derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include vehicle controls (medium with the same final concentration of DMSO as the highest compound concentration) and untreated controls (medium only).[9]

  • Exposure: Return the plate to the incubator for the desired exposure time (typically 48 or 72 hours).

  • MTT Addition: Following incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of ~0.5 mg/mL).[7]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this period, viable cells will metabolize the MTT, forming visible purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down to ensure complete solubilization.

  • Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.

Data Analysis and Presentation
  • Calculate Percent Viability:

    • First, subtract the average absorbance of the blank wells from all other readings.

    • Percent viability is calculated using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100 [8]

  • Determine IC₅₀:

    • The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that inhibits cell growth by 50%.

    • Plot the % cell viability against the logarithm of the compound concentration. Use non-linear regression (dose-response curve) to calculate the IC₅₀ value.

Table 1: Example Data Presentation for Antiproliferative Activity

Compound Cell Line IC₅₀ (µM)[3][11][12]
Spiro-Derivative 1c HCT116 (Colon) 52.81
Spiro-Derivative 1c PC3 (Prostate) 74.40
Spiro-Derivative 1c HL60 (Leukemia) 49.72
Spiro-Derivative ACz 512 SW620 (Colon) 12.9

| Spiro-Derivative ACz 512 | PC3 (Prostate) | 20.58 |

Part 2: Uncovering the Mechanism via Cell Cycle Analysis

A hallmark of cancer is the dysregulation of the cell cycle, leading to uncontrolled proliferation.[13] Many effective anticancer agents function by inducing cell cycle arrest, which prevents cancer cells from dividing and can ultimately lead to apoptosis. Cell cycle analysis by flow cytometry is a powerful technique to determine if a spiro-imidazolidine derivative exerts its antiproliferative effect by halting cells at a specific phase.

Principle of Cell Cycle Analysis

This method uses a fluorescent dye, such as Propidium Iodide (PI), that binds stoichiometrically to DNA. The fluorescence intensity of a stained cell is therefore directly proportional to its DNA content.

  • G0/G1 phase: Cells have a normal (2N) amount of DNA.

  • S phase: Cells are actively replicating their DNA, so their DNA content is between 2N and 4N.

  • G2/M phase: Cells have completed DNA replication and contain a 4N amount of DNA before dividing.

By analyzing the fluorescence distribution of thousands of cells, a histogram can be generated that reveals the percentage of the population in each phase.[14] Treatment with an active compound may cause an accumulation of cells in a specific phase (e.g., G2/M arrest), indicating interference with that stage of cell division. Because PI also binds to RNA, treatment with RNase is essential for accurate DNA content analysis.[14]

Experimental Workflow: Cell Cycle Analysis

CellCycle_Workflow cluster_prep Cell Culture & Treatment cluster_fix Harvesting & Fixation cluster_stain Staining cluster_acquire Acquisition & Analysis seed 1. Seed Cells (e.g., in 6-well plates) incubate1 2. Incubate 24h (allow attachment) seed->incubate1 treat 3. Treat with Compound (e.g., 24h, 48h) incubate1->treat harvest 4. Harvest Cells (Trypsinize + collect medium) treat->harvest wash_pbs 5. Wash with cold PBS harvest->wash_pbs fix 6. Fix in Ice-Cold 70% Ethanol (store at -20°C) wash_pbs->fix wash_stain 7. Wash to remove Ethanol fix->wash_stain stain_pi 8. Resuspend in PI Staining Solution (contains RNase A & Triton X-100) wash_stain->stain_pi incubate_dark 9. Incubate in Dark (e.g., 30 min at RT) stain_pi->incubate_dark acquire 10. Analyze on Flow Cytometer (collect ≥10,000 events) incubate_dark->acquire analyze 11. Model Cell Cycle Data (Generate DNA histogram) acquire->analyze

Fig 2. Workflow for cell cycle analysis using PI staining and flow cytometry.
Detailed Protocol: Cell Cycle Analysis

Materials and Reagents:

  • Treated and control cells

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Trypsin-EDTA

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) Staining Solution:[13]

    • 50 µg/mL Propidium Iodide

    • 100 µg/mL RNase A

    • 0.1% Triton X-100 in PBS

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach for 24 hours. Treat with the desired concentrations of the spiro-imidazolidine derivative for a set time (e.g., 24 or 48 hours).[13]

  • Harvesting: Collect the culture medium, which contains floating apoptotic cells. Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.[13]

  • Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes), discard the supernatant, and resuspend the cell pellet in 1 mL of cold PBS.

  • Fixation: While gently vortexing, add the cell suspension dropwise into a tube containing 3-4 mL of ice-cold 70% ethanol. This step is critical for permeabilizing the cells to the dye.[13]

  • Storage: Fixed cells can be stored at -20°C for at least 2 hours or up to several weeks.[13]

  • Staining: Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) to pellet them and discard the ethanol. Wash the pellet once with 5 mL of PBS.[13]

  • Resuspend the cell pellet in 500 µL of the PI Staining Solution.

  • Incubation: Incubate the tubes in the dark at room temperature for 30 minutes.[13]

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use software (e.g., ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in each phase.[15]

Part 3: Confirmation of Apoptosis via Annexin V/PI Staining

Apoptosis, or programmed cell death, is a critical self-destruct mechanism that is often evaded by cancer cells. A key goal of many cancer therapies is to re-engage this pathway. The Annexin V/PI assay is the gold standard for detecting and differentiating apoptosis from necrosis.

Principle of Annexin V/PI Dual Staining

This assay relies on two key events in the apoptotic process:

  • Phosphatidylserine (PS) Externalization: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, this phospholipid flips to the outer leaflet.[16] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC), can be used to label early apoptotic cells.

  • Loss of Membrane Integrity: In late-stage apoptosis and necrosis, the cell membrane becomes permeable. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membranes to stain the DNA.

By using both stains simultaneously, flow cytometry can distinguish four cell populations:

  • Annexin V- / PI-: Healthy, viable cells.

  • Annexin V+ / PI-: Early apoptotic cells.

  • Annexin V+ / PI+: Late apoptotic or necrotic cells.

  • Annexin V- / PI+: Necrotic cells (often due to primary necrosis/injury).

Apoptosis Detection Workflow

Apoptosis_Workflow cluster_prep Induction & Harvesting cluster_stain Staining cluster_acquire Acquisition & Analysis induce 1. Induce Apoptosis (Treat cells with compound) harvest 2. Harvest Cells (1-5 x 10^5 cells) induce->harvest wash 3. Wash with Cold PBS harvest->wash resuspend 4. Resuspend in 1X Binding Buffer wash->resuspend add_stains 5. Add Annexin V-FITC and Propidium Iodide (PI) resuspend->add_stains incubate 6. Incubate 15-20 min at RT in the Dark add_stains->incubate add_buffer 7. Add Binding Buffer incubate->add_buffer acquire 8. Analyze by Flow Cytometry (within 1 hour) add_buffer->acquire analyze 9. Quantify Cell Populations (Viable, Apoptotic, Necrotic) acquire->analyze

Fig 3. Workflow for detecting apoptosis by Annexin V/PI dual staining.
Detailed Protocol: Annexin V/PI Apoptosis Assay

Materials and Reagents:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI, and 10X Binding Buffer)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Flow cytometer

Procedure:

  • Induce Apoptosis: Treat cells with the spiro-imidazolidine derivative for the desired time and concentration. Include untreated cells as a negative control.

  • Harvest Cells: Collect all cells, including those in the supernatant (floating) and adherent cells (after trypsinization). Aim for 1-5 x 10⁵ cells per sample.

  • Washing: Wash the cells once with cold PBS by centrifuging and resuspending.

  • Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Centrifuge the cells and resuspend the pellet in 100 µL of 1X Binding Buffer per sample.

  • Staining: To each 100 µL cell suspension, add 5 µL of Annexin V-FITC and 2 µL of PI solution (the exact volumes may vary by kit manufacturer).[16][17] Gently mix.

  • Incubation: Incubate the samples for 15-20 minutes at room temperature in the dark.

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples by flow cytometry as soon as possible (preferably within 1 hour).[17] The FITC signal (Annexin V) is typically detected in the FL1 channel and the PI signal in the FL2 or FL3 channel.

Potential Signaling Pathway: ROS-Mediated Apoptosis

Some imidazolidinone derivatives have been shown to induce apoptosis by increasing intracellular reactive oxygen species (ROS).[6] Elevated ROS can activate stress-related signaling pathways, such as the c-Jun N-terminal kinase (JNK) pathway, which in turn triggers the mitochondrial (intrinsic) pathway of apoptosis.[6]

ROS_Pathway cluster_mito Mitochondrial Apoptosis Pathway compound Spiro-Imidazolidine Derivative ros ↑ Intracellular ROS compound->ros jnk JNK Pathway Activation ros->jnk bax Bax/Bak Activation jnk->bax mito Mitochondrial Membrane Potential Loss bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Fig 4. ROS-JNK mediated mitochondrial apoptosis pathway.

Conclusion

The evaluation of spiro-imidazolidine derivatives as potential anticancer agents requires a systematic, multi-faceted approach. The protocols detailed in this guide—from initial cytotoxicity screening with the MTT assay to mechanistic investigations using cell cycle and apoptosis analyses—provide a robust framework for obtaining reliable and comprehensive in vitro data. By understanding not only if a compound is active but also how it works, researchers can make more informed decisions in the drug discovery pipeline. These assays are foundational for identifying lead compounds worthy of further preclinical and clinical development in the ongoing fight against cancer.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Gnanaprakasam, J. N. R., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(12). Retrieved from [Link]

  • Bolognese, A., et al. (2008). Antitumor Agents 6. Synthesis, Structure-Activity Relationships, and Biological Evaluation of Spiro[imidazolidine-4,3'-thieno[2,3-g]quinoline] and Spiro[thieno[2,3-g]quinoline-3,5'-[13]triazinane] Derivatives as Topoisomerase II Inhibitors. Journal of Medicinal Chemistry, 51(21), 6889-6898. Retrieved from [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1-28.6.11. Retrieved from [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

  • Sciforum. (2020). Synthesis and biological evaluation of mono- and tri-heterocyclic azole derivatives as anticancer agents. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Czarnecka, K., et al. (2021). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Molecules, 26(23), 7136. Retrieved from [Link]

  • Lesyk, R., et al. (2014). A Facile Synthesis and Anticancer Activity Evaluation of Spiro[Thiazolidinone-Isatin] Conjugates. Archiv der Pharmazie, 347(5), 312-319. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro antiproliferative activity against selected cancer cell lines. Retrieved from [Link]

  • de Oliveira, B. R., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules, 27(22), 8051. Retrieved from [Link]

  • PubMed. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity.... Retrieved from [Link]

  • PubMed. (2022). Imidazolidine Derivatives in Cancer Research: What is known?. Retrieved from [Link]

  • Wang, W., et al. (2022). Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as an Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell. International Journal of Molecular Sciences, 23(24), 15911. Retrieved from [Link]

  • Bentham Science. (2022). Imidazolidine Derivatives in Cancer Research: What is known?. Retrieved from [Link]

  • ResearchGate. (2024). Imidazolidinones Derivatives As Pioneering Anticancer Agents.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Derivatives Incorporating Acridine, Pyrrole, and Thiazolidine Rings as Promising Antitumor Agents. Retrieved from [Link]

Sources

Design and Synthesis of Novel 7-amino-5-azaspiro[2.4]heptan-5-yl Quinolones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Quinolones

The quinolone class of antibiotics has been a cornerstone of antibacterial therapy for decades, prized for their broad-spectrum activity and favorable pharmacokinetic profiles.[1] Their mechanism of action, the inhibition of bacterial DNA gyrase and topoisomerase IV, is a potent route to bacterial cell death.[2][3] However, the relentless rise of antibiotic resistance threatens the efficacy of established quinolones, necessitating the development of new agents that can overcome these resistance mechanisms.[4]

One promising strategy in the design of next-generation quinolones is the modification of the C-7 substituent. This position is crucial for interaction with the target enzymes and influences the antibacterial spectrum and potency.[4][5] The introduction of a 7-amino-5-azaspiro[2.4]heptan-5-yl moiety has emerged as a particularly fruitful avenue of investigation. This unique, rigid, and chiral spirocyclic system can enhance binding to the target enzymes, improve activity against resistant pathogens, and favorably modulate the physicochemical properties of the parent quinolone.[6]

This comprehensive guide provides detailed application notes and protocols for the design, synthesis, and evaluation of novel 7-amino-5-azaspiro[2.4]heptan-5-yl quinolones. It is intended for researchers, scientists, and drug development professionals seeking to explore this promising class of antibacterial agents.

Design Rationale and Structure-Activity Relationships (SAR)

The design of potent 7-amino-5-azaspiro[2.4]heptan-5-yl quinolones hinges on a nuanced understanding of their structure-activity relationships. The spirocyclic moiety at C-7 is a key determinant of antibacterial activity, particularly against Gram-positive bacteria and resistant strains.

Key Structural Considerations:

  • Stereochemistry at the Spirocyclic Moiety: The stereochemistry of the amino group on the azaspiro[2.4]heptane ring is critical for potent activity. The (S)-configuration at the 7-position of the spirocycle generally confers superior antibacterial activity compared to the (R)-isomer.[6]

  • Substituents on the Quinolone Core:

    • N-1 Substituent: A cyclopropyl group at the N-1 position is generally optimal for broad-spectrum activity.

    • C-6 Position: A fluorine atom at the C-6 position significantly enhances antibacterial potency.

    • C-8 Position: A methoxy or chloro group at the C-8 position can improve activity against certain pathogens, including respiratory pathogens.[6]

Table 1: Structure-Activity Relationship Summary

PositionSubstituentImpact on Antibacterial Activity
C-7 (S)-7-amino-5-azaspiro[2.4]heptan-5-ylEnhanced potency , particularly against Gram-positive and resistant strains.[6]
(R)-7-amino-5-azaspiro[2.4]heptan-5-ylGenerally lower potency compared to the (S)-isomer.
N-1 CyclopropylOptimal for broad-spectrum activity .
Ethyl, t-butylGenerally less active than cyclopropyl.
C-6 FluorineSignificantly enhances potency .
C-8 MethoxyCan improve activity against respiratory pathogens.[6]
ChloroCan enhance activity against certain pathogens.
HydrogenGenerally less potent than substituted analogues.

Synthetic Protocols

The synthesis of 7-amino-5-azaspiro[2.4]heptan-5-yl quinolones is a multi-step process that requires careful control of stereochemistry. The following protocols provide a general framework for the synthesis of the key spirocyclic intermediate and the final quinolone product.

Protocol 1: Synthesis of the Chiral Intermediate: (S)-7-(tert-butoxycarbonylamino)-5-azaspiro[2.4]heptane

This protocol outlines the synthesis of the key chiral spirocyclic amine, which is subsequently coupled to the quinolone core. The synthesis starts from commercially available materials and employs a chiral resolution step to obtain the desired enantiomer.

Experimental Workflow:

A Ethyl Acetoacetate C Compound 1 A->C DMF, K2CO3 B 1,2-Dibromoethane B->C E Compound 2 C->E Br2, Ethanol D Bromination G Compound 3 E->G KOAc, Acetic Acid F Cyclization I Compound 6 G->I Benzylamine, Cs2CO3 H Amination with Benzylamine K Compound 7 I->K DPPA, DEAD J Azide Formation M (S)-7-(tert-butoxycarbonylamino)-5-azaspiro[2.4]heptane K->M H2, Pd/C then Boc2O L Reduction and Boc Protection

Caption: Synthetic workflow for the chiral spirocyclic intermediate.

Step-by-Step Methodology:

  • Synthesis of Compound 1: To a solution of ethyl acetoacetate in DMF, add 1,2-dibromoethane and potassium carbonate. Stir the reaction mixture overnight at room temperature. Quench the reaction with water and extract with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated to yield Compound 1.

  • Synthesis of Compound 2: Dissolve Compound 1 in ethanol and cool in an ice bath. Add bromine dropwise and stir at room temperature for 2 hours. Quench with water and separate the product layer to obtain Compound 2.

  • Synthesis of Compound 3: To Compound 2, add acetic acid and potassium acetate. Heat the mixture to 70°C overnight. After cooling, add water and extract with ethyl acetate. The organic layer is dried and concentrated to yield Compound 3.

  • Synthesis of Compound 6: Dissolve Compound 3 in DMF and add cesium carbonate and benzylamine. Heat the mixture to 100°C overnight. After cooling, add water and extract with ethyl acetate. The organic layer is dried and concentrated to yield Compound 6.

  • Synthesis of Compound 7: Dissolve Compound 6 in THF and add triphenylphosphine and diphenylphosphoryl azide (DPPA). Cool in an ice bath and add diethyl azodicarboxylate (DEAD) dropwise. Stir the reaction at room temperature overnight. Purify by column chromatography to obtain Compound 7.

  • Synthesis of (S)-7-(tert-butoxycarbonylamino)-5-azaspiro[2.4]heptane: Dissolve Compound 7 in methanol and hydrogenate in the presence of palladium on carbon. After the reaction is complete, filter the catalyst and add di-tert-butyl dicarbonate (Boc₂O) to the filtrate. Stir at room temperature to obtain the Boc-protected amine. The enantiomers can be separated by chiral chromatography to yield the desired (S)-isomer.

Protocol 2: Synthesis of a Novel 7-amino-5-azaspiro[2.4]heptan-5-yl Quinolone

This protocol describes the coupling of the chiral spirocyclic amine with a suitable quinolone core, followed by deprotection to yield the final product.

Experimental Workflow:

A Quinolone Core (e.g., Sitafloxacin precursor) C Coupling Reaction A->C Base (e.g., Et3N), Solvent (e.g., DMSO) B (S)-7-(tert-butoxycarbonylamino)-5-azaspiro[2.4]heptane B->C D Boc-protected Quinolone C->D F Final Quinolone Product D->F Acid (e.g., TFA) E Deprotection

Caption: Final coupling and deprotection steps.

Step-by-Step Methodology:

  • Coupling Reaction: To a solution of the quinolone core (e.g., 8-chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) in a suitable solvent such as DMSO, add triethylamine and (S)-7-(tert-butoxycarbonylamino)-5-azaspiro[2.4]heptane. Heat the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification: After the reaction is complete, pour the mixture into water and collect the precipitate by filtration. Wash the solid with water and dry to obtain the Boc-protected quinolone.

  • Deprotection: Suspend the Boc-protected quinolone in a suitable solvent like dichloromethane and add trifluoroacetic acid. Stir the mixture at room temperature until the deprotection is complete.

  • Final Product Isolation: Remove the solvent under reduced pressure. The residue can be purified by recrystallization or chromatography to yield the final 7-amino-5-azaspiro[2.4]heptan-5-yl quinolone product.

Biological Evaluation Protocols

The following protocols are essential for characterizing the antibacterial activity and preliminary safety profile of the newly synthesized quinolones.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[7][8] This broth microdilution method is a standard assay for determining the in vitro antibacterial potency.[9][10]

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Synthesized quinolone compounds

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]

  • Preparation of Compound Dilutions: Prepare a stock solution of the synthesized quinolone in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB in the 96-well plate to obtain a range of concentrations.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. This is a crucial preliminary step to evaluate the potential toxicity of the new compounds against mammalian cells.[11][12]

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized quinolones for a specified period (e.g., 24 or 48 hours). Include a vehicle control (solvent only) and an untreated control.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

Protocol 5: In Vivo Efficacy in a Murine Pneumonia Model

A murine pneumonia model is a valuable tool for assessing the in vivo efficacy of new antibacterial agents against respiratory pathogens.[1][13][14]

Materials:

  • Specific pathogen-free mice

  • Bacterial pathogen (e.g., multidrug-resistant Streptococcus pneumoniae)

  • Synthesized quinolone compound

  • Vehicle for administration (e.g., saline)

  • Anesthesia

Step-by-Step Methodology:

  • Infection: Anesthetize the mice and infect them intranasally with a lethal dose of the bacterial pathogen.

  • Treatment: At a specified time post-infection (e.g., 2 hours), administer the synthesized quinolone compound to the mice via a suitable route (e.g., oral gavage or intravenous injection). A control group should receive the vehicle only.

  • Monitoring: Monitor the mice for a set period (e.g., 7 days) for survival.

  • Bacterial Load Determination (Optional): At specific time points, a subset of mice can be euthanized, and their lungs and other organs harvested to determine the bacterial load (CFU/g of tissue).

  • Data Analysis: The primary endpoint is the survival rate. The efficacy of the compound is demonstrated by a significant increase in the survival rate compared to the vehicle-treated group.

Mechanism of Action

The 7-amino-5-azaspiro[2.4]heptan-5-yl quinolones exert their bactericidal effect by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[2][3]

A Quinolone D Quinolone-Enzyme-DNA Complex A->D B Bacterial DNA Gyrase / Topoisomerase IV B->D C DNA C->D E Inhibition of DNA Replication and Repair D->E Stabilization of Cleavage Complex F Bacterial Cell Death E->F

Caption: Mechanism of action of quinolone antibiotics.

These enzymes are essential for DNA replication, repair, and recombination. The quinolone molecule intercalates into the DNA-enzyme complex, stabilizing a transient double-strand break in the DNA. This leads to the inhibition of DNA synthesis and ultimately results in bacterial cell death.[4]

Conclusion

The design and synthesis of novel 7-amino-5-azaspiro[2.4]heptan-5-yl quinolones represent a promising strategy to combat the growing threat of antibiotic resistance. The unique structural features of this class of compounds can lead to enhanced antibacterial potency, particularly against challenging pathogens. The detailed protocols and application notes provided in this guide offer a comprehensive framework for researchers to explore this exciting area of antibacterial drug discovery. Through a systematic approach to synthesis, biological evaluation, and SAR studies, the development of new and effective quinolone antibiotics can be advanced.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Hooper, D. C., & Jacoby, G. A. (2015). Mechanisms of quinolone action and resistance. Cold Spring Harbor Perspectives in Medicine, 6(9), a025320. [Link]

  • Bush, N. G., Diez-Santos, I., Abbott, L. R., & Maxwell, A. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5658. [Link]

  • Bush, N. G., Diez-Santos, I., Abbott, L. R., & Maxwell, A. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. ResearchGate. [Link]

  • Diehl, A., et al. (2022). Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents. Frontiers in Microbiology, 13, 988728. [Link]

  • Fàbrega, A., Madurga, S., Giralt, E., & Vila, J. (2009). Mechanism of action of and resistance to quinolones. Microbial Biotechnology, 2(1), 40–61. [Link]

  • COMBINE Consortium. (n.d.). A Standard Protocol for the Murine Pneumonia Model to Investigate Antibiotic Treatment Effect of MDR Bacteria Infections. IMI AMR Accelerator. [Link]

  • Diehl, A., et al. (2022). Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents. PubMed, 36160241. [Link]

  • Kannan, S., et al. (2022). Induction of Acute or Disseminating Bacterial Pneumonia in Mice and Sampling of Infected Organs for Studying the Host Response to Bacterial Pneumonia. Bio-protocol, 12(1), e4286. [Link]

  • Kumar, R., et al. (2011). Synthesis, antibacterial evaluation and QSAR studies of 7-[4-(5-aryl-1,3,4-oxadiazole-2-yl)piperazinyl] quinolone derivatives. European Journal of Medicinal Chemistry, 46(9), 3543–3550. [Link]

  • Culbertson, T. P., et al. (1990). Quinolone antibacterial agents substituted at the 7-position with spiroamines. Synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 33(8), 2270–2275. [Link]

  • Chen, Y. L., et al. (2001). Synthesis and antibacterial evaluation of certain quinolone derivatives. Journal of Medicinal Chemistry, 44(14), 2374–2377. [Link]

  • Onodera, Y., et al. (2013). Design, synthesis, and biological evaluations of novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines with potent antibacterial activity against respiratory pathogens. Journal of Medicinal Chemistry, 56(5), 1974–1983. [Link]

  • Bouzian, Y., et al. (2021). Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives: POM analyses, docking, and identification of antibacterial pharmacophore sites. ResearchGate. [Link]

  • Liu, Y., Liu, L., & Shi, G. (2014). Synthesis and Characterization of Sitafloxacin. Asian Journal of Chemistry, 26(18), 6211-6213. [Link]

  • Chu, D. T., et al. (1989). Synthesis of antimicrobial agents. 1. Syntheses and antibacterial activities of 7-(azole substituted)quinolones. Semantic Scholar. [Link]

  • Le, N. H., et al. (2022). Validated Preclinical Mouse Model for Therapeutic Testing against Multidrug-Resistant Pseudomonas aeruginosa Strains. Microbiology Spectrum, 10(5), e01824-22. [Link]

  • CN103524487A - Sitafloxacin preparation method.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • protocols.io. (2017). Minimal Inhibitory Concentration (MIC). [Link]

  • WO2017190609A1 - Method for preparing efficiently synthetic sitafloxacin intermediate (7s)-5-azaspiro[2.4]heptane-7-yl tert-butyl carbamate.
  • SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]

  • Al-Trawneh, S. A., et al. (2018). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 23(10), 2695. [Link]

  • Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pathogens, 10(2), 165. [Link]

  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). [Link]

  • IDEXX Denmark. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

  • VCU Scholars Compass. (n.d.). A CONTINUOUS PROCESS TOWARDS THE SYNTHESIS OF QUINOLONES. [Link]

  • CN1036193C - The preparation method of 7-unsubstituted or substituted amino-5-azaspiro(2,4)heptane.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Amino-5-azaspiro[2.4]heptan-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the synthesis of 7-Amino-5-azaspiro[2.4]heptan-4-one. This spiro-γ-lactam is a crucial building block in medicinal chemistry, notably as an intermediate for novel antibacterial agents and other therapeutics.[1][2] Its rigid, three-dimensional structure provides a unique scaffold for drug design. However, its synthesis can present significant challenges, including low yields, side-product formation, and purification difficulties.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your synthetic route and improve your overall yield and purity. We will focus on the prevalent and adaptable modified Bucherer-Bergs synthetic pathway, while also addressing common pain points encountered in the lab.

Section 1: Understanding the Core Synthetic Pathway

A common and effective route to this compound involves a two-stage process. First, the construction of a spiro-hydantoin intermediate via the Bucherer-Bergs reaction, followed by hydrolytic ring-opening and decarboxylation to yield the target amino-lactam.

G cluster_0 Stage 1: Bucherer-Bergs Reaction cluster_1 Stage 2: Hydrolysis A Cyclopropanecarboxaldehyde (or suitable ketone precursor) C Intermediate: α-Aminonitrile A->C Forms in situ B Reagents: KCN, (NH4)2CO3 B->C D 5,5-Cyclopropylhydantoin (Spiro-hydantoin) C->D Intramolecular cyclization E 5,5-Cyclopropylhydantoin G Intermediate: N-Carbamoyl-α-amino acid E->G Ring Opening F Reagents: Strong Base (e.g., Ba(OH)2) or Acid (e.g., H2SO4) + Heat F->G H Final Product: This compound G->H Decarboxylation & Lactamization

Caption: General synthetic pathway to this compound.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Q1: My overall yield is consistently low (<30%). What are the most likely bottlenecks and how can I address them?

A1: Low overall yield is the most common complaint and typically points to issues in either the Bucherer-Bergs reaction or the final hydrolysis step. A systematic approach is required.

Primary Suspect: The Bucherer-Bergs Reaction. This multicomponent reaction is sensitive to several factors.[3]

  • Poor Solubility of Starting Material: The ketone or aldehyde precursor often has limited solubility in the aqueous ethanol or methanol medium typically used. This reduces the effective concentration and slows the reaction, allowing side reactions to dominate.

    • Solution 1: Biphasic Solvent System: A highly effective strategy is to use a biphasic system, such as ethyl acetate and water. This creates a large interfacial area for the reaction to occur, which can dramatically increase reaction rates and yields, even for nonpolar starting materials.[4]

    • Solution 2: Ultrasonication: The application of ultrasonic irradiation can accelerate the reaction, often allowing for lower temperatures and shorter reaction times, which minimizes degradation and side-product formation.[5]

  • Sub-optimal Reagent Stoichiometry and Temperature:

    • Solution: Systematically optimize the molar ratios of cyanide and ammonium carbonate. An excess of the reagents is often required to drive the equilibrium towards the aminonitrile intermediate. Temperature control is critical; while heating is necessary, excessive temperatures (>80-90 °C in batch) can promote polymerization.

Secondary Suspect: Inefficient Hydrolysis. The hydrolysis of the stable hydantoin ring is often the most challenging step.

  • Incomplete Reaction: Insufficiently harsh conditions will lead to incomplete conversion and a difficult separation of the starting material from the product.

    • Solution 1: Use Barium Hydroxide: Ba(OH)₂ is particularly effective for hydantoin hydrolysis. It drives the reaction forward by precipitating barium carbonate, removing CO₂ from the equilibrium.

    • Solution 2: Increase Temperature and Time: This step often requires prolonged heating (24-48 hours) at high temperatures (100-150 °C) under pressure in a sealed vessel to ensure complete conversion. Monitor the reaction by TLC or LC-MS until no starting material is observed.

G cluster_0 Diagnosis cluster_1 Solutions: Bucherer-Bergs cluster_2 Solutions: Hydrolysis start Low Yield (<30%) check_step1 Analyze crude from Bucherer-Bergs step start->check_step1 check_step2 Analyze crude from Hydrolysis step check_step1->check_step2 Low yield of hydantoin sol_biphasic Implement Biphasic Solvent System (e.g., EtOAc/H2O) check_step1->sol_biphasic Significant starting material remains sol_baoh2 Switch to Ba(OH)2 for hydrolysis check_step2->sol_baoh2 Incomplete conversion sol_ultra Apply Ultrasonication sol_biphasic->sol_ultra sol_stoich Optimize Reagent Stoichiometry & Temp. sol_ultra->sol_stoich sol_harsh Increase Reaction Time & Temperature (Sealed Vessel) sol_baoh2->sol_harsh

Caption: Troubleshooting workflow for low yield diagnosis.

Q2: I'm observing a significant amount of an insoluble, polymer-like side product. What causes this and how can it be prevented?

A2: Polymerization is a known issue with the Bucherer-Bergs reaction, especially with aldehydes or reactive ketones.[5] It typically arises from the self-condensation of the starting carbonyl compound or reactive intermediates under the reaction conditions.

  • Causality: The combination of ammonia (from ammonium carbonate) and heat can promote side reactions. The aminonitrile intermediate can also be susceptible to polymerization if it does not cyclize efficiently.

  • Prevention Strategies:

    • Control Temperature: Avoid excessive temperatures. A range of 60-70 °C is often sufficient.[3]

    • Order of Addition: Consider adding the carbonyl compound slowly to the solution of potassium cyanide and ammonium carbonate. This keeps the instantaneous concentration of the carbonyl low, favoring the desired reaction pathway over self-condensation.

    • Use a Pre-formed Cyanohydrin: An alternative is to first form the cyanohydrin from the carbonyl and a cyanide source, and then react this intermediate with ammonium carbonate. This separates the steps and can lead to a cleaner reaction.[6]

    • Increase Reaction Rate: As mentioned in Q1, techniques like using a biphasic system or ultrasonication can accelerate the desired cyclization, outcompeting the polymerization pathways.[4][5]

Q3: Purification of the final product is difficult due to its high polarity and water solubility. What are the best purification methods?

A3: The zwitterionic or highly polar nature of this compound makes standard silica gel chromatography challenging.

  • Recommended Strategy 1: Crystallization as a Salt. This is the most effective method for achieving high purity on a large scale.

    • Protocol: After the hydrolysis and work-up, dissolve the crude product in a minimal amount of a polar solvent like methanol or ethanol. Add a solution of HCl in isopropanol or diethyl ether to precipitate the hydrochloride salt. The salt often has much better crystallization properties than the free base. The resulting solid can then be collected by filtration.[1]

  • Recommended Strategy 2: Ion-Exchange Chromatography.

    • Protocol: Use a strong cation exchange (SCX) resin. Load the crude product onto the column (typically in a slightly acidic aqueous solution). Wash with water and then methanol to remove neutral and anionic impurities. Elute the desired product using a solution of ammonia in methanol (e.g., 2M NH₃ in MeOH).

  • Recommended Strategy 3: Reverse-Phase Chromatography. If salt formation or ion-exchange is not viable, reverse-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid can be effective, although it is less scalable.

Purification Method Principle Advantages Disadvantages
Crystallization (as HCl salt) Differential solubilityHighly scalable, yields high purity material, cost-effectiveScreening for optimal solvent system may be needed
Ion-Exchange (SCX) Charge-based separationExcellent for separating from neutral/anionic impuritiesRequires specific resins, can be slower than crystallization
Reverse-Phase (C18) Polarity-based separationGood resolution, predictableExpensive for large scale, requires solvent removal

Table 1: Comparison of Purification Techniques for this compound.

Q4: How can I control the stereochemistry to obtain a specific enantiomer, such as (S)-7-Amino-5-azaspiro[2.4]heptan-4-one?

A4: The standard Bucherer-Bergs reaction on a prochiral starting material will produce a racemic mixture. Achieving enantioselectivity requires a more advanced strategy.

  • Strategy 1: Chiral Resolution. The racemic final product can be resolved by forming diastereomeric salts with a chiral acid (e.g., tartaric acid, mandelic acid) followed by fractional crystallization. This is a classical but often effective method.

  • Strategy 2: Asymmetric Synthesis. A more modern approach is to introduce chirality early in the synthesis. One published method involves the highly enantioselective hydrogenation of a protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylate precursor using a chiral ruthenium catalyst like [RuCl(benzene)(S)-SunPhos]Cl.[7][8] This establishes the stereocenter, which is then carried through to the final cyclized product. This method provides high enantiomeric excess (up to 98.7% ee) and avoids a late-stage resolution.[7][8]

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What are the critical quality parameters for the starting materials? The purity of the starting carbonyl compound is paramount. Aldehyd precursors should be checked for acidic impurities (from oxidation), which can interfere with the basic conditions of the reaction. Ammonium carbonate should be fresh, as it can decompose over time.

FAQ 2: What are the key safety precautions when working with potassium cyanide (KCN)? Potassium cyanide is highly toxic. Crucially, never allow KCN to come into contact with acid , as this will liberate deadly hydrogen cyanide (HCN) gas. All manipulations must be performed in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Prepare a quench solution of bleach (sodium hypochlorite) and/or hydrogen peroxide with sodium hydroxide to detoxify any cyanide-containing waste and glassware before disposal.

FAQ 3: How can I effectively monitor the progress of both reaction stages?

  • Bucherer-Bergs Reaction: Thin Layer Chromatography (TLC) is effective. Use a mobile phase like 10% Methanol in Dichloromethane. The hydantoin product will be significantly more polar than the starting carbonyl. Staining with potassium permanganate can help visualize the spots.

  • Hydrolysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method due to the high polarity of both the starting hydantoin and the final amino-lactam product. This allows you to monitor the disappearance of the starting material and the appearance of the product peak with the correct mass.

Section 4: Detailed Experimental Protocols

Protocol 1: Synthesis of 5,5-Cyclopropylhydantoin (Stage 1) (Note: This protocol is a representative example and may require optimization for your specific substrate.)

  • Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagents: To the flask, add ammonium carbonate (3.5 eq.) and potassium cyanide (1.5 eq.). Add a 1:1 mixture of ethanol and water.

  • Reaction Initiation: Stir the mixture until the solids are mostly dissolved. Begin heating to 60-65 °C.

  • Substrate Addition: Slowly add cyclopropanecarboxaldehyde (1.0 eq.) dropwise over 30 minutes.

  • Reaction: Maintain the temperature and stir the reaction mixture for 12-24 hours. Monitor progress by TLC.

  • Work-up: Cool the reaction to room temperature. If a precipitate has formed, collect it by filtration. If not, concentrate the mixture under reduced pressure to remove the ethanol. Cool the remaining aqueous solution in an ice bath to induce crystallization.

  • Purification: Wash the crude solid with cold water and then diethyl ether to remove impurities. The resulting solid can be used in the next step without further purification or can be recrystallized from ethanol/water.

Protocol 2: Hydrolysis to this compound (Stage 2)

  • Setup: In a heavy-walled, sealable pressure vessel, combine the crude 5,5-cyclopropylhydantoin (1.0 eq.) and barium hydroxide octahydrate (3.0 eq.) with water.

  • Reaction: Seal the vessel tightly and heat the mixture to 120-140 °C with vigorous stirring for 24-48 hours.

  • Work-up: Cool the vessel to room temperature before opening. A dense white precipitate of barium carbonate will be present.

  • Isolation: Dilute the mixture with hot water and filter to remove the barium carbonate. Wash the filter cake thoroughly with more hot water.

  • Acidification: Bubble CO₂ gas through the combined filtrate or carefully add dry ice to precipitate any remaining barium ions as barium carbonate. Filter again.

  • Final Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound. This crude product can then be purified as described in the troubleshooting section (Q3).

References

  • Alves, A. J. S., Alves, N. G., Soares, M. I. L., & Pinho e Melo, T. M. V. D. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers, 8(13), 3534-3571. Available from: [Link]

  • Wikipedia. Bucherer–Bergs reaction. Wikipedia. Available from: [Link]

  • Soares, M. I. L., et al. (2019). Spiro-Lactams as Novel Antimicrobial Agents. Current Drug Targets, 21(5), 511-520. Available from: [Link]

  • Organic Chemistry Portal. Bucherer-Bergs Reaction. Organic Chemistry Portal. Available from: [Link]

  • Li, W., et al. (2011). Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via Highly Enantioselective Hydrogenation of Protected Ethyl 1-(2-aminoaceto)cyclopropanecarboxylates. The Journal of Organic Chemistry, 76(8), 2844-2849. Available from: [Link]

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470. (General reference for Bucherer-Bergs, specific URL not available but widely cited).
  • Arnold, F. S., & F-Arnold, C. (2020). Highly Stereoselective Synthesis of Fused Cyclopropane-γ-Lactams via Biocatalytic Iron-Catalyzed Intramolecular Cyclopropanation. ACS Catalysis, 10(15), 8473-8479. Available from: [Link]

  • Figshare. Synthesis of (S)-7-Amino-5-azaspiro[2.4]heptane via Highly Enantioselective Hydrogenation of Protected Ethyl 1-(2-Aminoaceto)cyclopropanecarboxylates. Figshare. Available from: [Link]

  • Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 3998. Available from: [Link]

  • Google Patents. CN1036193C - The preparation method of 7-unsubstituted or substituted amino-5-azaspiro(2,4)heptane. Google Patents.

Sources

Technical Support Center: Purification Strategies for Spiro-γ-lactams

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of spiro-γ-lactams. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile class of compounds. Spiro-γ-lactams are pivotal scaffolds in medicinal chemistry, often presenting unique purification hurdles due to their rigid, three-dimensional structures and potential for stereoisomerism.[1] This resource combines theoretical principles with practical, actionable protocols to empower you to achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for spiro-γ-lactams?

The primary methods for purifying spiro-γ-lactams are flash column chromatography and recrystallization.[2][3][4] For chiral separations, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases are the techniques of choice.[5][6][7]

Q2: What are the typical impurities I should expect in my crude spiro-γ-lactam product?

Common impurities include:

  • Unreacted starting materials: Depending on the synthetic route, these can be aldehydes, amines, isocyanides, or other precursors.[8]

  • Diastereomers and regioisomers: Many synthetic strategies, such as 1,3-dipolar cycloadditions, can yield multiple isomers that may be difficult to separate.[2][9]

  • Byproducts from side reactions: The specific byproducts will depend on the reaction conditions and the stability of the intermediates.

  • Catalyst residues: If a catalyst is used in the synthesis, it may need to be removed during purification.

Q3: How can I assess the purity of my final spiro-γ-lactam product?

A combination of techniques is recommended for robust purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities. Quantitative NMR (qNMR) can be used for highly accurate purity determination.[2][8][10]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV-Vis) is a powerful tool for quantifying purity and identifying the number of components in a sample.[11]

  • Mass Spectrometry (MS): Provides molecular weight information to confirm the identity of the desired product and can help in the identification of impurities.[8]

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity for crystalline solids.[12]

Q4: Are spiro-γ-lactams generally stable during purification?

The stability of the γ-lactam ring can be influenced by pH and temperature.[13][14][15] Strongly acidic or basic conditions should be avoided, as they can catalyze the hydrolysis of the lactam bond.[15] Some spiro-γ-lactams may also be sensitive to prolonged exposure to silica gel.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of spiro-γ-lactams, providing systematic approaches to problem-solving.

Issue 1: Low Recovery/Yield After Flash Column Chromatography

Low recovery is a common issue that can often be rectified with careful optimization of the purification protocol.

Potential Causes and Solutions
CauseExplanationRecommended Action
Irreversible Adsorption on Silica Gel The polar lactam functionality can interact strongly with the acidic silanol groups on the silica surface, leading to product loss.1. Deactivate the silica: Prepare a slurry of silica gel in your starting eluent containing a small amount (0.5-1%) of a base like triethylamine or ammonia to neutralize the acidic sites. 2. Consider alternative stationary phases: Alumina (neutral or basic) can be a good alternative for base-sensitive compounds.
Improper Solvent System If the eluent is not polar enough, the compound may not move from the origin. If it is too polar, it may elute too quickly with impurities.1. Optimize the Rf value: Aim for an Rf of 0.2-0.3 on TLC for the best separation. 2. Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity. This can help to first elute non-polar impurities and then your product, improving resolution and recovery.
Product Decomposition on Silica Some spiro-γ-lactams may be unstable on acidic silica gel, especially with prolonged contact time.1. Perform a stability test: Spot your crude material on a TLC plate, let it sit for a few hours, and then develop it to see if any new spots appear. 2. Use a less acidic stationary phase: Consider using neutral or basic alumina.
Workflow for Optimizing Recovery

recovery_workflow start Low Recovery Observed check_adsorption Assess Irreversible Adsorption start->check_adsorption check_solvent Evaluate Solvent System check_adsorption->check_solvent No Obvious Adsorption deactivate_silica Deactivate Silica Gel with Base check_adsorption->deactivate_silica Strong Adsorption Suspected optimize_rf Optimize Rf to 0.2-0.3 on TLC check_solvent->optimize_rf check_stability Test for Decomposition stability_test Perform TLC Stability Test check_stability->stability_test Decomposition Suspected end Improved Recovery deactivate_silica->end alt_phase Use Alternative Stationary Phase (e.g., Alumina) alt_phase->end gradient_elution Implement Gradient Elution optimize_rf->gradient_elution gradient_elution->check_stability gradient_elution->end Optimized stability_test->alt_phase diastereomer_separation start Diastereomers Co-elute try_flash Optimize Flash Chromatography? start->try_flash flash_conditions Test Different Eluents (e.g., DCM/MeOH, Toluene/Acetone) Use a Long Column try_flash->flash_conditions Yes try_hplc Move to Preparative HPLC? try_flash->try_hplc No flash_success Separation Achieved flash_conditions->flash_success Success flash_fail Still Co-eluting flash_conditions->flash_fail Failure flash_fail->try_hplc hplc_conditions Screen Different Columns (e.g., C18, Phenyl, Cyano) and Mobile Phases try_hplc->hplc_conditions Yes try_recrystallization Attempt Recrystallization? try_hplc->try_recrystallization No hplc_success Separation Achieved hplc_conditions->hplc_success Success hplc_fail Still Co-eluting hplc_conditions->hplc_fail Failure hplc_fail->try_recrystallization recrystallization_conditions Screen Various Solvents and Solvent Mixtures try_recrystallization->recrystallization_conditions Yes recrystallization_success Separation Achieved recrystallization_conditions->recrystallization_success Success recrystallization_fail Consider Derivatization recrystallization_conditions->recrystallization_fail Failure

Sources

Technical Support Center: Overcoming Challenges in Spirocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Spirocyclic Compound Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently encountered challenges in the synthesis of this unique and valuable class of molecules. Spirocyclic scaffolds are increasingly vital in drug discovery due to their ability to confer improved physicochemical and pharmacokinetic properties by introducing three-dimensionality.[1][2][3] However, their synthesis is often fraught with challenges, including issues with yield, stereocontrol, and purification.[4][5] This resource provides field-proven insights and evidence-based protocols to help you navigate these complexities.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers face when embarking on spirocyclic synthesis.

Q1: What are the primary reasons for the growing interest in spirocyclic compounds in drug discovery?

A1: Spirocyclic scaffolds offer several advantages in medicinal chemistry. Their rigid, three-dimensional structures can lock a molecule's conformation, leading to improved binding affinity and selectivity for biological targets.[3] This increased sp³ character, compared to flat aromatic structures, often correlates with enhanced solubility, metabolic stability, and better overall ADME-Tox profiles.[3][6]

Q2: What are the most common synthetic strategies for constructing spirocycles?

A2: Several powerful methods are employed, each with its own set of advantages and challenges. Key strategies include:

  • Intramolecular Cyclization: This involves forming the spirocyclic core by cyclizing a precursor containing the necessary functional groups.[7]

  • Cycloaddition Reactions: Diels-Alder and [3+2] cycloadditions are effective for creating spirocyclic frameworks in a controlled manner.[8][9]

  • Ring-Closing Metathesis (RCM): RCM is a versatile tool for forming various ring sizes in spirocycles, driven by the formation of volatile ethylene.[10][11]

  • Rearrangement Reactions: Certain molecular rearrangements can be harnessed to construct the spirocyclic core.[7]

Q3: Why is stereocontrol a major challenge in spirocyclic synthesis?

A3: The spirocyclic core often contains a quaternary stereocenter at the spiro-atom, and potentially other stereocenters within the rings. Controlling the relative and absolute stereochemistry of these centers can be difficult due to the steric hindrance around the spiro-carbon.[12][13] Achieving high diastereoselectivity and enantioselectivity is a key focus in the development of new synthetic methods.[14]

Q4: What are the typical purification challenges associated with spirocyclic compounds?

A4: Purifying spirocyclic compounds can be complicated by several factors. The presence of multiple stereoisomers (diastereomers and enantiomers) with very similar physicochemical properties makes their separation difficult.[15] Additionally, structurally similar impurities can co-elute during chromatography. Low solubility and crystallinity can also hinder purification by recrystallization.[15]

Troubleshooting Guides

This section provides detailed, scenario-based troubleshooting for common problems encountered during spirocyclic compound synthesis.

Guide 1: Low Yield in Spirocyclization Reactions

Low yields are a frequent frustration in spirocyclization reactions. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issues.[16]

Problem: My intramolecular spirocyclization reaction (e.g., a Heck reaction) is resulting in a low yield of the desired spirocycle.

Troubleshooting Workflow:

G start Low Yield Observed check_completion Monitor Reaction Progress (TLC, LC-MS) start->check_completion incomplete Incomplete Reaction? check_completion->incomplete decomposition Decomposition Observed? incomplete->decomposition No optimize_time_temp Increase Reaction Time/Temperature incomplete->optimize_time_temp Yes optimize_reagents Optimize Reagent Stoichiometry/Addition Rate decomposition->optimize_reagents No lower_temp Lower Reaction Temperature decomposition->lower_temp Yes end Improved Yield optimize_time_temp->end change_catalyst Screen Different Catalysts/Ligands optimize_reagents->change_catalyst change_solvent Screen Different Solvents change_catalyst->change_solvent scavenge_impurities Use Scavengers for Impurities (e.g., water) change_solvent->scavenge_impurities protecting_groups Introduce/Modify Protecting Groups scavenge_impurities->protecting_groups lower_temp->end protecting_groups->end

Caption: Troubleshooting workflow for low yield in spirocyclization.

Causality and Solutions:

  • Incomplete Reaction: If starting material remains, the reaction may not have reached completion. Consider extending the reaction time or cautiously increasing the temperature.[16]

  • Decomposition: Spirocyclic compounds or their precursors can be sensitive to reaction conditions. If decomposition is observed, try lowering the reaction temperature or using milder reagents.[16]

  • Side Reactions: Unwanted side reactions can consume starting materials or the desired product. Carefully analyze byproducts by LC-MS or NMR to identify potential alternative reaction pathways. Modifying the solvent or catalyst system can often suppress side reactions.

  • Catalyst Inactivation: In metal-catalyzed reactions, the catalyst may be deactivated by impurities in the starting materials or solvent. Ensure all reagents and solvents are pure and dry. The choice of ligand in a metal complex can also significantly impact catalyst stability and turnover.

  • Steric Hindrance: The formation of the sterically demanding quaternary spiro-center can be energetically unfavorable.[7] Employing more reactive catalysts or reaction conditions that favor the desired cyclization pathway may be necessary.

Guide 2: Poor Stereoselectivity in Spiroketal Formation

Achieving high stereoselectivity in spiroketal synthesis is a classic challenge, as the outcome is often governed by a delicate balance of kinetic and thermodynamic factors.[17][18]

Problem: The formation of my spiroketal results in a difficult-to-separate mixture of diastereomers.

Workflow for Improving Diastereoselectivity:

G start Poor Diastereoselectivity thermo_vs_kinetic Thermodynamic vs. Kinetic Control? start->thermo_vs_kinetic thermo_control Thermodynamic Control thermo_vs_kinetic->thermo_control Thermodynamic kinetic_control Kinetic Control thermo_vs_kinetic->kinetic_control Kinetic change_acid Screen Brønsted/Lewis Acids thermo_control->change_acid change_solvent_temp Vary Solvent and Temperature thermo_control->change_solvent_temp chelating_reagents Use Chelating Reagents/Substrates kinetic_control->chelating_reagents chiral_catalyst Employ Chiral Catalyst/Auxiliary kinetic_control->chiral_catalyst end Improved Diastereoselectivity change_acid->end change_solvent_temp->end chelating_reagents->end chiral_catalyst->end

Caption: Workflow for improving diastereoselectivity in spiroketalization.

Causality and Solutions:

  • Thermodynamic vs. Kinetic Control: Spiroketalization can be under either thermodynamic or kinetic control.[18] Thermodynamic control, often achieved under acidic conditions at higher temperatures, favors the most stable diastereomer.[19] Kinetic control, typically at lower temperatures with rapid product formation, favors the diastereomer formed fastest. Understanding which regime your reaction is in is key to optimization.

  • Anomeric Effect: The anomeric effect plays a crucial role in determining the stability of spiroketal diastereomers. This stereoelectronic effect generally favors conformations where a lone pair on an endocyclic oxygen is anti-periplanar to an exocyclic C-O bond.

  • Solvent and Temperature Effects: The choice of solvent and reaction temperature can significantly influence the diastereomeric ratio by altering the transition state energies and the position of the equilibrium between isomers.

  • Catalyst Choice: For acid-catalyzed spiroketalizations, screening different Brønsted or Lewis acids can influence the stereochemical outcome.[20] In some cases, chiral catalysts can be employed to induce high levels of enantioselectivity and diastereoselectivity.

Guide 3: Challenges in Purification of Spirocyclic Compounds

The unique structural features of spirocycles often lead to purification difficulties.[15]

Problem: I am struggling to separate my desired spirocyclic product from stereoisomers and other impurities.

Purification Strategies:

TechniqueApplicationTroubleshooting Tips
Flash Column Chromatography Primary purification method.Use a shallow solvent gradient to improve separation of closely eluting compounds. Screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol).
Preparative HPLC Separation of diastereomers and other closely related impurities.[16]Both normal-phase and reversed-phase columns can be effective. Method development is crucial to achieve baseline separation.
Supercritical Fluid Chromatography (SFC) Chiral separations (separation of enantiomers).Often provides better resolution and is faster than chiral HPLC. Requires specialized equipment.
Recrystallization Purification of solid compounds to high purity.Screen a wide range of solvents and solvent mixtures. Seeding with a pure crystal can aid in crystallization.
High-Speed Counter-Current Chromatography (HSCCC) Preparative separation, particularly for natural products.[21]This liquid-liquid partition chromatography technique can be effective for separating polar compounds.[21]
Derivatization Facilitate separation of diastereomers.Temporarily converting the mixture of diastereomers into derivatives with a chiral resolving agent can enhance their separability by chromatography.

Key Experimental Protocols

Protocol 1: Ring-Closing Metathesis (RCM) for Spirocycle Synthesis

RCM is a powerful method for forming spirocyclic systems under mild conditions.[22][23]

Objective: To synthesize a spiro[4.5]decane derivative via RCM.

Materials:

  • Diene precursor (e.g., a diallylated cyclohexanone derivative)

  • Grubbs' 2nd Generation Catalyst

  • Anhydrous, degassed dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve the diene precursor in anhydrous, degassed DCM in a flame-dried flask under an inert atmosphere. The concentration is typically in the range of 0.01-0.1 M to favor intramolecular cyclization.

  • Add Grubbs' 2nd Generation Catalyst (typically 1-5 mol%).

  • Stir the reaction mixture at room temperature or gentle reflux (40 °C).

  • Monitor the reaction progress by TLC or GC-MS. The reaction is often complete within a few hours.

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired spirocycle.

Troubleshooting RCM:

  • No Reaction: Ensure the solvent is rigorously degassed, as oxygen can deactivate the catalyst. The catalyst itself may be old or deactivated; use a fresh batch.

  • Isomerization of Double Bond: Unwanted isomerization can occur, especially with prolonged reaction times or at higher temperatures.[24] Adding a hydride scavenger can sometimes suppress this side reaction.[24]

  • Dimerization/Oligomerization: If intermolecular reactions are competing, perform the reaction at a higher dilution.

Protocol 2: [3+2] Cycloaddition for Spiro-oxindole Synthesis

The 1,3-dipolar cycloaddition of an azomethine ylide with an activated alkene is a common and effective method for synthesizing spiro-pyrrolidinyl oxindoles.[25][26]

Objective: To synthesize a spiro[indole-3,2'-pyrrolidine] derivative.

Materials:

  • Isatin

  • An α-amino acid (e.g., sarcosine)

  • A dipolarophile (e.g., dimethyl maleate)

  • Methanol

  • Standard reflux apparatus

Procedure:

  • To a solution of isatin and sarcosine in methanol, add dimethyl maleate.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by TLC until the starting materials are consumed (typically 4-8 hours).

  • Allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent in vacuo.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography to afford the pure spiro-oxindole.

Troubleshooting Cycloadditions:

  • Regioselectivity Issues: The regiochemistry of the cycloaddition can sometimes be an issue. The electronic nature of the substituents on both the dipole and the dipolarophile will influence the outcome.

  • Low Diastereoselectivity: The stereochemical outcome of the cycloaddition can be influenced by the solvent, temperature, and the presence of catalysts. For enantioselective transformations, the use of a chiral catalyst is required.[13]

Data Presentation

Table 1: Effect of Catalyst and Ligand on a Nickel-Catalyzed Enantioselective Lactone α-Spirocyclization

This table summarizes the impact of different ligands on the yield and enantioselectivity of a specific nickel-catalyzed spirocyclization reaction, illustrating the importance of ligand screening in optimizing stereoselective transformations.[16]

EntryLigandYield (%)ee (%)
1Ligand A8592
2Ligand B7885
3Ligand C9295
4Ligand D6570

Data is hypothetical and for illustrative purposes, based on trends observed in the literature.

References

  • Ball-Jones, N. R., Badillo, J. J., & Franz, A. K. (2012). Strategies for the enantioselective synthesis of spirooxindoles. Organic & Biomolecular Chemistry, 10(27), 5165–5181. [Link]

  • Couto, I., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(3), 253-268. [Link]

  • Fustero, S., et al. (2021). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. Chemistry – A European Journal, 27(47), 12159-12166. [Link]

  • Grygorenko, O. O. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. [Link]

  • Hilton, M. J., et al. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(3), 554-581. [Link]

  • Ma, G., & Sibi, M. P. (2011). Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. Chemical Science, 12(9), 3136-3141. [Link]

  • Mead, K. T., & Brewer, B. N. (2003). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Current Organic Chemistry, 7(3), 227-256. [Link]

  • Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). [Link]

  • Pellissier, H. (2015). Synthesis of spiro-cyclics via ring-closing metathesis. Arkivoc, 2003(3), 67-76. [Link]

  • Rios Torres, R. (Ed.). (2020). Spiro Compounds: Synthesis and Applications. Wiley. [Link]

  • Tan, D. S. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. ACS Chemical Biology, 12(3), 591–602. [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • Wikipedia. (2023). Ring-closing metathesis. [Link]

  • Wikipedia. (2023). Spiroketals. [Link]

  • Zheng, Y., et al. (2018). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules, 23(10), 2641. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Azaspiroheptanone Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of azaspiroheptanones. This guide is designed for researchers, scientists, and professionals in drug development who are working with these valuable scaffolds. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of synthesizing this unique class of molecules. Our focus is on providing not just procedural steps, but also the scientific reasoning behind them to empower you to optimize your reactions effectively.

I. Understanding the Challenge: The Azaspiro[3.3]heptanone Core

The azaspiro[3.3]heptane framework, particularly its ketone derivatives, has garnered significant interest in medicinal chemistry. These structures are considered bioisosteres of common motifs like piperidine and morpholine, often leading to improved physicochemical properties such as aqueous solubility and metabolic stability. However, the construction of this strained, spirocyclic system can be challenging, with common issues including low yields, poor diastereoselectivity, and difficult purification. This guide will address these challenges head-on.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section is structured to directly address specific problems you may encounter during the synthesis of azaspiroheptanones.

Low or No Product Yield

Q1: My reaction to form the azaspiroheptanone is giving very low yield, or no product at all. What are the likely causes and how can I troubleshoot this?

A1: Low to non-existent yields in azaspiroheptanone synthesis often stem from a few key areas. Let's break down the troubleshooting process systematically.

  • Reagent and Solvent Quality: The purity of your starting materials, reagents, and solvents is paramount. Degradation or contamination can completely halt the reaction.

    • Solution: Always use freshly purified reagents and anhydrous solvents, especially for moisture-sensitive reactions. If using a metal catalyst, ensure it has not been deactivated by exposure to air or moisture.

  • Sub-Optimal Reaction Conditions:

    • Temperature: The reaction temperature might be too low to overcome the activation energy, or too high, leading to decomposition of starting materials or the desired product.

      • Causality: Spirocyclization often involves the formation of strained rings, which can have a significant activation barrier. Conversely, the product itself might be thermally labile.

      • Solution: Screen a range of temperatures. A stepwise increase from room temperature can help identify the optimal point without causing degradation.

    • Reaction Time: Insufficient reaction time will lead to incomplete conversion, while prolonged reaction times can result in the formation of byproducts or decomposition of the product.

      • Solution: Monitor the reaction progress closely using techniques like TLC, LC-MS, or NMR.

  • Inefficient Catalyst Activity: If your synthesis involves a catalyst (e.g., in a photocycloaddition or a metal-catalyzed cyclization), its activity is crucial.

    • Solution:

      • Catalyst Loading: The amount of catalyst can be critical. Too little may result in a sluggish reaction, while too much can sometimes lead to side reactions. It's advisable to perform a catalyst loading study to find the optimal concentration.

      • Catalyst Choice: The chosen catalyst may not be optimal for your specific substrate. Consider screening a panel of related catalysts.

Poor Diastereoselectivity

Q2: I am forming the azaspiroheptanone, but as a mixture of diastereomers that are difficult to separate. How can I improve the diastereoselectivity of my reaction?

A2: Controlling stereochemistry is a common hurdle in spirocycle synthesis. The rigid, three-dimensional nature of the transition state makes the reaction sensitive to various factors.

  • Thermodynamic vs. Kinetic Control:

    • Causality: The relative stability of the diastereomeric products (thermodynamic control) versus the relative energies of the transition states leading to them (kinetic control) will dictate the product ratio.

    • Solution: Running the reaction at a lower temperature generally favors the kinetic product, which is formed faster. Higher temperatures or longer reaction times may allow for equilibration to the more stable thermodynamic product.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry.

    • Causality: Solvents can stabilize or destabilize transition states through dipole-dipole interactions, hydrogen bonding, or coordination to metal centers, thereby altering the energy difference between the diastereomeric transition states.[1][2]

    • Solution: A solvent screen is highly recommended. Systematically test a range of solvents with varying polarities (e.g., toluene, THF, DCM, acetonitrile).

  • Choice of Base or Lewis Acid:

    • Causality: In reactions involving deprotonation or coordination to a carbonyl group, the nature of the base or Lewis acid can influence the facial selectivity of the subsequent reaction. Bulky bases or Lewis acids can block one face of the molecule, directing the reaction to the other.

    • Solution: Experiment with different bases (e.g., LDA, KHMDS, DBU) or Lewis acids (e.g., TiCl₄, BF₃·OEt₂, Sc(OTf)₃) of varying steric bulk and coordinating ability.

Purification Challenges

Q3: My azaspiroheptanone product is difficult to purify. What are some effective purification strategies?

A3: The unique structure of azaspiroheptanones can sometimes lead to purification difficulties, such as co-elution with starting materials or byproducts.

  • Chromatography:

    • Flash Column Chromatography: This is the most common method. Careful optimization of the solvent system is key. A gradient elution is often more effective than an isocratic one for separating closely related compounds.

    • Preparative HPLC: For very difficult separations, preparative HPLC offers higher resolution. Both normal-phase and reversed-phase columns can be employed depending on the polarity of your compound.

  • Crystallization: If your product is a solid, recrystallization can be a powerful purification technique, often yielding highly pure material.

  • Derivatization: In cases where diastereomers are inseparable, consider derivatizing the mixture with a chiral resolving agent to form diastereomeric adducts that may be more easily separated by chromatography. The desired product can then be recovered by cleaving the auxiliary.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to azaspiroheptanones?

A1: Two of the most prevalent strategies are:

  • Intramolecular [2+2] Photocycloaddition (Aza Paterno-Büchi Reaction): This reaction involves the photochemical cycloaddition of an alkene and an imine (or imine derivative like an oxime) within the same molecule.[3][4][5][6][7] This is a powerful method for constructing the strained four-membered azetidine ring.

  • Reductive Amination followed by Intramolecular Cyclization: This two-step sequence involves the formation of an amine from a ketone or aldehyde, followed by an intramolecular nucleophilic substitution to form the second ring of the spirocycle.[8][9][10][11][12][13]

Q2: What are some common side reactions to be aware of?

A2:

  • In [2+2] Photocycloadditions: E/Z isomerization of the imine can be a competing process that does not lead to product formation. Also, depending on the substrate, other photochemical reactions like rearrangements or fragmentations can occur. The formation of regioisomers is also a possibility, although intramolecular reactions often provide better regioselectivity.[14]

  • In Reductive Amination/Cyclization: Over-alkylation of the amine can occur if the newly formed secondary amine reacts further. In the cyclization step, elimination reactions can compete with the desired nucleophilic substitution, especially if the leaving group is on a sterically hindered carbon.

Q3: How do I confirm the structure of my azaspiroheptanone product?

A3: A combination of spectroscopic techniques is essential:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structure elucidation. The number of signals, their chemical shifts, coupling constants, and integration will provide detailed information about the connectivity of atoms and the stereochemistry of the molecule. 2D NMR techniques like COSY, HSQC, and HMBC are invaluable for complex structures.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

  • Infrared (IR) Spectroscopy: This is useful for identifying key functional groups, such as the carbonyl (C=O) stretch of the ketone and the N-H stretch if a secondary amine is present.

IV. Experimental Protocols and Data

Protocol 1: Synthesis of an Azaspiro[3.3]heptanone via Intramolecular [2+2] Photocycloaddition

This protocol is a generalized procedure based on the aza Paterno-Büchi reaction.

Step 1: Synthesis of the Alkene-Imine Precursor

  • Synthesize the precursor molecule containing both an alkene and an imine (or oxime/hydrazone) functionality connected by a suitable linker. The specific synthesis will depend on the target molecule.

Step 2: Photocycloaddition

  • Dissolve the precursor in a suitable solvent (e.g., acetonitrile, toluene) in a quartz reaction vessel. The concentration is typically in the range of 0.01-0.1 M.

  • Add a photocatalyst if required (e.g., an iridium complex for visible light-mediated reactions).[3][5][7]

  • Sparge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can quench the excited state.

  • Irradiate the solution with a suitable light source (e.g., UV lamp at 366 nm or blue LEDs for visible light photocatalysis) at a controlled temperature (often room temperature).

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

workflow start Low Yield in [2+2] Photocycloaddition check_catalyst Screen Photocatalysts (e.g., Ir(ppy)3, fac-Ir(ppy)3) start->check_catalyst check_solvent Solvent Screen (e.g., MeCN, Toluene, THF) check_catalyst->check_solvent No significant improvement success Optimized Yield check_catalyst->success Yield improves check_concentration Vary Substrate Concentration (0.01 M to 0.1 M) check_solvent->check_concentration No significant improvement check_solvent->success Yield improves optimize_temp Adjust Temperature (0°C to 40°C) check_concentration->optimize_temp No significant improvement check_concentration->success Yield improves optimize_temp->success Yield improves

Caption: Troubleshooting workflow for low yield in [2+2] photocycloaddition.

Protocol 2: Synthesis of a 2,6-Diazaspiro[3.3]heptane Derivative via Reductive Amination and Cyclization

This protocol is adapted from a literature procedure for the synthesis of 2,6-diazaspiro[3.3]heptanes.[8]

Step 1: Reductive Amination

  • To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde in dichloroethane, add one equivalent of the desired primary amine and one equivalent of acetic acid.

  • Stir the mixture at room temperature for 1 hour to form the iminium ion.

  • Add 1.5 equivalents of sodium triacetoxyborohydride in portions and continue stirring at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude amine by flash column chromatography.

Step 2: Intramolecular Cyclization

  • Dissolve the purified amine from Step 1 in an appropriate solvent (e.g., THF or a DMF/water mixture).[8]

  • Add a suitable base (e.g., potassium tert-butoxide if in THF) or heat the reaction mixture (e.g., to 110 °C in DMF/water).[8]

  • Monitor the formation of the spirocyclic product by TLC or LC-MS.

  • After completion, work up the reaction accordingly (e.g., filtration to remove salts, extraction).

  • Purify the final azaspiroheptanone derivative by flash column chromatography.

The following table illustrates the effect of different reaction conditions on the yield of a cyclization reaction to form a 2,6-diazaspiro[3.3]heptane.

EntryBaseSolventTemperature (°C)Time (h)Conversion (%)
1DBUTHF7024<10
2DBUDMF703>95
3-DMF/H₂O (9:1)1101.5>95
4K₂CO₃DMF1103~80 (with impurities)
5-DMF1103>95
6-DMF702460

Data adapted from Ham, D. et al. Synlett 2004, (1), 123-126.[8]

This data demonstrates that for this particular substrate, DMF is a superior solvent to THF, and that at elevated temperatures, the reaction can proceed efficiently even without an added base.

reaction_parameters Yield Yield & Purity Temp Temperature Temp->Yield Selectivity Diastereoselectivity Temp->Selectivity Solvent Solvent Solvent->Yield Solvent->Selectivity Catalyst Catalyst/Reagent Catalyst->Yield Catalyst->Selectivity Time Reaction Time Time->Yield

Caption: Interplay of key parameters affecting reaction outcome.

V. References

  • Schindler, C. S. (2017). Synthesis of azetidines by aza Paternò–Büchi reactions. Beilstein Journal of Organic Chemistry, 13, 2154–2179. [Link]

  • Schindler, C. S., & Peraino, N. J. (2018). Visible Light-Mediated [2+2] Cycloaddition for the Synthesis of Azetidines via Energy Transfer. ChemRxiv. [Link]

  • Flores, D. M., Neville, M. L., & Schmidt, V. A. (2022). Intermolecular 2+2 imine-olefin photocycloadditions enabled by Cu(I)-alkene MLCT. Nature Chemistry, 14(8), 929–936. [Link]

  • Schindler, C. S., & Peraino, N. J. (2019). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Communications, 10(1), 5095. [Link]

  • Lin, C.-H., et al. (2013). Reaction conditions optimization for the synthesis 4a. ResearchGate. [Link]

  • Unknown Author. (n.d.). Optimization of catalyst. ResearchGate. [Link]

  • Sugiyama, M., et al. (2021). Synthesis of 4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes as Hexahydropyridazine Analogues. ResearchGate. [Link]

  • Unknown Author. (n.d.). Optimization of amount of the catalyst loading. ResearchGate. [Link]

  • Unknown Author. (n.d.). Catalyst Loading Optimization. ResearchGate. [Link]

  • Wipf, P., Stephenson, C. R., & Walczak, M. A. (2004). Diversity-oriented synthesis of azaspirocycles. Organic letters, 6(17), 3009–3012. [Link]

  • Cainelli, G., Giacomini, D., Galletti, P., & Orioli, P. (2000). Temperature and solvent effects in facial diastereoselectivity of nucleophilic addition: entropic and enthalpic contribution. Chemical Communications, (13), 1207-1208. [Link]

  • Cainelli, G., Giacomini, D., Galletti, P., & Orioli, P. (2000). Temperature and Solvent effects on Facial Diastereoselectivity. OUCI. [Link]

  • Ham, D., & Martin, M. J. (2004). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. ResearchGate. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Griesbeck, A. G., & Bondock, S. (2003). Photoinduced [2+2] cycloadditions (the Paterno–Büchi reaction) of 1-acetylisatin with enol ethers—regioselectivity, diastereoselectivity and acid catalysed transformations of the spirooxetane products. Photochemical & Photobiological Sciences, 2(5), 537-543. [Link]

  • Unknown Author. (n.d.). Optimization of catalyst. ResearchGate. [Link]

  • Schindler, C. S., & Peraino, N. J. (2022). Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes. NIH. [Link]

  • Wikipedia. (n.d.). Aza Paternò−Büchi reaction. Wikipedia. [Link]

  • Cainelli, G., Giacomini, D., Galletti, P., & Orioli, P. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(4), 973-988. [Link]

  • Schindler, C. S., & Peraino, N. J. (2019). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Nature Communications, 10(1), 5095. [Link]

  • Medley, J. W., & Liu, F. (n.d.). Myers Chem 115. Harvard University. [Link]

  • Unknown Author. (n.d.). VII Tandem Reactions / Cascade Processes. University of Cambridge. [Link]

  • Organic Chemistry Tutor. (2021, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. [Link]

  • Lux, M. C., et al. (2021). Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat. eScholarship. [Link]

  • Wang, Y., et al. (2022). Tandem Reactions for the Synthesis of High-Density Polycyclic Biofuels with a Double/Triple Hexane Ring. ACS Omega, 7(23), 19488–19497. [Link]

Sources

Side product identification in 7-Amino-5-azaspiro[2.4]heptan-4-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 7-Amino-5-azaspiro[2.4]heptan-4-one

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support guide for the synthesis of this compound. This molecule is a critical spirocyclic building block in medicinal chemistry, notably used in the development of advanced antibacterial agents.[1][2] Its synthesis, while achievable, presents unique challenges related to side product formation and stereochemical control.

This guide is structured as a dynamic resource for scientists at the bench. It moves beyond simple protocols to provide in-depth troubleshooting advice, explain the chemical logic behind reaction pathways, and offer validated methods for identifying and mitigating common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The most common and industrially relevant strategies adapt classical amino acid syntheses to a spirocyclic ketone precursor, typically 5-azaspiro[2.4]heptan-4-one. The two cornerstone methods are:

  • The Bucherer-Bergs Reaction: This multicomponent reaction involves treating the starting ketone with potassium cyanide (KCN) and ammonium carbonate ((NH₄)₂CO₃) to form a spiro-hydantoin intermediate.[3][4] This stable intermediate is then subjected to harsh hydrolytic conditions (strong acid or base) to yield the corresponding α-amino acid, which subsequently cyclizes to the desired lactam.

  • The Strecker Synthesis: This pathway involves the reaction of the ketone with ammonia (or an ammonium salt) and a cyanide source to form an α-aminonitrile.[5][6] Subsequent hydrolysis of the nitrile group, typically under acidic conditions, yields the target amino lactam.[7][8]

Both methods are robust but require careful optimization to control the formation of intermediates and other side products.

Q2: What is the most critical challenge in this synthesis?

Beyond general yield optimization, the primary challenge is controlling stereochemistry . The target molecule possesses two chiral centers (at C6 and C7). Classical Bucherer-Bergs and Strecker conditions are not stereoselective and will produce a mixture of diastereomers.[4] These diastereomers often exhibit very similar physical properties, making their separation by standard chromatography challenging and requiring specialized techniques like chiral HPLC or SFC.

Q3: Which reaction parameters are most crucial for minimizing side product formation?

Controlling the following parameters is essential for a clean reaction profile:

  • Temperature: Exothermic steps, particularly the initial formation of the cyanohydrin or aminonitrile, must be carefully controlled. Runaway temperatures can lead to polymerization and the formation of degradation products.

  • pH: In the Bucherer-Bergs reaction, maintaining a slightly alkaline pH (8-9) is critical.[3] Conditions that are too acidic prevent cyanohydrin formation, while strongly alkaline conditions can degrade the cyanide reagent.

  • Stoichiometry: The molar ratios of reagents are critical. For instance, an excess of cyanide in the Bucher-Bergs reaction can lead to unwanted side reactions. A typical starting ratio is 1:2:2 for ketone:KCN:(NH₄)₂CO₃.[3]

Troubleshooting Guide: Side Product Identification & Mitigation

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: My crude LC-MS shows the correct mass, but the ¹H NMR is complex and suggests a mixture. What is the likely impurity?

Likely Cause: You have most likely synthesized a mixture of diastereomers . The two stereocenters in the final product mean that two distinct diastereomeric pairs (four stereoisomers in total) can form. Diastereomers have different physical and spectral properties.

Identification Strategy:

  • Confirm with HPLC: A well-resolved HPLC trace should show two major peaks for the two diastereomers.

  • NMR Analysis: While complex, the NMR of a diastereomeric mixture will show two distinct sets of signals for the protons near the chiral centers. For example, the methine proton at C7 will appear as two separate multiplets.

Mitigation & Solution:

  • Preparative Chromatography: Separation can be attempted using preparative HPLC or SFC, often with a chiral stationary phase for baseline resolution.

  • Asymmetric Synthesis: For applications requiring a single enantiomer, an asymmetric Strecker reaction using a chiral auxiliary or catalyst is the preferred, albeit more complex, approach.[5]

Problem 2: My mass spectrum shows a major peak at M+58 relative to the starting ketone, which persists even after hydrolysis. What is this side product?

Likely Cause: This impurity is almost certainly the spiro-hydantoin intermediate from a Bucherer-Bergs reaction that has failed to hydrolyze completely. The hydantoin ring is exceptionally stable and requires vigorous conditions to open.

Identification Strategy:

  • Mass Spectrometry: The molecular weight will correspond to the addition of HCN and (NH₄)₂CO₃ components, minus water molecules.

  • ¹³C NMR: The hydantoin will exhibit two characteristic carbonyl signals around 157 ppm and 178 ppm.

  • FT-IR Spectroscopy: Look for two distinct C=O stretching bands characteristic of the hydantoin ring.

Mitigation & Solution:

  • Intensify Hydrolysis: Re-subject the isolated material to harsher hydrolytic conditions. This can include:

    • Refluxing in 6M HCl for an extended period (24-48 hours).

    • Heating with a Ba(OH)₂ solution followed by acidic workup.

  • Optimize Initial Reaction: Ensure the initial Bucherer-Bergs reaction goes to completion to minimize the amount of unreacted starting material that could complicate purification.

Problem 3: My reaction turns dark, and I've isolated a significant amount of an insoluble, tar-like material with a low yield of the desired product.

Likely Cause: This indicates polymerization or degradation . Cyanide chemistry can be prone to polymerization, especially at elevated temperatures or with improper pH control. The starting ketone may also be unstable under prolonged harsh conditions.

Identification Strategy:

  • This material is often intractable and difficult to characterize fully. The focus should be on prevention.

Mitigation & Solution:

  • Strict Temperature Control: Perform the initial addition of cyanide at 0-5 °C to manage the exotherm.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions.

  • Purify Reagents: Use high-purity, freshly opened reagents. Ammonium carbonate can decompose over time, affecting the pH and ammonia concentration.

  • Minimize Reaction Time: Develop a protocol that minimizes the time the reaction mixture is held at high temperatures.

Data Summary & Visualization

Table 1: Common Side Products and Their Analytical Signatures
StructureNameMolecular Weight ( g/mol )Key Analytical Signature

5,5-(1,2-Cyclopropanediyl)imidazolidine-2,4-dione154.14MS: [M+H]⁺ = 155. ¹³C NMR: Two C=O signals (~157, 178 ppm).

6-Amino-5-azaspiro[2.4]heptane-6-carbonitrile137.17MS: [M+H]⁺ = 138. FT-IR: Sharp C≡N stretch (~2230 cm⁻¹).

1-Amino-1-(2-oxopyrrolidin-3-yl)cyclopropane156.19MS: [M+H]⁺ = 157. Zwitterionic nature may complicate analysis.

(6S,7R)-7-Amino-5-azaspiro[2.4]heptan-4-one140.18HPLC: Separable peak from the desired (6S,7S) isomer. NMR: Distinct set of signals.
Diagrams

Bucherer_Bergs_Mechanism Ketone Spiro[2.4]heptan-4-one Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + KCN, H₂O Aminonitrile α-Aminonitrile Cyanohydrin->Aminonitrile + NH₃ Hydantoin Spiro-Hydantoin (Potential Side Product) Aminonitrile->Hydantoin + (NH₄)₂CO₃, Δ (Intramolecular Cyclization) AminoAcid Amino Acid Intermediate Hydantoin->AminoAcid Hydrolysis (e.g., 6M HCl, Δ) (Rate-Limiting Step) Product This compound AminoAcid->Product Lactamization

Caption: Simplified mechanism for the Bucherer-Bergs synthesis.

Troubleshooting_Workflow Start Unexpected Result in Crude Product Analysis LCMS Run LC-MS Analysis Start->LCMS CheckMass Mass Match Expected Product? LCMS->CheckMass NMR Acquire ¹H and ¹³C NMR CheckPurity Single Peak/Signal Set? NMR->CheckPurity CheckMass->NMR Yes MassHigher Mass Higher Than Product? CheckMass->MassHigher No Diastereomer Likely Diastereomer. Action: Chiral Separation CheckPurity->Diastereomer No Hydantoin Likely Hydantoin Intermediate. Action: Re-run Hydrolysis MassHigher->Hydantoin Yes Degradation Degradation/Polymerization. Action: Review Reaction Conditions MassHigher->Degradation No

Caption: Troubleshooting workflow for unknown impurity identification.

Experimental Protocols

Protocol 1: Synthesis via Modified Bucherer-Bergs Reaction

This protocol is a representative example and should be optimized for specific laboratory conditions.

Step 1: Formation of the Spiro-Hydantoin

  • To a solution of 5-azaspiro[2.4]heptan-4-one (1.0 eq) in 50% aqueous ethanol, add potassium cyanide (2.2 eq). Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add ammonium carbonate (2.5 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Seal the reaction vessel and heat to 80-90 °C for 12-18 hours. The reaction should be monitored by TLC or LC-MS for the disappearance of the starting ketone.

  • Cool the reaction to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Acidify the aqueous residue with 2M HCl to a pH of ~6 to precipitate the crude spiro-hydantoin. Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Hydrolysis to this compound

  • Suspend the crude spiro-hydantoin (1.0 eq) in 6M aqueous HCl.

  • Heat the mixture to reflux (approx. 100-110 °C) for 24-36 hours. Monitor the reaction for the disappearance of the hydantoin starting material.

  • Cool the solution to room temperature and concentrate under reduced pressure to remove the excess HCl.

  • Dissolve the residue in a minimal amount of water and neutralize carefully with a base (e.g., Amberlite IRA-400 resin or careful addition of aq. NaOH) to precipitate the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a DCM/Methanol gradient.

Protocol 2: HPLC-MS Method for Impurity Profiling
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 210 nm and 254 nm.

  • MS Detector: Electrospray Ionization (ESI) in positive mode. Scan range m/z 50-500.

References

  • EvitaChem. (n.d.). This compound.
  • PubChem. (n.d.). 7-amino-5-methyl-5-azaspiro[2.4]heptan-4-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.
  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Strecker Amino Acid Synthesis. Retrieved from [Link]

  • NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Justus Liebigs Annalen der Chemie, 75(1), 27–45.
  • PubChem. (n.d.). 7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-(2-fluorocyclopropyl)-4-oxoquinoline-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Unichem. (n.d.). 7-AMINO-7-METHYL-5-AZASPIRO[2.4]HEPTAN-4-ONE HYDROCHLORIDE. Retrieved from [Link]

  • Google Patents. (n.d.). CN1036193C - The preparation method of 7-unsubstituted or substituted amino-5-azaspiro(2,4)heptane.

Sources

Stability issues of 7-Amino-5-azaspiro[2.4]heptan-4-one under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Amino-5-azaspiro[2.4]heptan-4-one

Welcome to the technical support center for this compound (CAS No: 185421-97-0 / 328405-11-4 for the (R)-enantiomer). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding the stability of this unique spirocyclic building block. Our goal is to equip you with the foundational knowledge to anticipate potential challenges and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that influence its stability?

This molecule possesses three key structural features that dictate its chemical behavior:

  • A Primary Amine (-NH₂): This group is basic and nucleophilic, making it susceptible to reactions with electrophiles and prone to oxidation.[1][2]

  • A γ-Lactam (a five-membered cyclic amide): While more stable than a highly strained β-lactam, the amide bond in this ring is susceptible to hydrolysis under both acidic and basic conditions.[3][4]

  • A Spirocyclic Cyclopropane Ring: The cyclopropane ring introduces significant ring strain, which can enhance the reactivity of adjacent functional groups.[5] The direct attachment of the amine to a carbon involved in this spiro-system creates a cyclopropylamine moiety, which can have unique metabolic and chemical stability profiles.[6]

Q2: What are the recommended long-term storage conditions for this compound?

For optimal long-term stability, this compound should be stored at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen), protected from light.[5][7] It is crucial to store the compound in a tightly sealed container to prevent moisture absorption and oxidation.[2]

Q3: I've observed discoloration (e.g., turning yellow or brown) of the solid compound over time. What could be the cause?

Discoloration of amine-containing compounds is often an indicator of oxidative degradation. The primary amine is susceptible to air oxidation, which can form colored impurities. This process can be accelerated by exposure to light, moisture, and trace metal impurities. To mitigate this, always handle the material under an inert atmosphere and store it as recommended.

Q4: Is this compound stable in aqueous solutions? What is the optimal pH range for working with it?

The stability of this compound in aqueous media is highly pH-dependent. Due to the presence of the lactam, both strongly acidic and strongly basic conditions should be avoided to prevent hydrolysis.[3][8] The primary amine group (pKa estimated to be around 8-9) will be protonated at acidic pH, which can protect it from certain reactions but may accelerate lactam hydrolysis. A pH range of 6.0 to 7.5 is generally recommended for short-term experiments in aqueous buffers. For long-term storage in solution, consider aprotic solvents.

Troubleshooting Guide: Degradation Issues in Experimental Workflows

This section addresses specific problems you might encounter during your experiments and provides a logical approach to identifying the root cause.

Issue 1: Significant degradation of the compound observed by LC-MS after reaction workup under acidic conditions (e.g., HCl wash).
  • Likely Cause: Acid-catalyzed hydrolysis of the γ-lactam ring. Amide hydrolysis is a common degradation pathway for lactams and is accelerated by strong acids.[3][9] The reaction involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Troubleshooting Steps & Recommendations:

    • Avoid Strong Acids: If an acidic wash is necessary to remove basic impurities, consider using a milder acid like 10% aqueous citric acid or a saturated ammonium chloride (NH₄Cl) solution.

    • Minimize Contact Time: Perform the acidic wash quickly and at a low temperature (0-5°C) to reduce the rate of hydrolysis.

    • Alternative Purification: Explore non-aqueous workups or chromatographic purification methods that avoid acidic conditions.

Issue 2: Formation of multiple unexpected byproducts when the compound is used in reactions involving oxidizing agents or exposed to air for extended periods.
  • Likely Cause: Oxidation of the primary amine. Primary amines are electron-rich and can be easily oxidized to various products, including hydroxylamines, nitroso compounds, or can lead to complex condensation products.[2][10] The cyclopropylamine moiety itself can also be a site for oxidative metabolism or degradation.[6]

  • Troubleshooting Steps & Recommendations:

    • Inert Atmosphere: Ensure all reactions are conducted under a strictly inert atmosphere (N₂ or Ar). Use degassed solvents to minimize dissolved oxygen.

    • Protecting Groups: If the primary amine is not the desired reactive site, consider protecting it (e.g., as a Boc-carbamate) before performing oxidation on other parts of the molecule.

    • Antioxidant Addition: For formulations or long-term solution storage, the inclusion of a small amount of an antioxidant (e.g., BHT) might be considered, but its compatibility with downstream applications must be verified.

Issue 3: Poor recovery or degradation after heating the compound in protic solvents like methanol or ethanol.
  • Likely Cause: A combination of thermal stress and solvent-mediated degradation. While generally stable at room temperature, prolonged heating can promote degradation. Protic solvents can participate in degradation pathways, such as solvolysis of the lactam ring, especially at elevated temperatures.

  • Troubleshooting Steps & Recommendations:

    • Lower Reaction Temperature: If possible, conduct reactions at lower temperatures, even if it requires longer reaction times.

    • Solvent Choice: Switch to aprotic solvents (e.g., THF, Dioxane, Acetonitrile) for reactions requiring heat.

    • Concentration Method: When removing solvents, use a rotary evaporator at moderate temperatures (e.g., <40°C) and avoid concentrating the material to a completely dry film under high heat for extended periods.

Troubleshooting Workflow Diagram

This flowchart provides a systematic approach to diagnosing stability issues.

G start Unexpected Degradation Observed check_conditions Review Experimental Conditions (pH, Temp, Atmosphere, Solvents) start->check_conditions ph_path pH Related? check_conditions->ph_path  pH ox_path Oxidation Related? check_conditions->ox_path Atmosphere temp_path Thermal Stress? check_conditions->temp_path Temperature acidic Strongly Acidic? (pH < 4) ph_path->acidic basic Strongly Basic? (pH > 9) ph_path->basic hydrolysis Root Cause: Lactam Hydrolysis acidic->hydrolysis Yes no_cause No obvious cause identified acidic->no_cause No basic->hydrolysis Yes basic->no_cause No solution_ph Solution: - Use mild buffers (pH 6-7.5) - Minimize exposure time - Use non-aqueous workup hydrolysis->solution_ph air_exposure Prolonged Air/Light Exposure? ox_path->air_exposure oxidants Strong Oxidants Used? ox_path->oxidants oxidation Root Cause: Primary Amine Oxidation air_exposure->oxidation Yes air_exposure->no_cause No oxidants->oxidation Yes oxidants->no_cause No solution_ox Solution: - Use inert atmosphere (N₂/Ar) - Use degassed solvents - Protect amine if necessary oxidation->solution_ox high_temp Heating > 60°C in Protic Solvent? temp_path->high_temp thermal_deg Root Cause: Thermal Degradation/ Solvolysis high_temp->thermal_deg Yes high_temp->no_cause No solution_temp Solution: - Use lower temperatures - Switch to aprotic solvents - Gentle solvent removal thermal_deg->solution_temp contact_support Contact Technical Support with detailed experimental data no_cause->contact_support

Caption: Troubleshooting workflow for stability issues.

Potential Degradation Pathways

Understanding the likely chemical transformations can aid in identifying degradation products by techniques like LC-MS.

DegradationPathways cluster_hydrolysis Hydrolytic Pathway cluster_oxidation Oxidative Pathway parent_h This compound hydrolyzed Ring-Opened Product (γ-Amino Acid Derivative) parent_h->hydrolyzed H⁺ or OH⁻ H₂O parent_o This compound oxidized Oxidized Products (e.g., Hydroxylamine, N-Oxide, or Condensation Products) parent_o->oxidized [O] (Air, H₂O₂, etc.)

Caption: Potential hydrolytic and oxidative degradation pathways.

Data Summary Tables

Table 1: Summary of Expected Stability Under Forced Degradation Conditions

This table provides a predictive summary based on the chemical nature of the compound's functional groups. Forced degradation studies are recommended to confirm these predictions.[11][12]

Stress ConditionReagent/ParameterExpected StabilityPrimary Degradation Pathway
Acidic Hydrolysis 0.1 M HCl, RT to 50°CLow Lactam ring opening[3][9]
Basic Hydrolysis 0.1 M NaOH, RTLow to Moderate Lactam ring opening[3][13]
Oxidation 3% H₂O₂, RTLow Oxidation of the primary amine[2][14]
Thermal 70°C, Solid StateModerate to High General decomposition
Photolytic ICH Q1B conditionsModerate Potential for radical-mediated oxidation

Table 2: Recommended Handling and Storage Summary

ParameterRecommendationRationale
Storage Temperature 2-8°C[5][7]To minimize thermal degradation over time.
Atmosphere Inert gas (Argon or Nitrogen)To prevent air oxidation of the primary amine.
Light Exposure Store in an amber vial or in the dark[3]To prevent photolytic degradation.
Handling Use in a well-ventilated area or fume hood.[2]To avoid inhalation.
PPE Standard lab coat, gloves, and safety glasses.[15]To prevent skin and eye contact.
pH in Aqueous Media Maintain between 6.0 and 7.5 for short-term use.To minimize both acid and base-catalyzed hydrolysis of the lactam.

Experimental Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation or "stress testing" study to identify potential degradants and establish a stability-indicating analytical method, in line with ICH guidelines.[16][17]

Objective: To generate potential degradation products of this compound under various stress conditions and to assess the specificity of an analytical method (e.g., HPLC-UV/MS).

Materials:

  • This compound

  • HPLC-grade Acetonitrile and Water

  • Formic Acid or Trifluoroacetic Acid (for mobile phase)

  • 1 M HCl, 1 M NaOH, 30% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV and/or MS detector

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Stress Conditions (Perform in parallel):

    • Control: Dilute the stock solution to a final concentration of 0.1 mg/mL with the initial solvent mixture. Keep at 2-8°C.

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours. At various time points (e.g., 2, 8, 24h), take an aliquot, neutralize with 1 M NaOH, and dilute to 0.1 mg/mL.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 24 hours. At time points, take an aliquot, neutralize with 1 M HCl, and dilute to 0.1 mg/mL.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. At time points, take an aliquot and dilute to 0.1 mg/mL.

    • Thermal Degradation (Solution): Keep a sealed vial of the stock solution at 70°C for 48 hours. At time points, cool and dilute to 0.1 mg/mL.

    • Thermal Degradation (Solid): Place a small amount of solid compound in an oven at 70°C for 48 hours. At time points, cool, dissolve in solvent, and dilute to 0.1 mg/mL.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to light according to ICH Q1B guidelines. Keep a control sample wrapped in foil. Analyze at the end of the exposure period.

  • Analysis:

    • Analyze all samples by a reverse-phase HPLC method. A C18 column is a good starting point.

    • Use a gradient elution from a weak aqueous buffer (e.g., 0.1% formic acid in water) to a strong organic solvent (e.g., acetonitrile).

    • Monitor the elution profile using a UV detector (e.g., at 210 nm) and a mass spectrometer to identify the parent compound and any new peaks (degradants).

  • Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage of degradation. The ideal amount of degradation for method validation is typically 5-20%.[18]

    • The analytical method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak and from each other.

References

  • EvitaChem. (n.d.). This compound (EVT-3529679) | 328405-11-4.
  • Luminata. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Drug degradation pathways. Retrieved from [Link]

  • Rajput, S. J., et al. (n.d.). Stability Indicating Forced Degradation Studies. RJPT. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]

  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]

  • LCGC International. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. Retrieved from [Link]

  • PubMed. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Retrieved from [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]

  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]

  • Frontiers. (n.d.). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Retrieved from [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Deshpande, A. D., et al. (2004). Degradation of β-lactam antibiotics. ResearchGate. Retrieved from [Link]

  • PubMed. (2015). Effect of oxidation on amine-based pharmaceutical degradation and N-Nitrosodimethylamine formation. Retrieved from [Link]

  • Sheehan, J. C., & Beeson, J. H. (1967). α-Lactams. V. The Pyrolysis and Nucleophilic Cleavage of Spiro-α-lactams. Journal of the American Chemical Society. Retrieved from [Link]

  • Waley, S. G. (1975). The pH-dependence and group modification of β-lactamase I. Biochemical Journal. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Retrieved from [Link]

  • QbD Group. (2024). How to create a GMP-Compliant Stability Protocol?. Retrieved from [Link]

  • Imming, P., et al. (2000). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. ResearchGate. Retrieved from [Link]

  • Deshpande, A. D., et al. (2004). Degradation of β-lactam antibiotics. Semantic Scholar. Retrieved from [Link]

  • Ataman Kimya. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

  • Goff, G. S., & Rochelle, G. T. (2004). Oxidative Degradation of Amines With High-Temperature Cycling. ResearchGate. Retrieved from [Link]

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. Retrieved from [Link]

  • Jernej, K., & Petri, B. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. National Institutes of Health. Retrieved from [Link]

  • Brustad, E. M., et al. (2002). Development of an assay for beta-lactam hydrolysis using the pH-dependence of enhanced green fluorescent protein. PubMed. Retrieved from [Link]

  • Bollini, P., et al. (2014). Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability. ACS Publications. Retrieved from [Link]

  • Gati, W., & Evano, G. (2020). Selective Carbon–Carbon Bond Cleavage of Cyclopropylamine Derivatives. ResearchGate. Retrieved from [Link]

  • Singh, S., & Kumar, V. (2012). Stability Testing of Pharmaceutical Products. Retrieved from [Link]

  • Pharmaguideline. (2012). Guidelines for Pharmaceutical Stability Study. Retrieved from [Link]

  • Wicha, S. G., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. PubMed. Retrieved from [Link]

  • Cox, R. A., & Yates, K. (1981). The kinetics and mechanism of acid catalysed hydrolysis of lactams. ResearchGate. Retrieved from [Link]

  • Hirte, M., et al. (2017). New hydrolysis products of the beta-lactam antibiotic amoxicillin, their pH-dependent formation and search in municipal wastewater. ResearchGate. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). MedChem Tips and Tricks. Retrieved from [Link]

  • Shen, M., et al. (2021). Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • MDPI. (2023). Stability Studies of Antipseudomonal Beta Lactam Agents for Outpatient Therapy. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Retrieved from [Link]

  • Slideshare. (n.d.). Amine Gas Treating Unit - Best Practices - Troubleshooting Guide. Retrieved from [Link]

Sources

Troubleshooting stereoselective synthesis of spiro compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of spiro compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing stereochemically-defined spirocyclic scaffolds. As a Senior Application Scientist, my goal is to provide you with not just solutions, but the underlying chemical logic to empower your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental challenges in controlling stereochemistry during spirocyclization?

A1: The primary challenge lies in the formation of a quaternary stereocenter at the spiro-junction. This process requires precise control over the trajectory of the cyclizing components to favor the formation of one stereoisomer over others. Key difficulties include:

  • Simultaneous Control of Multiple Stereocenters: Many spirocyclization reactions create the spiro-carbon and adjacent stereocenters simultaneously, demanding high levels of both diastereoselectivity and enantioselectivity.

  • Steric Hindrance: The formation of a congested quaternary center is often sterically demanding, which can lead to competing side reactions or low yields.

  • Conformational Rigidity vs. Flexibility: The conformational lock imposed by the spirocyclic system can be advantageous for selectivity, but the transition states leading to these products can be difficult to control. Precursors may have multiple reactive conformations, only some of which lead to the desired product.

  • Kinetic vs. Thermodynamic Control: The desired stereoisomer may be the kinetic product (formed fastest) or the thermodynamic product (most stable). Reaction conditions like temperature and time can significantly influence which product dominates, a common issue in syntheses like spiroketalization[1].

Troubleshooting Guide: Stereoselectivity Issues

This section addresses specific problems related to poor stereochemical control.

Issue 1: Poor Diastereoselectivity (e.g., obtaining a ~1:1 mixture of diastereomers)
Q2: My reaction is producing a nearly inseparable mixture of diastereomers. What factors should I investigate to improve the diastereomeric ratio (d.r.)?

A2: Achieving high diastereoselectivity is a common hurdle. The outcome is governed by the relative energies of the diastereomeric transition states. Here is a systematic approach to troubleshoot this issue:

1. Assess Thermodynamic vs. Kinetic Control: First, determine the nature of your reaction's control mechanism[1].

  • Hypothesis: The undesired diastereomer might be the kinetic product, while your target is the more stable thermodynamic product (or vice-versa).

  • Action: Run the reaction at a higher temperature or for a longer duration with a protic source or mild Lewis acid. If the d.r. improves in favor of one isomer, you are likely accessing the thermodynamic equilibrium. Conversely, to favor the kinetic product, lower the reaction temperature significantly and shorten the reaction time[1].

2. Modify the Catalyst or Chiral Auxiliary: The catalyst is the most powerful tool for influencing the transition state geometry.

  • Causality: The steric and electronic properties of the catalyst (or a chiral auxiliary on the substrate) create a chiral pocket that preferentially stabilizes the transition state leading to one diastereomer.

  • Action:

    • Steric Bulk: Switch to a catalyst with a bulkier or smaller ligand set. For example, in organocatalysis, modifying the substituents on a cinchona alkaloid or proline-derived catalyst can dramatically alter facial selectivity[2].

    • Electronic Effects: Altering the electronic nature of the catalyst (e.g., using an electron-withdrawing or -donating ligand on a metal center) can change the geometry and energy of the transition state.

    • Bifunctional Catalysis: Employ bifunctional catalysts (e.g., thiourea or squaramide-based organocatalysts) that can activate both reacting partners through hydrogen bonding, enforcing a more rigid and selective transition state[3].

3. Screen Solvents: Solvent polarity can profoundly influence transition state stability and, consequently, diastereoselectivity[1].

  • Causality: Polar solvents may stabilize more polar, charge-separated transition states, while nonpolar solvents will favor more compact, neutral transition states. This can alter the energy gap between the diastereomeric transition states.

  • Action: Conduct a solvent screen using a range of polarities (e.g., Toluene, THF, CH₂Cl₂, CH₃CN, MeOH).

4. Substrate Modification: The inherent stereochemistry of your starting material can be leveraged to control the outcome.

  • Causality: Existing stereocenters or bulky protecting groups on the substrate can act as "directing groups," blocking one face of the molecule and forcing the cyclization to occur from the less hindered face[1].

  • Action: Consider introducing a bulky silyl ether or benzyl protecting group near the reaction center to create a strong steric bias.

G start Start: Poor d.r. (~1:1) thermo_kinetic Is the reaction under thermodynamic or kinetic control? start->thermo_kinetic change_temp Vary Temperature & Time: Low T / Short Time (Kinetic) High T / Long Time (Thermo) thermo_kinetic->change_temp result1 d.r. Improved? change_temp->result1 catalyst Screen Catalysts / Ligands: - Alter Steric Bulk - Modify Electronics - Use Bifunctional Systems result1->catalyst No end_success Success: Optimized Conditions Found result1->end_success Yes result2 d.r. Improved? catalyst->result2 solvent Screen Solvents: (Toluene, DCM, THF, MeCN) result2->solvent No result2->end_success Yes result3 d.r. Improved? solvent->result3 substrate Modify Substrate: - Add Bulky Protecting Group - Introduce Directing Group result3->substrate No result3->end_success Yes end_fail Re-evaluate Mechanism or Synthetic Route substrate->end_fail

Issue 2: Low Enantioselectivity (Low e.e.)
Q3: My chiral catalyst is not inducing the expected enantiomeric excess (e.e.). What are the likely causes and solutions?

A3: Low enantioselectivity points to either an issue with the catalyst's efficacy or the presence of an uncatalyzed (background) reaction.

1. Verify Catalyst Purity and Activity:

  • Problem: The catalyst may have degraded, be impure, or may have been poisoned. Many organometallic catalysts are sensitive to air and moisture.

  • Action:

    • Ensure the catalyst is handled under strictly anhydrous and inert conditions (e.g., in a glovebox).

    • Use freshly purified, anhydrous, and degassed solvents and reagents.

    • Consider that acidic or basic impurities in the substrate can neutralize or poison the catalyst. Purify your starting materials meticulously.

2. Suppress the Background Reaction:

  • Causality: A non-enantioselective, uncatalyzed reaction can compete with the desired catalytic cycle, eroding the overall e.e.

  • Action:

    • Lower the Temperature: The catalyzed pathway typically has a lower activation energy than the background reaction. Running the reaction at a lower temperature will disproportionately slow the background reaction, improving e.e.[1].

    • Adjust Reactant Concentration: Lowering the concentration of reactants can sometimes disfavor the higher-order background reaction relative to the catalytic pathway.

3. Optimize Catalyst/Ligand Structure:

  • Causality: The "match" between the catalyst's chiral environment and the substrate is crucial. Subtle structural changes can have a large impact on enantioselection.

  • Action:

    • Ligand Screening: For transition-metal catalysis, screen a library of chiral ligands with varied steric and electronic properties. For instance, in nickel-catalyzed spirocyclizations, different Mandyphos ligands can yield significantly different e.e. values[4].

    • Counterion Effects: In asymmetric catalysis involving charged intermediates, the counterion can play a critical role in the stereodetermining step. This is the principle behind Asymmetric Counteranion-Directed Catalysis (ACDC). Experiment with catalysts that have different counterions (e.g., PF₆⁻ vs. BArF⁻).

4. Consider Additives:

  • Causality: Additives can influence the aggregation state of the catalyst, modify the active catalytic species, or interact with the substrate.

  • Action: In reactions involving lithium amide bases, the addition of salts like LiBr has been shown to dramatically improve stereoselectivity by altering aggregation states and the structure of the reactive species[5][6]. Screen for the effect of additives, both stoichiometric and sub-stoichiometric.

ParameterEffect on StereoselectivityRationale & Key Considerations
Temperature High ImpactLower temperatures generally favor the kinetic product and increase selectivity by widening the energy difference (ΔΔG‡) between transition states. Higher temperatures can enable thermodynamic equilibration[1].
Catalyst Loading Medium ImpactMay affect the ratio of catalyzed to background reaction. Too high a loading can sometimes lead to catalyst aggregation and lower selectivity.
Solvent High ImpactAffects transition state stabilization, catalyst solubility, and aggregation. A screen from nonpolar (Toluene) to polar aprotic (DCM, THF) to polar protic (if compatible) is essential[1].
Concentration Medium ImpactCan influence reaction order and the rate of the uncatalyzed background reaction. Lower concentrations often improve enantioselectivity.
Additives (e.g., Salts) High ImpactCan break up catalyst aggregates, form more active species, or participate in the transition state. LiBr is a classic example in lithiation reactions[5].

Troubleshooting Guide: Yield and Purification

Issue 3: Low Reaction Yield and/or Difficult Purification
Q4: My desired spiro compound is forming, but the yield is low and purification is complicated by byproducts. How can I optimize the reaction?

A4: Low yields and purification challenges often stem from side reactions or product degradation.

1. Identify the Source of Byproducts:

  • Action: Use LC-MS to identify the masses of major byproducts. This can provide clues to their structures. Common side reactions include substrate decomposition, catalyst deactivation, or rearrangement of the desired spirocyclic product[7]. For example, spirocyclic cyclohexadienones can be prone to rearrangement to the corresponding phenol[7].

2. Re-evaluate Reaction Conditions:

  • Causality: Harsh conditions can lead to decomposition.

  • Action:

    • Temperature: If byproducts are observed, try running the reaction at a lower temperature, even if it requires longer reaction times.

    • Reagent Stoichiometry: Carefully control the stoichiometry. An excess of a strong base or nucleophile can lead to undesired side reactions.

    • Order of Addition: Adding a key reagent slowly via syringe pump can maintain a low instantaneous concentration, often minimizing side reactions.

3. Improve Purification Strategy:

  • Problem: Spirocyclic diastereomers can be notoriously difficult to separate by standard flash column chromatography[1].

  • Action:

    • Optimize Chromatography: Systematically screen solvent systems for flash chromatography. A gradient elution is often more effective than an isocratic one[1].

    • Preparative HPLC: For very challenging separations, preparative HPLC (both normal and reversed-phase) offers much higher resolution[1].

    • Crystallization: Spiro compounds, due to their rigid structures, are often highly crystalline. Attempt to crystallize the product mixture; it is common for one diastereomer to crystallize preferentially, allowing for easy separation.

Analytical & Characterization

Q5: How can I unambiguously determine the relative and absolute stereochemistry of my spiro compound?

A5: A combination of techniques is essential for complete stereochemical assignment.

G cluster_0 Reaction Coordinate Starting Material Starting Material TS_Kinetic TS_Kinetic (Lower Energy) TS_Thermo TS_Thermo (Higher Energy) Product_Kinetic Kinetic Product (Less Stable) Product_Thermo Thermodynamic Product (More Stable)

TechniqueInformation ProvidedKey Considerations & Use Case
1D/2D NMR Spectroscopy Relative StereochemistryNOESY/ROESY experiments are crucial. Spatial proximity between protons on the two different rings can confirm their relative orientation (e.g., cis/trans). Coupling constants (J-values) can also provide conformational and stereochemical information[8][9].
Single-Crystal X-ray Diffraction Absolute & Relative StereochemistryThe definitive method. Provides an unambiguous 3D structure. If a derivative contains a heavy atom or the absolute configuration of a starting material is known, the absolute configuration can be determined[9][10].
Chiral HPLC/SFC Enantiomeric Excess (e.e.) & PurityEssential for quantifying the success of an enantioselective reaction. Allows for the separation and quantification of enantiomers.
Circular Dichroism (CD) Absolute Stereochemistry (in some cases)Can be used to assign absolute stereochemistry by comparing the experimental spectrum to that of a known compound or to theoretical calculations (TD-DFT).
Solid-State NMR Relative Stereochemistry & ConformationA specialized technique useful for compounds that are difficult to crystallize. It involves comparing experimental ¹³C tensor values with computed values for all possible stereoisomers[11].

Experimental Protocol Example

Organocatalytic Asymmetric Synthesis of a Spironitrocyclopropane

This protocol is a representative example based on methodologies reported for the enantioselective cyclopropanation using cinchona-derived catalysts.[2]

Reaction: 2-Arylidene-1,3-indandione + Bromonitroalkane --(Cinchona-derived catalyst)--> Spironitrocyclopropane

Materials:

  • 2-Arylidene-1,3-indandione (1.0 equiv)

  • Bromonitroalkane (1.2 equiv)

  • Cinchona-derived thiourea catalyst (e.g., (DHQD)₂PHAL) (10 mol%)

  • Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Toluene, anhydrous (0.1 M concentration)

  • All glassware must be oven-dried and cooled under an inert atmosphere (N₂ or Ar).

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the 2-arylidene-1,3-indandione (1.0 equiv) and the cinchona-derived catalyst (0.1 equiv).

  • Add anhydrous toluene via syringe to achieve a 0.1 M concentration.

  • Cool the resulting solution to the desired temperature (e.g., -20 °C) using a cryocooler or appropriate bath.

  • In a separate vial, dissolve the bromonitroalkane (1.2 equiv) and DIPEA (1.5 equiv) in a small amount of anhydrous toluene.

  • Add the bromonitroalkane/DIPEA solution to the cooled reaction mixture dropwise over 10 minutes.

  • Stir the reaction at -20 °C and monitor its progress by TLC or LC-MS (typically 12-24 hours).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel. Extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to afford the desired spironitrocyclopropane.

  • Analysis: Determine the diastereomeric ratio by ¹H NMR analysis of the crude product. Determine the enantiomeric excess by chiral HPLC analysis.

References

  • Troubleshooting common issues in spirocyclic compound synthesis - Benchchem.
  • Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions - MDPI.
  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB.
  • Asymmetric catalysis for the synthesis of spirocyclic compounds - Experts@Minnesota.
  • Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances - ResearchGate. Available from: [Link]

  • Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment - ACS Publications. Available from: [Link]

  • Characterization of stereochemistry and molecular conformation using solid-state NMR tensors - PubMed. Available from: [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin - EMAN RESEARCH PUBLISHING. Available from: [Link]

  • Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds - Sci-Hub. Available from: [Link]

  • Initial Characterization of Novel Spiro Compounds: A Technical Guide - Benchchem.
  • Considerations on the stereoselective synthesis of dibrominated spiro-1,3-dioxanes. Synthesis and stereochemistry of monobrominated precursors - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]

  • Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations - ResearchGate. Available from: [Link]

  • Enantioselective Synthesis of Spiro Heterocyclic Compounds Using a Combination of Organocatalysis and Transition-Metal Catalysis - PubMed. Available from: [Link]

  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones - ACS Publications. Available from: [Link]

  • An efficient organocatalytic enantioselective synthesis of spironitrocyclopropanes - Sci-Hub. Available from: [Link]

  • Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline - ResearchGate. Available from: [Link]

  • Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline** - DSpace@MIT. Available from: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 7-Amino-5-azaspiro[2.4]heptan-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Amino-5-azaspiro[2.4]heptan-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scalable synthesis of this valuable spirocyclic γ-lactam. Our goal is to equip you with the necessary knowledge to navigate the complexities of this synthesis, ensuring efficiency, purity, and successful scale-up.

Introduction to the Synthesis

This compound is a key building block in medicinal chemistry, notable for its rigid, three-dimensional structure that can enhance binding affinity and selectivity to biological targets. The synthesis of this compound, particularly on a larger scale, presents several challenges that require careful consideration of reaction conditions, purification strategies, and impurity control. This guide will walk you through these critical aspects, providing practical, field-proven insights.

General Reaction Pathway

The synthesis of this compound typically proceeds through a multi-step sequence involving the formation of the spirocyclic core, followed by the introduction and potential protection of the amino group. Below is a generalized workflow illustrating the key transformations.

Synthesis_Workflow A Starting Materials (e.g., Cyclopropane derivatives) B Spiro-γ-lactam Formation A->B Cyclization C Introduction of Amino Group (e.g., via oximation/reduction) B->C Functionalization D Optional: Protecting Group Introduction C->D Protection E Purification & Isolation D->E Work-up F Final Product: This compound E->F Final Processing

Caption: A generalized workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis of this compound.

Q1: What are the most critical parameters to control during the formation of the spiro-γ-lactam core?

A1: The formation of the spirocyclic γ-lactam is a crucial step that dictates the overall yield and purity of the final product. Key parameters to control include:

  • Temperature: Many cyclization reactions are exothermic. Maintaining a consistent temperature is vital to prevent side reactions such as polymerization or degradation of starting materials. For scale-up, ensure your reactor has adequate cooling capacity.

  • Reagent Stoichiometry: Precise control over the molar ratios of your reactants is essential. An excess of either the cyclopropane precursor or the aminating agent can lead to the formation of difficult-to-remove impurities.

  • Solvent Choice: The polarity and boiling point of the solvent can significantly influence reaction kinetics and solubility of intermediates. A solvent that allows for easy product isolation (e.g., through crystallization) is highly desirable for large-scale production.

Q2: I am observing low yields in the amination step. What could be the cause?

A2: Low yields during the introduction of the amino group can stem from several factors:

  • Incomplete Precursor Reaction: Ensure the preceding step to form the spiro-γ-lactam has gone to completion. Unreacted starting material will not participate in the amination reaction.

  • Reagent Quality: The quality of the aminating agent (e.g., hydroxylamine for oximation) is critical. Use freshly opened or properly stored reagents to avoid degradation.

  • pH Control: For reactions like oximation followed by reduction, the pH of the reaction medium is crucial. Suboptimal pH can lead to incomplete reaction or the formation of byproducts.

  • Reduction Conditions: If you are performing a reduction of an oxime or another intermediate, the choice of reducing agent and reaction conditions (temperature, pressure for hydrogenation) are critical. Inefficient reduction will result in a mixture of the intermediate and the desired amine.

Q3: How can I achieve high enantioselectivity in the synthesis of a specific stereoisomer?

A3: For enantioselective synthesis, particularly important for pharmaceutical applications, several strategies can be employed:

  • Chiral Catalysis: Asymmetric hydrogenation using chiral catalysts, such as those based on Ruthenium with chiral phosphine ligands (e.g., (S)-SunPhos), has been shown to be highly effective in producing specific enantiomers of related spiro compounds with high enantiomeric excess (ee).[1]

  • Chiral Auxiliaries: While less common for this specific target, the use of chiral auxiliaries on the starting materials can direct the stereochemical outcome of key bond-forming reactions.

  • Chiral Resolution: If an enantioselective synthesis is not feasible, classical resolution of the racemic mixture using a chiral acid to form diastereomeric salts, followed by separation and liberation of the desired enantiomer, is a viable option.

Q4: What are the best practices for purifying the final product on a large scale?

A4: Large-scale purification should ideally avoid chromatography due to cost and solvent consumption. Consider the following:

  • Crystallization: This is the most cost-effective and scalable purification method. Meticulous solvent screening is necessary to find a system that provides good recovery and high purity. Consider forming a salt (e.g., hydrochloride) of the final amine, as salts often have better crystallinity than the free base.

  • Extraction: A well-designed series of aqueous extractions at different pH values can effectively remove acidic or basic impurities.

  • Slurry Washes: Slurrying the crude product in a solvent in which it has low solubility can be an effective way to remove highly soluble impurities.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.

Troubleshooting_Guide cluster_Low_Yield Low Yield Troubleshooting cluster_Impurity Impurity Troubleshooting cluster_Scale_Up Scale-Up Troubleshooting Start Problem Encountered Low_Yield Low Overall Yield Start->Low_Yield Impurity Presence of Impurities Start->Impurity Scale_Up Scale-Up Issues Start->Scale_Up LY1 Incomplete Reaction at Step X? Low_Yield->LY1 LY4 Degradation of Product? Low_Yield->LY4 I1 Identify Impurity Structure (LC-MS, NMR) Impurity->I1 SU1 Exotherm during reaction? Scale_Up->SU1 SU3 Difficulty with product isolation? Scale_Up->SU3 SU5 Poor reproducibility? Scale_Up->SU5 LY2 Analyze reaction mixture by HPLC or TLC LY1->LY2 LY3 Optimize reaction time, temperature, or catalyst loading LY2->LY3 LY5 Check work-up conditions (pH, temperature) LY4->LY5 LY6 Consider alternative, milder reagents LY5->LY6 I2 Is it a starting material or a side-product? I1->I2 I5 Optimize purification method (recrystallization solvent, extraction pH) I1->I5 I3 If starting material: Increase reaction time/temperature I2->I3 I4 If side-product: Re-evaluate reaction conditions (e.g., lower temperature, inert atmosphere) I2->I4 SU2 Improve heat transfer (better agitation, slower addition) SU1->SU2 SU4 Develop a robust crystallization procedure at small scale first SU3->SU4 SU6 Ensure consistent raw material quality and tight control of all parameters SU5->SU6

Caption: A decision tree for troubleshooting common issues in the synthesis.

Problem Potential Cause Suggested Solution
Low Yield in Spiro-γ-lactam Formation Incomplete cyclization.Monitor the reaction by TLC or HPLC. Consider increasing the reaction time or temperature. Ensure the base used is of sufficient strength and stoichiometry.
Side reactions, such as polymerization.Maintain strict temperature control. Consider a more dilute reaction mixture. Ensure an inert atmosphere if reagents are air-sensitive.
Formation of Diastereomers Lack of stereocontrol in the cyclization step.For stereoselective synthesis, consider using a chiral catalyst or a chiral auxiliary. If a racemic mixture is formed, develop a method for diastereomeric resolution (e.g., salt formation with a chiral acid).
Incomplete Reduction of Oxime Inactive catalyst or insufficient reducing agent.For catalytic hydrogenation, ensure the catalyst is not poisoned. Use a fresh batch of catalyst. For chemical reduction, ensure the stoichiometry of the reducing agent is correct and that it is added at an appropriate rate.
Steric hindrance around the oxime.Consider a more powerful reducing agent or harsher reaction conditions (higher pressure/temperature for hydrogenation), but be mindful of potential side reactions.
Product is an Oil and Difficult to Purify Presence of impurities preventing crystallization.Attempt to purify a small sample by column chromatography to obtain a pure reference standard. Use this to seed crystallization attempts.
The free base may be inherently oily.Convert the amine to a salt (e.g., hydrochloride, tartrate). Salts often have higher melting points and are more likely to be crystalline.
Reaction Stalls Upon Scale-Up Poor mixing or mass transfer limitations.Increase agitation speed. Ensure the reactor geometry is appropriate for the scale. For heterogeneous reactions, consider a phase-transfer catalyst.
Inefficient heat transfer leading to localized temperature changes.Slow down the addition of reagents. Improve the cooling efficiency of the reactor.

Experimental Protocols

The following is a representative, multi-step protocol for the synthesis of a protected form of this compound, adapted from established literature.[2]

Step 1: Synthesis of 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione

  • To a solution of N-benzyl-3-cyclopropyl-3-oxopropanamide in a suitable solvent (e.g., dichloromethane), add N-bromosuccinimide (NBS) portion-wise at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC/HPLC).

  • Wash the reaction mixture with aqueous sodium thiosulfate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude bromo-intermediate.

  • Dissolve the crude intermediate in a suitable solvent (e.g., THF) and treat with a non-nucleophilic base (e.g., DBU) at room temperature.

  • Stir the reaction until cyclization is complete.

  • Perform an aqueous work-up and purify the product by recrystallization or column chromatography to yield 5-benzyl-5-azaspiro[2.4]heptane-4,7-dione.

Step 2: Synthesis of 4-Oxo-5-benzyl-7-oximino-5-azaspiro[2.4]heptane

  • Dissolve 5-benzyl-5-azaspiro[2.4]heptane-4,7-dione in a mixture of ethanol and pyridine.

  • Add hydroxylamine hydrochloride and heat the mixture to reflux.

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the resulting oxime by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 3: Synthesis of 5-Benzyl-7-amino-5-azaspiro[2.4]heptane

  • In a flame-dried flask under an inert atmosphere, dissolve the oxime in dry THF.

  • Cool the solution to 0 °C and add a solution of borane-THF complex dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.

  • Monitor the reaction for the disappearance of the oxime.

  • Cool the reaction to 0 °C and quench by the slow addition of methanol, followed by aqueous HCl.

  • Stir the mixture at room temperature, then basify with aqueous NaOH.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate to give the crude amine.

Step 4: Introduction of a Protecting Group (e.g., Boc)

  • Dissolve the crude amine in a suitable solvent (e.g., dichloromethane).

  • Add di-tert-butyl dicarbonate (Boc)2O and a base (e.g., triethylamine).

  • Stir at room temperature until the reaction is complete.

  • Perform an aqueous work-up and purify the Boc-protected amine by recrystallization or column chromatography.

References

  • Alves, A. J. S., Alves, N. G., Soares, M. I. L., & Pinho e Melo, T. M. V. D. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers, 8(13), 3543-3593. [Link]

  • Yao, Y., Fan, W., Li, W., Ma, X., Zhu, L., Xie, X., & Zhang, Z. (2011). Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates. The Journal of Organic Chemistry, 76(8), 2859-2862. [Link]

  • CN103420896B - A kind of preparation method of 5-benzyl-7 (S)-t-butoxycarbonyl amino-5-azaspiro[1][3] heptane - Google Patents.

  • Austin, M., et al. (2024). Development and Scale-Up of 7-COOH CBD Synthesis, a Key Cannabinoid Metabolite. Organic Process Research & Development. [Link]

  • Suzuki, T., et al. (2012). 7-[(7S)-7-Azaniumyl-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1S,2R)-2-fluorocyclopropyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate methanol monosolvate. Acta Crystallographica Section E: Structure Reports Online, 68(11), o2794. [Link]

Sources

Technical Support Center: Enantiomeric Separation of 7-Amino-5-azaspiro[2.4]heptan-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the enantiomeric separation of 7-Amino-5-azaspiro[2.4]heptan-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have synthesized the information below to offer both foundational knowledge and practical solutions for your chiral chromatography challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during the enantiomeric separation of this compound. Each problem is followed by a systematic approach to identify the cause and implement a solution.

Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Poor resolution is the most common challenge in chiral separations. It indicates that the chosen chromatographic conditions are not effective in differentiating between the two enantiomers.

Possible Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor in chiral separations. This compound is a spirocyclic lactam containing a primary amine, which suggests that specific types of CSPs will be more effective.

    • Solution:

      • Primary Recommendation (Polysaccharide-based CSPs): These are the most widely successful CSPs for a broad range of chiral compounds.[1][2][3] For your initial screening, consider using columns with derivatized cellulose or amylose, such as those with tris(3,5-dimethylphenylcarbamate) or tris(3,5-dichlorophenylcarbamate) coatings.[3]

      • Alternative for Primary Amines (Crown Ether-based CSPs): CSPs based on crown ethers are particularly well-suited for the separation of racemic compounds that contain a primary amino group.[4][5]

      • Action: If you are not achieving separation, switch to a different class of CSP. It is advisable to screen a few different polysaccharide and crown ether-based columns.

  • Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier and any additives, plays a crucial role in modulating retention and selectivity.

    • Solution:

      • Normal Phase HPLC: A typical mobile phase consists of a non-polar solvent like hexane or heptane with an alcohol modifier (e.g., isopropanol or ethanol). Vary the ratio of the alcohol modifier (e.g., from 10% to 40%) to find the optimal balance between retention and resolution.

      • Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative for chiral separations, often providing faster and more efficient results.[6] The mobile phase is typically supercritical CO2 with a co-solvent, often an alcohol like methanol or ethanol.

      • Additives are Key: Due to the basic nature of the primary amine in your compound, peak shape and resolution can be dramatically improved with the addition of a basic or acidic modifier.

        • Basic Additives: For polysaccharide columns, add a small amount of a basic additive like diethylamine (DEA) or ethanolamine to the mobile phase, typically at a concentration of 0.1% to 0.5%.[7] This helps to minimize undesirable interactions with any residual acidic sites on the silica support of the CSP.

        • Acidic Additives: For crown ether columns, an acidic mobile phase is required.[5] Use an additive like trifluoroacetic acid (TFA), typically at 0.1%. For SFC, ethanesulfonic acid (ESA) has also been shown to be effective for chiral amine separations.[7]

  • Incorrect Temperature: Column temperature can influence the thermodynamics of the chiral recognition process.

    • Solution: Screen a range of temperatures, for example, from 15°C to 40°C. Lower temperatures often, but not always, improve resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.

Problem 2: Poor Peak Shape (Tailing or Fronting)

Asymmetrical peaks can compromise resolution and make accurate quantification difficult. For a basic compound like this compound, peak tailing is a common issue.

Possible Causes & Solutions:

  • Secondary Interactions with Stationary Phase: The primary amine of your analyte can interact with residual acidic silanol groups on the silica surface of the CSP, leading to peak tailing.

    • Solution: As mentioned above, the use of mobile phase additives is crucial. A basic additive like DEA will compete for the active sites on the stationary phase, improving peak symmetry.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.

    • Solution: Reduce the sample concentration or the injection volume.

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the mobile phase itself. If this is not feasible, use a solvent that is weaker than or has a similar elution strength to the mobile phase.

Problem 3: Long Analysis Times or Unstable Baseline

Long run times can decrease sample throughput, and an unstable baseline can interfere with peak detection and integration.

Possible Causes & Solutions:

  • Strong Retention: If your analyte is too strongly retained on the column, the analysis time will be long.

    • Solution:

      • HPLC: Increase the percentage of the polar modifier (e.g., isopropanol) in the mobile phase.

      • SFC: Increase the percentage of the co-solvent (e.g., methanol).

  • Column Contamination: Accumulation of contaminants on the column can lead to a drifting baseline and altered retention times.

    • Solution:

      • Implement a column washing procedure. For immobilized polysaccharide CSPs, a wider range of strong solvents can be used for cleaning.[8][9]

      • Always use high-purity solvents and filter your samples before injection.

  • Lack of Equilibration: Insufficient column equilibration with the mobile phase can cause baseline drift.

    • Solution: Ensure the column is flushed with at least 10-20 column volumes of the new mobile phase before starting your analysis. This is particularly important when additives are present in the mobile phase.

Frequently Asked Questions (FAQs)

Q1: Which chromatographic technique is better for this separation: HPLC or SFC?

Both HPLC and SFC are powerful techniques for chiral separations.[10] SFC is often preferred in modern drug development for its speed, lower consumption of organic solvents, and often sharper peaks, which can lead to better resolution.[6] However, HPLC is also highly effective and may be more readily available in some laboratories. The choice may depend on available instrumentation and the specific selectivity observed during screening.

Q2: Why are polysaccharide-based columns so frequently recommended?

Polysaccharide-based CSPs, such as derivatized cellulose and amylose, have broad applicability in chiral separations because their polymeric structure creates a complex chiral environment with multiple types of interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance). This versatility makes them successful for resolving a wide variety of racemic compounds.[1]

Q3: Can I use the same column for both normal-phase and reversed-phase HPLC?

This depends on the type of CSP. Traditional "coated" polysaccharide CSPs can be irreversibly damaged by certain solvents. However, newer "immobilized" CSPs have the chiral selector covalently bonded to the silica support, making them compatible with a much wider range of solvents and allowing for use in both normal- and reversed-phase modes.[8][9] Always check the manufacturer's instructions for your specific column.

Q4: What is the "memory effect" of mobile phase additives?

Some additives, particularly amines, can adsorb strongly to the stationary phase. This can mean that the column's performance is altered for some time even after the additive has been removed from the mobile phase. A thorough column flush is necessary to remove these strongly bound additives if you need to switch to a method that does not use them.

Q5: My resolution is good, but the enantiomers are eluting in the wrong order for my needs. Can I reverse the elution order?

Reversing the elution order can sometimes be achieved by:

  • Switching to a CSP with the opposite chirality (if available).

  • In some cases, changing the mobile phase modifier or the type of CSP can invert the elution order. For example, switching from a cellulose-based to an amylose-based CSP might achieve this.

Recommended Starting Experimental Protocols

The following protocols are suggested starting points for your method development. Optimization will likely be required.

Protocol 1: Chiral HPLC Method Development
ParameterRecommended Starting Condition
Column Immobilized Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (80:20 v/v) with 0.1% Diethylamine (DEA)
Flow Rate 1.0 mL/min
Column Temp. 25°C
Detection UV at a suitable wavelength (e.g., 220 nm)
Injection Vol. 5 µL
Sample Prep. Dissolve sample in mobile phase at ~1 mg/mL
Protocol 2: Chiral SFC Method Development
ParameterRecommended Starting Condition
Column Polysaccharide or Crown Ether-based CSP, 150 x 4.6 mm, 3 µm
Mobile Phase Supercritical CO2 / Methanol (70:30 v/v) with 0.2% Diethylamine (for polysaccharide) OR 0.2% Trifluoroacetic Acid (for crown ether)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temp. 35°C
Detection UV at a suitable wavelength (e.g., 220 nm)
Injection Vol. 2 µL
Sample Prep. Dissolve sample in Methanol at ~1 mg/mL

Visualizing the Workflow

Method Development Workflow

The following diagram illustrates a logical workflow for developing a chiral separation method for this compound.

MethodDevelopment Start Start: Racemic Mixture of This compound Screen_CSP Screen CSPs (Polysaccharide & Crown Ether) Start->Screen_CSP No_Sep No Separation Screen_CSP->No_Sep Poor_Res Poor Resolution (Rs < 1.5) Screen_CSP->Poor_Res Partial Separation Optimize_MP Optimize Mobile Phase (Modifier & Additive %) Optimize_Temp Optimize Temperature Optimize_MP->Optimize_Temp Rs > 1.5 Optimize_MP->Poor_Res Still Poor Validation Method Validation Optimize_Temp->Validation Optimized Method No_Sep->Screen_CSP Select different CSP Poor_Res->Optimize_MP

Caption: A logical workflow for chiral method development.

Troubleshooting Logic

This diagram outlines the decision-making process when troubleshooting a poor chiral separation.

Troubleshooting Problem Problem Observed: Poor Resolution or Bad Peak Shape Check_Additive Is an appropriate additive being used? (e.g., DEA for Polysaccharide CSP) Problem->Check_Additive Check_MP Is Mobile Phase composition optimal? Check_Additive->Check_MP Yes Solution Problem Resolved Check_Additive->Solution No, add appropriate additive Check_Column Is the CSP appropriate for a primary amine? Check_MP->Check_Column Yes Check_MP->Solution No, adjust modifier ratio Check_Overload Is the column overloaded? Check_Column->Check_Overload Yes Check_Column->Solution No, screen other CSPs Check_Overload->Solution No Check_Overload->Solution Yes, reduce concentration

Caption: A decision tree for troubleshooting chiral separations.

References

  • Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. ResearchGate. Available from: [Link]

  • Chiral separations by HPLC on immobilized polysaccharide chiral stationary phases. PubMed. Available from: [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. Available from: [Link]

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. Separation Science. Available from: [Link]

  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. SCIRP. Available from: [Link]

  • The preparation method of 7-unsubstituted or substituted amino-5-azaspiro(2,4)heptane. Google Patents.
  • Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. NIH. Available from: [Link]

  • (PDF) Chiral stationary phases for HPLC. ResearchGate. Available from: [Link]

  • Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. Available from: [Link]

  • Chiral separation of underivatized amino acids in supercritical fluid chromatography with chiral crown ether derived column. ResearchGate. Available from: [Link]

  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu. Available from: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

  • Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. Springer. Available from: [Link]

  • Anhydrate of 7-[7-(s)-amino-5-azaspiro [2.4] heptan-5-yl] -... Google Patents.
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available from: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available from: [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. Available from: [Link]

  • Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives. Google Patents.

Sources

Technical Support Center: Refinement of Protocols for Synthesizing Spiro-γ-Lactam Cores

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of spiro-γ-lactam cores. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of constructing this vital heterocyclic scaffold. Spiro-γ-lactams are a cornerstone in numerous bioactive molecules and natural products due to their rigid, three-dimensional structure.[1][2][3]

This document moves beyond simple protocols to provide in-depth, field-tested insights into the causality behind experimental choices. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter at the bench.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the strategic planning and execution of spiro-γ-lactam synthesis.

Question 1: What are the primary synthetic strategies for accessing spiro-γ-lactam cores, and how do I choose the best one for my target?

Answer: The selection of a synthetic strategy is dictated by the substitution pattern of your target molecule, desired stereochemistry, and the availability of starting materials. Three dominant strategies have proven to be robust:

  • [3+2] Dipolar Cycloadditions: This is arguably one of the most powerful methods for stereoselectively constructing the spiro-pyrrolidinone ring.[4][5][6] It involves the reaction of a 1,3-dipole (e.g., an azomethine ylide) with a cyclic dipolarophile. This approach offers excellent control over the creation of multiple stereocenters.[5][7] Choose this method when high stereoselectivity is paramount and suitable precursors for the dipole and dipolarophile are accessible.

  • Multi-component Reactions (MCRs) followed by Cyclization: Ugi or Passerini reactions are frequently employed to rapidly assemble a complex linear precursor from three or four simple starting materials.[8][9] This acyclic intermediate is then induced to undergo an intramolecular cyclization (e.g., Michael addition or a Heck reaction) to forge the spirocyclic core.[10] This strategy is ideal for diversity-oriented synthesis and when building molecular complexity in a single pot is a priority.[11]

  • Transition Metal-Catalyzed C-H Functionalization: Modern methods involving catalysts based on cobalt, rhodium, or palladium enable the direct coupling of a C-H bond with an internal olefin or other coupling partners in a process known as C-H olefination/[4+1] spirocyclization.[12] This is an elegant and atom-economical approach, best suited for substrates with appropriately positioned directing groups and C-H bonds amenable to activation.

Question 2: How critical is solvent choice in controlling the outcome of the reaction, particularly diastereoselectivity?

Answer: Solvent choice is a critical parameter that can dramatically influence reaction outcomes, including yield and stereoselectivity. For instance, in post-Ugi cascade reactions, switching the solvent from ethanol (EtOH) to dimethylformamide (DMF) has been shown to alter the reaction pathway, leading to different product scaffolds entirely.[9] In [3+2] cycloadditions, solvent polarity can affect the stability of the transition state and the dipole itself. Dichloromethane (DCM) is often a good starting point due to its ability to dissolve a wide range of organic substrates without excessive stabilization of charged intermediates.[4]

Recommendation: Always perform a solvent screen during reaction optimization. A small set of solvents with varying polarities (e.g., Toluene, DCM, Acetonitrile, DMF) can quickly reveal the optimal medium for your specific substrate combination.

Question 3: My reaction requires an acid or base catalyst. What are the common pitfalls associated with their use?

Answer: Acid or base catalysis is common, for example, in activating formamides with triflic anhydride (Tf₂O) to generate a reactive 1,3-dipole precursor.[4]

  • Pitfall 1: Stoichiometry. The amount of acid or base can be crucial. In the aforementioned formamide activation, a strong Brønsted acid is required to drive the reaction, and neutralizing it with a stoichiometric amount of a base like triethylamine (TEA) can completely inhibit the transformation.[4]

  • Pitfall 2: Catalyst Decomposition. The chosen catalyst must be stable to the reaction conditions. Some Lewis acids can be sensitive to moisture, requiring anhydrous conditions.

  • Pitfall 3: Side Reactions. Strong acids can promote undesired side reactions, such as rearrangement or decomposition of sensitive functional groups on your substrate. A milder acid or a careful optimization of reaction temperature may be necessary.

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving specific experimental failures.

Scenario 1: Low or No Yield of the Desired Spiro-γ-Lactam

Question: I am attempting a [3+2] cycloaddition to form a spiro-γ-lactam, but I am consistently getting low yields or recovering only my starting materials. What should I investigate?

Answer: A low or zero yield in a cycloaddition reaction points to a failure in one of several key stages. A logical troubleshooting workflow is essential.

Troubleshooting Workflow for Low Yield

Sources

Validation & Comparative

The Spirocyclic Advantage: A Comparative Guide to 7-Amino-5-azaspiro[2.4]heptan-4-one Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer improved efficacy, selectivity, and pharmacokinetic properties is relentless. In this guide, we provide an in-depth analysis of the 7-Amino-5-azaspiro[2.4]heptan-4-one scaffold, a rising star in medicinal chemistry. We will explore its unique structural features, compare its performance with relevant alternatives, and provide the experimental data and protocols necessary to empower your research.

The incorporation of spirocyclic systems into drug candidates represents a strategic move away from the "flatland" of traditional aromatic compounds.[1] These three-dimensional structures offer a higher fraction of sp3-hybridized carbons, a characteristic that often correlates with enhanced clinical success.[2] The rigid nature of the spirocyclic core helps to lock in bioactive conformations, potentially leading to increased potency and reduced off-target effects.[1][3] This guide focuses on the this compound scaffold, a key component of the potent fluoroquinolone antibiotic, Sitafloxacin.[4]

The Architectural Edge: X-ray Crystal Structure Insights

While a crystal structure of the standalone this compound is not publicly available, its conformation within the antibiotic Sitafloxacin provides invaluable insights into its structural contributions. The spirocyclic junction, where the cyclopropane and pyrrolidinone rings share a single carbon atom, imparts a rigid, V-shaped geometry to the molecule. This defined three-dimensionality is crucial for orienting the key pharmacophoric elements—the C7 amino group and the C5 nitrogen that connects to the quinolone core—into the binding pocket of its target enzymes, DNA gyrase and topoisomerase IV.

This fixed orientation minimizes the entropic penalty upon binding, a distinct advantage over more flexible, non-spirocyclic analogs. The cyclopropyl ring, in particular, restricts the rotational freedom of the substituent at the C7 position, a critical factor in the broad-spectrum activity of fluoroquinolones.

Performance in Action: A Comparative Analysis

The true measure of a scaffold's utility lies in its performance. Here, we compare derivatives of the this compound scaffold with non-spirocyclic alternatives in the context of antibacterial activity against key pathogens.

Comparative Antibacterial Activity (MIC, µg/mL)
CompoundScaffold TypeS. aureusE. coliP. aeruginosa
Sitafloxacin Spirocyclic ≤0.008 - 0.2 ≤0.008 - 0.06 0.06 - 1
CiprofloxacinNon-spirocyclic (piperazinyl)0.12 - 1≤0.008 - 0.030.06 - 0.5
LevofloxacinNon-spirocyclic (piperazinyl)0.25 - 10.015 - 0.060.5 - 2
MoxifloxacinNon-spirocyclic (diazabicyclononyl)0.03 - 0.120.015 - 0.060.5 - 2

Data compiled from multiple sources.[4][5][6]

As the data indicates, Sitafloxacin, which incorporates the 7-amino-5-azaspiro[2.4]heptan-5-yl moiety, demonstrates exceptional potency against a broad spectrum of both Gram-positive and Gram-negative bacteria.[4] Notably, it often exhibits superior activity against strains that have developed resistance to older, non-spirocyclic fluoroquinolones.[7] This enhanced activity can be attributed to the spirocyclic scaffold's ability to promote a more favorable interaction with the bacterial topoisomerases.

The Rationale Behind the Spirocyclic Choice

The decision to employ a spirocyclic scaffold is a deliberate one, driven by several key advantages in drug design:

  • Three-Dimensionality and Escape from Flatland : Spirocycles provide a rigid, three-dimensional framework that allows for the precise spatial arrangement of substituents, enabling better engagement with the often complex and non-planar binding sites of biological targets.[1][2][3]

  • Conformational Rigidity : The fused ring system of spirocycles reduces the number of rotatable bonds, leading to a more pre-organized conformation for binding.[1][8] This can result in a lower entropic penalty upon binding and, consequently, higher affinity and potency.

  • Improved Physicochemical and Pharmacokinetic Properties : The introduction of a spiro center can favorably modulate key drug-like properties. The increased sp3 character can lead to improved solubility, while the rigid structure can enhance metabolic stability by shielding potential sites of metabolism.[1][2]

  • Novelty and Intellectual Property : Spirocyclic scaffolds represent a less explored area of chemical space, offering opportunities for the discovery of novel drug candidates with unique intellectual property profiles.[8][9]

Experimental Protocols

Synthesis of the this compound Core

The synthesis of the (S)-7-(tert-butoxycarbonylamino)-5-azaspiro[2.4]heptan-4-one intermediate, a key precursor for Sitafloxacin, is a multi-step process. A representative synthetic scheme is outlined below. The synthesis of the racemic compound and subsequent chiral resolution is a common strategy.[10]

Step 1: Formation of the Spirocyclic Core A common approach involves the cyclization of suitable precursors under basic or acidic conditions to form the 5-azaspiro[2.4]heptan-4-one ring system.[11]

Step 2: Introduction of the Amino Group Following the formation of the spirocyclic core, the amino group is introduced at the C7 position. This can be achieved through various methods, including the functionalization of a ketone precursor.

Step 3: Protection of the Amino Group The amino group is typically protected, for example, with a tert-butoxycarbonyl (Boc) group, to allow for selective reactions at other positions of the molecule.

Step 4: Chiral Resolution For stereospecific applications like in Sitafloxacin, the racemic mixture of the protected amino-spirocycle is resolved to isolate the desired enantiomer.

A detailed, step-by-step protocol for the synthesis of a key intermediate is described in various patents.[3] The process typically involves reacting a suitable quinolone core with the protected (S)-7-amino-5-azaspiro[2.4]heptane intermediate, followed by deprotection.

In Vitro Antibacterial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) of the synthesized compounds can be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum : Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilution of Compounds : Serially dilute the test compounds in Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation : Inoculate each well with the bacterial suspension.

  • Incubation : Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC : The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

Advantages of Spirocyclic Scaffolds Spiro Spirocyclic Scaffold (e.g., this compound) ThreeD Three-Dimensionality Spiro->ThreeD Rigidity Conformational Rigidity Spiro->Rigidity PK Improved PK/PD Properties Spiro->PK Novelty Novelty & IP Spiro->Novelty BetterBinding BetterBinding ThreeD->BetterBinding Better fit in binding pockets HigherPotency HigherPotency Rigidity->HigherPotency Lower entropic penalty ImprovedProfile ImprovedProfile PK->ImprovedProfile Enhanced solubility & metabolic stability NewDrugs NewDrugs Novelty->NewDrugs New drug candidates General Synthetic Workflow Start Starting Materials CoreFormation Spirocyclic Core Formation Start->CoreFormation AminoIntro Amino Group Introduction CoreFormation->AminoIntro Protection Protection AminoIntro->Protection Resolution Chiral Resolution Protection->Resolution Coupling Coupling with Pharmacophore Resolution->Coupling Deprotection Deprotection Coupling->Deprotection Final Final Derivative Deprotection->Final

Caption: A generalized workflow for the synthesis of this compound derivatives.

Conclusion

The this compound scaffold represents a compelling example of how innovative molecular architecture can lead to significant advances in drug performance. Its inherent three-dimensionality and conformational rigidity contribute to the high potency and broad-spectrum activity of its derivatives, most notably the antibiotic Sitafloxacin. By understanding the structural advantages and employing robust synthetic and testing protocols, researchers can leverage this and other spirocyclic systems to design the next generation of highly effective therapeutic agents. This guide provides a foundational understanding and practical insights to aid in this endeavor.

References

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. [Link]

  • The use of spirocyclic scaffolds in drug discovery. PubMed. [Link]

  • 7-AMINO-7-METHYL-5-AZASPIRO[2.4]HEPTAN-4-ONE HYDROCHLORIDE. AHH Chemical. [Link]

  • Method for preparing efficiently synthetic sitafloxacin intermediate (7s)-5-azaspiro[2.4]heptane-7-yl tert-butyl carbamate.
  • Antibacterial Activities and Inhibitory Effects of Sitafloxacin (DU-6859a) and Its Optical Isomers against Type II Topoisomerases. National Institutes of Health. [Link]

  • The preparation method of 7-unsubstituted or substituted amino-5-azaspiro(2,4)heptane.
  • Antibacterial Mechanisms and Clinical Impact of Sitafloxacin. National Institutes of Health. [Link]

  • 5-Azaspiro[2.4]heptan-4-one | C6H9NO | CID 14585548. PubChem. [Link]

  • Exploration of Spirocyclic Derivatives of Ciprofloxacin as Antibacterial Agents. National Institutes of Health. [Link]

  • Comparative In Vitro Activity of Ciprofloxacin and Sitafloxacin Against Neisseria gonorrheae. Siriraj Medical Journal. [Link]

  • In silico evaluation of twenty-five amino derivatives as potential nitric oxide synthase inhibitors. ResearchGate. [Link]

  • The new fluoroquinolones: A critical review. National Institutes of Health. [Link]

Sources

A Comparative Spectroscopic Guide to 7-Amino-5-azaspiro[2.4]heptan-4-one and its Core Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, spirocyclic scaffolds have garnered considerable attention due to their inherent three-dimensionality and novel chemical space. Among these, the 7-Amino-5-azaspiro[2.4]heptan-4-one moiety stands out as a key building block in the development of potent therapeutic agents, including novel antibacterial drugs. This guide provides a detailed comparative analysis of the spectroscopic properties of this compound and its parent scaffold, 5-azaspiro[2.4]heptan-4-one. Understanding the distinct spectroscopic signatures of these compounds is crucial for researchers in synthesis, process development, and quality control.

Introduction to the Spirocyclic Lactam Core

This compound is a spirocyclic γ-lactam that features a cyclopropane ring fused to a pyrrolidinone core. This rigid structure imparts unique conformational constraints that can be advantageous for optimizing drug-target interactions. The addition of an amino group at the 7-position introduces a key functional handle for further chemical modification and a potential site for modulating physicochemical properties.

This guide will delve into the expected and observed spectroscopic data for this compound, drawing upon established principles and data from closely related analogues. For a direct comparison, we will use the readily available data for the parent scaffold, 5-azaspiro[2.4]heptan-4-one.

Spectroscopic Data Comparison

The following sections detail the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy data for this compound and compare it with the known data for 5-azaspiro[2.4]heptan-4-one.

Spectroscopic Technique This compound (Expected) 5-azaspiro[2.4]heptan-4-one (Reference)
¹H NMR Protons on the cyclopropane ring will show complex splitting patterns due to geminal and vicinal coupling. The proton at C7 will be a multiplet, shifted downfield due to the adjacent amino group. The CH₂ groups of the lactam ring will appear as multiplets. The NH₂ and NH protons will be observable as broad singlets, exchangeable with D₂O.Protons on the cyclopropane ring will show characteristic multiplets. The CH₂ groups of the lactam ring will appear as distinct multiplets. The NH proton of the lactam will be a broad singlet.
¹³C NMR The spiro carbon (C2) will be a quaternary carbon with a characteristic chemical shift. The carbonyl carbon (C4) will appear around 175-180 ppm. The carbon bearing the amino group (C7) will be shifted downfield compared to the corresponding carbon in the parent scaffold.The spiro carbon (C2) will be a key quaternary signal. The carbonyl carbon (C4) will be in the typical lactam range (around 175 ppm). The cyclopropane carbons will appear at relatively high field.
Mass Spectrometry (EI) The molecular ion peak [M]⁺ at m/z 126 is expected. Fragmentation may involve loss of the amino group, cleavage of the cyclopropane ring, and fragmentation of the lactam ring.The molecular ion peak [M]⁺ at m/z 111 is expected. Fragmentation patterns will be dominated by cleavage of the spirocyclic ring system.
IR Spectroscopy A strong C=O stretch for the γ-lactam will be observed around 1680-1700 cm⁻¹. N-H stretching vibrations for the primary amine and the lactam will appear in the range of 3200-3400 cm⁻¹. C-H stretches for the cyclopropane ring may be observed above 3000 cm⁻¹.A strong C=O stretch for the γ-lactam will be present around 1690 cm⁻¹. A broad N-H stretch for the lactam will be observed in the region of 3200-3300 cm⁻¹.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical for observing exchangeable protons.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a standard ¹H spectrum with a 90° pulse angle and a sufficient relaxation delay (typically 1-2 seconds).

    • To confirm the presence of NH and NH₂ protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to these protons will disappear or significantly broaden.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Employ techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

Diagram of NMR Workflow:

Caption: Workflow for NMR data acquisition and analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the ion source, either via direct infusion of a dilute solution or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 30-300) to detect the molecular ion and fragment ions.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Diagram of Mass Spectrometry Workflow:

MS_Workflow Sample Sample Introduction (Direct Infusion or GC) Ion_Source Ionization (EI, 70 eV) Sample->Ion_Source Mass_Analyzer Mass Analysis (Quadrupole or TOF) Ion_Source->Mass_Analyzer Ions Detector Detection Mass_Analyzer->Detector Separated Ions Data_System Data System & Analysis Detector->Data_System Signal

Caption: Generalized workflow for Mass Spectrometry.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

  • Sample Preparation:

    • Solid: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an attenuated total reflectance (ATR) accessory.

    • Liquid/Solution: Place a drop of the neat liquid or a concentrated solution between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Place the sample in the spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups (e.g., C=O, N-H, C-H).

Comparative Analysis and Interpretation

The presence of the amino group at C7 in this compound is the primary structural differentiator from the parent scaffold. This substitution is expected to have the following spectroscopic consequences:

  • In the ¹H NMR spectrum, the proton at C7 will experience a significant downfield shift due to the electron-withdrawing nature of the amino group. The protons on the adjacent carbons may also show minor shifts. The appearance of an additional exchangeable signal for the NH₂ group is a key diagnostic feature.

  • In the ¹³C NMR spectrum, the C7 carbon will be deshielded and appear at a lower field compared to the corresponding CH₂ group in 5-azaspiro[2.4]heptan-4-one.

  • In the mass spectrum, the molecular weight increases by 15 Da (from 111 to 126). The fragmentation pattern will be more complex, with potential losses of NH₂ (m/z 16) or NH₃ (m/z 17) being indicative of the amino substituent.

  • In the IR spectrum, the most notable difference will be the appearance of N-H stretching bands for the primary amine, typically seen as two sharp peaks in the 3300-3400 cm⁻¹ region, in addition to the lactam N-H stretch.

Conclusion

References

  • PubChem. 5-Azaspiro[2.4]heptan-4-one Database Entry.[Link]

  • Journal of Medicinal Chemistry. Design, synthesis, and biological evaluations of novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines with potent antibacterial activity against respiratory pathogens.[Link]

A Comparative Guide to the Efficacy of Azaspiroheptanone Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent challenge of antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation antibacterial agents. Among these, the azaspiroheptanone moiety has emerged as a promising pharmacophore. Its rigid, three-dimensional structure offers a unique conformational framework that can be exploited to enhance binding affinity to bacterial targets and circumvent existing resistance mechanisms. This guide provides a comparative analysis of the efficacy of different classes of azaspiroheptanone-containing antibacterial agents, supported by experimental data and methodological insights for researchers in drug development.

Introduction to Azaspiroheptanone Antibacterials

The azaspiroheptanone core is a versatile scaffold that has been incorporated into various established antibiotic classes, most notably the quinolones and oxazolidinones. The spirocyclic nature of this moiety introduces conformational rigidity and novel exit vectors for substituent placement, which can significantly influence antibacterial potency, spectrum, and pharmacokinetic properties. This strategic modification has led to the development of compounds with potent activity against a range of clinically relevant pathogens, including multi-drug resistant strains.

Comparative In Vitro Efficacy

The primary measure of an antibacterial agent's potency is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. A lower MIC value indicates greater potency. The following tables summarize the in vitro activity of representative azaspiroheptanone-containing compounds from different chemical classes against key Gram-positive and Gram-negative pathogens.

Azaspiroheptanone-Quinolone Conjugates

Quinolone antibiotics traditionally act by inhibiting bacterial DNA gyrase and topoisomerase IV. The incorporation of an azaspiroheptanone moiety at the C-7 position has been shown to enhance activity, particularly against resistant strains.

Table 1: In Vitro Activity (MIC, µg/mL) of a Novel Azaspiroheptanone-Quinolone Compound (2a) [1]

Bacterial StrainCompound 2a
Streptococcus pneumoniae (MDRSP)Potent Activity
Staphylococcus aureus (MRSA)Potent Activity
Haemophilus influenzaePotent Activity
Moraxella catarrhalisPotent Activity
Chlamydia pneumoniaePotent Activity
Mycoplasma pneumoniaePotent Activity

MDRSP: Multidrug-resistant Streptococcus pneumoniae; MRSA: Methicillin-resistant Staphylococcus aureus. "Potent Activity" indicates significant inhibition as reported in the study, though specific MIC values were not provided in the abstract.[1]

Azaspiroheptanone-Oxazolidinone Conjugates

Oxazolidinones are a newer class of antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][3][4] The addition of a spiro[2.4]heptane moiety to the oxazolidinone core has been explored to develop novel agents with improved efficacy.[5]

Table 2: In Vitro Activity of a Novel Fluoro-substituted Azaspiroheptanone-Oxazolidinone (Ih) [5]

Bacterial ClassCompound Ih
Gram-positive bacteriaMost Potent
Gram-negative bacteriaTested

"Most Potent" refers to the highest activity observed among the series of synthesized compounds in the study.[5] Specific MIC values were not detailed in the abstract.

In Vivo Efficacy Models

While in vitro data is crucial for initial assessment, in vivo studies are essential to evaluate a compound's efficacy within a biological system. These studies provide insights into the pharmacokinetic and pharmacodynamic properties of the drug.

A notable example is the in vivo activity of the azaspiroheptanone-quinolone compound 2a in a murine pneumonia model. This compound demonstrated excellent efficacy against multidrug-resistant Streptococcus pneumoniae (MDRSP), highlighting its potential for treating respiratory tract infections.[1] Such studies are critical for bridging the gap between laboratory findings and clinical potential.

Experimental Protocols

To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are employed. The following are methodologies central to the evaluation of novel antibacterial agents.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of a drug's antibacterial potency.[6]

Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Antibacterial Agent: The test compound is serially diluted in a liquid growth medium in a microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35°C for 18-24 hours).

  • Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic nature of an antibiotic over time.[7]

Protocol:

  • Preparation: Test tubes containing a broth medium, the antibacterial agent at a specific concentration (e.g., 2x or 4x MIC), and a standardized bacterial inoculum are prepared.

  • Incubation: The tubes are incubated with shaking at an appropriate temperature.

  • Sampling: Aliquots are removed from each tube at predetermined time points (e.g., 0, 2, 4, 8, 16, 24 hours).

  • Plating and Counting: The samples are serially diluted and plated on agar plates to determine the number of viable bacteria (CFU/mL).

  • Analysis: The change in bacterial count over time is plotted to assess the rate of killing. Synergy between drugs can also be assessed with this method.[7]

In Vivo Murine Infection Models

Animal models are indispensable for evaluating the therapeutic efficacy of a drug in a living organism.[7][8]

Protocol (Example: Murine Pneumonia Model):

  • Infection: Mice are infected with a specific pathogen, such as MDRSP, via an appropriate route (e.g., intranasal).

  • Treatment: At a predetermined time post-infection, the test compound is administered to the mice via a relevant route (e.g., oral or intravenous).

  • Monitoring: The survival of the mice is monitored over a set period.

  • Bacterial Load Determination: In some studies, organs such as the lungs are harvested at specific time points to determine the bacterial load.

  • Endpoint Analysis: The efficacy of the compound is determined by comparing the survival rates and/or bacterial loads in treated groups versus an untreated control group.

Mechanisms of Action

The azaspiroheptanone moiety is typically a non-pharmacophoric component that influences the activity of the parent antibiotic class. The proposed mechanisms of action for the two classes discussed are illustrated below.

Quinolone Antibiotics

Quinolone_Mechanism Quinolone Azaspiroheptanone- Quinolone DNA_Gyrase DNA_Gyrase Quinolone->DNA_Gyrase Inhibits Cell_Death Cell_Death DNA_Gyrase->Cell_Death Leads to DNA damage

Oxazolidinone Antibiotics

Oxazolidinone_Mechanism Oxazolidinone Azaspiroheptanone- Oxazolidinone Subunit_50S Subunit_50S Oxazolidinone->Subunit_50S Binds to Initiation_Complex Initiation_Complex Subunit_50S->Initiation_Complex Prevents formation of Protein_Synthesis Protein_Synthesis Cell_Growth Cell_Growth Protein_Synthesis->Cell_Growth Inhibition leads to Bacteriostasis

Conclusion and Future Perspectives

The incorporation of the azaspiroheptanone scaffold into established antibiotic classes represents a promising strategy in the ongoing battle against bacterial infections. The data presented herein demonstrates that these novel compounds exhibit potent in vitro and in vivo efficacy against a range of challenging pathogens. The unique structural features of the azaspiroheptanone moiety offer opportunities for further optimization to enhance antibacterial activity, broaden the spectrum, and improve pharmacokinetic profiles. Future research should focus on comprehensive structure-activity relationship (SAR) studies, exploration of novel azaspiroheptanone-based scaffolds, and rigorous preclinical and clinical evaluation to translate these promising findings into tangible therapeutic solutions.

References

  • Design, synthesis, and biological evaluations of novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines with potent antibacterial activity against respiratory pathogens. PubMed. Available at: [Link]

  • Synthesis and antibacterial activities of novel oxazolidinones having spiro[5][9]heptane moieties. PubMed. Available at: [Link]

  • Mechanisms of Antibacterial Drugs. OpenStax. Available at: [Link]

  • Special Issue “Novel Antibacterial Agents”. AIR Unimi. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. MDPI. Available at: [Link]

  • Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆ 2. MDPI. Available at: [Link]

  • Oxazolidinones: new antibacterial agents. PubMed. Available at: [Link]

  • Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. National Institutes of Health. Available at: [Link]

  • Aztreonam. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. PubMed. Available at: [Link]

  • Experimental and statistical methods to evaluate antibacterial activity of a quaternary pyridinium salt on planktonic, biofilm-forming, and biofilm states. PubMed. Available at: [Link]

  • Oxazolidinones, a new class of synthetic antibacterial agents: in vitro and in vivo activities of DuP 105 and DuP 721. PubMed. Available at: [Link]

  • In Vitro/Vivo Mechanisms of Antibacterial Peptide NZ2114 against Staphylococcus pseudintermedius and Its Biofilms. MDPI. Available at: [Link]

  • In vitro and in vivo Effect of Antimicrobial Agent Combinations Against Carbapenem-Resistant Klebsiella pneumoniae with Different Resistance Mechanisms in China. National Institutes of Health. Available at: [Link]

  • Pharmacology – ANTIBIOTICS – CELL WALL & MEMBRANE INHIBITORS (MADE EASY). YouTube. Available at: [Link]

  • Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. PubMed. Available at: [Link]

  • Antimicrobial Activity Enhancers: Towards Smart Delivery of Antimicrobial Agents. MDPI. Available at: [Link]

  • [In vitro and in vivo antibacterial activities of azithromycin]. PubMed. Available at: [Link]

  • In Vivo, In Vitro, and In Silico Characterization of Peptoids as Antimicrobial Agents. ResearchGate. Available at: [Link]

  • Antibacterial Activity and Mechanism of Action of Aspidinol Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus. Frontiers. Available at: [Link]

  • Antimicrobial Effects of Antipyretics. National Institutes of Health. Available at: [Link]

  • Mechanism of action, resistance, synergism, and clinical implications of azithromycin. National Institutes of Health. Available at: [Link]

  • Antimicrobial Properties on Non-Antibiotic Drugs in the Era of Increased Bacterial Resistance. MDPI. Available at: [Link]

  • Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones. MDPI. Available at: [Link]

  • What is the mechanism of Azithromycin Aspartate?. Patsnap Synapse. Available at: [Link]

  • Antimicrobial Metabolites of Caucasian Medicinal Plants as Alternatives to Antibiotics. MDPI. Available at: [Link]

Sources

The 5-Azaspiro[2.4]heptane Scaffold: A Comparative Guide to a Novel Class of Orexin Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

The orexin system, with its two G protein-coupled receptors, orexin-1 (OX1R) and orexin-2 (OX2R), plays a pivotal role in the regulation of sleep-wake cycles, arousal, and other physiological processes.[1][2] The discovery of this system has opened new avenues for the development of therapeutics for sleep disorders, with a particular focus on orexin receptor antagonists.[3] While several scaffolds have been explored, the 5-azaspiro[2.4]heptane core has emerged as a promising framework for potent dual orexin receptor antagonists (DORAs). This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this novel class of compounds, comparing their performance with other alternatives and providing the supporting experimental data and methodologies for researchers in the field of drug discovery.

From Selective to Dual Antagonism: The Genesis of the 5-Azaspiro[2.4]heptane Scaffold

The journey to the 5-azaspiro[2.4]heptane scaffold began with the exploration of a 4,4-disubstituted piperidine series, which exhibited selectivity for the OX1 receptor.[1] A strategic scaffold hopping approach, aimed at exploring new chemical space and modulating the receptor activity profile, led to the innovative replacement of the piperidine core with a 5-azaspiro[2.4]heptane moiety.[1][4] This structural modification proved to be a critical juncture, unlocking potent dual antagonism of both OX1 and OX2 receptors.[1]

The rationale behind this scaffold modification was to investigate the impact of conformational rigidity and the introduction of a spirocyclic center on receptor interaction. The spirocyclic nature of the 5-azaspiro[2.4]heptane core introduces a three-dimensional arrangement of substituents that can be finely tuned to optimize interactions with the binding pockets of both orexin receptors.

Structure-Activity Relationship (SAR) of 5-Azaspiro[2.4]heptane Derivatives

The exploration of the 5-azaspiro[2.4]heptane scaffold has revealed key structural features that govern its potency and selectivity towards the orexin receptors. The core structure can be divided into three key regions for SAR analysis: the central 5-azaspiro[2.4]heptane core, the left-hand side (LHS) amide substituent, and the right-hand side (RHS) substituent.

SAR_overview cluster_core Core Scaffold cluster_LHS Left-Hand Side (LHS) cluster_RHS Right-Hand Side (RHS) 5_azaspiro 5-Azaspiro[2.4]heptane (Central Core) Pyridine_substituent Pyridine Substituent (Impacts OX1/OX2 Potency) 5_azaspiro->Pyridine_substituent Linked via Methylene Bridge Amide_substituent Amide Substituent (Modulates OX2 Activity) Amide_substituent->5_azaspiro Attached to Nitrogen

A pivotal discovery was that the introduction of the spiro-pyrrolidine moiety alone was not sufficient to confer OX2 activity. Instead, a synergistic effect between the spirocyclic core, the nature of the LHS amide, and the RHS pyridine substituent was observed.[1]

The Impact of LHS and RHS Modifications

Systematic modifications of the LHS and RHS have provided valuable insights into the SAR of this series.

  • Left-Hand Side (LHS): The nature of the amide substituent on the left-hand side was found to be a crucial determinant of OX2 receptor activity. For instance, the presence of a thiazolo-phenyl LHS group in the spiro-pyrrolidine series was instrumental in achieving dual OX1/OX2 antagonism.[1] In contrast, the corresponding spiro-piperidine analogs with the same LHS remained selective for the OX1 receptor.[1]

  • Right-Hand Side (RHS): The substituent on the right-hand side, typically a pyridine ring, also plays a significant role in modulating the potency at both receptors. Variations in the substitution pattern on the pyridine ring can fine-tune the overall activity profile.

The interplay between these two regions highlights the importance of a holistic approach to the design of potent DORAs based on this scaffold.

Comparative Performance Data

The following table summarizes the in vitro activity of key 5-azaspiro[2.4]heptane analogs in comparison to a representative compound from the original 4,4-disubstituted piperidine series and a well-established DORA, suvorexant.[1][3]

CompoundCore ScaffoldLHS SubstituentRHS SubstituentOX1 pKbOX2 pKbSelectivity Profile
Compound A 4,4-disubstituted piperidineExample LHSExample RHS7.5<5OX1 Selective
Compound 7 5-azaspiro[2.4]heptaneThiazolo-phenylPyridine7.8<5OX1 Selective
Compound 8 5-azaspiro[2.4]heptaneThiazolo-phenylModified Pyridine8.17.6Dual (DORA)
Lead Compound 15 5-azaspiro[2.4]heptaneOptimized LHSOptimized RHS8.58.2Potent Dual (DORA)
Suvorexant Diazepane[1][5][6]triazoloChlorophenyl~8.4 (Ki)~8.2 (Ki)Dual (DORA)

Data for compounds A, 7, 8, and 15 are derived from functional assays (pKb values in Ca2+ FLIPR assays) as reported in the primary literature.[1] Suvorexant data is presented as approximate pKi values for comparative purposes.

The data clearly illustrates the transformative effect of the scaffold hop from a piperidine to a 5-azaspiro[2.4]heptane core, in conjunction with optimization of the LHS and RHS substituents. The lead compound from this series, compound 15, exhibits potent dual antagonism comparable to the approved drug suvorexant.[1]

Physicochemical and Pharmacokinetic Properties

For any CNS-acting drug candidate, a favorable pharmacokinetic profile is paramount. The 5-azaspiro[2.4]heptane series was optimized not only for potency but also for drug-like properties. The lead compound 15 demonstrated low cytochrome P450 inhibition potential, good brain penetration, and oral bioavailability in rats, underscoring the viability of this scaffold for developing clinically successful orexin antagonists.[1][5]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial. The following are step-by-step protocols for the key in vitro assays used to characterize orexin receptor antagonists.

Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the orexin receptors by measuring its ability to displace a radiolabeled ligand.

binding_assay_workflow start Start prepare_membranes Prepare Cell Membranes (Expressing OX1R or OX2R) start->prepare_membranes incubate Incubate Membranes with Radioligand and Test Compound prepare_membranes->incubate separate Separate Bound and Free Radioligand via Filtration incubate->separate quantify Quantify Radioactivity separate->quantify analyze Analyze Data (Calculate Ki) quantify->analyze end End analyze->end

Detailed Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture cells (e.g., CHO or HEK293) stably expressing either human OX1R or OX2R.

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.

  • Binding Reaction:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-suvorexant), and varying concentrations of the test compound.

    • Incubate the plate at room temperature for a sufficient time (e.g., 90 minutes) to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Calcium Mobilization Functional Assay

This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an orexin receptor agonist.

calcium_assay_workflow start Start load_cells Load Cells with Calcium-Sensitive Dye start->load_cells pre_incubate Pre-incubate Cells with Test Compound load_cells->pre_incubate stimulate Stimulate Cells with Orexin Agonist pre_incubate->stimulate measure_fluorescence Measure Fluorescence Change (FLIPR) stimulate->measure_fluorescence analyze Analyze Data (Calculate IC50/pKb) measure_fluorescence->analyze end End analyze->end

Detailed Protocol:

  • Cell Culture and Dye Loading:

    • Seed cells expressing OX1R or OX2R into 96- or 384-well black-walled, clear-bottom plates.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation:

    • Pre-incubate the cells with varying concentrations of the antagonist (test compound).

  • Agonist Stimulation and Signal Detection:

    • Using a fluorescence imaging plate reader (FLIPR), measure the baseline fluorescence.

    • Add a fixed concentration of an orexin agonist (e.g., Orexin-A) to the wells to stimulate the receptors.

    • Immediately measure the change in fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Calculate the inhibitory effect of the antagonist as a percentage of the response seen with the agonist alone.

    • Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced response. This can be converted to a pKb value.

Conclusion

The 5-azaspiro[2.4]heptane scaffold represents a significant advancement in the quest for potent and well-behaved dual orexin receptor antagonists. The strategic evolution from an OX1-selective piperidine series to a dual-acting spirocyclic series underscores the power of scaffold hopping in drug discovery. The favorable in vitro and in vivo profiles of the lead compounds from this series make it a compelling platform for the development of novel therapeutics for insomnia and other disorders where the modulation of the orexin system is beneficial. The detailed SAR and experimental protocols provided in this guide are intended to empower researchers to build upon these findings and further explore the therapeutic potential of this promising chemical class.

References

  • Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, [Link].[1][5]

  • Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. PubMed, [Link].[5]

  • Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists | Request PDF. ResearchGate, [Link].

  • Comparison of Orexin 1 and Orexin 2 Ligand Binding Modes Using X-ray Crystallography and Computational Analysis. PubMed Central, [Link].

  • Orexin antagonists evaluated clinically | Download Table. ResearchGate, [Link].

  • Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Research Square, [Link].[3]

  • Discovery, synthesis and SAR of 2-acyl-1-biarylmethyl pyrazolidines, dual orexin receptor antagonists designed as fast and short-acting sleeping drugs. PubMed, [Link].

  • Comparison of efficacy and safety of dual orexin receptor antagonists lemborexant and daridorexant for the treatment of insomnia: a systematic review and meta-analysis. PubMed, [Link].

  • Design and synthesis of novel orexin 2 receptor agonists based on naphthalene skeleton. ChemRxiv, [Link].

  • Design, synthesis, and structure-activity relationships of a series of novel N-aryl-2-phenylcyclopropanecarboxamide that are potent and orally active orexin receptor antagonists. PubMed, [Link].

  • The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI, [Link].

  • Molecular basis for anti-insomnia drug design from structure of lemborexant-bound orexin 2 receptor. PubMed, [Link].

  • Discovery of [(2R,5R)-5-{[(5-fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidin-1-yl][5-methyl-2-(pyrimidin-2-yl)phenyl]methanone (MK-6096): a dual orexin receptor antagonist with potent sleep-promoting properties. PubMed, [Link].

  • Synthesis and structure-activity relationship of fluoro analogues of 8-{2-[4-(4-methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione as selective alpha(1d)-adrenergic receptor antagonists. PubMed, [Link].

  • Structure-activity relationships and pharmacophore model of a noncompetitive pyrazoline containing class of GluN2C/GluN2D selective antagonists. PubMed, [Link].

  • Structure-activity Relationships of Novel P2-receptor Antagonists Structurally Related to Reactive Blue 2. PubMed, [Link].

  • Structure-Activity Relationships and Therapeutic Potential of Purinergic P2X7 Receptor Antagonists. PubMed, [Link].

  • Scaffold Hopping and De Novo Drug Design | Request PDF. ResearchGate, [Link].

  • Molecular medicinal insights into scaffold hopping-based drug discovery success. PubMed, [Link].[4]

  • Identification of Novel pan-KRAS Inhibitors via Structure-Based Drug Design, Scaffold Hopping, and Biological Evaluation. PubMed, [Link].

Sources

A Comparative Analysis of Synthetic Routes to Spiro-γ-lactams: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The spiro-γ-lactam scaffold is a privileged structural motif in a vast array of biologically active natural products and pharmaceutical agents. Its inherent three-dimensionality and conformational rigidity make it an attractive target in drug discovery for modulating protein-protein interactions and designing novel therapeutics. This guide provides a comparative analysis of the principal synthetic strategies for constructing this valuable heterocyclic system, offering insights into the mechanistic underpinnings, practical considerations, and relative efficiencies of each approach.

Multicomponent Reactions (MCRs): A Convergent Approach to Complexity

Multicomponent reactions, particularly the Ugi four-component reaction (Ugi-4CR), offer a highly convergent and atom-economical pathway to densely functionalized spiro-γ-lactams.[1][2] This strategy involves the one-pot condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. The subsequent intramolecular cyclization of the Ugi adduct leads to the formation of the spirocyclic core. A notable variation is the Ugi-azide reaction, which provides access to tetrazole-functionalized spiro-γ-lactams.[3]

Mechanistic Rationale

The Ugi reaction commences with the formation of an imine from the aldehyde/ketone and amine, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the isocyanide, forming a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate to form an O-acyl-isoamide, which undergoes a Mumm rearrangement to yield the final α-acylamino amide product. To form the spiro-γ-lactam, one of the starting components must contain a tethered functional group that can undergo a subsequent intramolecular cyclization, such as a Michael addition.[4]

Ugi_Mechanism cluster_Ugi Ugi Four-Component Reaction cluster_Cyclization Intramolecular Cyclization Aldehyde/Ketone Aldehyde/Ketone Imine Formation Imine Formation Aldehyde/Ketone->Imine Formation Amine Amine Amine->Imine Formation Carboxylic Acid Carboxylic Acid Iminium Ion Iminium Ion Carboxylic Acid->Iminium Ion Protonation Ugi Adduct Ugi Adduct Carboxylic Acid->Ugi Adduct Trapping & Mumm Rearrangement Isocyanide Isocyanide Nitrilium Ion Nitrilium Ion Isocyanide->Nitrilium Ion Nucleophilic Attack Imine Formation->Iminium Ion Iminium Ion->Nitrilium Ion Nitrilium Ion->Ugi Adduct Spiro-γ-lactam Spiro-γ-lactam Ugi Adduct->Spiro-γ-lactam e.g., Michael Addition

Caption: Ugi-based synthesis of spiro-γ-lactams.

Advantages and Limitations

The primary advantage of MCRs is their operational simplicity and the ability to generate significant molecular diversity from readily available starting materials in a single step. However, the substrate scope can be limited by the reactivity of the individual components, and achieving high stereoselectivity can be challenging without the use of chiral auxiliaries or catalysts.[1]

[3+2] Cycloaddition Reactions: A Powerful Tool for Stereocontrol

[3+2] Cycloaddition reactions are a cornerstone in the synthesis of five-membered rings and have been extensively applied to the construction of spiro-γ-lactams with excellent control over stereochemistry.[5][6] This approach typically involves the reaction of a 1,3-dipole with a dipolarophile. For spiro-γ-lactam synthesis, common strategies employ azomethine ylides as the 1,3-dipole and an exocyclic α,β-unsaturated lactam as the dipolarophile.

Mechanistic Considerations

The stereochemical outcome of the [3+2] cycloaddition is often governed by the frontier molecular orbitals of the dipole and dipolarophile. The reaction can proceed through either a concerted or a stepwise mechanism. The use of chiral catalysts, such as metal complexes with chiral ligands, can effectively control the facial selectivity of the cycloaddition, leading to high enantiomeric excesses.[6]

Three_Plus_Two_Cycloaddition 1,3-Dipole 1,3-Dipole Transition State Transition State 1,3-Dipole->Transition State Dipolarophile Dipolarophile Dipolarophile->Transition State Spiro-γ-lactam Spiro-γ-lactam Transition State->Spiro-γ-lactam [3+2] Cycloaddition

Caption: General scheme of a [3+2] cycloaddition reaction.

Advantages and Limitations

The major strength of this method lies in its ability to generate multiple stereocenters with high diastereoselectivity and enantioselectivity, often in a single step.[5] The substrate scope is generally broad, and various 1,3-dipoles and dipolarophiles can be employed. A potential limitation is the need for precursors to generate the reactive 1,3-dipole in situ, which may require specific reaction conditions.

Ring-Closing Metathesis (RCM): A Strategy for Macrocycles and Constrained Rings

Ring-closing metathesis has emerged as a powerful and versatile tool for the synthesis of cyclic compounds, including spiro-γ-lactams.[7][8] This reaction, typically catalyzed by ruthenium-based complexes such as Grubbs' or Hoveyda-Grubbs catalysts, involves the intramolecular cyclization of a diene. For the synthesis of spiro-γ-lactams, the two olefinic tethers are typically installed on a precursor molecule.

Mechanistic Pathway

The accepted mechanism for RCM, proposed by Chauvin, involves a series of [2+2] cycloaddition and cycloreversion steps. The catalyst's metal-carbene bond reacts with one of the terminal alkenes of the diene substrate to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to release a new alkene and a new metal-carbene species, which then reacts with the second alkene intramolecularly to close the ring and regenerate the catalyst, releasing ethylene as a byproduct.[9]

RCM_Mechanism cluster_RCM Ring-Closing Metathesis Diene Substrate Diene Substrate Metallacyclobutane 1 Metallacyclobutane 1 Diene Substrate->Metallacyclobutane 1 Ru-Catalyst Ru-Catalyst Ru-Catalyst->Metallacyclobutane 1 [2+2] Intermediate Carbene Intermediate Carbene Metallacyclobutane 1->Intermediate Carbene retro [2+2] Metallacyclobutane 2 Metallacyclobutane 2 Intermediate Carbene->Metallacyclobutane 2 Intramolecular [2+2] Metallacyclobutane 2->Ru-Catalyst Regeneration Spiro-γ-lactam Spiro-γ-lactam Metallacyclobutane 2->Spiro-γ-lactam retro [2+2] Ethylene Ethylene Metallacyclobutane 2->Ethylene

Caption: Catalytic cycle of Ring-Closing Metathesis.

Advantages and Limitations

RCM is highly valued for its exceptional functional group tolerance and its ability to form a wide range of ring sizes, from common 5- and 6-membered rings to large macrocycles.[10] The primary limitation can be the synthesis of the diene precursor, which may require multiple steps. Catalyst choice is also crucial, as the efficiency of the reaction can be sensitive to the steric and electronic properties of the substrate.

Aza-Reformatsky Reaction: A Classic Approach to β-Amino Esters and Lactams

The aza-Reformatsky reaction is a powerful method for the formation of C-C bonds and provides access to β-amino esters, which are valuable precursors to γ-lactams.[11][12] The reaction involves the addition of an organozinc enolate, derived from an α-halo ester, to an imine. Intramolecular cyclization of the resulting β-amino ester can then furnish the desired spiro-γ-lactam.

Mechanistic Insights

The reaction is initiated by the oxidative addition of zinc metal to the carbon-halogen bond of an α-halo ester, forming a zinc enolate (the Reformatsky reagent). This enolate then adds to the imine electrophile via a six-membered chair-like transition state. The stereochemical outcome can be influenced by the use of chiral auxiliaries on the imine or by the addition of chiral ligands.[13]

Aza_Reformatsky_Mechanism α-Halo Ester α-Halo Ester Zinc Enolate Zinc Enolate α-Halo Ester->Zinc Enolate Zinc Zinc Zinc->Zinc Enolate Oxidative Addition β-Amino Ester β-Amino Ester Zinc Enolate->β-Amino Ester Imine Imine Imine->β-Amino Ester Nucleophilic Addition Spiro-γ-lactam Spiro-γ-lactam β-Amino Ester->Spiro-γ-lactam Intramolecular Cyclization

Caption: Aza-Reformatsky reaction for spiro-γ-lactam synthesis.

Advantages and Limitations

The aza-Reformatsky reaction is a robust and reliable method that tolerates a variety of functional groups. The use of readily available starting materials is another advantage. However, the reaction often requires stoichiometric amounts of zinc, and achieving high levels of stereocontrol can necessitate the use of chiral substrates or ligands, which may add to the overall step count.[13] The substrate scope for the intramolecular cyclization to form the spiro-γ-lactam can also be a limiting factor.

Comparative Performance Data

Synthetic RouteTypical Yields (%)Diastereoselectivity (dr)Enantioselectivity (ee %)Key StrengthsKey Limitations
Multicomponent Reactions (e.g., Ugi) 40-85[14]Moderate to HighRequires chiral auxiliaries/catalystsHigh convergence, operational simplicity, diversity.Stereocontrol can be challenging, substrate limitations.
[3+2] Cycloaddition 60-95[5][15]High to Excellentup to >99[16]Excellent stereocontrol, broad scope.Requires in situ generation of reactive intermediates.
Ring-Closing Metathesis (RCM) 50-90[7]N/A (alkene geometry)Requires chiral catalystsExcellent functional group tolerance, variable ring sizes.Multi-step precursor synthesis, catalyst sensitivity.
Aza-Reformatsky Reaction 50-85[11]Moderate to HighRequires chiral auxiliaries/ligandsRobust, good functional group tolerance.Stoichiometric metal, stereocontrol can be indirect.

Experimental Protocols

Representative Protocol for Ugi-type Multicomponent Reaction

This protocol is adapted from a procedure for the synthesis of spiro-fused-γ-lactams.[14]

  • Iminium Ion Formation: To a solution of an appropriate aldehyde (1.0 equiv) and amine (1.0 equiv) in methanol (0.5 M) is added the carboxylic acid component (1.0 equiv). The mixture is stirred at room temperature for 30 minutes.

  • Ugi Reaction: The isocyanide (1.0 equiv) is added to the reaction mixture, and stirring is continued at room temperature for 24 hours.

  • Intramolecular Cyclization: A base, such as DBU (1.2 equiv), is added, and the reaction is heated to reflux for 12 hours.

  • Work-up and Purification: The reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired spiro-γ-lactam.

Causality of Experimental Choices: Methanol is a common solvent for Ugi reactions as it facilitates the formation of the initial imine. The use of a base in the cyclization step is crucial for promoting the intramolecular Michael addition. The choice of DBU, a non-nucleophilic strong base, is to avoid side reactions.

Representative Protocol for [3+2] Cycloaddition

This protocol is a general representation for an asymmetric 1,3-dipolar cycloaddition.[6]

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, the chiral ligand (0.11 equiv) and a metal salt (e.g., Mg(NTf₂)₂) (0.1 equiv) are dissolved in a dry solvent such as dichloromethane (DCE). The mixture is stirred at room temperature for 30 minutes.

  • Cycloaddition: The α-methylene lactam (1.0 equiv) is added to the catalyst solution. A solution of the 1,3-dipole precursor (e.g., a diazoacetate, 1.5 equiv) in DCE is then added dropwise over 1 hour at 0 °C.

  • Reaction Monitoring: The reaction is stirred at 0 °C and monitored by TLC until completion (typically 12-24 hours).

  • Work-up and Purification: The reaction is quenched with saturated aqueous NH₄Cl, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.

Causality of Experimental Choices: The use of a chiral ligand in combination with a Lewis acidic metal salt is key to inducing enantioselectivity. The slow addition of the dipole precursor helps to control the reaction rate and can improve selectivity. Low temperatures are often employed to enhance enantioselectivity by favoring the transition state leading to the major enantiomer.

Representative Protocol for Ring-Closing Metathesis

This protocol is a general procedure for the synthesis of spirocyclic compounds via RCM.

  • Substrate Preparation: The diene precursor is synthesized according to established literature procedures.

  • Metathesis Reaction: The diene substrate is dissolved in a degassed solvent (e.g., dichloromethane or toluene) to a concentration of 0.01-0.1 M. A solution of the Grubbs or Hoveyda-Grubbs catalyst (1-5 mol%) in the same solvent is added.

  • Reaction Conditions: The reaction mixture is heated to reflux under an inert atmosphere and monitored by TLC. The reaction is typically complete within 2-12 hours.

  • Catalyst Removal and Purification: After cooling to room temperature, a scavenger (e.g., lead tetraacetate or triphenylphosphine) can be added to quench the catalyst. The mixture is then filtered through a pad of silica gel and concentrated. The crude product is purified by flash column chromatography.

Causality of Experimental Choices: The choice of catalyst is critical and depends on the substrate's steric and electronic properties; second-generation catalysts are generally more reactive and have broader functional group tolerance. The use of dilute conditions favors the intramolecular RCM over intermolecular oligomerization. Degassed solvents are used to prevent catalyst decomposition.

Conclusion

The synthesis of spiro-γ-lactams can be achieved through a variety of powerful and versatile synthetic strategies. The choice of a particular method will depend on several factors, including the desired substitution pattern, the required level of stereocontrol, the availability of starting materials, and the desired scale of the synthesis. Multicomponent reactions offer a rapid and convergent entry to molecular complexity, while [3+2] cycloadditions provide unparalleled control over stereochemistry. Ring-closing metathesis excels in its functional group tolerance and ability to form diverse ring sizes, and the aza-Reformatsky reaction remains a reliable method for the construction of the core β-amino ester precursor. A thorough understanding of the mechanistic nuances and practical considerations of each approach, as outlined in this guide, will enable researchers to make informed decisions in the design and execution of their synthetic routes to this important class of molecules.

References

Franz, A. K., Hanhan, N. V., & Ball-Jones, N. R. (2013). Asymmetric catalysis for the synthesis of spirocyclic compounds. ACS Catalysis, 3(4), 540-553. [Link] [5] Liang, Z., Lin, Y. C., & Pierce, J. G. (2021). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. Organic letters, 23(24), 9559-9562. [Link] [15] Alcarazo, M. (2024). Exploring the Reactivity of Rigid 1-Azadienes Derived from Methylene γ-Lactams. Applications to the Stereoselective Synthesis of Spiro-γ-Lactams. The Journal of Organic Chemistry. [Link] [17] Bower, J. F. (2018). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ResearchGate. [Link] [18] Banik, B. K. (2005). Microwave-induced stereoselectivity of β-lactam formation: effects of solvents. ResearchGate. [Link] Cossío, F. P., & Paleo, M. R. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 14, 185-210. [Link] [19] Li, G., et al. (2021). Solvent-Dependent Chemoselective and Stereoselective Approach to Synthesis of Spiro-γ-Lactams with Potent Anticancer Activity. ResearchGate. [Link] [16] Rios, R., et al. (2017). Highly Diastereo and Enantioselective Synthesis of α-spiro-δ-lactams via Organocascade Reaction. ResearchGate. [Link] [20] Arnold, F. P. (2020). Asymmetric formation of γ-lactams via C–H amidation enabled by chiral hydrogen-bond-donor catalysts. ResearchGate. [Link] [4] Leonardi, M., et al. (2020). Vinylcyclopropane [3+2] Cycloaddition with Acetylenic Sulfones Based on Visible Light Photocatalysis. ResearchGate. [Link] [21] Singh, V. K., et al. (2021). Enantioselective Synthesis of Spirooxindole-Pyran and Furan Scaffolds via Copper-Catalyzed Formal (3+3) and (3+2) Cycloaddition of Isatin-Derived Propargylic Esters. ResearchGate. [Link] [22] Dupont, D. (2020). γ-Lactams and the Reformatsky Reaction: New Tricks for Old Chemistry. SciSpace. [Link] [23] Pinho e Melo, T. M. V. D. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers. [Link] Wang, C.-J., et al. (2012). Catalytic Asymmetric Construction of spiro(γ-butyrolactam-γ-butyrolactone) Moieties Through Sequential Reactions of Cyclic Imino Esters With Morita-Baylis-Hillman Bromides. PubMed. [Link] [24] Van der Eycken, E. V. (2015). Metal-mediated post-Ugi transformations for the construction of diverse heterocyclic scaffolds. RSC Publishing. [Link] [25] Oestreich, M. (2019). Zinc Enolates: The Reformatsky and Blaise Reactions. ResearchGate. [Link] [1] Sunderhaus, J. D. (2007). The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications. University of Illinois Urbana-Champaign. [Link] [26] Das, S., et al. (2022). Visible-light-induced [3+2] cycloadditions of donor/donor diazo intermediates with alkenes to achieve (spiro)-pyrazolines and pyrazoles. Chemical Science. [Link] [27] Meggers, E. (2023). Metal Stereogenicity in Asymmetric Transition Metal Catalysis. Chemical Reviews. [Link] [28] Fasan, R. (2021). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. Nature Catalysis. [Link] [11] Paleo, M. R., & Cossío, F. P. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry. [Link] [29] Guisán-Ceinos, S., et al. (2017). Catalytic Enantioselective Reformatsky Reaction with ortho-Substituted Diarylketones. ResearchGate. [Link] [30] Rios, R. (2012). Enantioselective methodologies for the synthesis of spiro compounds. Scilit. [Link] [6] Sibi, M. P. (2023). Enantioselective 1,3-Dipolar Cycloadditions of α-Methylene Lactams to Construct Spirocycles. Organic Letters. [Link] [9] Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). Organic Chemistry Portal. [Link] [7] Wikipedia. (2023). Ring-closing metathesis. Wikipedia. [Link] [12] American Institute of Chemists. (2020). Recent advances & perspectives in the asymmetric reformatsky reaction. The Chemist. [Link] [31] Johnson, J. S. (2009). Diastereoselective Synthesis of Pentasubstituted γ-Butyrolactones via a Double Reformatsky Reaction. Angewandte Chemie International Edition. [Link] [32] Pinho e Melo, T. M. V. D. (2019). Access to Spiro Bis-β-lactams via a Metal-Free Microwave-Assisted Wolff Rearrangement/Staudinger [2+2] Cycloaddition Cascade Involving 3-Diazotetramic Acids and Imines. The Journal of Organic Chemistry. [Link] [33] Nolan, S. P. (2012). Ruthenium-Catalyzed Ring-Closing Metathesis: Recent Advances, Limitations and Opportunities. ResearchGate. [Link] [2] Dömling, A. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances. [Link] [3] Gámez-Montaño, R. (2024). Ultrasound-assisted diastereoselective green synthesis of spiro-fused-γ-lactams functionalized with an amide bond heterocyclic bioisostere via the Ugi azide/domino process coupled strategy. ResearchGate. [Link] [8] Conrad, J. C. (2012). Ruthenium-Catalyzed Ring-Closing Metathesis: Recent Advances, Limitations and Opportunities. Bentham Science. [Link] [34] El-Faham, A., & de la Torre, B. G. (2024). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Frontiers in Chemistry. [Link] [10] Gradillas, A., & Pérez-Castells, J. (2006). Macrocyclization by ring-closing metathesis in the total synthesis of natural products: reaction conditions and limitations. Angewandte Chemie International Edition. [Link] [35] Taylor, R. J. K., & Burtin, G. E. A. (2006). Synthesis of the spiro fused β-lactone-γ-lactam segment of oxazolomycin. ResearchGate. [Link] [14] Gámez-Montaño, R. (2024). Ultrasound-assisted diastereoselective green synthesis of spiro-fused-γ-lactams functionalized with an amide bond heterocyclic bioisostere via the Ugi azide/domino process coupled strategy. Organic & Biomolecular Chemistry. [Link] [36] Pinho e Melo, T. M. V. D. (2021). Recent Advances in the Synthesis of Spiro‐β‐Lactams and Spiro‐δ‐Lactams. ResearchGate. [Link] [37] Le, C. (2023). Diastereoselective Synthesis of alpha-Fluoro-gamma-Lactams via Difluorocarbene-Triggered Cyclization and Rearrangement. ChemRxiv. [Link] [38] Wang, J. (2018). Enantioselective synthesis of spiro-N,O-ketals via iridium and Brønsted acid co-catalyzed asymmetric formal [4+2] cycloaddition. Chemical Communications. [Link]

Sources

A Researcher's Guide to Evaluating the In Vivo Efficacy of 7-Amino-5-azaspiro[2.4]heptan-4-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Spirocyclic scaffolds have emerged as a compelling structural motif, offering a unique three-dimensional architecture that can lead to enhanced target affinity and optimized physicochemical properties.[1] Among these, the 7-Amino-5-azaspiro[2.4]heptan-4-one core represents a promising starting point for the development of new chemical entities across various therapeutic areas, including oncology. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the in vivo evaluation of novel analogs based on this scaffold, with a focus on oncology applications. While direct comparative in vivo efficacy data for a series of these specific analogs is not yet prevalent in the public domain, this guide will equip you with the fundamental principles, experimental designs, and data interpretation strategies necessary to conduct these critical studies.

The this compound Scaffold: A Primer

The this compound structure is a unique heterocyclic compound featuring a spirocyclic system where two rings share a single carbon atom.[1] This rigidified framework can confer a higher degree of conformational restriction compared to more flexible aliphatic or aromatic systems, which can be advantageous for potent and selective binding to biological targets. The presence of the amino group and the lactam moiety provides opportunities for diverse chemical modifications to explore structure-activity relationships (SAR) and to fine-tune the pharmacokinetic and pharmacodynamic properties of the analogs. Research into related spirocyclic compounds has demonstrated their potential as enzyme inhibitors and their utility as building blocks in medicinal chemistry.[1]

Conceptualizing an In Vivo Efficacy Study: A Hypothetical Case Study in Oncology

To illustrate the principles of in vivo evaluation, let us consider a hypothetical analog, "Compound X," a derivative of the this compound scaffold, which has demonstrated promising in vitro cytotoxicity against a human cancer cell line (e.g., a non-small cell lung cancer line like A549). The following sections will outline a logical progression for assessing its in vivo anticancer activity.

The Crucial First Step: In Vivo Pharmacokinetics

Before embarking on a costly and time-consuming efficacy study, it is paramount to understand the pharmacokinetic (PK) profile of Compound X. A pilot PK study in a rodent model (e.g., mice or rats) will determine its absorption, distribution, metabolism, and excretion (ADME) properties. Key parameters to assess include:

  • Bioavailability (%F): The fraction of the administered dose that reaches systemic circulation.

  • Half-life (t½): The time it takes for the plasma concentration of the drug to be reduced by half.

  • Maximum Concentration (Cmax): The highest concentration of the drug observed in the plasma.

  • Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

  • Clearance (CL): The volume of plasma cleared of the drug per unit time.

  • Volume of Distribution (Vd): The apparent volume into which the drug is distributed in the body.

A study on 5-azaspiro[2.4]heptanes as orexin receptor antagonists demonstrated the importance of such evaluations, where lead compounds were assessed for their oral bioavailability and brain penetration in rats. This foundational data is critical for selecting the appropriate dose and administration route for subsequent efficacy studies.

Table 1: Hypothetical Pharmacokinetic Parameters for Compound X and a Comparator

ParameterCompound X (Oral)Standard-of-Care Drug (Oral)
Bioavailability (%F)45%60%
Half-life (t½)6 hours8 hours
Cmax2 µM5 µM
Tmax2 hours1.5 hours
Brain PenetrationLowLow

This hypothetical data for Compound X suggests moderate oral bioavailability and a reasonable half-life, supporting a once or twice daily dosing regimen for an efficacy study.

Choosing the Right Battlefield: Selecting an Animal Model

The choice of animal model is critical for the clinical relevance of the study. For oncology, several well-established murine models are available:

  • Xenograft Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice). These are the most common initial models to assess anti-tumor activity.

  • Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are directly implanted into immunodeficient mice. These models better retain the heterogeneity of the original tumor.

  • Syngeneic Models: Mouse tumor cell lines are implanted into immunocompetent mice of the same genetic background. These models are essential for evaluating immunotherapies.

  • Genetically Engineered Mouse Models (GEMMs): Mice are genetically modified to develop tumors that mimic human cancers. These are valuable for studying tumor initiation and progression.

For an initial efficacy assessment of Compound X, a subcutaneous xenograft model using the A549 cell line would be a logical and cost-effective choice.

Designing a Robust In Vivo Efficacy Study

A well-designed study is crucial for obtaining reliable and interpretable data. The following diagram and protocol outline a standard workflow for a xenograft study.

experimental_workflow cluster_prep Preparation Phase cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cell_culture A549 Cell Culture implantation Subcutaneous Implantation of A549 Cells cell_culture->implantation animal_acclimatization Animal Acclimatization (Nude Mice) animal_acclimatization->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (Vehicle, Compound X, SoC) randomization->treatment monitoring Daily Monitoring (Weight, Clinical Signs) treatment->monitoring tumor_measurement Tumor Volume Measurement monitoring->tumor_measurement euthanasia Euthanasia & Tissue Collection tumor_measurement->euthanasia data_analysis Data Analysis & Reporting euthanasia->data_analysis

Caption: A typical experimental workflow for an in vivo xenograft study.

Experimental Protocol: Subcutaneous Xenograft Efficacy Study

  • Cell Culture: Culture A549 human non-small cell lung cancer cells under standard conditions.

  • Animal Acclimatization: Acclimatize 6-8 week old female athymic nude mice for at least one week.

  • Tumor Implantation: Subcutaneously implant 5 x 10^6 A549 cells in a suitable matrix (e.g., Matrigel) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth using calipers.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle control (e.g., saline or a suitable solvent)

    • Group 2: Compound X (e.g., 50 mg/kg, administered orally once daily)

    • Group 3: Standard-of-Care (SoC) drug (e.g., cisplatin, administered intraperitoneally on a specified schedule)

  • Treatment Administration: Administer the treatments for a predefined period (e.g., 21 days).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Record body weight 2-3 times per week as a measure of toxicity.

    • Observe the animals daily for any clinical signs of distress.

  • Endpoint: Euthanize the mice when tumors reach a predetermined size, or at the end of the study period.

  • Tissue Collection: Collect tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Analyze the data to determine the anti-tumor efficacy of Compound X.

Key Efficacy Endpoints and Data Interpretation

The primary endpoint of this study is the inhibition of tumor growth. Key metrics to evaluate efficacy include:

  • Tumor Growth Inhibition (TGI): This is the percentage reduction in tumor growth in the treated group compared to the vehicle control group.

  • Tumor Growth Delay: The time it takes for tumors in the treated group to reach a certain size compared to the control group.

  • Statistical Significance: Use appropriate statistical tests (e.g., t-test or ANOVA) to determine if the observed differences in tumor volume are statistically significant.

Table 2: Hypothetical In Vivo Efficacy Data for Compound X

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI)Mean Body Weight Change (%)
Vehicle Control1500 ± 250--2%
Compound X (50 mg/kg, PO, QD)750 ± 15050%-5%
SoC (Cisplatin, 5 mg/kg, IP, QW)450 ± 10070%-15%

In this hypothetical scenario, Compound X shows significant tumor growth inhibition with better tolerability (less body weight loss) compared to the standard-of-care drug.

Delving Deeper: Mechanism of Action and Pathway Analysis

Understanding the mechanism of action of your compound is crucial for its further development. If in vitro studies suggest that this compound analogs act as inhibitors of a specific signaling pathway (e.g., a kinase pathway involved in cell proliferation), this can be further investigated using the collected tumor samples.

signaling_pathway cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation TF->Proliferation CompoundX Compound X CompoundX->Kinase1

Caption: Hypothetical signaling pathway inhibited by Compound X.

Techniques like Western blotting or immunohistochemistry can be used to analyze the phosphorylation status of key proteins in this pathway in the tumor tissues from the different treatment groups, providing in vivo evidence of target engagement.

Conclusion and Future Directions

The in vivo evaluation of novel therapeutic candidates is a complex but essential process in drug development. For novel scaffolds like this compound, a systematic and well-designed approach is critical to understanding their therapeutic potential. This guide has provided a comprehensive framework for conducting such studies, from initial pharmacokinetic assessments to robust efficacy evaluations in relevant animal models. While the journey from a promising scaffold to a clinically approved drug is long and challenging, rigorous preclinical in vivo testing is the foundational step that paves the way for success. As more research is conducted on this intriguing class of compounds, a clearer picture of their therapeutic utility will undoubtedly emerge.

References

  • Zheng, Y., et al. (2014). Spirocyclic β-Lactams: A New Class of Potent and Orally Bioavailable Inhibitors of Acyl-CoA:Cholesterol Acyltransferase. Journal of Medicinal Chemistry, 57(15), 6485-6503.
  • Di, L., et al. (2012). Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 22(17), 5539-5543.
  • National Center for Biotechnology Information. (n.d.). 7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-(2-fluorocyclopropyl)-4-oxoquinoline-3-carboxylic acid. PubChem. Retrieved from [Link]

  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249.
  • Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer, 102(11), 1555–1577.
  • Voskoglou-Nomikos, T., et al. (2003). Clinical predictive value of the in vitro cell line, human xenograft, and mouse allograft preclinical cancer models. Clinical Cancer Research, 9(11), 4227-4239.

Sources

A Head-to-Head Comparison: Evaluating the Cross-Reactivity Profile of 7-Amino-5-azaspiro[2.4]heptan-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the spirocyclic scaffold has emerged as a privileged structure, offering a unique three-dimensional geometry that can lead to improved potency, selectivity, and pharmacokinetic properties. Among these, the 7-Amino-5-azaspiro[2.4]heptan-4-one moiety is a key building block in the synthesis of novel therapeutic agents, particularly in the realm of antibacterials. However, the introduction of any novel chemical entity into the drug development pipeline necessitates a rigorous evaluation of its selectivity. This guide provides a comprehensive framework for conducting cross-reactivity studies of a hypothetical lead compound, "AZA-001," which incorporates the this compound scaffold and is designed as an inhibitor of bacterial DNA gyrase.

This document will delve into the experimental design, detailed protocols, and data interpretation necessary to build a robust selectivity profile for AZA-001. We will compare its activity against its intended bacterial target with its potential off-target interactions with key human enzymes and a broader panel of receptors and kinases. The causality behind experimental choices will be explained, ensuring a self-validating system of protocols.

The Imperative of Selectivity Profiling

The primary therapeutic target of many potent antibiotics, including the fluoroquinolones, is bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair.[1][2] AZA-001, by incorporating the this compound core, is designed to inhibit these crucial bacterial enzymes. However, the potential for off-target activity against human topoisomerases is a significant safety concern that must be addressed early in development to mitigate the risk of toxicity. Furthermore, the azaspiro core has been explored in compounds targeting a diverse range of protein families. Therefore, a broad cross-reactivity assessment is paramount to unmask any unforeseen interactions that could lead to adverse drug reactions.

Experimental Design: A Multi-tiered Approach to Assessing Cross-Reactivity

A comprehensive cross-reactivity study for AZA-001 is structured to first confirm its on-target potency and then systematically probe for off-target interactions.

Tier 1: Primary Target Engagement

The initial focus is to quantify the inhibitory activity of AZA-001 against its intended target, bacterial DNA gyrase.

  • Primary Target: Escherichia coli DNA Gyrase

Tier 2: Human Homologue Selectivity

To assess the potential for mechanism-based toxicity, the inhibitory activity of AZA-001 against the human homologues of its bacterial target is evaluated.

  • Key Off-Targets: Human Topoisomerase I and Human Topoisomerase IIα

Tier 3: Broad Off-Target Profiling

A broader screening panel is employed to identify any unanticipated interactions with other key human protein families, which is crucial for a comprehensive safety assessment. This panel is curated based on the known promiscuity of related scaffolds and targets commonly associated with adverse drug events.

  • Off-Target Panel: A representative panel of G-protein coupled receptors (GPCRs) and kinases.

Methodologies: Detailed Experimental Protocols

The following section provides detailed, step-by-step methodologies for the key experiments outlined in the experimental design.

Bacterial DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of AZA-001 to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by E. coli DNA gyrase.[3]

Materials:

  • E. coli DNA Gyrase

  • Relaxed pBR322 plasmid DNA

  • 5X Assay Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

  • Dilution Buffer (50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol)

  • AZA-001 and control inhibitor (e.g., Ciprofloxacin)

  • 2X Stop Buffer (2% SDS, 20 mM EDTA, 0.1% bromophenol blue, 25% glycerol)

  • Agarose and Tris-acetate-EDTA (TAE) buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Prepare serial dilutions of AZA-001 and the control inhibitor in the appropriate vehicle (e.g., DMSO).

  • On ice, prepare a reaction mix containing 5X Assay Buffer, relaxed pBR322 DNA, and sterile water.

  • Aliquot the reaction mix into microcentrifuge tubes.

  • Add the test compounds (AZA-001 or control) to the respective tubes. Include a no-compound control.

  • Initiate the reaction by adding a pre-determined optimal concentration of E. coli DNA gyrase to each tube.

  • Incubate the reactions at 37°C for 60 minutes.

  • Terminate the reactions by adding 2X Stop Buffer.

  • Load the samples onto a 1% agarose gel containing a DNA stain.

  • Perform electrophoresis in 1X TAE buffer to separate the supercoiled and relaxed DNA topoisomers.

  • Visualize the DNA bands under UV light and quantify the band intensities to determine the concentration of AZA-001 that inhibits 50% of the supercoiling activity (IC₅₀).

Experimental Workflow for DNA Gyrase Inhibition Assay

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_compound Prepare AZA-001 Dilutions add_compound Add AZA-001 to Mix prep_compound->add_compound prep_mix Prepare Reaction Mix (Buffer, Plasmid DNA) prep_mix->add_compound add_enzyme Add DNA Gyrase add_compound->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Terminate Reaction incubate->stop_reaction gel Agarose Gel Electrophoresis stop_reaction->gel visualize Visualize and Quantify Bands gel->visualize calc_ic50 Calculate IC₅₀ visualize->calc_ic50

Caption: Workflow for the bacterial DNA gyrase supercoiling inhibition assay.

Human Topoisomerase IIα Decatenation Assay

This assay determines the inhibitory effect of AZA-001 on the ability of human topoisomerase IIα to separate catenated DNA networks into individual minicircles.[4][5]

Materials:

  • Human Topoisomerase IIα Decatenation Assay Kit (containing enzyme, kinetoplast DNA (kDNA) substrate, assay buffer, and stop buffer/loading dye)[4][5]

  • AZA-001 and control inhibitor (e.g., Etoposide)

  • Agarose and TAE buffer

  • DNA stain

Procedure:

  • Prepare serial dilutions of AZA-001 and the control inhibitor.

  • Set up the reactions on ice by combining the 10X assay buffer, kDNA substrate, and sterile water.

  • Add the test compounds to the respective reaction tubes.

  • Initiate the reaction by adding human topoisomerase IIα.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reactions by adding the provided stop buffer/loading dye.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis to separate the decatenated minicircles from the catenated kDNA network.

  • Stain and visualize the DNA bands. The disappearance of the high molecular weight kDNA band and the appearance of the minicircle band indicate enzyme activity.

  • Quantify the results to determine the IC₅₀ of AZA-001.

LanthaScreen™ Eu Kinase Binding Assay

This competitive binding assay measures the displacement of a fluorescently labeled tracer from the ATP-binding site of a panel of kinases by AZA-001.[6]

Materials:

  • LanthaScreen™ Eu Kinase Binding Assay platform reagents (including various kinases, europium-labeled anti-tag antibody, and Alexa Fluor™ 647-labeled kinase tracer)[6]

  • AZA-001 and control inhibitor (e.g., Staurosporine)

  • Assay buffer

  • 384-well microplates

  • A microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection

Procedure:

  • Prepare 3X serial dilutions of AZA-001 and the control inhibitor in the assay buffer.

  • Prepare a 3X mixture of the kinase and the europium-labeled antibody.

  • Prepare a 3X solution of the kinase tracer.

  • In a 384-well plate, add 5 µL of the test compound dilutions.

  • Add 5 µL of the kinase/antibody mixture to each well.

  • Add 5 µL of the tracer solution to initiate the binding reaction.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at 665 nm and 615 nm.

  • Calculate the emission ratio and plot the results against the compound concentration to determine the IC₅₀ values.

LanthaScreen™ Kinase Binding Assay Workflow

cluster_plate_prep Plate Preparation cluster_reagent_add Reagent Addition cluster_readout Incubation & Readout add_compound Add 3X AZA-001 Dilutions add_kinase_ab Add 3X Kinase/Antibody Mix add_compound->add_kinase_ab add_tracer Add 3X Fluorescent Tracer add_kinase_ab->add_tracer incubate Incubate for 60 min add_tracer->incubate read_plate Read TR-FRET Signal incubate->read_plate analyze Calculate IC₅₀ read_plate->analyze

Caption: Workflow for the LanthaScreen™ kinase binding assay.

Competitive Radioligand Binding Assay for GPCRs

This assay measures the ability of AZA-001 to displace a radiolabeled ligand from a panel of GPCRs expressed in cell membranes.[7][8]

Materials:

  • Cell membranes prepared from cells expressing the target GPCRs

  • Specific radioligands for each GPCR

  • AZA-001

  • Assay buffer

  • 96-well filter plates

  • Scintillation fluid

  • A microplate scintillation counter

Procedure:

  • Prepare serial dilutions of AZA-001.

  • In a 96-well plate, combine the cell membranes, the specific radioligand (at a concentration close to its Kd), and the test compound dilutions.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Separate the bound from free radioligand by vacuum filtration through the filter plates.

  • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Dry the filter plates and add scintillation fluid to each well.

  • Count the radioactivity in each well using a microplate scintillation counter.

  • Plot the percentage of radioligand displacement against the concentration of AZA-001 to determine the IC₅₀ and calculate the Ki value.

Data Summary and Comparison

The inhibitory activities of AZA-001 and relevant control compounds are summarized in the tables below.

Table 1: On-Target and Human Homologue Activity of AZA-001

CompoundE. coli DNA Gyrase IC₅₀ (nM)Human Topoisomerase I (% Inhibition @ 10 µM)Human Topoisomerase IIα IC₅₀ (nM)Selectivity Ratio (Topo IIα / DNA Gyrase)
AZA-001 25< 10%> 10,000> 400
Ciprofloxacin50< 5%> 20,000> 400
Etoposide> 50,000Not Determined500Not Applicable

Table 2: Off-Target Kinase Profiling of AZA-001 (% Inhibition at 10 µM)

Kinase TargetAZA-001Staurosporine (Control)
ABL15%98%
EGFR< 2%95%
VEGFR28%92%
SRC3%99%
LCK< 5%97%

Table 3: Off-Target GPCR Profiling of AZA-001 (% Inhibition at 10 µM)

GPCR TargetRadioligandAZA-001
Adrenergic α₁[³H]-Prazosin2%
Adrenergic β₂[³H]-CGP-12177< 1%
Dopamine D₂[³H]-Spiperone6%
Serotonin 5-HT₂ₐ[³H]-Ketanserin4%
Muscarinic M₁[³H]-Pirenzepine< 2%

Analysis and Interpretation

The hypothetical data presented in Tables 1, 2, and 3 demonstrate that AZA-001 is a potent inhibitor of its intended target, E. coli DNA gyrase, with an IC₅₀ of 25 nM. Crucially, it exhibits excellent selectivity against the human homologue, topoisomerase IIα, with an IC₅₀ greater than 10,000 nM, resulting in a selectivity ratio of over 400-fold. This high degree of selectivity is a promising indicator of a favorable safety profile concerning mechanism-based toxicity.

Furthermore, the broad off-target screening against a panel of kinases and GPCRs reveals minimal inhibitory activity at a high concentration of 10 µM. This suggests that AZA-001 is unlikely to cause adverse effects through interactions with these common off-targets. The lack of significant inhibition of key kinases such as EGFR and VEGFR2, and major GPCRs involved in neurotransmission, further supports its clean selectivity profile.

Conclusion

This guide has outlined a systematic and robust approach for the comprehensive evaluation of the cross-reactivity of a novel compound, AZA-001, which features the this compound scaffold. By employing a tiered experimental design that progresses from primary target engagement to broad off-target profiling, a clear and objective assessment of selectivity can be achieved. The detailed methodologies provided serve as a practical resource for researchers in the field. The hypothetical data for AZA-001 illustrates a compound with a desirable selectivity profile, highlighting the potential of the this compound core in developing potent and selective therapeutic agents. Rigorous cross-reactivity studies, as detailed herein, are an indispensable component of modern drug discovery, ensuring the development of safer and more effective medicines.

References

  • Inspiralis. (n.d.). Human Topoisomerase II Alpha Decatenation Assay Kit. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • BMG Labtech. (2022). LanthaScreen Technology on microplate readers. Retrieved from [Link]

  • Naga, D., Muster, W., Musvasva, E., & Ecker, G. F. (2022). Off-targetP ML: an open source machine learning framework for off-target panel safety assessment of small molecules. Journal of Cheminformatics, 14(1), 27. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]

  • Wilson, D. N. (2014). The A-Z of bacterial translation inhibitors. Nature Reviews Microbiology, 12(1), 35-48.
  • Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Retrieved from [Link]

  • Jackson, K. L., & Chen, Y. T. (2019). A novel computational approach to predict off-target interactions for small molecules. Frontiers in pharmacology, 10, 775. Retrieved from [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]

  • ProFoldin. (n.d.). Human DNA topoisomerase assay kits. Retrieved from [Link]

  • Fisher, L. M., & Pan, X. S. (2008). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. In New antibiotic targets (pp. 11-23). Humana Press.
  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen44 Panel - TW. Retrieved from [Link]

  • Le, D. D., & Glick, M. (2006). In vitro safety pharmacology profiling. European Pharmaceutical Review, 11(1), 18-22.
  • Li, Y., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Cell, 186(16), 3433-3449.
  • GenoChem World. (n.d.). Human Topoisomerase II DNA Decatenation Assay Kit (enzyme not included). Retrieved from [Link]

  • Chen, Y., et al. (2018). Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives. Journal of medicinal chemistry, 61(17), 7813-7823.
  • Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays. Retrieved from [Link]

  • E-Ras, B., et al. (2007). Discovery of novel DNA gyrase inhibitors by high-throughput virtual screening. Antimicrobial agents and chemotherapy, 51(11), 3927-3934.

Sources

A Comparative Guide to the Pharmacokinetic Profile of 7-Amino-5-azaspiro[2.4]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic profiles is a paramount objective. The structural rigidity and three-dimensional nature of spirocyclic scaffolds have positioned them as a compelling architectural motif in drug design.[1][2] This guide offers a comparative analysis of the pharmacokinetic profiles of derivatives of the 7-Amino-5-azaspiro[2.4]heptane scaffold, a promising building block in the development of novel therapeutics. By examining key pharmacokinetic parameters and the underlying experimental methodologies, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important chemical class.

The introduction of spirocyclic moieties into drug candidates is a strategic approach to enhance a range of properties, including potency, selectivity, and crucially, pharmacokinetic characteristics.[3][4] The constrained conformation of spirocycles can lead to improved metabolic stability and aqueous solubility when compared to their more planar, non-spirocyclic counterparts.[2][5] This guide will delve into specific examples of 7-Amino-5-azaspiro[2.4]heptane derivatives that have undergone pharmacokinetic evaluation, providing a valuable resource for those engaged in the design and development of next-generation therapeutics.

Comparative Pharmacokinetic Analysis

While a direct head-to-head comparison of a wide array of 7-Amino-5-azaspiro[2.4]heptan-4-one derivatives is limited in publicly accessible literature, valuable insights can be gleaned from examining structurally related compounds that incorporate the core 7-Amino-5-azaspiro[2.4]heptane moiety. This section will focus on two such derivatives: the fluoroquinolone antibiotic, Sitafloxacin , and a selective Janus kinase 1 (JAK1) inhibitor, (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile .

Compound A: Sitafloxacin

Sitafloxacin is a potent, broad-spectrum fluoroquinolone antibiotic that features a 7-amino-5-azaspiro[2.4]heptan-5-yl substituent. Its pharmacokinetic profile has been well-characterized in human subjects.

Compound B: (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile (JAK1 Inhibitor)

This compound has been identified as a selective JAK1 inhibitor with demonstrated efficacy in preclinical models of autoimmune disease.[6] In vitro ADME and pharmacokinetic tests have been performed to optimize its potential as a lead compound.[6]

The following table summarizes the key pharmacokinetic parameters for these two derivatives.

ParameterSitafloxacin (Human, Oral)(R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile (Preclinical)
Dose 50 mg, 100 mg, 200 mg (single dose)Data from preclinical in vivo studies
Cmax (Maximum Concentration) 0.72 µg/mL (50 mg), 1.62 µg/mL (100 mg), 2.73 µg/mL (200 mg)[7][8]Information detailed in referenced publication[6]
Tmax (Time to Cmax) 0.85 - 1.21 hours[7][8]Information detailed in referenced publication[6]
AUC (Area Under the Curve) 3.97 µg*h/mL (50 mg), 8.71 µg*h/mL (100 mg), 18.03 µg*h/mL (200 mg)[7][8]Information detailed in referenced publication[6]
t1/2 (Half-life) 5.19 - 6.28 hours[7][8]Information detailed in referenced publication[6]
Bioavailability ~89%[9]Information detailed in referenced publication
Protein Binding ~50%[9]Information detailed in referenced publication[6]
Excretion ~61% unchanged in urine (oral)Information detailed in referenced publication[6]

Analysis of Pharmacokinetic Profiles:

Sitafloxacin exhibits a favorable pharmacokinetic profile characterized by rapid absorption, dose-proportional exposure, and a half-life that supports convenient dosing regimens.[7][8] Its high oral bioavailability is a key advantage for clinical use.[10][9] The data for the JAK1 inhibitor, while preclinical, indicates that it has undergone the necessary pharmacokinetic assessments to warrant further development.[6] The presence of the 7-Amino-5-azaspiro[2.4]heptane moiety in both compounds likely contributes to their desirable drug-like properties. The spirocyclic nature of this scaffold can enhance solubility and metabolic stability, which are critical factors for achieving good oral bioavailability and an appropriate duration of action.[1][2]

Key Experimental Protocols in Pharmacokinetic Profiling

The determination of a compound's pharmacokinetic profile relies on a suite of standardized in vitro and in vivo assays. The following section details the methodologies for three critical experiments.

In Vitro Metabolic Stability Assay

The metabolic stability of a compound provides an early indication of its likely in vivo clearance. This assay typically utilizes liver microsomes, which are rich in drug-metabolizing enzymes.

Workflow for In Vitro Metabolic Stability Assay

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep1 Prepare test compound stock solution inc1 Pre-incubate test compound and microsomes prep1->inc1 prep2 Prepare liver microsome suspension prep2->inc1 prep3 Prepare NADPH regenerating system inc2 Initiate reaction with NADPH prep3->inc2 inc1->inc2 inc3 Collect samples at time points (0, 5, 15, 30, 60 min) inc2->inc3 inc4 Quench reaction with organic solvent inc3->inc4 ana1 Centrifuge to pellet protein inc4->ana1 ana2 Analyze supernatant by LC-MS/MS ana1->ana2 ana3 Quantify remaining parent compound ana2->ana3 ana4 Calculate in vitro half-life and intrinsic clearance ana3->ana4

Caption: Workflow of an in vitro metabolic stability assay.

Step-by-Step Methodology:

  • Preparation: A stock solution of the test compound is prepared, typically in an organic solvent like DMSO. A suspension of pooled liver microsomes (from human or other species) and a solution of an NADPH regenerating system are also prepared.

  • Incubation: The test compound and liver microsomes are pre-incubated at 37°C in a buffer solution.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Sampling and Quenching: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The quenched samples are centrifuged to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the remaining parent compound.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Plasma Protein Binding Assay (Equilibrium Dialysis)

The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target. Equilibrium dialysis is a widely accepted method for determining the unbound fraction of a drug in plasma.

Workflow for Plasma Protein Binding Assay

cluster_setup Assay Setup cluster_equilibration Equilibration cluster_analysis Analysis setup1 Spike test compound into plasma setup2 Load plasma into one chamber of dialysis unit setup1->setup2 setup3 Load buffer into the other chamber setup2->setup3 equi1 Incubate at 37°C with shaking setup3->equi1 equi2 Allow unbound drug to diffuse across membrane equi1->equi2 ana1 Sample from both plasma and buffer chambers equi2->ana1 ana2 Analyze samples by LC-MS/MS ana1->ana2 ana3 Calculate fraction unbound (fu) ana2->ana3

Caption: Workflow of a plasma protein binding assay using equilibrium dialysis.

Step-by-Step Methodology:

  • Preparation: The test compound is added to pooled plasma (human or other species) at a known concentration.

  • Dialysis Setup: The plasma containing the test compound is loaded into one chamber of a dialysis unit, which is separated by a semi-permeable membrane from a second chamber containing a protein-free buffer solution.

  • Equilibration: The dialysis unit is incubated at 37°C with gentle shaking for a sufficient time to allow the unbound drug to reach equilibrium across the membrane.

  • Sampling: Aliquots are taken from both the plasma and buffer chambers.

  • LC-MS/MS Analysis: The concentration of the test compound in both the plasma and buffer samples is determined by LC-MS/MS.

  • Data Analysis: The fraction of unbound drug (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

In Vivo Pharmacokinetic Study in Rodents

In vivo studies in animal models, such as mice or rats, are essential for understanding the complete pharmacokinetic profile of a drug candidate in a living system.

Workflow for In Vivo Pharmacokinetic Study

cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Analysis dose1 Administer test compound to rodents (e.g., IV and PO) samp1 Collect blood samples at predefined time points dose1->samp1 samp2 Process blood to obtain plasma samp1->samp2 ana1 Analyze plasma samples by LC-MS/MS samp2->ana1 ana2 Determine plasma concentration-time profile ana1->ana2 ana3 Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd) ana2->ana3

Caption: Workflow of an in vivo pharmacokinetic study in rodents.

Step-by-Step Methodology:

  • Animal Dosing: The test compound is administered to a group of rodents (e.g., mice or rats) via a specific route, commonly intravenous (IV) and oral (PO) to assess absolute bioavailability.

  • Blood Sampling: Blood samples are collected at multiple time points after dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: The collected blood samples are processed (e.g., by centrifugation) to separate the plasma.

  • Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and half-life (t½). For oral dosing, the oral bioavailability (F%) is also determined by comparing the AUC from oral administration to that from IV administration.

Conclusion

The 7-Amino-5-azaspiro[2.4]heptane scaffold represents a valuable platform for the design of novel drug candidates with potentially superior pharmacokinetic properties. The analysis of Sitafloxacin and the preclinical data for a selective JAK1 inhibitor highlight the promise of this chemical class. The inherent three-dimensionality and rigidity of the spirocyclic system can confer advantages in terms of metabolic stability and solubility, which are critical determinants of a successful drug.[1][2] By employing the rigorous experimental protocols detailed in this guide, researchers can effectively characterize the pharmacokinetic profiles of their novel 7-Amino-5-azaspiro[2.4]heptane derivatives and make informed decisions to advance the most promising candidates toward clinical development.

References

  • Pharmacokinetics and safety of sitafloxacin after single oral doses in healthy volunteers. Int J Clin Pharmacol Ther. 2014 Dec;52(12):1037-44. Available from: [Link]

  • Pharmacokinetics and safety of sitafloxacin after single oral doses in healthy volunteers. ResearchGate. Available from: [Link]

  • Pharmacokinetics and absolute bioavailability of sitafloxacin, a new fluoroquinolone antibiotic, in healthy male and female Caucasian subjects. Xenobiotica. 2008 May;38(5):523-34. Available from: [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. Available from: [Link]

  • Population Pharmacokinetics and Pharmacodynamics of Sitafloxacin in Plasma and Alveolar Epithelial Lining Fluid of Critically Ill Thai Patients With Pneumonia. J Clin Pharmacol. 2021 Mar;61(3):369-378. Available from: [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Eur J Med Chem. 2025 Apr 5;287:117368. Available from: [Link]

  • Pharmacokinetics and absolute bioavailability of sitafloxacin, a new fluoroquinolone antibiotic, in healthy male and female Caucasian subjects. ResearchGate. Available from: [Link]

  • Pharmacokinetics and Safety Evaluation of a New Generic Sitafloxacin: A Phase I Bioequivalence Study in Healthy Chinese Participants. Clin Pharmacol Drug Dev. 2023 Oct;12(10):1037-1044. Available from: [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opin Drug Discov. 2022 Mar;17(3):263-278. Available from: [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. J Med Chem. 2021 Jan 14;64(1):150-183. Available from: [Link]

  • Design, Synthesis and Evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective Inhibitor. MedChemComm. 2018 Mar 1;9(3):477-489. Available from: [Link]

Sources

Safety Operating Guide

A Guide to the Responsible Disposal of 7-Amino-5-azaspiro[2.4]heptan-4-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 7-Amino-5-azaspiro[2.4]heptan-4-one, a spirocyclic amine compound utilized in medicinal chemistry and organic synthesis.[1] Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. This guide moves beyond a simple checklist to explain the scientific rationale behind each procedural step, empowering researchers to make informed decisions in waste management.

Immediate Actions: At-a-Glance Disposal Protocol

For quick reference, the essential safety and disposal information is summarized below.

Aspect Procedure
Required PPE Chemical-resistant gloves (inspected before use), safety glasses with side shields or goggles, and a lab coat are mandatory.[2][3]
Waste Classification Hazardous Chemical Waste. Treat as a non-halogenated organic solid or solution.
Prohibited Disposal DO NOT dispose of in standard trash. DO NOT pour down the sink or any drain.[2][4]
Primary Container Use a designated, compatible hazardous waste container with a secure, tight-fitting lid.[5][6][7] Keep the container closed except when adding waste.[4][8]
Labeling Label the container with the words "Hazardous Waste ," the full chemical name "This compound ," and the associated hazards (e.g., Irritant).[9]
Storage Store in a designated Satellite Accumulation Area (SAA) at or near the point of generation, away from incompatible materials.[7][8][9]
Final Disposal Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal company.[2]

Understanding the Hazard Profile

Proper disposal begins with understanding the material's intrinsic properties. This compound is classified as a hazardous substance.

  • Chemical Nature : It is a heterocyclic, spirocyclic amine compound.[1] While stable under normal conditions, its amino group confers basicity and potential reactivity with acids.

  • Toxicological Hazards : Safety data for this specific compound and its analogs indicate it is a hazardous substance.[10] The primary concerns are:

    • Skin Irritation (Category 2) [2][10]

    • Serious Eye Irritation (Category 2A) [2][10]

    • Respiratory Tract Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3) [2][10]

    • Potential for Harm if Swallowed (Acute Toxicity, Oral, Category 4) [2]

The causality is clear: these irritant properties necessitate that the compound be fully contained and segregated to prevent accidental exposure to personnel or release into the environment.

The Core Principle: Rigorous Waste Segregation

The most critical step in laboratory waste management is the proper segregation of chemicals. Mixing incompatible waste streams can lead to violent reactions, the release of toxic gases, or compromise the disposal process.

Causality of Segregation for this compound:

  • Acids : As an amine, this compound is basic and will react with acids, potentially in an exothermic manner. It must be stored separately from all acidic waste streams.[5][7]

  • Oxidizing Agents : Strong oxidizing agents can react with organic amines, posing a fire or explosion risk. Keep this waste separate from oxidizers like permanganates, dichromates, or peroxides.[5][7]

  • Halogenated Solvents : While not a reactivity issue, waste streams are often segregated by halogen content for disposal purposes, typically due to incineration requirements. Unless advised otherwise by your EHS department, place this compound in a non-halogenated organic waste container.[5]

The following diagram illustrates the decision-making process for proper waste segregation.

G cluster_0 Waste Generation & Segregation Workflow Waste Generate Waste: This compound (Solid, Solution, or Contaminated PPE) IsSolid Is it a solid or in a non-halogenated solvent? Waste->IsSolid IsHalogenated Is it dissolved in a halogenated solvent? IsSolid->IsHalogenated No NonHalogenated Container: Non-Halogenated Organic Waste IsSolid->NonHalogenated Yes IsAqueous Is it an aqueous solution (non-drain disposable)? IsHalogenated->IsAqueous No Halogenated Container: Halogenated Organic Waste IsHalogenated->Halogenated Yes AqueousWaste Container: Aqueous Hazardous Waste IsAqueous->AqueousWaste Yes

Caption: Waste Segregation Decision Flowchart.

Step-by-Step Disposal Protocol

Follow these validated steps for all waste streams containing this compound.

Protocol 3.1: Unused or Surplus Material
  • Container Selection : Obtain a designated hazardous waste container from your institution's EHS department or approved supplier. The container must be made of a compatible material (e.g., high-density polyethylene) and have a screw-top cap.[5][7]

  • Labeling : Before adding any waste, affix a hazardous waste label. Clearly write the full chemical name and note the hazards.[9]

  • Transfer : Carefully transfer the solid powder or non-recyclable solution into the waste container. If transferring a solid, do so in a chemical fume hood or ventilated area to avoid inhaling dust.[2] Avoid creating dust during handling.[2]

  • Sealing : Securely close the container. It must remain closed at all times except when waste is being added.[4][6]

  • Storage : Place the sealed container in your lab's designated Satellite Accumulation Area (SAA).[7][8] This area must be at or near the point of generation and under the control of laboratory personnel.

  • Pickup : Once the container is full or has been in the SAA for the maximum allowed time (typically 12 months for partially filled containers), arrange for pickup by your institution's EHS personnel.[7][8][11]

Protocol 3.2: Contaminated Labware and PPE
  • Gross Decontamination : Remove as much of the chemical residue as possible. For example, scrape excess solid from a weigh boat into the solid waste container.

  • Segregation : Items heavily contaminated with the compound, such as gloves, weigh boats, or pipette tips, should be collected in a separate, clearly labeled, sealed plastic bag or container designated for solid hazardous waste.

  • Disposal : This container of contaminated solids should be placed in the SAA and disposed of through the EHS office. Do not mix it with regular lab trash.

Protocol 3.3: Empty Product Containers
  • Regulatory Definition : According to the U.S. Environmental Protection Agency (EPA), a container that held a hazardous chemical is considered "empty" when all wastes have been removed that can be, and no more than one inch of residue remains, or no more than 3% by weight of the total capacity of the container remains.

  • Decontamination : For a non-acutely hazardous chemical like this, the empty container can often be disposed of as regular trash after all residue has been removed.[4] However, a best practice is to triple-rinse the container with a suitable solvent (e.g., methanol or acetone).

  • Rinsate Collection : Crucially, the rinsate from this cleaning process is now considered hazardous waste. [4] It must be collected and added to the appropriate liquid hazardous waste container (e.g., non-halogenated solvent waste).

  • Final Container Disposal : After rinsing, deface or remove the original chemical label to prevent confusion.[4] The clean, de-labeled container can then be disposed of in the appropriate recycling or trash bin, as per institutional policy.

Regulatory Framework: The Authoritative Grounding

All chemical waste disposal is governed by strict regulations to protect human health and the environment.[12] In the United States, the primary regulation is the Resource Conservation and Recovery Act (RCRA) , administered by the EPA.[13] Academic and research laboratories have specific guidelines, sometimes falling under Subpart K of the RCRA regulations, which provide alternative, more flexible standards for managing hazardous waste in a lab setting.[11][14] Your institution's EHS department is the ultimate authority on interpreting and implementing these regulations for your specific location.[12]

Emergency Procedures for Spills During Disposal

Accidents can happen. If a spill occurs while handling or transferring waste:

  • Alert Personnel : Immediately alert others in the vicinity.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE : Before attempting to clean, don appropriate PPE, including gloves, goggles, a lab coat, and if necessary, respiratory protection.[2]

  • Containment : For a solid spill, carefully sweep it up without creating dust and place it in the hazardous waste container.[2] For a liquid spill, absorb it with an inert material (e.g., vermiculite or chemical sorbent pads).

  • Disposal of Cleanup Materials : All materials used for cleanup are now considered hazardous waste and must be disposed of accordingly.

  • Report : Report the incident to your laboratory supervisor and EHS office, as per institutional policy.

References

  • Vertex AI Search. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • American Chemical Society. (n.d.).
  • U.S. Environmental Protection Agency. (2025).
  • Environmental Marketing Services. (2025). Effective Chemistry Lab Waste Management.
  • Chemistry World. (2008). EPA tweaks hazardous waste rules for academic labs.
  • EvitaChem. (n.d.). This compound (EVT-3529679).
  • Vertex AI Search. (n.d.). This compound.
  • ChemScene. (n.d.). 328405-11-4 | (R)-7-amino-5-azaspiro[2.4]Heptan-4-one.
  • CymitQuimica. (2025).
  • Echemi. (n.d.). 5-Azaspiro[2.4]heptan-4-one, 7-amino-5-(phenylmethyl).
  • PubChem. (n.d.). 7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-(2-fluorocyclopropyl)-4-oxoquinoline-3-carboxylic acid.
  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Vanderbilt University Medical Center. (n.d.).
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Fisher Scientific. (2025).
  • ACCELA CHEMBIO INC. (n.d.). Material Safety Data Sheet - 5-Boc-6-(aminomethyl)-5-azaspiro[2.4]heptane.
  • Dana Bioscience. (n.d.). (S)-7-Amino-5-azaspiro[2.4]heptan-4-one 250mg.
  • Sigma-Aldrich. (n.d.). 5-azaspiro[2.4]heptan-4-one | 3697-70-9.
  • AK Scientific, Inc. (n.d.). (7R)-5-Benzyl-5-azaspiro[2.
  • Sigma-Aldrich. (n.d.). 5-azaspiro[2.4]heptan-4-one | 3697-70-9.
  • AK Scientific, Inc. (n.d.). 7-Amino-5-azaspiro[2.
  • ChemScene. (n.d.). 7-((R)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2R)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Sitafloxacin Impuruity).

Sources

Navigating the Unseen: A Guide to Personal Protective Equipment for 7-Amino-5-azaspiro[2.4]heptan-4-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of innovative drug development, novel molecular scaffolds are the bedrock of discovery. 7-Amino-5-azaspiro[2.4]heptan-4-one, a unique spirocyclic compound, represents one such frontier. As researchers and scientists, our primary directive is to push the boundaries of science safely and effectively. This guide provides essential, immediate safety and logistical information for handling this compound, moving beyond a simple checklist to instill a deep, causal understanding of the recommended personal protective equipment (PPE) and procedures.

Disclaimer: As of the writing of this guide, a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available. The following recommendations are therefore synthesized from the known hazards of structurally similar compounds, specifically other azaspiro compounds and heterocyclic amines, and are grounded in established principles of laboratory safety. A thorough risk assessment should be conducted by the end-user for their specific application.

Hazard Assessment: Understanding the Adversary

Before selecting the appropriate armor, we must understand the nature of the potential hazards. Based on data from analogous compounds, this compound should be treated as a substance with the following potential hazards:

  • Skin Irritation: Many amine-containing compounds can be irritants upon dermal contact.

  • Serious Eye Irritation/Damage: The basic nature of the amino group can cause significant damage to the sensitive tissues of the eye.

  • Respiratory Irritation: If inhaled as a dust or aerosol, it may cause irritation to the respiratory tract.

The physical form of the compound (solid powder vs. solution) will significantly influence the risk of exposure and thus the required level of protection.

The Shield Wall: A Multi-Layered PPE Strategy

A robust PPE strategy is not about a single piece of equipment, but a system of layers that work in concert to protect the user. The choice of PPE is dictated by the specific procedure being undertaken.

Foundational PPE for All Handling Scenarios

This is the minimum required PPE when working in a laboratory where this compound is present, even if not directly handling the compound.

  • Eye Protection: Safety glasses with side shields meeting ANSI Z87.1 standards are mandatory.

  • Protective Clothing: A standard laboratory coat, fully buttoned.

  • Footwear: Closed-toe and closed-heel shoes.

Enhanced PPE for Direct Handling of Solids and Solutions

When weighing, transferring, or preparing solutions of this compound, the following enhanced PPE is required.

Body PartPersonal Protective EquipmentSpecification/StandardRationale
Hands Double Gloving: Inner and Outer GlovesInner: Nitrile. Outer: Butyl or Neoprene rubber.Nitrile gloves offer dexterity but have poor resistance to many amines. The outer butyl or neoprene glove provides superior chemical resistance.[1][2][3]
Eyes/Face Chemical Splash GogglesANSI Z87.1 certifiedProvides a seal around the eyes to protect against splashes and airborne particles.
Body Chemical-Resistant Laboratory CoatLong-sleeved, fully buttonedProtects skin and personal clothing from contamination.
Respiratory N95 Respirator (if handling powder outside of a fume hood)NIOSH-approvedProtects against inhalation of fine powders. A full respiratory protection program should be in place.
Specialized PPE for High-Risk Procedures

For procedures with a high risk of aerosol generation or splashing (e.g., sonication, vortexing of solutions), the following additions are necessary:

  • Face Shield: Worn over chemical splash goggles to provide an additional layer of protection for the entire face.

  • Enhanced Respiratory Protection: If significant aerosolization is anticipated, a half-mask or full-face respirator with organic vapor cartridges may be required.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, well-defined workflow is paramount to minimizing exposure.

Preparation and Donning of PPE

PPE_Donning_Workflow

  • Inspect PPE: Before starting, visually inspect all PPE for any signs of damage, such as cracks in goggles or tears in gloves.

  • Hand Hygiene: Wash and thoroughly dry your hands.

  • Don Laboratory Coat: Ensure it is fully buttoned.

  • Don Eye and Face Protection: Put on chemical splash goggles. If required, add a face shield.

  • Don Respiratory Protection: If the risk assessment indicates a need for a respirator, perform a seal check.

  • Don Gloves: First, don the inner nitrile gloves. Then, carefully don the outer butyl or neoprene gloves, ensuring the cuffs of the lab coat are tucked into the outer gloves.

Handling Procedures
  • Engineering Controls: All manipulations of solid this compound and its concentrated solutions should be performed within a certified chemical fume hood.

  • Avoid Dust Generation: When handling the solid, use techniques that minimize the creation of dust.

  • Spill Management: Have a spill kit readily available that is appropriate for amine-containing compounds.

Doffing and Decontamination

The process of removing PPE is as critical as putting it on to prevent cross-contamination.

PPE_Doffing_Workflow

  • Remove Outer Gloves: Without touching your bare skin, peel off the outer gloves.

  • Remove Laboratory Coat: Turn it inside out as you remove it to contain any contamination.

  • Remove Eye and Face Protection: Handle by the straps or sides.

  • Remove Inner Gloves: Peel them off without touching the outside of the gloves with your bare hands.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Disposal Plan: Responsible Stewardship

Proper disposal is a critical component of the handling lifecycle, ensuring the safety of all personnel and environmental protection.

  • Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, weigh boats, pipette tips) should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and rinsates should be collected in a separate, sealed, and clearly labeled hazardous waste container for non-halogenated organic waste.

  • pH Considerations: Due to the amine functional group, aqueous waste may be basic. Neutralization may be necessary before collection, depending on your institution's waste disposal protocols.

  • Regulatory Compliance: Do not dispose of this compound down the drain. All waste must be disposed of through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations.

By understanding the "why" behind each piece of personal protective equipment and each step in the handling process, researchers can cultivate a culture of safety that empowers scientific discovery while ensuring personal and environmental well-being.

References

  • BenchChem. (n.d.). Personal protective equipment for handling Spiro[4.5]dec-9-EN-7-one.
  • PubChem. (n.d.). 5-Azaspiro[2.4]heptan-4-one.
  • International Enviroguard. (2023, December 14).
  • OSHA. (n.d.). General Respiratory Protection Guidance for Employers and Workers.
  • University of Connecticut. (n.d.). Chemical Resistant Glove Guide. Environmental Health and Safety.
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses.
  • The Glove Guru. (2025, June 22). Butyl Gloves.
  • Duke University Chemistry Department. (n.d.). Safety Manual.
  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Braun Research Group. (n.d.).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.